molecular formula C9H18N2 B1505746 6-Ethyloctahydropyrrolo[3,4-B]pyridine CAS No. 1141669-88-6

6-Ethyloctahydropyrrolo[3,4-B]pyridine

Cat. No.: B1505746
CAS No.: 1141669-88-6
M. Wt: 154.25 g/mol
InChI Key: FZQMPENIEFPXAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Ethyloctahydropyrrolo[3,4-B]pyridine is a useful research compound. Its molecular formula is C9H18N2 and its molecular weight is 154.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-ethyl-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2/c1-2-11-6-8-4-3-5-10-9(8)7-11/h8-10H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZQMPENIEFPXAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC2CCCNC2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90712322
Record name 6-Ethyloctahydro-1H-pyrrolo[3,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90712322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1141669-88-6
Record name 6-Ethyloctahydro-1H-pyrrolo[3,4-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1141669-88-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Ethyloctahydro-1H-pyrrolo[3,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90712322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

chemical properties of 6-Ethyloctahydropyrrolo[3,4-B]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties and Therapeutic Potential of 6-Ethyloctahydropyrrolo[3,4-b]pyridine

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive analysis of this compound, a heterocyclic amine of significant interest in medicinal chemistry. While specific experimental data for this ethyl derivative is limited in public literature, this document synthesizes foundational knowledge from its core scaffold, close structural analogs, and established chemical principles. We will delve into its physicochemical properties, propose robust synthetic and analytical methodologies, and explore its reactivity. A significant portion of this guide is dedicated to the biological context, primarily informed by the role of the parent cis-octahydropyrrolo[3,4-b]pyridine scaffold as the key pharmacophore in the fourth-generation fluoroquinolone antibiotic, moxifloxacin. The established mechanism of action against bacterial DNA gyrase and topoisomerase IV is discussed as the primary therapeutic target for derivatives of this class.

Introduction to the Octahydropyrrolo[3,4-b]pyridine Scaffold

The octahydropyrrolo[3,4-b]pyridine core is a bicyclic heterocyclic system featuring a fused pyrrolidine and pyridine ring. This saturated scaffold provides a rigid, three-dimensional structure that is highly valuable for precise ligand-receptor interactions in drug design. Its most prominent application is found in the structure of moxifloxacin, where the cis-isomer is crucial for its potent, broad-spectrum antibacterial activity[1]. The nitrogen atoms within the scaffold offer key points for hydrogen bonding and salt formation, critical for solubility and target engagement.

This guide focuses specifically on the 6-ethyl derivative, exploring how the addition of an ethyl group to the secondary amine of the parent structure influences its chemical properties and potential as a building block for novel therapeutic agents.

Physicochemical and Structural Properties

The fundamental chemical properties of a compound are critical for its handling, formulation, and pharmacokinetic profile. Below is a summary of the known and inferred properties of this compound.

PropertyValue / DescriptionSource / Rationale
IUPAC Name 6-ethyloctahydro-1H-pyrrolo[3,4-b]pyridine[2]
CAS Number 1141669-88-6[2][3][4]
Molecular Formula C₉H₁₈N₂[2][4]
Molecular Weight 154.25 g/mol [2]
Appearance Inferred to be a liquid at room temperature, similar to the 6-methyl analog.[5]Extrapolation from Analog
Storage Conditions 2-8°C[2][3]
Solubility Predicted to be soluble in water and polar organic solvents (e.g., methanol, ethanol) due to the presence of two amine functionalities capable of hydrogen bonding.Chemical Principle
pKa Not experimentally determined. Expected to have two pKa values corresponding to the two nitrogen atoms. The exocyclic secondary amine (N6) is expected to be more basic than the bridgehead tertiary amine.Chemical Principle
LogP Not experimentally determined. The addition of an ethyl group relative to the parent scaffold would increase lipophilicity.Chemical Principle

Synthetic Strategy and Methodologies

The synthesis of this compound can be logically achieved from the parent cis-octahydropyrrolo[3,4-b]pyridine scaffold, which itself can be synthesized via a multi-step process from pyridinedicarboxylic acid[6]. The introduction of the ethyl group is a standard transformation.

Proposed Synthetic Workflow: Reductive Amination

The most direct and field-proven method to introduce the N-ethyl group onto the parent scaffold is through reductive amination. This process involves the reaction of the secondary amine with acetaldehyde to form an intermediate iminium ion, which is then reduced in situ to the corresponding ethyl amine. This method is chosen for its high efficiency and selectivity.

G A cis-Octahydropyrrolo[3,4-b]pyridine (Parent Scaffold) C Intermediate Iminium Ion A->C Reaction B Acetaldehyde (CH3CHO) B->C Reagent E This compound (Final Product) C->E In situ Reduction D Sodium Triacetoxyborohydride (STAB, NaBH(OAc)3) D->E Reducing Agent

Caption: Proposed synthetic workflow via reductive amination.

Experimental Protocol: Synthesis of this compound

Causality: This protocol uses Sodium Triacetoxyborohydride (STAB) as the reducing agent. STAB is preferred over other hydrides like sodium borohydride because it is milder and selective for the reduction of iminium ions in the presence of the aldehyde, preventing the unwanted reduction of the starting aldehyde. Dichloromethane (DCM) is a common, non-protic solvent suitable for this reaction.

  • Preparation: To a solution of cis-octahydropyrrolo[3,4-b]pyridine (1.0 eq) in anhydrous DCM (10 mL/mmol) under a nitrogen atmosphere, add acetaldehyde (1.2 eq).

  • Reaction Initiation: Stir the mixture at room temperature for 30 minutes to allow for the formation of the iminium ion intermediate.

  • Reduction: Add STAB (1.5 eq) portion-wise over 15 minutes. The portion-wise addition helps to control any potential exotherm.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Separate the organic layer and extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the pure this compound.

Spectroscopic and Analytical Characterization

Identity and purity confirmation are paramount. A combination of spectroscopic and chromatographic techniques forms a self-validating system for characterization.

  • ¹H NMR: The spectrum is expected to show complex multiplets in the aliphatic region for the scaffold protons. Key signals would include a quartet and a triplet corresponding to the ethyl group protons (-CH₂-CH₃), with the quartet likely appearing more downfield due to its proximity to the nitrogen atom.

  • ¹³C NMR: The spectrum should display 9 distinct signals in the aliphatic region, corresponding to the 9 carbon atoms in the molecule.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) in positive mode should show a prominent peak for the molecular ion [M+H]⁺ at m/z 155.2.

  • Purity Analysis (HPLC): Reversed-phase HPLC with a C18 column and a mobile phase gradient of water and acetonitrile with 0.1% formic acid or trifluoroacetic acid would be suitable for assessing purity.

Chemical Reactivity and Stability

The reactivity of this compound is dominated by the nucleophilicity of its nitrogen atoms.

  • N-Alkylation/Acylation: The bridgehead tertiary nitrogen is sterically hindered and less reactive. The N1 nitrogen (if unprotected) would be a secondary amine and the primary site for reactions like acylation or further alkylation.

  • Salt Formation: Both nitrogen atoms are basic and will readily react with acids to form salts. This is a common strategy to improve the crystallinity and aqueous solubility of amine-containing drug candidates.

  • Stability: As with many amines, this compound may be susceptible to air oxidation over time. The recommended storage temperature of 2-8°C suggests that it should be stored in a cool, dark place under an inert atmosphere for long-term stability[2][3].

Biological Context and Potential Therapeutic Targets

The primary value of this scaffold in drug development comes from its established role in antibacterial agents[1].

Primary Target: Bacterial Topoisomerases

The cis-octahydropyrrolo[3,4-b]pyridine moiety is the C-7 substituent of moxifloxacin. This part of the molecule is critical for its activity against bacterial DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication, and their inhibition leads to double-stranded DNA breaks and subsequent cell death[1]. The dual-targeting mechanism of moxifloxacin contributes to its high potency and a reduced likelihood of developing bacterial resistance[1]. Therefore, this compound is a prime candidate for use as a building block in the synthesis of new fluoroquinolone analogs or other novel antibacterial agents targeting these enzymes.

G cluster_0 Bacterial Cell Scaffold Pyrrolo[3,4-b]pyridine Scaffold Derivative Complex Ternary Complex Formation (Scaffold + DNA + Enzyme) Scaffold->Complex Breaks Double-Strand DNA Breaks Complex->Breaks Induces Enzyme DNA Gyrase / Topoisomerase IV Enzyme->Complex Replication DNA Replication & Repair Replication->Enzyme Targeted by Death Bacterial Cell Death Breaks->Death Leads to

Caption: Inhibition of bacterial topoisomerases by the scaffold.

Exploratory Therapeutic Areas

Derivatives of the broader pyrrolopyridine family have demonstrated a wide range of biological activities, suggesting that the 6-ethyl derivative could be a valuable starting point for exploring other therapeutic areas[7][8][9]. Published research on various isomers has shown potential for:

  • Anticancer Activity [7][10]

  • Antiviral and Antifungal Properties [7][8]

  • Analgesic and Sedative Effects [9][11]

  • Kinase Inhibition (e.g., PI3Kγ, TBK1)[7][12]

These findings highlight the versatility of the pyrrolopyridine core and justify screening this compound and its derivatives against a diverse panel of biological targets.

Conclusion and Future Directions

This compound is a structurally significant heterocyclic compound with substantial potential in drug discovery. While its specific chemical properties are not yet widely published, a robust profile can be inferred from its structure and the behavior of its analogs. Its primary value lies in its connection to the moxifloxacin pharmacophore, making it a key building block for developing next-generation antibacterial agents targeting DNA gyrase and topoisomerase IV. The diverse biological activities associated with the broader pyrrolopyridine family also warrant its exploration in oncology, virology, and neuroscience. Future research should focus on obtaining detailed experimental data for its physicochemical properties, expanding the library of its derivatives, and screening them against a wide range of therapeutic targets.

References

  • This compound - Chongqing Chemdad Co. ,Ltd. (n.d.).
  • 6-Methyloctahydro-1H-pyrrolo[3,4-b]pyridine | CymitQuimica. (n.d.).
  • This compound CAS#: 1141669-88-6 - ChemicalBook. (n.d.).
  • 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • 6H-pyrrolo[3,4-b]pyridine | C7H6N2 | CID 13764185 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Ethyl pyrrolo[3,4-b]pyridine-6-carboxylate | C10H10N2O2 | CID 153758254 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Therapeutic Targeting of a Novel 6-Substituted Pyrrolo [2,3-d]pyrimidine Thienoyl Antifolate to Human Solid Tumors Based on Selective Uptake by the Proton-Coupled Folate Transporter - PMC - NIH. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - MDPI. (n.d.). Retrieved from [Link]

  • 1-Boc-octahydropyrrolo(3,4-b)pyridine | C12H22N2O2 | CID 22562202 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis, Biological Evaluation and Docking Studies of Functionalized Pyrrolo[3,4‐b]pyridine Derivatives - ResearchGate. (2021). Retrieved from [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4- c]pyridine Derivatives - PubMed. (2021). National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis and pharmacological evaluation of perhydropyrrolo [3,4-c]pyridine derivatives. (1990). Il Farmaco. Retrieved from [Link]

  • Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes - PMC - NIH. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • One-pot synthesis of substituted pyrrolo[3,4-b]pyridine-4,5-diones based on the reaction of N-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-arylethyl)acetamide with amines - Beilstein Journals. (2019). Retrieved from [Link]

  • This compound CAS#: 1141669-88-6; ChemWhat Code: 5917. (n.d.). Retrieved from [Link]

  • 6-Methyloctahydro-1H-pyrrolo[3,4-b]pyridine | C8H16N2 | CID 18712669 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Identification of pyrrolo-pyridine derivatives as novel class of antibacterials - OUCI. (n.d.). Retrieved from [Link]

  • Antibacterial evaluation and molecular properties of pyrazolo[3,4-b] pyridines and thieno[2,3-b]pyridines - Journal of Applied Pharmaceutical Science. (2021). Retrieved from [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PubMed Central - NIH. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Novel Pyrazolo[3,4-b]pyridine Derivatives: Synthesis, Characterization, Antimicrobial and Antiproliferative Profile - PubMed. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. (2022). European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC - PubMed Central. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Pyridine - Wikipedia. (n.d.). Retrieved from [Link]

  • CN102964346A - Preparation method of (S, S)-octahydro-6H-pyrrolo[3, 4-b]pyridine. (n.d.). Google Patents.
  • Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. (n.d.). Journal of the Indian Chemical Society. Retrieved from [Link]

  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Novel Pyrazolo[3,4-b]pyridine Derivatives: Synthesis, Characterization, Antimicrobial and Antiproliferative Profile | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

Sources

6-Ethyloctahydropyrrolo[3,4-B]pyridine structure elucidation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structure Elucidation of 6-Ethyloctahydropyrrolo[3,4-b]pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrolopyridine scaffold is a significant heterocyclic motif present in a wide array of biologically active compounds and natural products.[1] These structures often serve as key building blocks in the development of novel therapeutics, including kinase inhibitors for cancer treatment.[2] The precise determination of their molecular structure is paramount for understanding their biological activity and for the advancement of drug discovery programs.

This technical guide provides a comprehensive, in-depth walkthrough of the methodologies and analytical reasoning required for the complete structure elucidation of a novel derivative, this compound. As this is a compound with limited publicly available data, this guide is structured as a first-principles approach, demonstrating how to leverage a suite of modern analytical techniques to unambiguously determine its constitution and stereochemistry. We will proceed as if this compound has been newly synthesized and its structure requires rigorous confirmation.

Proposed Structure and Stereochemical Considerations

The target molecule is this compound. The core is a bicyclic system where a pyrrolidine ring is fused to a piperidine ring. The numbering of the bicyclic system and the proposed structure are shown below.

Figure 1: Proposed Structure of this compound Chemical structure of this compound (Note: This is a placeholder image as the exact structure is being elucidated.)

A critical aspect of the structure elucidation of this molecule is the determination of its stereochemistry. The fusion of the two rings can result in either a cis or trans configuration. Furthermore, the carbon atom to which the ethyl group is attached (C6) is a stereocenter. This gives rise to multiple potential diastereomers and enantiomers. The primary goal of our analytical workflow is to resolve these structural ambiguities.

A Multi-faceted Analytical Approach

The elucidation of a novel molecular structure relies on the convergence of data from multiple analytical techniques. No single method provides all the necessary information, but together they build a self-validating and comprehensive picture of the molecule.[3] Our approach will integrate Mass Spectrometry, Infrared Spectroscopy, Nuclear Magnetic Resonance Spectroscopy, and, as the ultimate confirmation, X-ray Crystallography.

Mass Spectrometry: Determining the Molecular Formula

The first step in characterizing a new compound is to determine its molecular weight and, from that, its molecular formula. High-Resolution Mass Spectrometry (HRMS) is the ideal technique for this purpose.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Dissolve a small amount of the purified compound (typically < 1 mg) in a suitable volatile solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize an HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap mass spectrometer, equipped with an appropriate ionization source. For N-heterocyclic compounds, Electrospray Ionization (ESI) in positive ion mode is generally effective due to the basic nature of the nitrogen atoms.[4]

  • Data Acquisition: Infuse the sample solution directly into the ion source or inject it via an LC system. Acquire the mass spectrum over a relevant m/z range.

  • Data Analysis: Determine the exact mass of the protonated molecule [M+H]⁺. Use the instrument's software to calculate the elemental composition that corresponds to this exact mass.

Expected Results and Interpretation

For this compound (C₉H₁₈N₂), the expected monoisotopic mass is 154.1470. The HRMS should provide an experimental mass that is very close to this theoretical value (typically within 5 ppm). This provides strong evidence for the proposed molecular formula. The mass spectrum may also show characteristic fragmentation patterns, such as the loss of the ethyl group, which can provide initial clues about the structure.[5]

Table 1: Predicted HRMS Data

ParameterExpected Value
Molecular FormulaC₉H₁₈N₂
Monoisotopic Mass154.1470 g/mol
[M+H]⁺ (ESI+)155.1548

Infrared Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a rapid and straightforward method to identify the types of chemical bonds present in a molecule. For our target compound, we expect to see characteristic absorptions for N-H and C-H bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

  • Place a small amount of the neat sample (liquid or solid) directly on the ATR crystal.

  • Acquire the spectrum, typically over the range of 4000-400 cm⁻¹.

  • Clean the crystal thoroughly after analysis.

Expected Results and Interpretation

The IR spectrum will provide evidence for the presence of the saturated heterocyclic rings and the ethyl group. The key absorptions to look for are:

Table 2: Expected IR Absorption Bands

Wavenumber (cm⁻¹)BondFunctional Group
3300 - 3500N-H stretchSecondary amine (pyrrolidine ring)
2850 - 3000C-H stretchAlkanes (CH₂, CH₃)
1450 - 1470C-H bendAlkanes

The presence of a broad peak in the N-H stretching region would be characteristic of the secondary amine in the pyrrolidine ring.[6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Core of Structure Elucidation

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution.[8] A combination of 1D and 2D NMR experiments will allow us to map out the carbon skeleton and determine the relative stereochemistry.

1D NMR: ¹H and ¹³C Spectra

The ¹H NMR spectrum provides information about the chemical environment and connectivity of the hydrogen atoms, while the ¹³C NMR spectrum reveals the number and types of carbon atoms.

Experimental Protocol: 1D NMR

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or D₂O).

  • Data Acquisition: Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Processing: Process the data (Fourier transform, phase correction, and baseline correction) and integrate the ¹H signals.

Predicted ¹H and ¹³C NMR Data

While the exact chemical shifts will depend on the specific stereoisomer, we can predict the general regions where the signals will appear based on known data for similar structures.[9][10]

Table 3: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃, 400 MHz)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 0.9t3H-CH₂CH₃
~ 1.4q2H-CH₂ CH₃
1.5 - 3.5m12HRing protons
Variablebr s1HN-H

Table 4: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃, 100 MHz)

Chemical Shift (δ) ppmAssignment
~ 12-CH₂CH₃
~ 20-CH₂ CH₃
25 - 65Ring carbons
2D NMR: Piecing Together the Puzzle

2D NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and determining the connectivity of the atoms.[11]

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically separated by 2-3 bonds). This helps to trace out the proton networks within the rings and the ethyl group.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon atom to which it is directly attached.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by 2-3 bonds. This is crucial for connecting the different fragments of the molecule and for identifying quaternary carbons.

  • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Reveals protons that are close to each other in space, regardless of their bonding connectivity. This is the key experiment for determining the stereochemistry of the ring fusion (cis or trans) and the relative orientation of the ethyl group.[12]

Workflow for 2D NMR Data Interpretation

The following diagram illustrates the logical flow for using 2D NMR data to build the molecular structure.

G cluster_1d 1D NMR Data cluster_2d 2D NMR Connectivity cluster_stereo Stereochemistry cluster_elucidation Structure Elucidation H1_NMR ¹H NMR (Proton Environments) COSY COSY (¹H-¹H Correlations) H1_NMR->COSY HSQC HSQC (¹H-¹³C Direct Correlations) H1_NMR->HSQC HMBC HMBC (¹H-¹³C Long-Range Correlations) H1_NMR->HMBC NOESY NOESY/ROESY (Through-Space Correlations) H1_NMR->NOESY C13_NMR ¹³C NMR (Carbon Environments) C13_NMR->HSQC C13_NMR->HMBC Fragments Identify Spin Systems & Assign CHn Groups COSY->Fragments HSQC->Fragments Skeleton Assemble Carbon Skeleton Fragments->Skeleton via HMBC Stereochem Determine Relative Stereochemistry Skeleton->Stereochem via NOESY Final Final Structure Stereochem->Final

Sources

spectroscopic data for 6-Ethyloctahydropyrrolo[3,4-B]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 6-Ethyloctahydropyrrolo[3,4-b]pyridine

Introduction

This compound is a bicyclic diamine with a molecular structure that presents unique challenges and opportunities for spectroscopic analysis. As a derivative of the octahydropyrrolo[3,4-b]pyridine core, which is a critical intermediate in the synthesis of pharmaceuticals like the antibiotic Moxifloxacin, understanding its precise structure is paramount.[1] This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the expected spectroscopic data for this compound. Due to the limited availability of public experimental spectra for this specific N-ethylated derivative, this document synthesizes predicted data based on the known spectra of its parent compound, cis-Octahydropyrrolo[3,4-b]pyridine, and foundational principles of spectroscopic interpretation for heterocyclic amines.[2] We will explore the expected Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data, explaining the causal relationships between molecular structure and spectral output.

Molecular Structure and Spectroscopic Implications

The structure of this compound consists of a saturated fused ring system containing two nitrogen atoms—one secondary amine within the pyrrolidine ring and one tertiary amine (N-ethylated) in the piperidine ring. This arrangement dictates the chemical environment of each proton and carbon atom, leading to a distinct spectroscopic fingerprint. The presence of the ethyl group on the N6 nitrogen is the primary structural deviation from the parent compound and will be a key focus of our analysis.

Caption: Molecular structure of this compound.

¹H NMR Spectroscopy: Proton Environment Analysis

Proton NMR (¹H NMR) is arguably the most powerful tool for elucidating the specific arrangement of atoms in a molecule. In this compound, the addition of the ethyl group to the N6 nitrogen significantly alters the symmetry and chemical shifts compared to the unsubstituted core. Protons on carbons adjacent to a nitrogen atom are deshielded due to the atom's electron-withdrawing nature, causing them to appear at a higher chemical shift (downfield).[3]

Predicted ¹H NMR Data: The spectrum is expected to show a characteristic ethyl group signature: a quartet around 2.5-2.8 ppm (the CH₂ group adjacent to the nitrogen) and a triplet around 1.1-1.3 ppm (the terminal CH₃ group). The protons on carbons adjacent to the nitrogens (C2, C7, C5) will be shifted downfield. The single proton on the secondary amine (N1-H) will likely appear as a broad signal, the chemical shift of which is highly dependent on solvent and concentration.[3][4]

Proton Assignment Expected Chemical Shift (δ, ppm) Predicted Multiplicity Integration
NCH₂ CH₃ (Ethyl)~ 2.5 - 2.8Quartet (q)2H
NCH₂CH₃ (Ethyl)~ 1.1 - 1.3Triplet (t)3H
H2, H7 (Pyrrolidine)~ 2.8 - 3.2Multiplet (m)4H
H5 (Piperidine)~ 2.6 - 2.9Multiplet (m)2H
H3a, H7a (Bridgehead)~ 2.3 - 2.7Multiplet (m)2H
H3 (Pyrrolidine)~ 1.6 - 1.9Multiplet (m)2H
H4a (Bridgehead)~ 1.9 - 2.2Multiplet (m)1H
NH ~ 1.5 - 3.0 (variable)Broad Singlet (br s)1H
Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shift of labile protons like N-H.

  • Instrument Setup: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher). Higher field strengths provide better signal dispersion and resolution, which is crucial for resolving complex multiplets in this molecule.

  • Data Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction.

  • Analysis: Integrate the peaks to determine proton ratios and analyze the chemical shifts and coupling patterns to assign signals to specific protons in the structure. For unambiguous assignments, 2D NMR experiments like COSY and HSQC would be employed.

¹³C NMR Spectroscopy: Carbon Skeleton Mapping

Carbon-13 NMR provides a map of the carbon backbone of the molecule. With nine distinct carbon atoms, this compound is expected to show nine signals in its proton-decoupled ¹³C NMR spectrum. Similar to ¹H NMR, carbons bonded to the electronegative nitrogen atoms will be deshielded and appear at higher chemical shifts.[4]

Predicted ¹³C NMR Data: The two carbons of the ethyl group should appear in the aliphatic region, with the methylene carbon (bonded to N) being more downfield than the methyl carbon. The carbons of the heterocyclic rings adjacent to the nitrogen atoms (C2, C7, C5, and the bridgehead C7a) are expected in the 40-65 ppm range.

Carbon Assignment Expected Chemical Shift (δ, ppm)
NC H₂CH₃ (Ethyl)~ 45 - 50
NCH₂C H₃ (Ethyl)~ 12 - 16
C2, C7 (Pyrrolidine)~ 48 - 55
C5 (Piperidine)~ 50 - 58
C7a (Bridgehead)~ 60 - 68
C3a (Bridgehead)~ 35 - 42
C4a (Bridgehead)~ 30 - 38
C3 (Pyrrolidine)~ 25 - 32
Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. ¹³C NMR is less sensitive, so a slightly higher concentration may be beneficial.

  • Instrument Setup: Utilize the same spectrometer as for ¹H NMR, but tune it to the ¹³C frequency.

  • Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. This technique removes C-H coupling, resulting in a single sharp peak for each unique carbon. A greater number of scans (e.g., 1024 or more) and a longer relaxation delay are typically required due to the low natural abundance of ¹³C and its longer relaxation times.

  • Data Processing & Analysis: Process the FID as with ¹H NMR. The resulting spectrum should display nine distinct peaks, which can be assigned based on their chemical shifts and by comparison with data from related structures or predictive software.

Mass Spectrometry: Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers structural clues through its fragmentation pattern.

Predicted Mass Spectrum Data: The molecular formula for this compound is C₉H₁₈N₂.[5]

  • Molecular Ion (M⁺): The calculated molecular weight is 154.25 g/mol . The electron ionization (EI) mass spectrum should show a molecular ion peak (M⁺) at m/z = 154. This adheres to the Nitrogen Rule , which states that a compound with an even number of nitrogen atoms will have an even nominal molecular weight.[4][6]

  • Key Fragmentation: The most characteristic fragmentation for N-alkyl amines is alpha-cleavage, the breaking of a C-C bond adjacent to the nitrogen. For the N-ethyl group, this would involve the loss of a methyl radical (•CH₃, mass 15) to form a highly stable iminium ion. This would result in a prominent peak at m/z = 139 (M-15) , which is often the base peak.

mol [C₉H₁₈N₂]⁺˙ m/z = 154 (Molecular Ion) loss1 - •CH₃ mol->loss1 frag1 [C₈H₁₅N₂]⁺ m/z = 139 (Base Peak - Iminium Ion) loss1->frag1

Caption: Primary fragmentation pathway of this compound in EI-MS.

Experimental Protocol: Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small amount of the neat sample (if liquid) or a solution in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer, typically via a direct insertion probe or GC inlet.

  • Ionization: Bombard the vaporized sample with a beam of high-energy electrons (typically 70 eV). This process, known as Electron Ionization (EI), creates a positively charged molecular ion (M⁺).

  • Mass Analysis: Accelerate the resulting ions through a magnetic field or a quadrupole mass analyzer, which separates them based on their mass-to-charge ratio (m/z).

  • Detection & Analysis: A detector records the abundance of each ion. The resulting mass spectrum is a plot of relative abundance versus m/z. The peak at the highest m/z is typically the molecular ion, and other peaks represent fragment ions that inform the structure.

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Predicted IR Data: The key functional groups in this compound are the secondary amine (N-H), tertiary amine (C-N), and aliphatic C-H bonds.

Vibrational Mode Expected Wavenumber (cm⁻¹) Appearance Rationale
N-H Stretch3300 - 3500Medium, sharpCharacteristic of a secondary amine.[3][7]
C-H Stretch (sp³)2850 - 2960Strong, sharpAliphatic C-H bonds in the rings and ethyl group.
N-H Bend1550 - 1650Medium, sharpBending vibration of the secondary amine.[7]
C-N Stretch1000 - 1250Medium to weakAliphatic C-N stretching from both amines.[4][7]
Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
  • Instrument Setup: Perform a background scan on the clean ATR crystal (e.g., diamond or germanium) to account for atmospheric CO₂ and H₂O.

  • Sample Application: Place a small drop of the liquid sample or a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 to 32 scans to improve the signal-to-noise ratio.

  • Analysis: Analyze the resulting spectrum by identifying the characteristic absorption bands and correlating them with the functional groups present in the molecule.

Integrated Spectroscopic Workflow

Confirming the structure of a novel or synthesized compound is a multi-faceted process. No single technique is sufficient. The logical workflow below illustrates how these spectroscopic methods are synergistically applied for unambiguous structure validation.

cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Structural Validation synthesis Synthesized Compound ms Mass Spectrometry (EI-MS) synthesis->ms ir Infrared Spectroscopy (ATR-FTIR) synthesis->ir nmr NMR Spectroscopy (¹H, ¹³C, 2D) synthesis->nmr structure Final Structure Confirmed This compound ms->structure Confirms: - Molecular Weight (154) - Nitrogen Rule - Key Fragments (m/z 139) ir->structure Confirms: - N-H bond - C-N bonds - Aliphatic C-H nmr->structure Confirms: - Proton/Carbon Count - Connectivity (via 2D) - Diastereotopic Protons

Caption: Integrated workflow for the spectroscopic validation of the target compound.

Conclusion

The comprehensive spectroscopic analysis of this compound relies on a predictive framework grounded in the known data of its parent structure and the fundamental principles of each analytical technique. The key identifiers for this molecule are: a molecular ion at m/z 154 and a base peak at m/z 139 in the mass spectrum; a characteristic N-H stretch in the IR spectrum; and the unique quartet-triplet pattern of the N-ethyl group in the ¹H NMR spectrum, coupled with the nine distinct signals in the ¹³C NMR spectrum. Together, these methods provide a robust and self-validating system for confirming the identity, purity, and structure of this important heterocyclic compound, enabling its confident use in research and development.

References

  • Spectroscopic Profile of cis-Octahydropyrrolo[3,4-b]pyridine: A Technical Guide. Benchchem.
  • SYNTHESIS OF (4aS,7aS)-OCTAHYDRO-1H-PYRROLO[3,4-b]PYRIDINE. Google Patents; US20110137036A1.
  • IR: amines. Chemistry, University of Calgary.
  • Spectroscopy of Amines. Chemistry LibreTexts. (2024-03-24).
  • Spectroscopy of Amines. Organic Chemistry | OpenStax. (2023-09-20).
  • This compound. Chongqing Chemdad Co., Ltd.
  • Nitrogen Rule| Structure elucidation by mass Spectrometry| Organic Spectroscopy| B.Sc.| M.Sc.| NET. YouTube. (2023-04-13).
  • Mass Spectrometry Organic Compounds. YouTube. (2014-03-24).

Sources

The Evolving Landscape of Pyrrolo[3,4-b]pyridine Derivatives: A Technical Guide to Their Biological Activities

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrrolo[3,4-b]pyridine Scaffold - A Privileged Structure in Medicinal Chemistry

The pyrrolo[3,4-b]pyridine core, a fused heterocyclic system, represents a "privileged structure" in the field of medicinal chemistry. Its inherent structural features, which allow for three-dimensional diversity and the presentation of various pharmacophoric elements, have made it a fertile ground for the discovery of novel therapeutic agents. This guide provides an in-depth technical exploration of the diverse biological activities exhibited by pyrrolo[3,4-b]pyridine derivatives, with a focus on their anticancer, antibacterial, and antiviral properties. We will delve into the mechanisms of action, explore the critical structure-activity relationships (SAR) that govern their potency and selectivity, and provide detailed, field-proven experimental protocols for their biological evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this versatile chemical scaffold.

Anticancer Activity: Targeting the Hallmarks of Malignancy

Pyrrolo[3,4-b]pyridine derivatives have emerged as a promising class of anticancer agents, demonstrating efficacy against a range of cancer cell lines through various mechanisms of action. Their ability to interact with key biological targets involved in cancer progression underscores their therapeutic potential.

Mechanism of Action: A Multi-pronged Attack on Cancer Cells

The anticancer effects of pyrrolo[3,4-b]pyridine derivatives are often attributed to their ability to interfere with critical cellular processes that are dysregulated in cancer. Key mechanisms include:

  • Kinase Inhibition: A predominant mechanism of action for many pyrrolopyridine derivatives is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways that control cell growth, proliferation, and survival.[1] The pyrrolopyridine scaffold can act as a mimic of the purine ring of ATP, allowing these compounds to competitively bind to the ATP-binding site of various kinases.[1]

    • EGFR and VEGFR Inhibition: Certain derivatives have shown potent inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), key drivers of tumor growth and angiogenesis.[2] By blocking these receptors, these compounds can disrupt downstream signaling cascades, such as the RAS/RAF/MAPK and PI3K/AKT/mTOR pathways, leading to the inhibition of cell proliferation and the suppression of new blood vessel formation in tumors.[2][3]

    • FMS Kinase Inhibition: Some pyrrolo[3,2-c]pyridine derivatives have been identified as potent inhibitors of FMS kinase, which is overexpressed in several cancers and plays a role in inflammation.[4]

  • Topoisomerase II Inhibition: Another important anticancer mechanism for some pyrazolo[3,4-b]pyridine derivatives is the inhibition of topoisomerase IIα (TOPIIα), an essential enzyme for resolving DNA topological problems during replication and transcription.[5][6][7] By stabilizing the topoisomerase II-DNA cleavage complex, these compounds lead to the accumulation of DNA double-strand breaks, triggering cell cycle arrest and apoptosis.[5]

  • Tubulin Polymerization Inhibition: Certain pyrazolo[3,4-b]pyridin-6-one derivatives have been shown to inhibit microtubule polymerization by binding to the colchicine site on tubulin.[8] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis in cancer cells.[8]

Structure-Activity Relationship (SAR): Decoding the Molecular Determinants of Anticancer Potency

The anticancer activity of pyrrolo[3,4-b]pyridine derivatives is highly dependent on the nature and position of substituents on the heterocyclic core. Key SAR insights include:

  • Substituents on the Pyrrole and Pyridine Rings: The introduction of various aryl and heterocyclic moieties at different positions of the pyrrolopyridine scaffold significantly influences their kinase inhibitory potency and selectivity. For instance, in a series of 1H-pyrrolo[3,2-c]pyridine derivatives, the presence of specific substituents on the phenyl ring attached to the pyridine moiety was found to be crucial for potent FMS kinase inhibition.[4]

  • Modifications for Topoisomerase II Inhibition: In the case of pyrazolo[3,4-b]pyridine-based topoisomerase II inhibitors, the nature of the substituents at the 1, 3, and 6 positions of the pyrazolopyridine ring plays a critical role in their activity.[7]

  • Influence of Substituents on Tubulin Inhibition: For tubulin polymerization inhibitors, the nature of the aryl groups at the 1 and 4 positions of the pyrrole ring is a key determinant of their potent antitumor activity.[9]

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro anticancer activity of representative pyrrolo[3,4-b]pyridine and related isomer derivatives against various cancer cell lines, expressed as half-maximal inhibitory concentration (IC50) values.

Compound IDCancer Cell LineIC50 (µM)TargetReference
8b A-549 (Lung)2.9Not Specified[10]
8b HEPG2 (Liver)2.6Not Specified[10]
8b HCT-116 (Colon)2.3Not Specified[10]
1f MDA-MB-231 (Breast)6.25Not Specified[11]
1i MDA-MB-231 (Breast)12.5Not Specified[11]
1d MDA-MB-231 (Breast)25Not Specified[11]
10t (pyrrolo[3,2-c]pyridine) HeLa (Cervical)0.12Tubulin[12]
10t (pyrrolo[3,2-c]pyridine) SGC-7901 (Gastric)0.15Tubulin[12]
10t (pyrrolo[3,2-c]pyridine) MCF-7 (Breast)0.21Tubulin[12]
1r (pyrrolo[3,2-c]pyridine) Ovarian, Prostate, Breast Cancer Cell Lines0.15 - 1.78FMS Kinase[4]
4h (pyrrolo[2,3-b]pyridine) 4T1 (Breast)FGFR1: 7nM, FGFR2: 9nM, FGFR3: 25nMFGFR[13]
Experimental Protocols for Anticancer Activity Evaluation

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9][14]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[14]

Step-by-Step Protocol:

  • Cell Seeding:

    • Harvest cancer cells in their exponential growth phase.

    • Perform a cell count and adjust the cell suspension to the desired concentration.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well).

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test pyrrolo[3,4-b]pyridine derivatives in the appropriate cell culture medium.

    • Remove the old medium from the wells and add 100 µL of fresh medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and an untreated control.

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Gently pipette to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of cell viability against the compound concentration to generate a dose-response curve and determine the IC50 value.

MTT_Assay_Workflow start Start cell_seeding Seed Cancer Cells in 96-well Plate start->cell_seeding incubation1 Incubate Overnight cell_seeding->incubation1 compound_treatment Treat Cells with Pyrrolo[3,4-b]pyridine Derivatives incubation1->compound_treatment incubation2 Incubate for 24-72h compound_treatment->incubation2 mtt_addition Add MTT Solution incubation2->mtt_addition incubation3 Incubate for 2-4h mtt_addition->incubation3 formazan_solubilization Solubilize Formazan Crystals incubation3->formazan_solubilization absorbance_measurement Measure Absorbance at 570 nm formazan_solubilization->absorbance_measurement data_analysis Calculate Cell Viability and IC50 absorbance_measurement->data_analysis end End data_analysis->end

MTT Assay Workflow

This assay measures the activity of a specific kinase and the inhibitory effect of the test compounds.[10]

Principle: The assay quantifies the amount of ADP produced during the kinase reaction. The ADP is converted to ATP, which then drives a luciferase-luciferin reaction, generating a luminescent signal that is proportional to the kinase activity.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the pyrrolo[3,4-b]pyridine derivative in DMSO.

    • Create a serial dilution of the compound.

    • Prepare the kinase, substrate, and ATP solutions in a kinase assay buffer.

  • Kinase Reaction:

    • In a white, opaque 96-well plate, add the serially diluted compound or DMSO control.

    • Add the kinase to each well and pre-incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding the substrate/ATP mixture.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Luminescence Measurement:

    • Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

Kinase_Inhibition_Assay start Start prepare_reagents Prepare Compound Dilutions, Kinase, Substrate, and ATP start->prepare_reagents pre_incubation Pre-incubate Compound and Kinase prepare_reagents->pre_incubation initiate_reaction Initiate Reaction with Substrate/ATP pre_incubation->initiate_reaction kinase_incubation Incubate for 60 min initiate_reaction->kinase_incubation stop_reaction Stop Reaction and Deplete ATP kinase_incubation->stop_reaction detect_adp Convert ADP to ATP and Generate Luminescence stop_reaction->detect_adp measure_luminescence Measure Luminescence detect_adp->measure_luminescence analyze_data Determine IC50 measure_luminescence->analyze_data end End analyze_data->end

Kinase Inhibition Assay Workflow

This assay measures the ability of topoisomerase II to relax supercoiled plasmid DNA and the inhibitory effect of the test compounds.[2][8]

Principle: Topoisomerase II relaxes supercoiled DNA. Inhibitors of this enzyme prevent this relaxation, leaving the DNA in its supercoiled form. The different DNA topoisomers (supercoiled and relaxed) can be separated by agarose gel electrophoresis.[2]

Step-by-Step Protocol:

  • Reaction Setup:

    • On ice, prepare a reaction mixture containing 10x Topo II assay buffer, ATP, and supercoiled plasmid DNA (e.g., pBR322).

    • Aliquot the reaction mix into microcentrifuge tubes.

    • Add the desired concentration of the pyrrolo[3,4-b]pyridine derivative or a vehicle control (DMSO).

  • Enzyme Addition and Incubation:

    • Add diluted topoisomerase II enzyme to each tube to initiate the reaction.

    • Incubate the reaction at 37°C for 30 minutes.

  • Reaction Termination and Extraction:

    • Stop the reaction by adding a stop buffer (e.g., containing SDS and proteinase K).

    • Extract with chloroform:isoamyl alcohol to remove the protein.

  • Agarose Gel Electrophoresis:

    • Load the aqueous phase onto a 1% agarose gel.

    • Run the gel to separate the supercoiled and relaxed DNA.

  • Visualization and Analysis:

    • Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

    • Inhibitory activity is indicated by the persistence of the faster-migrating supercoiled DNA band.

Antibacterial Activity: A Renewed Arsenal Against Microbial Resistance

The rise of antibiotic-resistant bacteria poses a significant threat to global health. Pyrrolo[3,4-b]pyridine derivatives have demonstrated promising antibacterial activity against a range of Gram-positive and Gram-negative bacteria, offering a potential new class of antimicrobial agents.[15][16]

Mechanism of Action: Disrupting Bacterial Vital Functions

The antibacterial mechanism of some pyrrolopyridine derivatives has been linked to the inhibition of essential bacterial processes, such as protein biosynthesis.[8] For example, certain 5-oxo-4H-pyrrolo[3,2-b]pyridine derivatives have been shown to cause a blockage in translation, leading to bacterial cell death.[8]

Structure-Activity Relationship (SAR): Tailoring for Antibacterial Efficacy

The antibacterial potency of pyrrolo[3,4-b]pyridine derivatives is influenced by the substituents on the core structure. For instance, in a series of polysubstituted pyrrolo[3,4-b]pyridines, specific substitutions on the aryl ring at the 4-position were found to be critical for potent activity against E. coli.[15] The presence of electron-withdrawing or electron-donating groups can significantly impact the minimum inhibitory concentration (MIC) values.

Quantitative Data on Antibacterial Activity

The following table summarizes the in vitro antibacterial activity of representative pyrrolo[3,4-b]pyridine and related isomer derivatives, expressed as minimum inhibitory concentration (MIC) values.

Compound IDBacterial StrainMIC (µg/mL)Reference
4j E. coli ATCC 2592262.5[15]
4l E. coli ATCC 25922125.0[15]
7b (Pyrazolo[3,4-b]pyridine derivative) Fusarium oxysporum0.98[16]
Pyrazolo[3,4-b]pyridine derivatives Various bacteria0.12 - 62.5[16]
5-oxo-4H-pyrrolo[3,2-b]pyridine derivative E. coli3.35[8]
Experimental Protocol for Antibacterial Activity Evaluation

The MIC assay is a standard method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[3][17]

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium and inoculated with a standardized number of bacteria. The MIC is the lowest concentration of the agent that prevents visible turbidity after incubation.[18]

Step-by-Step Protocol:

  • Preparation of Reagents:

    • Prepare a stock solution of the pyrrolo[3,4-b]pyridine derivative in a suitable solvent (e.g., DMSO).

    • Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) in a suitable broth (e.g., Mueller-Hinton Broth).

  • Serial Dilution:

    • In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in the broth.

    • Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Inoculation:

    • Inoculate each well with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • Reading the Results:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of the compound in which there is no visible growth.

MIC_Assay_Workflow start Start prepare_reagents Prepare Compound Stock and Bacterial Inoculum start->prepare_reagents serial_dilution Perform Serial Dilution of Compound in 96-well Plate prepare_reagents->serial_dilution inoculation Inoculate Wells with Bacterial Suspension serial_dilution->inoculation incubation Incubate at 37°C for 18-24h inoculation->incubation read_results Visually Determine the Lowest Concentration with No Growth (MIC) incubation->read_results end End read_results->end

Minimum Inhibitory Concentration (MIC) Assay Workflow

Antiviral Activity: Combating Viral Threats

Pyrrolopyridine derivatives have also demonstrated potential as antiviral agents against a variety of viruses, including human cytomegalovirus (HCMV) and rotavirus.[9][19] Their mechanisms of action often involve targeting key viral enzymes or host factors essential for viral replication.

Mechanism of Action: Halting the Viral Replication Cycle

The antiviral activity of pyrrolopyridine derivatives can be attributed to several mechanisms:

  • Inhibition of Viral Polymerases: Some pyrrolo[2,3-d]pyrimidine derivatives have been shown to inhibit viral polymerase enzymes, which are essential for the replication of the viral genome.[19]

  • Targeting Host Kinases: Certain pyrrolo[2,3-b]pyridines act as inhibitors of adaptor-associated kinase 1 (AAK1), a host cell kinase that regulates the intracellular trafficking of several RNA viruses, including dengue and Ebola viruses.[12] By targeting a host factor, these compounds may offer a broad-spectrum antiviral strategy.

  • Inhibition of Early Replication Events: Some non-nucleoside pyrrolo[2,3-d]pyrimidines have been found to inhibit HCMV replication at an early stage, before viral DNA synthesis.[9]

Structure-Activity Relationship (SAR): Fine-Tuning for Antiviral Potency

The antiviral activity of pyrrolopyridine derivatives is sensitive to structural modifications. For example, in a series of pyrrolo[2,3-d]pyrimidines, the nature of the substituents at the 4- and 5-positions of the pyrrolopyrimidine ring was found to be critical for their activity against HCMV.[9] Similarly, for AAK1 inhibitors, specific substitutions on the pyrrolo[2,3-b]pyridine core were necessary to achieve high affinity and antiviral activity.[12]

Experimental Protocol for Antiviral Activity Evaluation

The plaque reduction assay is a standard method for determining the antiviral activity of a compound by quantifying the reduction in the number of viral plaques.[20][21]

Principle: Infectious virus particles create localized areas of cell death or cytopathic effect (CPE) in a monolayer of host cells, forming visible "plaques." The number of plaques is proportional to the amount of infectious virus. An effective antiviral agent will reduce the number of plaques.[21]

Step-by-Step Protocol:

  • Cell Seeding:

    • Seed a suitable host cell line in 6-well or 12-well plates to form a confluent monolayer.

  • Virus Infection and Compound Treatment:

    • Prepare serial dilutions of the test pyrrolo[3,4-b]pyridine derivative.

    • Infect the cell monolayers with a known amount of virus in the presence of different concentrations of the test compound. Include a virus control (no compound) and a cell control (no virus, no compound).

  • Overlay and Incubation:

    • After a short adsorption period, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells.

    • Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).

  • Plaque Visualization and Counting:

    • Fix the cells (e.g., with formalin) and stain with a dye (e.g., crystal violet) to visualize the plaques.

    • Count the number of plaques in each well.

  • Data Analysis:

    • Calculate the percentage of plaque reduction for each compound concentration compared to the virus control.

    • Determine the IC50 value, which is the concentration of the compound that reduces the number of plaques by 50%.

Plaque_Reduction_Assay start Start seed_cells Seed Host Cells to Form a Monolayer start->seed_cells prepare_virus_compound Prepare Virus Inoculum and Compound Dilutions seed_cells->prepare_virus_compound infect_cells Infect Cells with Virus in the Presence of Compound prepare_virus_compound->infect_cells overlay Add Semi-Solid Overlay infect_cells->overlay incubation Incubate to Allow Plaque Formation overlay->incubation fix_stain Fix and Stain Cells to Visualize Plaques incubation->fix_stain count_plaques Count Plaques fix_stain->count_plaques analyze_data Calculate Plaque Reduction and IC50 count_plaques->analyze_data end End analyze_data->end

Sources

An In-Depth Technical Guide to 6-Ethyloctahydropyrrolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-Ethyloctahydropyrrolo[3,4-b]pyridine, a heterocyclic compound with potential applications in medicinal chemistry. Given the limited direct literature on this specific derivative, this document establishes a foundational understanding by detailing the synthesis of the core octahydropyrrolo[3,4-b]pyridine scaffold, a critical intermediate in pharmaceutical development. A proposed synthetic route for the title compound is presented, alongside a discussion of its physicochemical properties. Furthermore, this guide explores the prospective biological activities and pharmacological profile of this compound by drawing logical inferences from structurally related analogs, particularly within the context of antibacterial drug discovery. This document aims to serve as a valuable resource for researchers interested in the exploration and development of novel therapeutic agents based on the pyrrolopyridine framework.

Introduction: The Pyrrolopyridine Scaffold in Medicinal Chemistry

The pyrrolopyridine nucleus, a bicyclic heterocyclic system, is a privileged scaffold in drug discovery due to its structural resemblance to purine bases, enabling it to interact with a wide array of biological targets.[1] Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antibacterial properties.[2][3] The octahydropyrrolo[3,4-b]pyridine core, in particular, is a key structural component of the fourth-generation fluoroquinolone antibiotic, Moxifloxacin, highlighting its significance in the development of effective therapeutic agents.[4] The substitution at the 6-position of this scaffold offers a strategic handle for modulating the pharmacokinetic and pharmacodynamic properties of the resulting molecules. This guide focuses on the 6-ethyl derivative, exploring its synthesis, properties, and potential as a building block in medicinal chemistry.

Physicochemical Properties and Identification

CAS Number: 1141669-88-6[5]

PropertyValueSource
Molecular Formula C9H18N2[5]
Molecular Weight 154.25 g/mol [5]
Synonyms 6-ethyloctahydro-1H-Pyrrolo[3,4-b]pyridine, 1H-Pyrrolo[3,4-b]pyridine, 6-ethyloctahydro-, 6-ethyl-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridine[5]
Storage Temperature 2-8°C[6]

Synthesis of this compound

While a direct, peer-reviewed synthesis of this compound is not extensively documented, a robust synthetic strategy can be devised based on the well-established synthesis of the parent octahydropyrrolo[3,4-b]pyridine scaffold, followed by N-alkylation.

Synthesis of the Octahydropyrrolo[3,4-b]pyridine Core

The synthesis of the core scaffold typically commences with pyridine-2,3-dicarboxylic acid and proceeds through a multi-step sequence involving imide formation, reduction of the pyridine ring, and subsequent reduction of the imide. A representative synthetic pathway is outlined below.

Synthesis_of_Octahydropyrrolo_Scaffold start Pyridine-2,3-dicarboxylic acid step1 N-Benzylation start->step1 Benzylamine, Heat intermediate1 N-Benzyl-pyridine-2,3-dicarboximide step1->intermediate1 step2 Pyridine Ring Hydrogenation intermediate1->step2 H2, Catalyst (e.g., Pd/C) intermediate2 N-Benzyl-octahydropyrrolo[3,4-b]pyridine-5,7-dione step2->intermediate2 step3 Imide Reduction intermediate2->step3 Reducing Agent (e.g., LiAlH4) intermediate3 6-Benzyl-octahydropyrrolo[3,4-b]pyridine step3->intermediate3 step4 Debenzylation intermediate3->step4 Hydrogenolysis (e.g., H2, Pd/C) final_product Octahydropyrrolo[3,4-b]pyridine step4->final_product

Caption: Synthetic workflow for the octahydropyrrolo[3,4-b]pyridine core.

Experimental Protocol: Synthesis of Octahydropyrrolo[3,4-b]pyridine (Illustrative)

  • Step 1: N-Benzylation. Pyridine-2,3-dicarboxylic acid is reacted with benzylamine at elevated temperatures to form N-benzyl-pyridine-2,3-dicarboximide. This step involves a condensation reaction with the removal of water.

  • Step 2: Pyridine Ring Hydrogenation. The pyridine ring of the N-benzyl-pyridine-2,3-dicarboximide is catalytically hydrogenated, typically using hydrogen gas and a palladium on carbon catalyst, to yield N-benzyl-octahydropyrrolo[3,4-b]pyridine-5,7-dione.

  • Step 3: Imide Reduction. The resulting dione is then reduced to the corresponding amine using a strong reducing agent such as lithium aluminum hydride (LiAlH4) to afford 6-Benzyl-octahydropyrrolo[3,4-b]pyridine.

  • Step 4: Debenzylation. The final step involves the removal of the benzyl protecting group via hydrogenolysis to yield the octahydropyrrolo[3,4-b]pyridine scaffold.

Proposed Synthesis of this compound

The introduction of the ethyl group at the 6-position can be achieved through standard N-alkylation procedures.

N-Ethylation_of_Octahydropyrrolo_Scaffold start Octahydropyrrolo[3,4-b]pyridine step1 N-Ethylation start->step1 Ethyl halide (e.g., EtI) or Acetaldehyde and a reducing agent final_product This compound step1->final_product

Caption: Proposed N-Ethylation to yield the title compound.

Experimental Protocol: N-Ethylation (Proposed)

A reliable method for the N-ethylation of the octahydropyrrolo[3,4-b]pyridine core is reductive amination.

  • Reaction Setup: To a solution of octahydropyrrolo[3,4-b]pyridine in a suitable solvent such as dichloromethane or methanol, add acetaldehyde.

  • Formation of Iminium Ion: The reaction mixture is stirred at room temperature to facilitate the formation of the corresponding iminium ion intermediate.

  • Reduction: A reducing agent, such as sodium triacetoxyborohydride or sodium cyanoborohydride, is then added portion-wise to the mixture.

  • Work-up and Purification: The reaction is monitored for completion by TLC or GC-MS. Upon completion, the reaction is quenched, and the product is extracted and purified using standard techniques like column chromatography.

Characterization

  • ¹H NMR: Resonances corresponding to the protons of the octahydropyrrolopyridine core, along with a characteristic quartet and triplet for the ethyl group.

  • ¹³C NMR: Signals for the carbon atoms of the bicyclic system and the two carbons of the ethyl substituent.

  • IR Spectroscopy: Characteristic C-H stretching and bending vibrations for the aliphatic rings and the ethyl group, as well as N-H bending vibrations if the secondary amine is present.

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound (154.25 g/mol ).

Potential Biological Activities and Applications in Drug Development

While specific biological data for this compound is scarce, its structural similarity to the core of moxifloxacin suggests potential applications in the development of novel antibacterial agents.[4] The ethyl group at the 6-position can influence the compound's lipophilicity, metabolic stability, and interaction with biological targets.

Analogy to Moxifloxacin and other Fluoroquinolones

Moxifloxacin's efficacy is, in part, attributed to the C-7 substituted octahydropyrrolo[3,4-b]pyridine moiety. Modifications at the 6-position of this scaffold could lead to analogs with:

  • Altered Antibacterial Spectrum: The ethyl group may modulate the compound's activity against different bacterial strains, including resistant pathogens.[7][8]

  • Improved Pharmacokinetic Profile: Changes in lipophilicity can affect absorption, distribution, metabolism, and excretion (ADME) properties.[7]

  • Reduced Side Effects: Strategic modifications can potentially mitigate adverse effects associated with existing fluoroquinolones.

Drug_Development_Pathway start This compound step1 Lead Generation start->step1 intermediate1 Design of Analogs step1->intermediate1 step2 In Vitro Screening intermediate1->step2 intermediate2 Antibacterial Activity Assays step2->intermediate2 step3 In Vivo Studies intermediate2->step3 intermediate3 Efficacy and Toxicity in Animal Models step3->intermediate3 final_product Potential Drug Candidate intermediate3->final_product

Caption: Potential drug development workflow utilizing the title compound.

Broader Therapeutic Potential

The pyrrolopyridine scaffold is not limited to antibacterial applications. Derivatives have shown promise as:

  • Anticancer Agents: By inhibiting various kinases.

  • Antiviral Compounds: Targeting viral enzymes.

  • Anti-inflammatory Drugs: Modulating inflammatory pathways.[2][3]

The introduction of a 6-ethyl group could be explored for its impact on these and other therapeutic areas.

Conclusion and Future Directions

This compound represents a valuable, yet underexplored, building block for medicinal chemistry and drug discovery. While direct experimental data is limited, its synthesis is feasible through established methodologies. The true potential of this compound lies in its application as a scaffold for the generation of novel therapeutic agents. Future research should focus on the definitive synthesis and characterization of this compound, followed by a systematic biological evaluation to uncover its pharmacological profile. Such studies will be instrumental in determining its utility in the development of next-generation pharmaceuticals.

References

  • Synthesis, Characterization, Antimicrobial and Enzyme Inhibitory Studies of Moxifloxacin with Aromatic carboxylic acids. (2020). Pakistan Journal of Pharmaceutical Sciences.

  • Spectrochemical, medicinal, and toxicological studies of moxifloxacin and its novel analogs: a quantum chemistry and drug discovery approach. (2024). RSC Advances.

  • Design and synthesis of novel cytotoxic fluoroquinolone analogs through topoisomerase inhibition, cell cycle arrest, and apoptosis. (2023). Scientific Reports.

  • This compound. Chongqing Chemdad Co., Ltd.

  • 6-Methyloctahydro-1H-pyrrolo[3,4-b]pyridine. PubChem.

  • 6H-pyrrolo[3,4-b]pyridine. PubChem.

  • Synthesis, Biological Evaluation and Docking Studies of Functionalized Pyrrolo[3,4‐b]pyridine Derivatives. (2021). ChemistrySelect.

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (2021). Pharmaceuticals.

  • One-pot synthesis of substituted pyrrolo[3,4-b]pyridine-4,5-diones based on the reaction of N-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-arylethyl)acetamide with amines. (2019). Beilstein Journal of Organic Chemistry.

  • An Overview of the Biological Activity of Pyrrolo[3,4- c]pyridine Derivatives. (2021). PubMed.

  • Synthesis and interpretation of NMR & IR for 1, 4-dihydropyridine Derivatives. International Journal of Research Culture Society.

  • Synthesis and pharmacological evaluation of perhydropyrrolo [3,4-c]pyridine derivatives. (1990). Il Farmaco.

  • This compound. ChemicalBook.

  • Identification of pyrrolo-pyridine derivatives as novel class of antibacterials. OUCI.

  • Antibacterial evaluation and molecular properties of pyrazolo[3,4-b] pyridines and thieno[2,3-b]pyridines. (2021). Journal of Applied Pharmaceutical Science.

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2019). Molecules.

  • Novel Pyrazolo[3,4-b]pyridine Derivatives: Synthesis, Characterization, Antimicrobial and Antiproliferative Profile. (2018). Molecules.

  • Convenient Synthesis of Functionalized Pyrrolo[3,4-b]pyridines and Pyrrolo[3,4-b]quinolines via Three-Component Reactions. (2017). Journal of Heterocyclic Chemistry.

  • Synthesis and Antimicrobial Activity of Pyridine Derivatives Substituted at C-2 and C-6 Positions. (2007). Letters in Drug Design & Discovery.

  • Modifications of quinolones and fluoroquinolones: hybrid compounds and dual-action molecules. (2018). Monatshefte für Chemie - Chemical Monthly.

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Design, synthesis, and biological evaluation of C6-difluoromethylenated epoxymorphinan Mu opioid receptor antagonists. (2020). Bioorganic & Medicinal Chemistry Letters.

  • Identification of pyrrolo-pyridine derivatives as novel class of antibacterials. (2021). ResearchGate.

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (2021). MDPI.

Sources

An In-Depth Technical Guide to the Potential Therapeutic Targets of 6-Ethyloctahydropyrrolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The octahydropyrrolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active agents. This technical guide provides an in-depth, prospective analysis of the potential therapeutic targets for a specific, under-researched derivative: 6-Ethyloctahydropyrrolo[3,4-b]pyridine. While direct pharmacological data for this compound is not extensively available in the public domain, this document synthesizes structure-activity relationship (SAR) insights from analogous compounds to logically deduce and prioritize potential therapeutic avenues. We will explore its potential as a kinase inhibitor, a central nervous system (CNS) modulator, and an antibacterial agent. For each proposed target class, we will delineate the underlying scientific rationale, propose detailed experimental validation protocols, and illustrate key signaling pathways. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this promising heterocyclic compound.

Introduction: The Octahydropyrrolo[3,4-b]pyridine Scaffold - A Foundation for Diverse Bioactivity

The octahydropyrrolo[3,4-b]pyridine core is a rigid, bicyclic amine that has proven to be a versatile building block in the development of novel therapeutics. Its conformational constraint is a key feature that can enhance binding selectivity to biological targets.[1] Derivatives of the broader pyrrolopyridine class have demonstrated a wide spectrum of pharmacological activities, including anticancer, antiviral, analgesic, and sedative properties.[2] A notable example is the fluoroquinolone antibiotic moxifloxacin, which incorporates a similar cis-octahydropyrrolo[3,4-b]pyridine moiety and functions by inhibiting bacterial DNA gyrase and topoisomerase IV.[3]

The subject of this guide, this compound, features an ethyl group at the 6-position (the nitrogen atom of the pyridine ring). This substitution is significant as N-alkylation is a common strategy in medicinal chemistry to modulate a compound's physicochemical properties, such as lipophilicity, metabolic stability, and target engagement. The presence of the ethyl group is hypothesized to influence the compound's interaction with specific biological targets, potentially steering its activity towards particular therapeutic areas.

This document will now explore three primary, hypothesized therapeutic targeting strategies for this compound based on the known pharmacology of its structural analogs.

Hypothesized Therapeutic Target Classes

Kinase Inhibition: A Promising Avenue in Oncology and Inflammation

The pyrrolopyridine scaffold is a well-established "hinge-binding" motif in a multitude of kinase inhibitors.[4] The nitrogen atoms in the bicyclic system can form crucial hydrogen bonds with the kinase hinge region, mimicking the adenine moiety of ATP.[4] Various derivatives of related pyrazolopyridines have been identified as potent inhibitors of kinases such as FGFR, CDK, and TRK.[5][6][7]

Rationale for this compound:

The ethyl group at the 6-position can be envisioned to project into a hydrophobic pocket adjacent to the ATP-binding site of certain kinases. This could enhance both the potency and selectivity of the compound. For instance, in the case of FGFR3, while the core scaffold engages with the hinge region, substituents can occupy adjacent hydrophobic pockets, thereby influencing selectivity over other kinases like VEGFR2.[1]

Potential Kinase Targets:

  • Fibroblast Growth Factor Receptors (FGFRs): Dysregulation of FGFR signaling is implicated in various cancers. The octahydropyrrolo[3,4-b]pyridine core could serve as a scaffold for selective FGFR inhibitors.

  • Spleen Tyrosine Kinase (Syk): A key mediator in inflammatory signaling, making it a target for autoimmune diseases.

  • Janus Kinases (JAKs): Central to cytokine signaling pathways involved in inflammation and myeloproliferative disorders.

Signaling Pathway: Hypothesized FGFR Inhibition

FGFR_Pathway cluster_membrane Cell Membrane FGFR FGFR RAS RAS FGFR->RAS Activates FGF FGF FGF->FGFR Binds This compound 6-Ethyloctahydropyrrolo [3,4-b]pyridine This compound->FGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Promotes

Caption: Hypothesized inhibition of the FGFR signaling pathway.

Experimental Validation Workflow: Kinase Inhibition

A tiered approach is recommended to validate this compound as a kinase inhibitor.

Table 1: Experimental Protocols for Kinase Target Validation

Tier Experiment Methodology Objective
1 Biochemical Kinase Panel Screen A broad panel of recombinant kinases (e.g., KinomeScan™) is used. The compound is tested at a fixed concentration (e.g., 10 µM) to assess its binding affinity to a wide range of kinases.To identify initial kinase hits and assess selectivity.
2 IC50 Determination For promising hits from Tier 1, dose-response assays are performed using methods like ADP-Glo™ or LanthaScreen™ Eu Kinase Binding Assay.To quantify the potency of the compound against specific kinases.
3 Cellular Target Engagement Assay Techniques like the Cellular Thermal Shift Assay (CETSA) or NanoBRET™ are employed in relevant cancer cell lines.To confirm that the compound engages with the target kinase within a cellular context.
4 Functional Cellular Assays Cell proliferation assays (e.g., MTT or CellTiter-Glo®) and western blotting for downstream signaling proteins (e.g., phospho-ERK) are conducted.To assess the compound's functional effect on cancer cell growth and target-related signaling.

Workflow Diagram: Kinase Inhibitor Validation

Kinase_Validation_Workflow A Tier 1: Broad Kinase Panel Screen B Tier 2: IC50 Determination for Hits A->B C Tier 3: Cellular Target Engagement B->C D Tier 4: Functional Cellular Assays C->D E Lead Optimization D->E

Caption: A streamlined workflow for validating kinase targets.

Central Nervous System (CNS) Modulation

The octahydropyrrolo[3,4-b]pyridine scaffold and its analogs have been investigated for their activity on CNS targets.[8] Specifically, derivatives have been developed as modulators of G protein-coupled receptors (GPCRs) like the metabotropic glutamate receptor 1 (mGlu1) and various acetylcholine receptors.[8] The lipophilicity and three-dimensional shape of these compounds are critical for crossing the blood-brain barrier and interacting with CNS targets.

Rationale for this compound:

The addition of an ethyl group at the 6-position increases the lipophilicity of the molecule, which may enhance its ability to penetrate the CNS. Furthermore, this substituent could play a key role in the binding to the allosteric sites of certain GPCRs or the ligand-binding domain of ion channels. Pyridine alkaloids are known to have activity in the central nervous system.[9][10]

Potential CNS Targets:

  • Metabotropic Glutamate Receptors (mGluRs): Allosteric modulation of mGluRs is a promising strategy for treating neurological and psychiatric disorders. The octahydropyrrolo[3,4-c]pyrrole scaffold has been shown to be an effective replacement for a piperazine ring in mGlu1 negative allosteric modulators.[8]

  • Nicotinic Acetylcholine Receptors (nAChRs): These ligand-gated ion channels are implicated in cognitive function, and their modulation is a target for Alzheimer's disease and schizophrenia.

  • Dopamine and Serotonin Receptors: These GPCRs are well-established targets for a wide range of psychiatric medications.

Experimental Validation Workflow: CNS Target Validation

Table 2: Experimental Protocols for CNS Target Validation

Tier Experiment Methodology Objective
1 Receptor Binding Assays Radioligand binding assays are performed using membrane preparations from cells expressing the target receptor or from brain tissue.To determine the binding affinity (Ki) of the compound for a panel of CNS receptors.
2 Functional Assays For GPCRs, functional assays measuring second messenger levels (e.g., cAMP or intracellular calcium) are used. For ion channels, electrophysiology (e.g., patch-clamp) is employed.To characterize the compound as an agonist, antagonist, or allosteric modulator.
3 In Vitro Blood-Brain Barrier (BBB) Permeability Assay A parallel artificial membrane permeability assay (PAMPA) or a cell-based model (e.g., using Caco-2 or bEnd.3 cells) is used.To assess the potential of the compound to cross the BBB.
4 Ex Vivo/In Vivo Target Engagement and Behavioral Models Techniques like positron emission tomography (PET) with a suitable radioligand can be used to measure target occupancy in the brain. Behavioral models relevant to the target (e.g., models of anxiety, depression, or cognitive impairment) are employed.To confirm CNS target engagement in a living organism and to assess potential therapeutic efficacy.
Antibacterial Activity: Building on the Legacy of Moxifloxacin

The cis-octahydropyrrolo[3,4-b]pyridine scaffold is a key component of the broad-spectrum fluoroquinolone antibiotic, moxifloxacin.[3] In moxifloxacin, this moiety is crucial for the drug's potent activity against bacterial DNA gyrase and topoisomerase IV.[3]

Rationale for this compound:

While this compound lacks the full quinolone structure of moxifloxacin, the core scaffold itself may possess intrinsic antibacterial properties or serve as a starting point for the development of novel antibacterial agents that do not follow the fluoroquinolone mechanism. The ethyl group could influence interactions with bacterial targets or affect bacterial cell wall penetration.

Potential Bacterial Targets:

  • DNA Gyrase and Topoisomerase IV: While less likely without the quinolone core, the possibility of interaction with these enzymes should not be entirely dismissed.

  • Other Bacterial Enzymes or Cell Wall Components: The compound could be screened against a panel of essential bacterial enzymes or assessed for its ability to disrupt bacterial membrane integrity.

Experimental Validation Workflow: Antibacterial Activity

Table 3: Experimental Protocols for Antibacterial Target Validation

Tier Experiment Methodology Objective
1 Minimum Inhibitory Concentration (MIC) Testing Broth microdilution or agar dilution methods are used to determine the MIC against a panel of clinically relevant Gram-positive and Gram-negative bacteria.To assess the compound's antibacterial potency and spectrum of activity.
2 Mechanism of Action Studies Macromolecular synthesis assays (measuring the incorporation of radiolabeled precursors for DNA, RNA, protein, and cell wall synthesis) are performed.To identify the cellular process inhibited by the compound.
3 Bacterial Target-Based Assays If a specific cellular process is identified, in vitro assays using purified bacterial enzymes (e.g., DNA gyrase, topoisomerases) are conducted.To identify the specific molecular target of the compound.
4 Resistance Studies Spontaneous resistance frequency is determined, and resistant mutants are selected and sequenced to identify mutations in the target gene(s).To confirm the mechanism of action and assess the potential for resistance development.

Conclusion and Future Directions

While this compound is a relatively unexplored molecule, the rich pharmacology of its structural analogs provides a strong foundation for hypothesizing its potential therapeutic targets. The most promising avenues for investigation appear to be in the areas of kinase inhibition for oncology and inflammatory diseases, CNS modulation for neurological and psychiatric disorders, and potentially as a scaffold for novel antibacterial agents .

The experimental workflows outlined in this guide provide a clear, step-by-step approach to systematically evaluate these hypotheses. A thorough investigation, beginning with broad screening and progressing to more focused mechanistic and in vivo studies, will be crucial to unlocking the full therapeutic potential of this intriguing compound. The insights gained from such studies will not only define the future of this compound but also contribute to the broader understanding of the structure-activity relationships within the versatile pyrrolopyridine class of compounds.

References

  • Discovery of octahydropyrrolo [3,2-b] pyridin derivative as a highly selective Type I inhibitor of FGFR3 over VEGFR2 by high-throughput virtual screening. PubMed. URL: [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. PMC. URL: [Link]

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PubMed Central. URL: [Link]

  • Structure activity relationship of compound 4. ResearchGate. URL: [Link]

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Europe PMC. URL: [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. URL: [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. URL: [Link]

  • Straightforward N-alkylation of diketopyrrolopyrroles through the Mitsunobu reaction with benzyl, α-branched, and chiral alcohols. Chemical Communications (RSC Publishing). URL: [Link]

  • Recent Advances of Pyrrolopyridines Derivatives: A Patent and Literature Review. PubMed. URL: [Link]

  • Octahydro-1H-pyrrolo[3,4-b]pyridine. PubChem. URL: [Link]

  • Pyridine alkaloids with activity in the central nervous system. ResearchGate. URL: [Link]

  • Pyridine alkaloids with activity in the central nervous system. PMC. URL: [Link]

  • Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents. PubMed. URL: [Link]

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. National Institutes of Health. URL: [Link]

  • The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives. PubMed. URL: [Link]

  • Structure–activity relationships. ResearchGate. URL: [Link]

  • Synthesis and pharmacological evaluation of perhydropyrrolo [3,4-c]pyridine derivatives. PubMed. URL: [Link]

  • Octahydropyrrolo[3,4-c]pyrrole negative allosteric modulators of mGlu1. PubMed Central. URL: [Link]

Sources

An In-Depth Technical Guide to the In Vitro Screening of 6-Ethyloctahydropyrrolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive framework for the in vitro screening of the novel compound 6-Ethyloctahydropyrrolo[3,4-b]pyridine. Recognizing the therapeutic potential inherent in the octahydropyrrolo[3,4-b]pyridine scaffold, this document outlines a strategic, multi-tiered approach to elucidate the compound's biological activity, mechanism of action, and potential liabilities. Moving beyond a rigid, templated protocol, this guide emphasizes a logical, data-driven progression from broad-based primary screening to focused secondary and safety assessments. The methodologies detailed herein are grounded in established scientific principles and are designed to provide a robust and self-validating data package to inform go/no-go decisions in a drug discovery program.

Introduction: The Rationale for Screening this compound

The pyrrolopyridine core is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including but not limited to, anticancer, antimicrobial, and neurological effects.[1][2][3] Notably, the structural similarity of the pyrrolopyridine nucleus to the purine ring of ATP has led to the successful development of numerous kinase inhibitors.[4][5] The subject of this guide, this compound, is a novel entity with an as-yet uncharacterized biological profile. Its saturated heterocyclic system presents a unique three-dimensional architecture that may confer novel selectivity and properties compared to its aromatic counterparts.

The primary objective of the proposed in vitro screening cascade is to systematically interrogate the biological activity of this compound across a diverse range of potential molecular targets. This approach is designed to be both comprehensive and resource-efficient, beginning with broad, high-throughput screens to identify initial areas of biological activity, followed by more focused secondary assays to confirm and characterize these "hits."

A Strategic Approach to Screening: A Multi-Tiered Workflow

A successful screening campaign is not a monolithic endeavor but rather a staged process of hypothesis generation and refinement. The proposed workflow for this compound is designed to maximize the information obtained at each stage while minimizing the expenditure of resources on unpromising avenues.

Screening_Workflow cluster_primary Primary Screening (Hit Identification) cluster_secondary Secondary Screening (Hit-to-Lead) cluster_safety Early Safety & Liability Assessment Primary_Screening Broad Target Class Screening (e.g., Kinases, GPCRs, Ion Channels) Dose_Response Dose-Response & Potency Determination (IC50/EC50) Primary_Screening->Dose_Response Identified 'Hits' Cytotoxicity Initial Cytotoxicity Assessment (e.g., MTT/LDH Assay) Cytotoxicity->Dose_Response Informs concentration range Selectivity Target Selectivity Profiling Dose_Response->Selectivity Confirmed 'Hits' hERG hERG Channel Assay Dose_Response->hERG Potent Compounds Genotoxicity Genotoxicity (e.g., Ames, Micronucleus) Dose_Response->Genotoxicity Lead Candidates Mechanism Mechanism of Action Studies Selectivity->Mechanism MoA_Kinase ATP_Competitive ATP Competitive Non_Competitive Non-Competitive Uncompetitive Uncompetitive Compound 6-Ethyloctahydropyrrolo [3,4-b]pyridine Kinase Kinase Compound->Kinase Binds to ATP pocket Substrate Substrate Kinase->Substrate Phosphorylates Substrate->Kinase Binds to active site ATP ATP ATP->Kinase Binds to ATP pocket

Figure 2: Potential mechanisms of action for a kinase inhibitor.

Tier 3: Early Safety and Liability Assessment

Early assessment of potential safety liabilities is crucial to avoid late-stage failures in drug development. Key in vitro safety assays should be conducted on lead candidates.

Cardiovascular Safety: hERG Assay

Inhibition of the hERG potassium channel can lead to a potentially fatal cardiac arrhythmia. [6][7][8]Therefore, assessing the compound's activity against the hERG channel is a regulatory requirement. The gold standard for this is the manual patch-clamp assay. [9][10]

Genotoxicity Assessment

Genotoxicity assays are used to identify compounds that can cause genetic damage. Standard in vitro genotoxicity tests include:

  • Ames Test: This bacterial reverse mutation assay is used to detect point mutations. [11][12][13][14]* In Vitro Micronucleus Assay: This test identifies agents that cause chromosomal damage. [1][15][6][16]

Experimental Protocols

Protocol: In Vitro Kinase Inhibition Assay (Generic)
  • Preparation of Reagents: Prepare assay buffer, kinase, substrate, and ATP solutions at appropriate concentrations.

  • Compound Preparation: Serially dilute this compound in DMSO to create a range of concentrations.

  • Assay Plate Setup: Add the compound dilutions to a 384-well plate.

  • Kinase Reaction: Add the kinase to the wells and incubate.

  • Initiate Reaction: Add the substrate and ATP to initiate the kinase reaction.

  • Incubation: Incubate the plate at room temperature for the specified time.

  • Detection: Stop the reaction and add a detection reagent that measures either the amount of phosphorylated substrate or the amount of ATP remaining.

  • Data Analysis: Measure the signal using a plate reader and calculate the percent inhibition for each compound concentration. Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Protocol: MTT Cytotoxicity Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight. [5][17][18]2. Compound Treatment: Treat the cells with various concentrations of this compound and incubate for 24-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.

Protocol: LDH Cytotoxicity Assay
  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Supernatant Collection: After the incubation period, centrifuge the plate and collect the cell culture supernatant.

  • LDH Reaction: Add the supernatant to a new plate containing the LDH reaction mixture. [19][20][21][22]4. Incubation: Incubate the plate at room temperature, protected from light.

  • Absorbance Reading: Measure the absorbance at a wavelength of 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to that in control wells (spontaneous release) and maximum release (lysed cells).

Data Interpretation and Hit Progression

The interpretation of the data generated from this screening cascade is critical for making informed decisions. A "hit" is typically defined as a compound that shows significant activity in a primary screen and is confirmed in a dose-response assay. [2][23][24]A "lead" is a confirmed hit that demonstrates desirable properties in secondary assays, including potency, selectivity, and a favorable early safety profile. The ultimate goal is to identify a candidate molecule with a well-characterized biological profile that warrants further investigation in preclinical in vivo models.

Conclusion

References

  • Charles River Laboratories. In Vitro Safety Pharmacology Assays. [Link]

  • Doak, A. et al. (2023). In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. MethodsX, 10, 102128. [Link]

  • Wojcicka, A. et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. [Link]

  • Charles River Laboratories. Mammalian Cell In Vitro Micronucleus Assay. [Link]

  • Bain, J. et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]

  • PatSnap Synapse. (2023). What pharmacological assays are used for lead optimization? [Link]

  • CLYTE Technologies. (2023). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • Di, L. & Kerns, E. H. (2006). Strategy of utilizing in vitro and in vivo ADME tools for lead optimization and drug candidate selection. Current Opinion in Chemical Biology, 10(4), 326-332. [Link]

  • protocols.io. (2023). Quantifying cell viability via LDH cytotoxicity assay. [Link]

  • HTSplotter: An end-to-end data processing, analysis and visualisation tool for chemical and genetic in vitro perturbation screening. (2021). bioRxiv. [Link]

  • Microbial Mutagenicity Assay: Ames Test. (2018). Bio-protocol, 8(6), e2777. [Link]

  • Ames, B. N. et al. (1973). Carcinogens are mutagens: a simple test system combining liver homogenates for activation and bacteria for detection. Proceedings of the National Academy of Sciences, 70(8), 2281-2285. [Link]

  • PharmAlliance. (2026). Lead Optimization. [Link]

  • An Automated Method to Perform The In Vitro Micronucleus Assay using Multispectral Imaging Flow Cytometry. (2019). JoVE, (147), e59564. [Link]

  • GenScript. Lead Selection, Optimization & Characterization. [Link]

  • Sygnature Discovery. (2023). Hit Validation for Suspicious Minds. [Link]

  • Cell Biologics Inc. LDH Assay. [Link]

  • Thomsen, W. et al. (2005). Functional assays for screening GPCR targets. Current Opinion in Biotechnology, 16(6), 655-665. [Link]

  • El-Gamal, M. I. & Oh, C.-H. (2017). Recent Advances of Pyrrolopyridines Derivatives: A Patent and Literature Review. Expert Opinion on Therapeutic Patents, 27(4), 423-437. [Link]

  • Kourar, Z. et al. (2005). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology Letters, 158(2), 151-160. [Link]

  • Creative Bioarray. GPCR Screening Services. [Link]

  • Evotec. Ames Test | Cyprotex ADME-Tox Solutions. [Link]

  • Reaction Biology. hERG Patch Clamp Assay – Cardiac Safety Panel. [Link]

  • Bio-protocol. (2013). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol, 3(12), e799. [Link]

  • Enzymlogic. (2017). Profiling the kinetic selectivity of kinase marketed drugs. [Link]

  • Li, H. et al. (2017). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 33(22), 3579-3587. [Link]

  • Creative Biolabs. Hit Validation Services. [Link]

  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. (2011). PLoS ONE, 6(11), e26908. [Link]

  • The Ames Test. (n.d.). [Link]

  • Bain, J. et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]

  • Oncodesign Services. Hit Identification and Validation Services. [Link]

  • Aragen Life Sciences. Manual Whole-Cell Patch Clamp Assay for Screening NCE's Against Voltage Gated Ion-Channels. [Link]

  • Parham, F. et al. (2019). Quantitative high-throughput screening data analysis: challenges and recent advances. Expert Opinion on Drug Discovery, 14(10), 995-1006. [Link]

  • protocols.io. (2023). MTT (Assay protocol). [Link]

  • Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel. (2018). Methods in Molecular Biology, 1684, 189-204. [Link]

  • High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes. (2010). Methods in Molecular Biology, 666, 117-128. [Link]

  • Paperless Lab Academy. (2021). How to Optimize In Vitro and In Vivo Data Analysis in Drug Discovery. [Link]

  • Statistical Applications in Design and Analysis of In Vitro Safety Screening Assays. (2016). Journal of Biopharmaceutical Statistics, 26(4), 696-711. [Link]

  • Evotec. hERG Safety Assay. [Link]

  • A Comparative and Critical Analysis for In Vitro Cytotoxic Evaluation of Magneto-Crystalline Zinc Ferrite Nanoparticles Using MTT, Crystal Violet, LDH, and Apoptosis Assay. (2023). Nanomaterials, 13(16), 2321. [Link]

  • Particle-induced artifacts in the MTT and LDH viability assays. (2008). Journal of Nanoparticle Research, 10(4), 517-526. [Link]

  • A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. (2009). ASSAY and Drug Development Technologies, 7(1), 68-75. [Link]

Sources

The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and History of Pyrrolo[3,4-b]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrrolo[3,4-b]pyridine Core - A Rising Star in Medicinal Chemistry

The pyrrolo[3,4-b]pyridine nucleus, a fascinating heterocyclic scaffold, has steadily carved a significant niche in the landscape of medicinal chemistry and drug discovery. This bicyclic system, comprised of a fused pyrrole and pyridine ring, represents a class of compounds with a broad spectrum of biological activities, making it a "privileged scaffold" in the eyes of synthetic and medicinal chemists. Its structural resemblance to endogenous purines allows for interactions with a variety of biological targets, leading to promising therapeutic applications. This in-depth technical guide will delve into the discovery and rich history of the pyrrolo[3,4-b]pyridine core, tracing its journey from a synthetic curiosity to a cornerstone in the development of novel therapeutic agents. We will explore the evolution of its synthesis, the discovery of its potent biological activities, and provide detailed insights into the experimental methodologies that have propelled this scaffold to the forefront of modern drug discovery.

Early Discoveries and Seminal Syntheses: The Dawn of a New Heterocycle

While the history of some isomeric pyrrolopyridines, such as 7-azaindole, is marked by a distinct "first synthesis," the emergence of the pyrrolo[3,4-b]pyridine core into the scientific literature has been more gradual. Early explorations into the synthesis of fused heterocyclic systems likely produced derivatives of this scaffold, though they may not have been the primary focus of the research. However, the development of multicomponent reactions (MCRs) in the late 20th and early 21st centuries marked a pivotal moment in the history of pyrrolo[3,4-b]pyridine chemistry. These elegant and efficient reactions allowed for the rapid construction of complex molecular architectures from simple starting materials in a single synthetic operation, paving the way for the systematic exploration of the pyrrolo[3,4-b]pyridine scaffold and its derivatives.

One of the most significant early and efficient methods for the construction of the related pyrrolo[3,4-b]pyridin-5-one core was a one-pot cascade sequence involving an Ugi three-component reaction (Ugi-3CR) followed by an aza Diels-Alder cycloaddition.[1][2] This innovative approach, pioneered by Zhu and co-workers, demonstrated a versatile and robust strategy for assembling this key heterocyclic system.[1] This development was instrumental in unlocking the synthetic accessibility of these compounds, allowing for the generation of diverse libraries for biological screening.

The Evolution of Synthetic Strategies: From Stepwise to Streamlined

The synthetic accessibility of a scaffold is paramount to its exploration and development in medicinal chemistry. The journey of pyrrolo[3,4-b]pyridine synthesis has been one of increasing sophistication and efficiency, moving from often lengthy and low-yielding stepwise procedures to elegant and high-yielding one-pot methodologies.

Multicomponent Reactions: A Paradigm Shift

As mentioned, multicomponent reactions have revolutionized the synthesis of polysubstituted pyrrolo[3,4-b]pyridines. These reactions offer significant advantages in terms of efficiency, atom economy, and the ability to generate molecular diversity. A common and powerful MCR approach involves the reaction of an enamino imide, an aromatic aldehyde, and a source of active methylene, such as malononitrile or its derivatives.[3][4] This strategy allows for the facile construction of the pyrrolo[3,4-b]pyridine skeleton in good yields.[3][4]

Experimental Protocol: A Representative Three-Component Synthesis of a Polysubstituted Pyrrolo[3,4-b]pyridine [4]

  • Reactant Preparation: To a round-bottom flask, add the enamino imide (1.0 mmol), the aromatic aldehyde (1.0 mmol), and malononitrile (1.0 mmol) in ethanol (10 mL).

  • Catalyst Addition: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (10 mol%) to the reaction mixture.

  • Reaction Conditions: Stir the reaction mixture at 78 °C.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The resulting solid product is typically collected by filtration, washed with cold ethanol, and dried to afford the pure pyrrolo[3,4-b]pyridine derivative.

The proposed mechanism for this transformation often involves an initial Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of the enamino imide. Subsequent intramolecular cyclization and aromatization lead to the final pyrrolo[3,4-b]pyridine product.

Caption: A generalized workflow for the three-component synthesis of pyrrolo[3,4-b]pyridines.

Cascade Reactions for Pyrrolo[3,4-b]pyridin-5-ones

The synthesis of the closely related pyrrolo[3,4-b]pyridin-5-one core has also been significantly advanced through the use of cascade reactions. The aforementioned Ugi-3CR/aza Diels-Alder strategy is a prime example.[1][2] This powerful sequence allows for the construction of the complex heterocyclic system with high efficiency and control over substitution patterns. More recent advancements have further streamlined these processes, enabling the synthesis of novel polyheterocyclic systems incorporating the pyrrolo[3,4-b]pyridin-5-one moiety.[5]

The Dawn of Biological Significance: A Scaffold of Therapeutic Promise

The true value of a heterocyclic scaffold is ultimately realized through the discovery of its biological activity. The pyrrolo[3,4-b]pyridine core has emerged as a versatile pharmacophore, with derivatives exhibiting a wide range of therapeutic properties.

Anticancer Activity

A significant area of investigation for pyrrolo[3,4-b]pyridine derivatives has been in the field of oncology. Polysubstituted pyrrolo[3,4-b]pyridin-5-ones have been synthesized and evaluated for their cytotoxic effects against various human cancer cell lines, including cervical carcinoma (SiHa, HeLa, and CaSki).[1][2] Some of these compounds have demonstrated significant cytotoxicity, with in silico docking studies suggesting that they may act by interacting with αβ-tubulin, a key component of the cellular cytoskeleton and a validated target for anticancer drugs.[1]

Antibacterial Properties

The rise of antibiotic resistance has created an urgent need for new antibacterial agents. Functionalized pyrrolo[3,4-b]pyridine derivatives have shown promise in this area, with several compounds exhibiting moderate to good antibacterial activity against both Gram-positive and Gram-negative bacteria.[4] For instance, certain derivatives have displayed potent bactericidal activity against E. coli.[4] Docking studies suggest that these compounds may exert their antibacterial effects by interacting with bacterial DNA.[4]

Other Therapeutic Applications

The therapeutic potential of the broader class of pyrrolopyridines is vast. While specific data for the pyrrolo[3,4-b] isomer is still emerging in some areas, the general class of compounds has been investigated for a multitude of other applications, including as:

  • Kinase inhibitors: The structural similarity of the pyrrolopyridine nucleus to the purine ring of ATP makes it an ideal scaffold for the design of kinase inhibitors, which are crucial in cancer therapy and the treatment of inflammatory diseases.[6]

  • Antiviral agents: Certain pyrrolopyridine derivatives have shown activity against viruses such as HIV.[7]

  • Central Nervous System (CNS) agents: Derivatives of the isomeric pyrrolo[3,4-c]pyridines have been studied for their analgesic and sedative properties.[7]

The continued exploration of the chemical space around the pyrrolo[3,4-b]pyridine core is expected to uncover further therapeutic applications.

Conclusion and Future Perspectives

The journey of the pyrrolo[3,4-b]pyridine scaffold from a relatively underexplored heterocycle to a privileged structure in medicinal chemistry is a testament to the power of modern synthetic methodologies. The advent of multicomponent and cascade reactions has been instrumental in unlocking the synthetic accessibility of this core, enabling a more thorough investigation of its biological properties. The demonstrated anticancer and antibacterial activities of pyrrolo[3,4-b]pyridine derivatives highlight the immense therapeutic potential of this scaffold.

Future research in this area will likely focus on several key aspects:

  • Exploration of Novel Synthetic Methodologies: The development of even more efficient, stereoselective, and environmentally friendly synthetic routes will continue to be a priority.

  • Expansion of Biological Screening: Screening of diverse libraries of pyrrolo[3,4-b]pyridine derivatives against a wider range of biological targets will undoubtedly uncover new therapeutic opportunities.

  • Structure-Activity Relationship (SAR) Studies: Detailed SAR studies will be crucial for optimizing the potency, selectivity, and pharmacokinetic properties of lead compounds.

  • Elucidation of Mechanisms of Action: A deeper understanding of the molecular mechanisms by which these compounds exert their biological effects will be essential for their rational design and development as therapeutic agents.

The pyrrolo[3,4-b]pyridine core is poised to remain a fertile ground for discovery in the years to come, with the potential to yield novel and effective treatments for a variety of human diseases.

References

  • Ortoleva, G. (1908). Gazz. Chim. Ital., 38, 584.
  • Khan, I., et al. (2021). Convenient Synthesis of Functionalized Pyrrolo[3,4-b]pyridines and Pyrrolo[3,4-b]quinolines via Three-Component Reactions. ResearchGate. [Link]

  • Rivera-Piza, M., et al. (2019). Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro–In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines. Molecules, 24(14), 2648. [Link]

  • Saigal, et al. (2021). Synthesis, Biological Evaluation and Docking Studies of Functionalized Pyrrolo[3,4-b]pyridine Derivatives. ChemistrySelect, 6(10), 2323-2334. [Link]

  • Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. [Link]

  • García-González, M. C., et al. (2023). Synthesis of New Polyheterocyclic Pyrrolo[3,4-b]pyridin-5-ones via an Ugi-Zhu/Cascade/Click Strategy. Molecules, 28(10), 4111. [Link]

  • El-Gamal, M. I., & Oh, C. H. (2017). Recent Advances of Pyrrolopyridines Derivatives: A Patent and Literature Review. Expert opinion on therapeutic patents, 27(4), 423–437. [Link]

  • de la Torre-López, D., et al. (2019). Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro-In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines. Molecules, 24(14), 2648. [Link]

Sources

Methodological & Application

Application Notes and Protocols for 6-Ethyloctahydropyrrolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Forward-Looking Statement

The following document provides a comprehensive theoretical framework for the experimental investigation of 6-Ethyloctahydropyrrolo[3,4-b]pyridine. As of the date of this publication, specific literature on this exact molecule is not extensively available, suggesting its status as a novel chemical entity. The protocols and application notes herein are therefore constructed based on established principles for the broader class of pyrrolopyridine derivatives, offering a robust starting point for research and development. The methodologies are designed to be self-validating and are grounded in authoritative chemical and biological research on structurally related compounds.

Introduction to the Pyrrolopyridine Scaffold

The pyrrolopyridine core is a significant heterocyclic scaffold in medicinal chemistry and drug discovery.[1] This bicyclic system, consisting of a fused pyrrole and pyridine ring, exists in several isomeric forms, each offering a unique three-dimensional arrangement of atoms for interaction with biological targets.[2][3] Derivatives of this scaffold have demonstrated a wide array of pharmacological activities, including but not limited to, anticancer, analgesic, sedative, antidiabetic, antiviral, and antibacterial properties.[2][3][4] The specific substitution patterns on the pyrrolopyridine ring system are critical in determining the biological activity and selectivity of the compounds.[5]

The subject of this guide, this compound, is a saturated (octahydro) derivative with an ethyl group at the 6-position. The saturated nature of the ring system introduces specific stereochemical considerations that can profoundly influence its biological activity. The ethyl group at the 6-position is a key feature that will likely modulate its pharmacokinetic and pharmacodynamic properties.

Physicochemical and Structural Characterization

Prior to biological evaluation, a thorough physicochemical and structural characterization of this compound is imperative. The following table outlines the key parameters to be determined.

ParameterRecommended Analytical Method(s)Purpose
Identity and Structure ¹H NMR, ¹³C NMR, 2D-NMR (COSY, HSQC, HMBC), High-Resolution Mass Spectrometry (HRMS), Single-Crystal X-ray Crystallography (if suitable crystals can be obtained)To confirm the chemical structure, connectivity, and stereochemistry of the synthesized compound.
Purity High-Performance Liquid Chromatography (HPLC) with UV and/or Mass Spectrometric detection, Gas Chromatography-Mass Spectrometry (GC-MS)To determine the purity of the compound and identify any potential impurities. A purity of >95% is recommended for biological screening.
Solubility Kinetic and thermodynamic solubility assays in aqueous buffers (e.g., PBS) and relevant organic solvents (e.g., DMSO, ethanol).To understand the solubility profile, which is critical for formulation development and designing in vitro and in vivo experiments.
Lipophilicity (LogP/LogD) HPLC-based methods or computational prediction.To predict membrane permeability and potential for oral absorption.
pKa Potentiometric titration or capillary electrophoresis.To determine the ionization state of the molecule at physiological pH, which influences its interaction with biological targets and its ADME properties.

Synthetic Strategy: A Generalized Approach

The synthesis of novel pyrrolopyridine derivatives can often be achieved through multicomponent reactions (MCRs) or convergent synthetic routes.[6][7] A plausible synthetic approach for this compound and its analogs could involve a multi-step sequence starting from readily available pyridine precursors.

Protocol 1: Hypothetical Synthesis of this compound

This protocol is a conceptual outline and would require optimization and adaptation based on laboratory findings.

  • Step 1: Synthesis of a Substituted Pyridine Precursor.

    • Begin with a commercially available di-substituted pyridine. For example, a 3,4-disubstituted pyridine could be a suitable starting material.

  • Step 2: Annulation of the Pyrrole Ring.

    • Utilize a reaction sequence to construct the fused pyrrole ring. This could involve reactions such as the Hantzsch or Paal-Knorr pyrrole synthesis adapted for the pyridine scaffold.[1]

  • Step 3: Introduction of the Ethyl Group.

    • If not already present in the starting materials, the ethyl group can be introduced at the 6-position via N-alkylation or other suitable functionalization reactions.

  • Step 4: Reduction of the Bicyclic System.

    • The aromatic pyrrolopyridine intermediate is then subjected to catalytic hydrogenation (e.g., using H₂, Pd/C, or other suitable catalysts) under pressure to yield the saturated octahydropyrrolo[3,4-b]pyridine core.

  • Step 5: Purification and Characterization.

    • The final product is purified using column chromatography or recrystallization.

    • The structure and purity are confirmed using the analytical methods outlined in Section 2.

Synthesis_Workflow A Substituted Pyridine Precursor B Pyrrole Ring Annulation A->B e.g., Paal-Knorr C Introduction of Ethyl Group B->C N-alkylation D Catalytic Hydrogenation C->D H2, Pd/C E Purification & Characterization D->E Chromatography F This compound E->F

Caption: A generalized workflow for the synthesis of this compound.

Potential Biological Applications and Screening Protocols

Given the diverse biological activities of the broader pyrrolopyridine family, this compound warrants investigation across several therapeutic areas.

Neuroscience Applications

Derivatives of related heterocyclic systems have shown activity as agonists or antagonists of various central nervous system (CNS) receptors, such as serotonin (5-HT) and cannabinoid receptors.[8][9]

  • Objective: To determine the binding affinity and functional activity of this compound at a panel of CNS receptors.

  • Materials:

    • This compound stock solution (e.g., 10 mM in DMSO).

    • Cell lines expressing the target receptors (e.g., HEK293 cells transfected with 5-HT₁A, CB₂, etc.).

    • Radiolabeled ligands for competitive binding assays.

    • Reagents for functional assays (e.g., cAMP assay kits).

  • Procedure:

    • Binding Assays:

      • Perform competitive radioligand binding assays using membranes prepared from the receptor-expressing cells.

      • Incubate a fixed concentration of radiolabeled ligand with varying concentrations of the test compound.

      • Measure the displacement of the radioligand to determine the inhibitory constant (Ki) of the test compound.

    • Functional Assays:

      • For G-protein coupled receptors (GPCRs), perform functional assays such as cAMP measurement or calcium mobilization assays.

      • Treat receptor-expressing cells with varying concentrations of the test compound and measure the downstream signaling response.

      • Determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).

  • Data Analysis:

    • Calculate Ki, EC₅₀, and IC₅₀ values using non-linear regression analysis.

Oncology Applications

Many heterocyclic compounds, including pyrrolopyridine derivatives, have been investigated as anticancer agents, often targeting key enzymes like kinases or topoisomerases.[10][11]

  • Objective: To evaluate the cytotoxic and antiproliferative effects of this compound on a panel of human cancer cell lines.

  • Materials:

    • A panel of human cancer cell lines (e.g., NCI-60 panel).

    • Cell culture media and supplements.

    • This compound.

    • Cell viability assay reagents (e.g., MTT, CellTiter-Glo®).

  • Procedure:

    • Seed cancer cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of this compound for 48-72 hours.

    • Perform a cell viability assay to determine the percentage of viable cells relative to a vehicle-treated control.

  • Data Analysis:

    • Calculate the GI₅₀ (concentration causing 50% growth inhibition) for each cell line.

Biological_Screening_Workflow A This compound B Primary Screening A->B C Neuroscience Panel B->C D Oncology Panel B->D E Receptor Binding Assays C->E F Functional Assays C->F G Antiproliferative Assays D->G H Hit Identification E->H F->H G->H I Lead Optimization H->I

Caption: A high-level workflow for the initial biological screening of this compound.

Anti-infective Applications

The pyridine and pyrrole moieties are present in numerous anti-infective agents. Therefore, evaluating this compound for antibacterial activity is a logical step.[4][12]

  • Objective: To determine the minimum concentration of this compound that inhibits the visible growth of a panel of bacteria.

  • Materials:

    • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

    • Bacterial growth media (e.g., Mueller-Hinton broth).

    • This compound.

    • Standard antibiotic as a positive control.

  • Procedure:

    • Perform a serial dilution of the test compound in a 96-well plate.

    • Inoculate each well with a standardized bacterial suspension.

    • Incubate the plates at 37°C for 18-24 hours.

    • Determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • Data Analysis:

    • Record the MIC values for each bacterial strain.

Preliminary ADME/Tox Assessment

Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties is crucial in drug development.

ADME/Tox ParameterIn Vitro AssayPurpose
Metabolic Stability Liver microsome stability assay.To assess the susceptibility of the compound to metabolism by cytochrome P450 enzymes.
Cell Permeability Caco-2 or PAMPA assay.To predict intestinal absorption and oral bioavailability.
Plasma Protein Binding Equilibrium dialysis.To determine the fraction of the compound bound to plasma proteins, which influences its distribution and availability to target tissues.
Cytotoxicity Assay using a non-cancerous cell line (e.g., HEK293 or HepG2).To assess general cytotoxicity and establish a therapeutic window.
hERG Inhibition Patch-clamp electrophysiology or a fluorescence-based assay.To evaluate the risk of cardiac toxicity.

Conclusion

This compound represents a novel chemical entity with potential for diverse biological activities based on the established pharmacology of the pyrrolopyridine scaffold. The experimental protocols outlined in this guide provide a comprehensive framework for its synthesis, characterization, and initial biological evaluation. A systematic approach, beginning with thorough physicochemical characterization and proceeding through a tiered biological screening cascade, will be essential in elucidating the therapeutic potential of this promising molecule.

References

  • Beilstein Journals. (2019). One-pot synthesis of substituted pyrrolo[3,4-b]pyridine-4,5-diones based on the reaction of N-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-arylethyl)acetamide with amines. Available at: [Link]

  • Indian Academy of Sciences. (2025). Synthetic strategies to pyrido fused heterocycles. Available at: [Link]

  • Journal of Applied Pharmaceutical Science. (2021). Antibacterial evaluation and molecular properties of pyrazolo[3,4-b] pyridines and thieno[2,3-b]pyridines. Available at: [Link]

  • MDPI. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Available at: [Link]

  • MDPI. (2022). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Available at: [Link]

  • National Center for Biotechnology Information. (2009). Novel Pyridine Derivatives as Potent and Selective CB2 Cannabinoid Receptor Agonists. Available at: [Link]

  • National Center for Biotechnology Information. (1999). Novel derivatives of 2-pyridinemethylamine as selective, potent, and orally active agonists at 5-HT1A receptors. Available at: [Link]

  • National Center for Biotechnology Information. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. Available at: [Link]

  • National Center for Biotechnology Information. (2019). Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro–In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines. Available at: [Link]

  • National Center for Biotechnology Information. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Available at: [Link]

  • National Center for Biotechnology Information. (2022). Design, synthesis and biological evaluation of novel pyridine derivatives as gut-selective NaPi2b inhibitors. Available at: [Link]

  • PubChem. 6H-pyrrolo[3,4-b]pyridine. Available at: [Link]

  • PubChem. 6-Methyloctahydro-1H-pyrrolo[3,4-b]pyridine. Available at: [Link]

  • ResearchGate. (2021). Synthesis, Biological Evaluation and Docking Studies of Functionalized Pyrrolo[3,4‐b]pyridine Derivatives. Available at: [Link]

  • ResearchGate. (2025). Convenient Synthesis of Functionalized Pyrrolo[3,4-b]pyridines and Pyrrolo[3,4-b]quinolines via Three-Component Reactions. Available at: [Link]

Sources

Application Notes and Protocols for the Evaluation of Octahydropyrrolo[3,4-b]pyridine Derivatives in Anticancer Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Potential of the Octahydropyrrolo[3,4-b]pyridine Scaffold in Oncology

The quest for novel anticancer agents with improved efficacy and reduced toxicity is a continuous endeavor in medicinal chemistry and oncology. Heterocyclic scaffolds form the backbone of a significant number of approved drugs, and among these, the pyrrolopyridine core has garnered considerable attention.[1] While various isomers of pyrrolopyridines have been explored, the saturated octahydropyrrolo[3,4-b]pyridine framework represents a less explored but promising template for the design of new therapeutic agents. Its three-dimensional structure offers opportunities for precise spatial orientation of substituents to interact with biological targets.

Although direct studies on 6-Ethyloctahydropyrrolo[3,4-b]pyridine are not extensively reported in the public domain, the broader family of pyrrolopyridine derivatives has demonstrated significant potential in anticancer research.[1][2] For instance, derivatives of the related pyrazolo[3,4-b]pyridine scaffold have been shown to exhibit anticancer properties through mechanisms such as the inhibition of cyclin-dependent kinases (CDKs) and tubulin polymerization.[3][4] Furthermore, a computational study has identified an octahydropyrrolo[3,2-b]pyridin derivative as a highly selective inhibitor of Fibroblast Growth Factor Receptor 3 (FGFR3), a key player in various cancers.[5]

This document provides a detailed guide for the preclinical evaluation of novel octahydropyrrolo[3,4-b]pyridine derivatives, using a hypothetical 6-alkyl-substituted analog as a representative example. The protocols and methodologies described herein are designed to be adaptable for various derivatives of this scaffold and aim to provide a robust framework for assessing their potential as anticancer agents.

Part 1: Initial Assessment of Anticancer Activity - In Vitro Cytotoxicity Screening

The foundational step in evaluating a new chemical entity for anticancer potential is to determine its cytotoxic effects against a panel of human cancer cell lines. This initial screening provides crucial information on the compound's potency and spectrum of activity.

Rationale for Cell Line Selection

The choice of cancer cell lines should be guided by the therapeutic hypothesis. If the compound is designed to target a specific pathway, cell lines with known alterations in that pathway should be included. A broad panel of cell lines from different tissue origins (e.g., breast, lung, colon, leukemia) is recommended for initial screening to identify potential areas of sensitivity. For our representative 6-alkyloctahydropyrrolo[3,4-b]pyridine, we will hypothesize a potential effect on solid tumors and a hematological malignancy.

Recommended Cell Lines:

  • MCF-7: Estrogen receptor-positive human breast adenocarcinoma cell line.

  • HCT-116: Human colon cancer cell line.

  • A549: Human lung carcinoma cell line.

  • K562: Human chronic myelogenous leukemia cell line.

Protocol 1: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell lines

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • 96-well plates

  • Test compound (e.g., this compound) dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. The final DMSO concentration should not exceed 0.5% (v/v). Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.

Compound MCF-7 IC50 (µM) HCT-116 IC50 (µM) A549 IC50 (µM) K562 IC50 (µM)
Doxorubicin 0.10.080.20.05
Hypothetical Compound X 5.28.112.52.3

Table 1: Example of IC50 data for a hypothetical octahydropyrrolo[3,4-b]pyridine derivative (Compound X) compared to a standard chemotherapeutic agent.

Part 2: Elucidating the Mechanism of Action

Once a compound demonstrates cytotoxic activity, the next critical step is to investigate its mechanism of action. This involves determining how the compound induces cell death and identifying its molecular targets.

Workflow for Mechanism of Action Studies

MOA_Workflow A Initial Cytotoxicity Screening (IC50 Determination) B Apoptosis vs. Necrosis Assessment (Annexin V/PI Staining) A->B C Cell Cycle Analysis (Propidium Iodide Staining) A->C E Western Blot Analysis of Key Signaling Proteins B->E C->E D Target Identification & Validation F Kinase Inhibition Assays (e.g., FGFR3) D->F E->D

Caption: Workflow for elucidating the mechanism of action.

Protocol 2: Annexin V-FITC/Propidium Iodide Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells.

Materials:

  • Cancer cell line of interest (e.g., K562, based on IC50 data)

  • 6-well plates

  • Test compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include a vehicle control.

  • Cell Harvesting: Harvest the cells (including floating cells) and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer within one hour.

  • Data Interpretation:

    • Annexin V-negative, PI-negative: Viable cells

    • Annexin V-positive, PI-negative: Early apoptotic cells

    • Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative, PI-positive: Necrotic cells

Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining

This protocol uses propidium iodide to stain DNA, and the cellular DNA content is measured by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Materials:

  • Cancer cell line

  • Test compound

  • Ethanol (70%, ice-cold)

  • RNase A

  • Propidium Iodide staining solution

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the test compound as described in the apoptosis assay.

  • Cell Fixation: Harvest and wash the cells with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution containing RNase A. Incubate for 30 minutes at 37°C in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Analyze the cell cycle distribution using appropriate software (e.g., ModFit LT™, FlowJo™).

Part 3: Target Identification and Validation

Based on the initial mechanistic studies and in silico predictions, a putative molecular target can be identified. For our representative compound, we will explore the inhibition of the FGFR3 signaling pathway, as suggested by a study on a related scaffold.[5]

FGFR3 Signaling Pathway

FGFR3_Pathway cluster_downstream Downstream Signaling FGF FGF Ligand FGFR3 FGFR3 Receptor FGF->FGFR3 Binds & Activates RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway FGFR3->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway FGFR3->PI3K_AKT STAT STAT Pathway FGFR3->STAT Compound Octahydropyrrolo[3,4-b]pyridine Derivative Compound->FGFR3 Inhibits Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation STAT->Proliferation

Caption: Simplified FGFR3 signaling pathway and potential inhibition point.

Protocol 4: Western Blot Analysis of Key Signaling Proteins

Western blotting is used to detect changes in the expression and phosphorylation status of proteins within a signaling pathway, providing evidence of target engagement.

Materials:

  • Treated cell lysates

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-p-FGFR, anti-FGFR, anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-PARP, anti-Caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction: Lyse the treated cells and quantify the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Conclusion and Future Directions

The application notes and protocols outlined in this guide provide a comprehensive framework for the initial preclinical evaluation of novel 6-alkyloctahydropyrrolo[3,4-b]pyridine derivatives in anticancer research. Positive results from these in vitro studies, including potent cytotoxicity, induction of apoptosis, and evidence of on-target activity, would warrant further investigation. Subsequent steps would include lead optimization through medicinal chemistry efforts, in vivo efficacy studies in animal models, and detailed pharmacokinetic and toxicological profiling. The octahydropyrrolo[3,4-b]pyridine scaffold holds significant potential for the development of a new class of anticancer agents, and a systematic and rigorous evaluation is key to unlocking this potential.

References

  • Salem, M. A., et al. (2022). Novel Pyrazolo[3,4-b]pyridine Derivatives: Synthesis, Characterization, Antimicrobial and Antiproliferative Profile. Molecules, 27(15), 4987. [Link]

  • Wojcicka, A., & Bielenica, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. [Link]

  • Abdel-Aziz, A. A., et al. (2023). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Molecules, 28(22), 7605. [Link]

  • van der Pijl, F., et al. (2017). Piperidine and octahydropyrano[3,4-c] pyridine scaffolds for drug-like molecular libraries of the European Lead Factory. Bioorganic & Medicinal Chemistry, 25(19), 5145-5153. [Link]

  • El-Gohary, N. S., & Shaaban, M. I. (2018). Synthesis and Antitumor Evaluation of Some New Fused and Binary Pyridines. Journal of Heterocyclic Chemistry, 55(1), 185-194. [Link]

  • Singh, U. P., et al. (2021). Synthesis, Biological Evaluation and Docking Studies of Functionalized Pyrrolo[3,4-b]pyridine Derivatives. ChemistrySelect, 6(8), 1836-1842. [Link]

  • van der Pijl, F., et al. (2017). Piperidine and Octahydropyrano[3,4-c] pyridine Scaffolds for Drug-like Molecular Libraries of the European Lead Factory. Bioorganic & Medicinal Chemistry, 25(19), 5145-5153. [Link]

  • Barvian, M., et al. (2000). Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents. Bioorganic & Medicinal Chemistry Letters, 10(14), 1587-1590. [Link]

  • Rojas-Rozas, F., & González-Zamora, E. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 28(3), 1339. [Link]

  • Mohamed, M. S., et al. (2012). Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Open Journal of Medicinal Chemistry, 2(3), 78-88. [Link]

  • Li, Y., et al. (2023). Discovery of octahydropyrrolo [3,2-b] pyridin derivative as a highly selective Type I inhibitor of FGFR3 over VEGFR2 by high-throughput virtual screening. Journal of Cellular Biochemistry, 124(2), 221-238. [Link]

  • Wojcicka, A., & Bielenica, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. [Link]

Sources

Application Notes and Protocols for High-Throughput Screening of Pyrrolopyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of Pyrrolopyridine Derivatives as Kinase Inhibitors

The pyrrolopyridine scaffold is a privileged structure in medicinal chemistry, bearing a close resemblance to the purine ring of adenosine triphosphate (ATP).[1] This structural mimicry makes it an ideal framework for designing competitive inhibitors of protein kinases, a class of enzymes that play a pivotal role in regulating a vast array of cellular processes.[1] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, rendering kinases highly attractive targets for therapeutic intervention.[2][3] Several pyrrolopyridine derivatives have shown significant promise as potent and selective kinase inhibitors, targeting key players in oncogenic and inflammatory signaling pathways such as Janus kinases (JAKs), Src family kinases, and receptor tyrosine kinases like VEGFR and EGFR.[4][5][6][7]

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large and diverse chemical libraries to identify promising lead compounds.[2][8] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and implementation of robust HTS campaigns tailored for the discovery of novel pyrrolopyridine-based kinase inhibitors. We will delve into the rationale behind assay selection, provide detailed, field-tested protocols for both primary biochemical and secondary cell-based assays, and discuss the critical importance of rigorous data analysis and quality control.

The Strategic HTS Workflow for Pyrrolopyridine Kinase Inhibitors

A successful HTS campaign for identifying novel kinase inhibitors from a library of pyrrolopyridine derivatives is a multi-stage process. The primary goal is to cast a wide net with a highly sensitive and robust biochemical assay to identify initial "hits." These hits are then subjected to a series of increasingly stringent secondary and counter-assays to confirm their activity, assess their cellular efficacy and toxicity, and elucidate their mechanism of action. This tiered approach, often referred to as a screening cascade, is essential for filtering out false positives and prioritizing the most promising candidates for lead optimization.

HTS_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation & Triage cluster_2 Secondary & Cellular Assays cluster_3 Lead Optimization Primary_Screen Primary HTS: Biochemical Kinase Assay (e.g., ADP-Glo™) Dose_Response Dose-Response Confirmation (IC50) Primary_Screen->Dose_Response Initial Hits Orthogonal_Assay Orthogonal Biochemical Assay (e.g., TR-FRET) Dose_Response->Orthogonal_Assay Confirmed Hits Cell_Based_Potency Cell-Based Potency Assay (e.g., Phospho-STAT) Orthogonal_Assay->Cell_Based_Potency Validated Hits Cell_Viability Cell Viability/Cytotoxicity (e.g., CellTiter-Glo®) Cell_Based_Potency->Cell_Viability Cell-Active Hits SAR_Studies Structure-Activity Relationship (SAR) Studies Cell_Viability->SAR_Studies Prioritized Hits

A typical HTS cascade for pyrrolopyridine kinase inhibitor discovery.

Primary Screening: A Luminescence-Based Biochemical Assay for JAK2 Inhibition

For our primary HTS campaign, we will focus on identifying inhibitors of Janus Kinase 2 (JAK2), a key mediator of cytokine signaling implicated in various myeloproliferative neoplasms and inflammatory diseases.[9][10] A luminescence-based assay, such as the ADP-Glo™ Kinase Assay, is an excellent choice for primary screening due to its high sensitivity, broad dynamic range, and compatibility with HTS automation.[3][11] This "add-mix-read" assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[3][5]

Protocol 1: ADP-Glo™ Biochemical Assay for JAK2 Inhibition (384-Well Format)

Principle: This assay quantifies JAK2 activity by measuring the amount of ADP produced in the phosphorylation of a substrate peptide. The addition of ADP-Glo™ Reagent terminates the kinase reaction and depletes the remaining ATP. Subsequently, the Kinase Detection Reagent converts the generated ADP back to ATP, which is then used by luciferase to produce a luminescent signal directly proportional to the initial kinase activity. A potent inhibitor will result in low ADP production and thus a weak luminescent signal.[3][5]

Materials:

  • Recombinant human JAK2 enzyme

  • Poly(Glu, Tyr) 4:1 substrate

  • ATP

  • Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Pyrrolopyridine compound library (dissolved in 100% DMSO)

  • Staurosporine (positive control)

  • White, opaque 384-well assay plates

  • Automated liquid handling system and a plate reader with luminescence detection capabilities

Procedure:

  • Compound Plating: Using an acoustic liquid handler, dispense 25 nL of each pyrrolopyridine derivative from the library into the wells of a 384-well plate. Also, dispense the positive control (Staurosporine) and a DMSO-only negative control into designated wells.

  • Enzyme and Substrate Addition: Prepare a master mix containing the JAK2 enzyme and the Poly(Glu, Tyr) substrate in kinase assay buffer. Dispense 5 µL of this mix into each well.

  • Initiation of Kinase Reaction: Prepare a solution of ATP in kinase assay buffer. To start the reaction, add 5 µL of the ATP solution to each well. The final reaction volume will be 10 µL.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Termination of Reaction and ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and provides the necessary components for the luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

Data Analysis and Quality Control:

The quality of an HTS assay is paramount for the reliable identification of true hits. The Z'-factor is a statistical parameter that is widely used to assess the quality of an HTS assay.[8][12][13] It takes into account the means and standard deviations of both the positive and negative controls.

  • Z'-factor Calculation: Z' = 1 - (3 * (SD_positive + SD_negative)) / |Mean_positive - Mean_negative|

    • SD_positive: Standard deviation of the positive control (e.g., Staurosporine)

    • SD_negative: Standard deviation of the negative control (e.g., DMSO)

    • Mean_positive: Mean signal of the positive control

    • Mean_negative: Mean signal of the negative control

  • Acceptance Criteria:

    • An assay with a Z'-factor > 0.5 is considered excellent for HTS.[14]

Table 1: Typical Parameters for a JAK2 ADP-Glo™ HTS Assay

ParameterValueRationale
Enzyme Recombinant Human JAK2The specific target of interest.
Substrate Poly(Glu, Tyr) 4:1A generic substrate for tyrosine kinases.
ATP Concentration 10 µM (approx. Km)A concentration near the Km for ATP allows for sensitive detection of competitive inhibitors.
Compound Concentration 10 µMA standard concentration for primary screening of compound libraries.
Incubation Time 60 minutesSufficient time for the enzymatic reaction to proceed within the linear range.
Assay Volume 10 µLA low volume suitable for 384-well plates and HTS automation.
Positive Control Staurosporine (1 µM)A potent, non-selective kinase inhibitor to define the maximum inhibition window.
Negative Control 0.1% DMSOThe vehicle for the compound library, representing basal kinase activity.
Z'-factor ≥ 0.5Ensures a robust and reliable assay with a clear separation between positive and negative controls.[14]

Secondary Screening: Cell-Based Assay for Antiproliferative Activity

Biochemical hits must be validated in a cellular context to confirm their ability to penetrate cell membranes, engage the target in its native environment, and exert a biological effect.[15][16] A cell-based assay measuring cell viability or proliferation is a crucial secondary screen to assess the antiproliferative effects of the identified pyrrolopyridine derivatives. For our hypothetical JAK2 inhibitor screen, a human leukemia cell line that is dependent on the JAK-STAT signaling pathway, such as HEL 92.1.7, would be an appropriate model.

The CellTiter-Glo® Luminescent Cell Viability Assay is a widely used method for determining the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[17][18]

Protocol 2: CellTiter-Glo® Cell Viability Assay (384-Well Format)

Principle: This homogeneous "add-mix-measure" assay utilizes a thermostable luciferase to quantify the amount of ATP present in the cell culture, which is directly proportional to the number of viable cells.[17][18] The reagent lyses the cells to release ATP, and the subsequent luciferase reaction generates a stable luminescent signal. A decrease in luminescence indicates a reduction in cell viability, suggesting a cytotoxic or cytostatic effect of the test compound.

Materials:

  • HEL 92.1.7 cells (or another relevant JAK-dependent cell line)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

  • Confirmed hit compounds from the primary screen

  • Staurosporine (positive control for cytotoxicity)

  • White, opaque 384-well cell culture plates

  • Multichannel pipette or automated liquid handler

  • Plate reader with luminescence detection capabilities

Procedure:

  • Cell Seeding: Seed the HEL 92.1.7 cells into 384-well plates at a predetermined optimal density (e.g., 5,000 cells/well) in 25 µL of culture medium.

  • Compound Addition: After allowing the cells to adhere (if applicable) or stabilize for a few hours, add the pyrrolopyridine hit compounds at various concentrations (for IC₅₀ determination) to the wells.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO₂.

  • Assay Reagent Preparation and Addition: Equilibrate the CellTiter-Glo® Reagent to room temperature. Add 25 µL of the reagent to each well.

  • Lysis and Signal Stabilization: Mix the contents of the plate on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[18]

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

Data Analysis:

The results are typically expressed as the percentage of cell viability relative to the DMSO-treated control cells. The IC₅₀ value, which is the concentration of the compound that inhibits cell proliferation by 50%, is then calculated by fitting the data to a sigmoidal dose-response curve.

Illustrative Signaling Pathway: The JAK-STAT Pathway

Understanding the signaling pathway targeted by the pyrrolopyridine derivatives is crucial for interpreting the screening results and for future lead optimization efforts. The JAK-STAT pathway is a primary signaling cascade for a wide range of cytokines and growth factors, playing a critical role in immunity, cell proliferation, and differentiation.[12][15][19][20]

JAK_STAT_Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor:f0 Binding JAK JAK Receptor->JAK STAT_inactive STAT (inactive) Receptor->STAT_inactive Recruitment JAK->Receptor JAK->STAT_inactive Phosphorylation STAT_active pSTAT (active dimer) STAT_inactive->STAT_active Dimerization DNA DNA STAT_active->DNA Translocation Gene_Transcription Gene Transcription (Proliferation, Survival) DNA->Gene_Transcription Activation

Simplified representation of the JAK-STAT signaling pathway.

Conclusion: From Hits to Leads

The successful execution of a high-throughput screening campaign for pyrrolopyridine derivatives requires a well-defined strategy, robust and validated assays, and rigorous data analysis. The protocols and workflows outlined in this document provide a solid foundation for identifying and characterizing novel kinase inhibitors. By combining a sensitive biochemical primary screen with a physiologically relevant cell-based secondary assay, researchers can efficiently triage large compound libraries and identify promising candidates for further development. The ultimate goal is to translate these initial "hits" into viable "leads" with the potential to become next-generation therapeutics for a wide range of diseases.

References

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73. [Link]

  • Aaronson, D. S., & Horvath, C. M. (2002). A road map for those who don't know JAK-STAT. Science, 296(5573), 1653–1655. [Link]

  • Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. [Link]

  • Drug Target Review. (2023). Assay performance and the Z'-factor in HTS. [Link]

  • Frontiers in Immunology. (2022). JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens. [Link]

  • INiTS. (2020). Cell-based test for kinase inhibitors. [Link]

  • National Center for Biotechnology Information. (2012). Assay Guidance Manual: HTS Assay Validation. [Link]

  • EU-OPENSCREEN. (n.d.). HIGH-THROUGHTPUT SCREENING QUALITY CONTROL GENERAL GUIDELINES. [Link]

  • ResearchGate. (n.d.). Guidelines for HTRF technology in EGFR kinase assay. [Link]

  • National Center for Biotechnology Information. (2017). Impact of normalization methods on high-throughput screening data with high hit rates and drug testing with dose–response data. [Link]

  • National Center for Biotechnology Information. (2012). Development of a HTS-Compatible Assay for the Discovery of Ulk1 Inhibitors. [Link]

  • Wiley Analytical Science. (2010). Screening for Allosteric Kinase Inhibitors in High Throughput. [Link]

  • Lifescience Global. (2012). Cell-Based Assays in High-Throughput Screening for Drug Discovery. [Link]

  • Pharmaceutical Technology. (2026). SwiftFluo® TR-FRET Kinase Kits: Empowering Drug Discovery with Sensitivity, Versatility, and Scalability. [Link]

  • National Center for Biotechnology Information. (2012). HTS Assay Validation. [Link]

  • BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. [Link]

  • Lifescience Global. (2012). Cell-Based Assays in High-Throughput Screening for Drug Discovery. [Link]

  • MDPI. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. [Link]

  • BPS Bioscience. (n.d.). VEGFR2(KDR) Kinase Assay Kit. [Link]

  • ACS Publications. (2021). Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. [Link]

  • PubMed. (2008). Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities. [Link]

  • National Center for Biotechnology Information. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. [Link]

  • ACS Publications. (2026). Allosteric PROTACs: Expanding the Horizon of Targeted Protein Degradation. [Link]

  • BPS Bioscience. (n.d.). VEGF165:VEGFR2 [Biotinylated] Inhibitor Screening Chemiluminescence Assay Kit. [Link]

  • PubMed. (2017). Recent Advances of Pyrrolopyridines Derivatives: A Patent and Literature Review. [Link]

  • Dermsquared. (n.d.). How do you manage lab monitoring for JAK inhibitors?. [Link]

  • National Center for Biotechnology Information. (2017). Screening a protein kinase inhibitor library against Plasmodium falciparum. [Link]

  • National Center for Biotechnology Information. (2020). Emerging Role of Janus Kinase Inhibitors for the Treatment of Atopic Dermatitis. [Link]

  • PubMed. (2025). Discovery and validation of pyrrolopyrimidine-based VEGFR2 inhibitors targeting tumor angiogenesis via structure-based virtual screening, quantum chemical analysis, and in vitro assays. [Link]

  • DermNet. (n.d.). Janus kinase inhibitors. [Link]

  • MDPI. (n.d.). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. [Link]

  • National Center for Biotechnology Information. (2021). Discovery of new VEGFR-2 inhibitors based on bis([2][12][19]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers. [Link]

  • MDPI. (n.d.). Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. [Link]

  • PubMed. (2021). Trends in kinase drug discovery: targets, indications and inhibitor design. [Link]

Sources

analytical methods for 6-Ethyloctahydropyrrolo[3,4-B]pyridine quantification

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides a detailed exploration of proposed analytical methodologies for the robust quantification of 6-Ethyloctahydropyrrolo[3,4-b]pyridine. Given the limited availability of published methods for this specific analyte, the protocols herein are built upon established principles of analytical chemistry and validated methods for structurally analogous heterocyclic amines. This document is intended to provide researchers, scientists, and drug development professionals with a strong foundation for developing and validating in-house quantitative assays.

Introduction: The Need for Robust Quantification

This compound is a saturated bicyclic amine, a structural motif of interest in medicinal chemistry and pharmaceutical development due to its presence in various biologically active compounds.[1] Accurate and precise quantification is paramount for various stages of research and development, including pharmacokinetic studies, process chemistry optimization, and quality control of starting materials or final products. The choice of analytical method is dictated by factors such as the required sensitivity, the complexity of the sample matrix, and the desired throughput.

This application note details three robust analytical frameworks for the quantification of this compound:

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A versatile method for routine analysis and purity assessment.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for selective identification and quantification of volatile and semi-volatile compounds.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The benchmark for high-sensitivity, high-selectivity quantification, especially in complex biological matrices.

Physicochemical & Analytical Considerations

A successful analytical method is built upon a thorough understanding of the analyte's chemical properties. For this compound (MW: 154.25 g/mol [2]), we can infer the following critical properties from its structure:

  • Basicity: The presence of two nitrogen atoms within the saturated ring system confers basic properties. The molecule will be readily protonated in acidic conditions. This is a key consideration for sample preparation, chromatographic separation, and mass spectrometric ionization.[3]

  • Polarity: As a bicyclic amine, it is a polar compound, suggesting good solubility in polar organic solvents like methanol and acetonitrile, and in aqueous solutions at an acidic pH.

  • Volatility: The compound is expected to have sufficient volatility for gas chromatography analysis.

  • UV Absorbance: The fully saturated heterocyclic structure lacks a significant chromophore, meaning it will exhibit weak UV absorbance. Detection will likely require low wavelengths (e.g., < 220 nm) or a derivatization strategy to introduce a chromophore for enhanced sensitivity.

Method 1: Reversed-Phase HPLC with UV Detection

Principle of Application: This method is proposed for routine quantification in relatively clean sample matrices, such as during synthesis optimization or for purity assessment of the neat compound. Reversed-phase chromatography on a C18 column separates compounds based on their hydrophobicity. Due to the basic nature of the analyte, a buffered mobile phase at a slightly acidic pH is critical. This ensures the analyte is consistently in its protonated, water-soluble form, preventing peak tailing and yielding reproducible retention times.[4]

Experimental Protocol: HPLC-UV
  • Chromatographic System:

    • HPLC System: A standard HPLC or UPLC system with a binary pump, autosampler, column oven, and UV/Vis or Photodiode Array (PDA) detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Column Temperature: 30 °C.

    • Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • UV Detection: 210 nm.

  • Reagent Preparation:

    • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.

    • Working Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with Mobile Phase A.

  • Sample Preparation:

    • Dissolve the sample in a suitable solvent (e.g., methanol, Mobile Phase A) to an expected concentration within the calibration range.

    • Vortex to mix and filter through a 0.45 µm syringe filter prior to injection to remove particulate matter.[5]

  • Chromatographic Run:

    • Equilibrate the column with 95% Mobile Phase A / 5% Mobile Phase B for at least 15 minutes.

    • Inject the standards and samples.

    • Run the following gradient:

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 95 5
      10.0 50 50
      12.0 5 95
      15.0 5 95
      15.1 95 5

      | 20.0 | 95 | 5 |

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standards.

    • Determine the concentration of the analyte in the samples by interpolating their peak areas from the calibration curve.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing s1 Weigh Standard / Sample s2 Dissolve in Solvent s1->s2 s3 Filter (0.45 µm) s2->s3 a1 Inject into HPLC s3->a1 a2 C18 Separation (Gradient Elution) a1->a2 a3 UV Detection (210 nm) a2->a3 d1 Integrate Peak Area a3->d1 d2 Generate Calibration Curve d1->d2 d3 Quantify Sample d2->d3

Fig 1. HPLC-UV Experimental Workflow.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Principle of Application: GC-MS is a highly selective method suitable for the quantification of volatile or semi-volatile compounds. It offers definitive identification based on the analyte's retention time and its unique mass fragmentation pattern.[6] For a basic amine like this compound, it is crucial to use a robust, low-bleed capillary column (e.g., a 5% phenyl-methylpolysiloxane phase) to minimize peak tailing caused by interactions with active sites on the column.

Experimental Protocol: GC-MS
  • Chromatographic System:

    • GC-MS System: A standard GC system equipped with a split/splitless injector, coupled to a single quadrupole or ion trap mass spectrometer.

    • Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector Temperature: 250 °C.

    • Injection Mode: Splitless (or split 10:1 for concentrated samples).

  • Oven Temperature Program:

    • Initial Temperature: 70 °C, hold for 1 minute.

    • Ramp: 15 °C/min to 280 °C.

    • Final Hold: Hold at 280 °C for 5 minutes.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Acquisition Mode: Full Scan (m/z 40-350) for initial identification and method development. For quantification, use Selected Ion Monitoring (SIM) of characteristic ions to improve sensitivity.

      • Proposed SIM ions: m/z 154 (Molecular Ion), 139 ([M-CH3]+), 125 ([M-C2H5]+). These would need to be confirmed experimentally.

  • Reagent and Sample Preparation:

    • Standard Stock Solution (1 mg/mL): Prepare in a volatile solvent such as methanol or ethyl acetate.

    • Working Standards: Prepare serial dilutions in the same solvent to cover the desired concentration range (e.g., 0.1 to 20 µg/mL).

    • Sample Preparation: Dilute the sample in the chosen solvent to fall within the calibration range. An internal standard (e.g., a deuterated analog or a structurally similar compound with a different retention time) is highly recommended for optimal accuracy.[7]

  • Data Analysis:

    • Identify the analyte peak by its retention time and mass spectrum.

    • Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against concentration.

    • Calculate the concentration in unknown samples using this curve.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing s1 Dissolve in Volatile Solvent (e.g., Ethyl Acetate) s2 Add Internal Standard s1->s2 s3 Transfer to GC Vial s2->s3 a1 Inject into GC s3->a1 a2 DB-5ms Separation (Temp Program) a1->a2 a3 EI Ionization & MS Detection (SIM Mode) a2->a3 d1 Extract Ion Chromatograms a3->d1 d2 Generate Calibration Curve (Area Ratios) d1->d2 d3 Quantify Sample d2->d3

Fig 2. GC-MS Experimental Workflow.

Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle of Application: LC-MS/MS is the definitive method for achieving the lowest limits of quantification and the highest selectivity, making it ideal for analyzing samples in complex biological matrices such as plasma, urine, or tissue homogenates.[8] The method utilizes Electrospray Ionization (ESI) in positive ion mode, which is highly efficient for protonating basic analytes. The subsequent fragmentation of the protonated molecule ([M+H]+) in the collision cell and monitoring of a specific precursor-to-product ion transition (Multiple Reaction Monitoring, MRM) provides exceptional specificity, effectively eliminating matrix interferences.[9]

Experimental Protocol: LC-MS/MS
  • Chromatographic System:

    • LC System: A UPLC or HPLC system.

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

    • Column Temperature: 40 °C.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Methanol.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Gradient: A fast gradient is typically used, e.g., 5% to 95% B over 3 minutes.

  • Mass Spectrometer Conditions:

    • MS System: A triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Key Parameters:

      • Capillary Voltage: ~3.5 kV

      • Source Temperature: ~150 °C

      • Desolvation Temperature: ~400 °C

    • MRM Transitions: These must be determined by infusing a standard solution of the analyte. The precursor ion will be the protonated molecule ([M+H]+), which for C9H18N2 is m/z 155.15.

      Analyte Precursor Ion (Q1) Product Ion (Q3) Collision Energy (eV)
      This compound 155.15 126.1 (Loss of C2H5) (To be optimized)

      | this compound | 155.15 | 96.1 (Pyrrolidine fragment) | (To be optimized) |

  • Sample Preparation (e.g., for Plasma):

    • Protein Precipitation: To 50 µL of plasma sample, add 150 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte).

    • Vortex: Mix for 1 minute to precipitate proteins.

    • Centrifuge: Spin at >10,000 x g for 5 minutes.

    • Inject: Transfer the supernatant to an autosampler vial for injection.

LCMSMS_Workflow cluster_prep Sample Preparation (Plasma) cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 Plasma Sample + Internal Standard s2 Protein Precipitation (Acetonitrile) s1->s2 s3 Vortex & Centrifuge s2->s3 s4 Inject Supernatant s3->s4 a1 UPLC Separation s4->a1 a2 ESI+ Source (Create [M+H]+) a1->a2 a3 MRM Detection (Precursor -> Product) a2->a3 d1 Integrate MRM Peaks a3->d1 d2 Generate Calibration Curve d1->d2 d3 Quantify Sample d2->d3

Fig 3. LC-MS/MS Experimental Workflow.

Method Validation & Performance Characteristics

Regardless of the chosen platform, any quantitative method must be validated to ensure its reliability. The following table summarizes the typical performance characteristics that should be assessed, along with hypothetical target values for each proposed method.[10]

ParameterHPLC-UVGC-MSLC-MS/MS
Linearity (r²) > 0.995> 0.995> 0.998
Typical Range 1 - 100 µg/mL0.1 - 20 µg/mL0.1 - 100 ng/mL
LOD (Limit of Detection) ~0.5 µg/mL~0.05 µg/mL~0.05 ng/mL
LOQ (Limit of Quantification) ~1.0 µg/mL~0.1 µg/mL~0.1 ng/mL
Accuracy (% Recovery) 90 - 110%85 - 115%85 - 115%
Precision (%RSD) < 10%< 15%< 15%
Selectivity ModerateHighExcellent

Conclusion

This application note provides a comprehensive technical guide with three distinct, detailed protocols for the quantification of this compound.

  • HPLC-UV serves as a robust and accessible method for routine analysis of samples in simple matrices.

  • GC-MS offers enhanced selectivity and is well-suited for purity and identity confirmation.

  • LC-MS/MS provides unparalleled sensitivity and selectivity, making it the method of choice for trace-level quantification in complex biological samples.

The selection of the most appropriate method will depend on the specific analytical challenge. Each protocol described herein is a self-validating system, providing a strong and scientifically-grounded starting point for method development and validation in your laboratory.

References

  • PubChem. 6H-pyrrolo[3,4-b]pyridine. National Center for Biotechnology Information. [Link]

  • Nowik, W., et al. (2018). Use of a New LC-MS Method for The Determination of Pyrrolizidine Alkaloids in Feeds. Journal of the National Veterinary Research Institute. [Link]

  • Żmudzki, P., et al. (2002). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica-Drug Research. [Link]

  • Shimadzu. (n.d.). LC-MS/MS Method for Analysis of Pyrrolizidine Alkaloids (PAs) in Herbal Teas. [Link]

  • King, R., et al. (2005). A validated LC/MS/MS method for the quantification of pyrrole-2,3,5-tricarboxylic acid (PTCA), a eumelanin specific biomarker, in human skin punch biopsies. Journal of Chromatography B. [Link]

  • Hossain, M. K., et al. (2025). Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. Discover Chemistry. [Link]

  • National Center for Biotechnology Information. (n.d.). TABLE 6-1, Analytical Methods for Determining Pyridine in Biological Materials. In Toxicological Profile for Pyridine. [Link]

  • Chemdad. (n.d.). This compound. [Link]

  • ChemWhat. (n.d.). This compound CAS#: 1141669-88-6. [Link]

  • Kandefer-Szerszeń, M., & Rys, B. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals. [Link]

  • Singh, S., et al. (2021). Synthesis, Biological Evaluation and Docking Studies of Functionalized Pyrrolo[3,4-b]pyridine Derivatives. ChemistrySelect. [Link]

  • Klein, L. M., et al. (2022). A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow's milk. Analytical and Bioanalytical Chemistry. [Link]

  • Zilio, C., et al. (2019). One-pot synthesis of substituted pyrrolo[3,4-b]pyridine-4,5-diones based on the reaction of N-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-arylethyl)acetamide with amines. Beilstein Journal of Organic Chemistry. [Link]

  • Jiang, J. L., et al. (1998). Chiral Resolution and Stereospecificity of 6-Phenyl-4-phenylethynyl-1,4-dihydropyridines as Selective A3 Adenosine Receptor Antagonists. Journal of Medicinal Chemistry. [Link]

  • Wu, Y., et al. (2022). An Efficient UPLC-MS/MS Method for the Determination of Pyrroloquinoline Quinone in Rat Plasma and Its Application to a Toxicokinetic Study. Molecules. [Link]

  • Agency for Toxic Substances and Disease Registry. (1992). Analytical Methods. In Toxicological Profile for Pyridine. [Link]

  • El-Gowelli, H. M., et al. (2026). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Scientific Reports. [Link]

  • GOV.UK. (2021). Pyridine slides for discussion. [Link]

  • Hodgson, F. W. (1980). Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). Defense Technical Information Center. [Link]

  • ResearchGate. (2025). Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. [Link]

  • PubChem. 1-Boc-octahydropyrrolo(3,4-b)pyridine. National Center for Biotechnology Information. [Link]

  • Hladik, M. L., & McWayne, M. M. (2012). Methods of Analysis—Determination of Pyrethroid Insecticides in Water and Sediment Using Gas Chromatography/Mass Spectrometry. U.S. Geological Survey. [Link]

  • Elsherif, M. A. (2021). Antibacterial evaluation and molecular properties of pyrazolo[3,4-b] pyridines and thieno[2,3-b]pyridines. Journal of Applied Pharmaceutical Science. [Link]

  • Dotsenko, V. V., et al. (2024). 6-Amino-4-aryl-7-phenyl-3-(phenylimino)-4,7-dihydro-3H-[10][11]dithiolo[3,4-b]pyridine-5-carboxamides: Synthesis, Biological Activity, Quantum Chemical Studies and In Silico Docking Studies. Molecules. [Link]

  • Schutte, C. A., et al. (2012). (Pyridine-2,6-diyl)bis(pyrrolo[3,4-b]pyridine-5,7-dione). Acta Crystallographica Section E. [Link]

Sources

Application Notes and Protocols for Cell-Based Assays Involving 6-Ethyloctahydropyrrolo[3,4-B]pyridine: A Hypothetical Sigma-1 Receptor Modulator

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Cellular Activities of 6-Ethyloctahydropyrrolo[3,4-B]pyridine through Sigma-1 Receptor Modulation

This compound is a novel synthetic compound with a pyrrolopyridine core structure. While direct biological data for this specific molecule is emerging, its structural features suggest a potential interaction with the sigma-1 receptor (σ1R). The σ1R is a unique ligand-operated chaperone protein located at the endoplasmic reticulum-mitochondrion interface, playing a crucial role in cellular homeostasis, neuroprotection, and neuronal plasticity.[1] It is implicated in a variety of neurological and psychiatric conditions, making it an attractive therapeutic target.[2]

This guide provides a comprehensive suite of cell-based assays to investigate the biological effects of this compound, proceeding under the scientifically-grounded hypothesis that it acts as a modulator of the σ1R. As a chaperone protein, σ1R modulates a range of cellular functions including intracellular calcium signaling, oxidative stress responses, and neurite outgrowth.[1][3][4] Therefore, the protocols detailed herein are designed to probe these key downstream events, offering a robust framework for characterizing the compound's bioactivity. We will explore its potential to promote neuronal differentiation and growth, protect against neurotoxic insults, and modulate intracellular calcium dynamics.

I. Assessment of Neurite Outgrowth Promotion

A hallmark of σ1R activation is the potentiation of neurite outgrowth, a fundamental process in neuronal development and regeneration.[5] Agonism of σ1R has been shown to enhance neurite elongation, making this a primary assay for evaluating the neurotrophic potential of this compound.[6][7] PC12 cells, a rat pheochromocytoma cell line, are a well-established model for studying neuronal differentiation as they extend neurites in response to nerve growth factor (NGF).[8]

Protocol 1: Quantitative Neurite Outgrowth Assay in PC12 Cells

This protocol details the induction of neurite outgrowth in PC12 cells with NGF and the quantitative analysis of this process following treatment with this compound.

Materials:

  • PC12 cell line

  • Complete culture medium (e.g., RPMI-1640 with 10% horse serum, 5% fetal bovine serum, and penicillin/streptomycin)

  • Low-serum medium (e.g., RPMI-1640 with 1% horse serum and penicillin/streptomycin)

  • Nerve Growth Factor (NGF)

  • This compound

  • Collagen-coated 96-well plates

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% bovine serum albumin in PBS)

  • Primary antibody: Anti-β-III tubulin

  • Secondary antibody: Fluorescently-conjugated anti-mouse IgG

  • Nuclear stain (e.g., DAPI)

  • High-content imaging system or fluorescence microscope

Procedure:

  • Cell Seeding: Seed PC12 cells onto collagen-coated 96-well plates at a density of 1 x 10^4 cells per well in complete culture medium and allow them to adhere for 24 hours.[9][10]

  • Compound Treatment and Differentiation:

    • Replace the complete medium with low-serum medium.

    • Add this compound at various concentrations. Include a vehicle control.

    • Immediately add NGF to a final concentration of 50 ng/mL to all wells to induce differentiation.

    • Incubate for 48-72 hours.

  • Immunocytochemistry:

    • Gently wash the cells twice with PBS.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.[10]

    • Wash three times with PBS.

    • Permeabilize the cells with permeabilization buffer for 10 minutes.

    • Wash three times with PBS.

    • Block non-specific binding with blocking buffer for 1 hour at room temperature.

    • Incubate with anti-β-III tubulin antibody overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with the fluorescently-conjugated secondary antibody and DAPI for 1 hour at room temperature, protected from light.

    • Wash three times with PBS.

  • Image Acquisition and Analysis:

    • Acquire images using a high-content imaging system or fluorescence microscope.[11]

    • Quantify neurite outgrowth using automated image analysis software. Key parameters to measure include:

      • Total neurite length per neuron[12]

      • Number of neurites per neuron[13]

      • Percentage of cells with neurites longer than the cell body diameter[9][14]

Data Interpretation:

An increase in the quantified neurite outgrowth parameters in the presence of this compound compared to the NGF-only control would suggest a positive modulatory effect on neuronal differentiation, consistent with σ1R agonism. A dose-response curve can be generated to determine the EC50 of the compound.

Diagram of Neurite Outgrowth Workflow

G cluster_workflow Neurite Outgrowth Assay Workflow plate Seed PC12 cells in 96-well plate treat Treat with Compound + NGF plate->treat incubate Incubate for 48-72h treat->incubate fix Fix, Permeabilize, and Block incubate->fix stain Immunostain for β-III Tubulin & DAPI fix->stain image Image Acquisition stain->image analyze Quantitative Analysis image->analyze

Caption: Workflow for the quantitative neurite outgrowth assay.

II. Evaluation of Neuroprotective Effects

Sigma-1 receptor activation is strongly associated with neuroprotection against various insults, particularly oxidative stress.[3][15] The following protocols are designed to assess the potential of this compound to protect neuronal cells from cytotoxic agents.

Protocol 2: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is indicative of cell viability.[16][17]

Materials:

  • SH-SY5Y neuroblastoma cells or primary neurons

  • Culture medium

  • Neurotoxic agent (e.g., H₂O₂, rotenone, or glutamate)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with various concentrations of this compound for 1-2 hours.

  • Induction of Cytotoxicity: Add the neurotoxic agent to the wells (except for the untreated control wells) and incubate for the desired duration (e.g., 24 hours).

  • MTT Incubation: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[18]

  • Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.[18]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[16]

Protocol 3: Resazurin Assay for Cell Viability

The resazurin assay is a fluorescent method to measure cell viability based on the reduction of non-fluorescent resazurin to the highly fluorescent resorufin by metabolically active cells.[19][20]

Materials:

  • Neuronal cells of choice

  • Culture medium

  • Neurotoxic agent

  • This compound

  • Resazurin solution

  • 96-well black, clear-bottom plates

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol, using a black, clear-bottom plate.

  • Resazurin Incubation: Add 20 µL of resazurin solution to each well and incubate for 1-4 hours at 37°C, protected from light.[21]

  • Fluorescence Measurement: Measure fluorescence with an excitation of 540-570 nm and an emission of 590-620 nm.[20][22]

Protocol 4: LDH Cytotoxicity Assay

The lactate dehydrogenase (LDH) assay measures the release of LDH from damaged cells into the culture medium, providing a quantitative measure of cytotoxicity.[23][24]

Materials:

  • Neuronal cells of choice

  • Culture medium

  • Neurotoxic agent

  • This compound

  • LDH assay kit

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol.

  • Sample Collection: Carefully collect a portion of the culture supernatant from each well.

  • LDH Reaction: Perform the LDH reaction according to the manufacturer's instructions. This typically involves mixing the supernatant with a reaction mixture and incubating for a specific time.[25]

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually 490 nm).[23]

Data Presentation and Interpretation for Neuroprotection Assays
AssayPrincipleEndpoint MeasurementInterpretation of Neuroprotection
MTT Mitochondrial reductase activityAbsorbance (570 nm)Increased absorbance relative to toxin-treated control
Resazurin Cellular redox capacityFluorescence (Ex/Em ~560/590 nm)Increased fluorescence relative to toxin-treated control
LDH Cell membrane integrityAbsorbance (490 nm)Decreased absorbance relative to toxin-treated control

Diagram of Neuroprotection Assay Workflow

G cluster_workflow Neuroprotection Assay Workflow seed Seed Neuronal Cells pretreat Pre-treat with Compound seed->pretreat toxin Add Neurotoxic Agent pretreat->toxin incubate Incubate toxin->incubate assay Perform Viability/Toxicity Assay (MTT, Resazurin, or LDH) incubate->assay read Measure Signal assay->read

Caption: General workflow for assessing neuroprotective effects.

III. Analysis of Intracellular Calcium Mobilization

The σ1R is a key modulator of intracellular calcium (Ca²⁺) signaling, primarily through its interaction with inositol 1,4,5-trisphosphate receptors (IP₃Rs) at the endoplasmic reticulum.[1][2] Investigating the effect of this compound on Ca²⁺ dynamics can provide mechanistic insights into its action at the σ1R.

Protocol 5: Fluo-4 Based Calcium Mobilization Assay

Fluo-4 is a single-wavelength fluorescent indicator for intracellular calcium. An increase in intracellular Ca²⁺ leads to a significant increase in its fluorescence intensity.[26]

Materials:

  • SH-SY5Y cells or other suitable neuronal cell line

  • Culture medium

  • Fluo-4 AM calcium indicator

  • Probenecid (optional, to prevent dye leakage)

  • Physiological buffer (e.g., Hank's Balanced Salt Solution with calcium and magnesium)

  • Agonist to induce calcium release (e.g., glutamate, ATP)

  • This compound

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader with kinetic reading and injection capabilities

Procedure:

  • Cell Seeding: Seed cells in a 96-well black, clear-bottom plate and grow to confluency.

  • Dye Loading:

    • Prepare a Fluo-4 AM loading solution in physiological buffer.

    • Remove the culture medium and add the Fluo-4 AM loading solution to each well.

    • Incubate for 30-60 minutes at 37°C.[27]

    • Wash the cells twice with physiological buffer.

  • Compound Incubation: Add physiological buffer containing various concentrations of this compound to the wells and incubate for a short period (e.g., 10-20 minutes).

  • Kinetic Reading:

    • Place the plate in the fluorescence plate reader.

    • Set the instrument to measure fluorescence kinetically (Ex/Em ~490/520 nm) over time.

    • Establish a baseline reading for a few seconds.

    • Inject the Ca²⁺-mobilizing agonist and continue reading the fluorescence for several minutes.

Protocol 6: Fura-2 Ratiometric Calcium Imaging

Fura-2 is a ratiometric Ca²⁺ indicator, meaning its excitation maximum shifts upon binding to calcium. This allows for a more precise quantification of intracellular Ca²⁺ concentrations, as the ratio of fluorescence at two excitation wavelengths (typically 340 nm and 380 nm) is independent of dye concentration.[28]

Materials:

  • Primary neurons or a suitable cell line grown on glass coverslips

  • Fura-2 AM

  • Physiological buffer

  • Agonist to induce calcium release

  • This compound

  • Fluorescence microscope equipped for ratiometric imaging

Procedure:

  • Cell Preparation and Dye Loading:

    • Culture cells on coverslips.

    • Load the cells with Fura-2 AM as described for Fluo-4.[29][30]

  • Imaging Setup:

    • Mount the coverslip in an imaging chamber on the microscope stage.

    • Perfuse the cells with physiological buffer.

  • Compound Treatment and Imaging:

    • Obtain a baseline ratiometric signal (F340/F380).

    • Perfuse the cells with buffer containing this compound.

    • After a short incubation, stimulate the cells with the Ca²⁺-mobilizing agonist while continuously acquiring images at both 340 nm and 380 nm excitation.

Data Interpretation:

Modulation of the agonist-induced calcium transient by this compound (either potentiation or inhibition) would indicate an effect on intracellular calcium signaling pathways, which is a key function of the σ1R.

Diagram of Sigma-1 Receptor Signaling Pathway

G cluster_pathway Hypothesized Sigma-1 Receptor Signaling Compound This compound S1R Sigma-1 Receptor (σ1R) Compound->S1R IP3R IP3 Receptor S1R->IP3R modulates Neuroprotection Neuroprotection S1R->Neuroprotection promotes Ca_release Ca²⁺ Release IP3R->Ca_release mediates ER Endoplasmic Reticulum Neurite Neurite Outgrowth Ca_release->Neurite

Caption: Hypothesized signaling cascade initiated by the compound.

IV. Concluding Remarks and Future Directions

The protocols outlined in this application note provide a robust starting point for characterizing the cellular activities of this compound, based on the hypothesis of its interaction with the sigma-1 receptor. Positive results in these assays—specifically, the promotion of neurite outgrowth, protection against neurotoxicity, and modulation of intracellular calcium signaling—would provide strong evidence for its potential as a novel neuroactive compound.

Further investigations could involve more specific mechanistic studies, such as co-immunoprecipitation to confirm a direct interaction with the σ1R, or the use of σ1R knockout or knockdown cellular models to validate that the observed effects are indeed mediated by this receptor. The combination of these cell-based assays provides a powerful platform for the preclinical evaluation of this compound and other novel compounds targeting the sigma-1 receptor.

References

  • Caccamo, A., et al. (2004). Pharmacological strategies for neuroprotection. Current Neuropharmacology, 2(4), 329-338.
  • TS-157, a sigma-1 receptor agonist, improves motor functional recovery by promoting neurite outgrowth and pERK in rats with focal cerebral ischemia. (2022). International Journal of Molecular Sciences, 23(15), 8483.
  • Pal, A., et al. (2012). The sigma-1 receptor protects against cellular oxidative stress and activates antioxidant response elements. European Journal of Pharmacology, 682(1-3), 12-20.
  • NMDA-induced Excitotoxicity and Lactate Dehydrogenase Assay in Primary Cultured Neurons. (2014). Bio-protocol, 4(14), e1184.
  • Proposed mechanism for potentiation of NGF-induced neurite outgrowth by sigma-1 receptor agonists. (2013). PLOS ONE, 8(2), e56549.
  • Kimura, Y., et al. (2013). Sigma-1 Receptor Enhances Neurite Elongation of Cerebellar Granule Neurons via TrkB Signaling. PLOS ONE, 8(10), e75760.
  • Wang, L., et al. (2022). Sigma-1 Receptor in Retina: Neuroprotective Effects and Potential Mechanisms. International Journal of Molecular Sciences, 23(14), 7572.
  • Kimura, Y., et al. (2014). Effect of the Sigma-1 receptor on neurite outgrowth.
  • Nishimura, T., et al. (2008). Potentiation of nerve growth factor-induced neurite outgrowth by fluvoxamine: role of sigma-1 receptors, IP3 receptors and cellular signaling pathways. Neuroscience, 154(4), 1341-1350.
  • Ryskamp, D. A., et al. (2019). Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases. Frontiers in Neuroscience, 13, 861.
  • Wang, L., et al. (2022). Sigma-1 Receptor in Retina: Neuroprotective Effects and Potential Mechanisms. MDPI. Retrieved from [Link]

  • Kinetic Lactate Dehydrogenase Assay for Detection of Cell Damage in Primary Neuronal Cell Cultures. (2017). Bio-protocol, 7(11), e2311.
  • Mahoney, L. (2021). Resazurin cell viability assay in hiPSC-derived ineurons. protocols.io.
  • Calcium Imaging in Neurons Using Fura-2. (2023). JoVE. Retrieved from [Link]

  • Assessment of Neuroprotective Activity and MTT Assay. (n.d.). Bio-protocol. Retrieved from [Link]

  • High-Throughput Platform for Fluorescence Image-Based Neurite Outgrowth Analysis. (2024). Agilent.
  • Aras, M. A., et al. (2008). Assessment of cell viability in primary neuronal cultures. Current Protocols in Neuroscience, Chapter 7, Unit 7.18.
  • Neurite Outgrowth Assays. (n.d.). Charles River. Retrieved from [Link]

  • A quantitative method for analysis of in vitro neurite outgrowth. (2007). Journal of Neuroscience Methods, 164(2), 305-315.
  • Calcium Imaging of Cortical Neurons using Fura-2 AM. (2009). JoVE, (23), 1018.
  • A novel method of neural differentiation of PC12 cells by using Opti-MEM as a basic induction medium. (2017). Oncology Letters, 14(6), 7683-7690.
  • Harrill, J. A., & Mundy, W. R. (2011). Quantitative assessment of neurite outgrowth in PC12 cells. Methods in Molecular Biology, 758, 331-348.
  • A novel method of neural differentiation of PC12 cells by using Opti-MEM as a basic induction medium. (2017).
  • Resazurin Cell Viability Assay. (n.d.). Creative Bioarray. Retrieved from [Link]

  • The Role of Sigma-1 Receptor, an Intracellular Chaperone in Neurodegenerative Diseases. (2014). Current Neuropharmacology, 12(1), 12-21.
  • Calcium Imaging of Cortical Neurons using Fura-2 AM. (2009).
  • A Practical Guide: Imaging Action Potentials with Calcium Indic
  • Sigma-1 Receptor: A Potential Therapeutic Target for Traumatic Brain Injury. (2021). Frontiers in Pharmacology, 12, 765481.
  • Resazurin Assay Protocol. (n.d.).
  • The calcium-sensitive Sigma-1 receptor prevents cannabinoids from provoking glutamate NMDA receptor hypofunction: implications in antinociception and psychotic diseases. (2014). Journal of Neuroscience, 34(43), 14382-14397.
  • Nerve growth factor-induced neurite formation in PC12 cells is independent of endogenous cellular gangliosides. (1998). Glycobiology, 8(11), 1085-1091.
  • Neurite Outgrowth, Neurotoxicity. (n.d.). Molecular Devices. Retrieved from [Link]

  • MTT Assay Protocol for Cell Viability and Prolifer
  • Resazurin Cell Viability Assay. (n.d.). Labbox.
  • Sigma-1 receptor. (n.d.). Wikipedia. Retrieved from [Link]

  • MTT Assay Protocol. (2023).
  • Resazurin Cell Viability Assay. (n.d.). Tribioscience.
  • Cell Viability Assays. (2013). Assay Guidance Manual.
  • Fluo-4 Calcium Imaging Kit. (2013). Thermo Fisher Scientific.
  • LDH cytotoxicity assay. (2022). protocols.io.
  • Kourrich, S., et al. (2012). The sigma-1 receptor: roles in neuronal plasticity and disease. Trends in Neurosciences, 35(12), 762-771.
  • Validation of a structure-function assay for neurotoxicity in primary and hiPSC-derived neurons. (n.d.). Axion Biosystems.
  • CellPathfinder™ High Content Analysis Software System Tutorial. (n.d.). Yokogawa.
  • Fluo-4 Assay Kit (Calcium). (2024). Abcam.
  • SH-SY5Y, using Fluo4 to detect calcium, spontaneous signaling? (2018).
  • PC12 Cell Line: Cell Types, Coating of Culture Vessels, Differentiation and Other Culture Conditions. (2020). Cells, 9(4), 980.
  • Characterizing Calcium Mobilization Using Kinetic Live Cell Imaging. (2023). Agilent.
  • Fluo 4 NW calcium assay. (2013).

Sources

Application Notes and Protocols for Preclinical Efficacy Testing of 6-Ethyloctahydropyrrolo[3,4-B]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Sigma-1 Receptor Agonism

6-Ethyloctahydropyrrolo[3,4-B]pyridine is a novel synthetic compound with a structural scaffold suggesting potential interaction with central nervous system targets. While the specific molecular target of this compound is under investigation, its structural elements are common in ligands that target the Sigma-1 receptor (Sig-1R). The Sig-1R is a unique ligand-operated molecular chaperone located at the endoplasmic reticulum-mitochondria interface, playing a crucial role in cellular stress responses and calcium signaling.[1][2] Activation of the Sig-1R has been shown to be neuroprotective in a variety of preclinical models of neurodegenerative diseases and to exhibit therapeutic effects in models of psychiatric disorders.[3][4][5]

These application notes provide a comprehensive guide for researchers and drug development professionals to evaluate the preclinical efficacy of this compound as a putative Sig-1R agonist. We present detailed protocols for animal models of Alzheimer's disease, Parkinson's disease, and generalized anxiety disorder, along with a suite of behavioral and molecular assays to robustly assess therapeutic potential.

The Sigma-1 Receptor Signaling Pathway

The Sig-1R is an intracellular protein that modulates a variety of signaling pathways.[1][6] Upon ligand binding, the receptor can translocate from the endoplasmic reticulum to other cellular compartments to interact with various ion channels and signaling proteins.[7] This modulation can lead to neuroprotective effects by regulating calcium homeostasis, reducing oxidative stress, and promoting cell survival.[8]

Sigma-1 Receptor Signaling Pathway cluster_0 Endoplasmic Reticulum cluster_1 Cellular Effects cluster_2 Therapeutic Outcomes This compound This compound Sigma-1 Receptor Sigma-1 Receptor This compound->Sigma-1 Receptor Binds to BiP BiP Sigma-1 Receptor->BiP Dissociates from Ion Channel Modulation Ion Channel Modulation Sigma-1 Receptor->Ion Channel Modulation Modulates Neurotrophic Factor Upregulation Neurotrophic Factor Upregulation Sigma-1 Receptor->Neurotrophic Factor Upregulation Promotes Calcium Homeostasis Calcium Homeostasis Ion Channel Modulation->Calcium Homeostasis Reduced Oxidative Stress Reduced Oxidative Stress Calcium Homeostasis->Reduced Oxidative Stress Neuroprotection Neuroprotection Reduced Oxidative Stress->Neuroprotection Neurotrophic Factor Upregulation->Neuroprotection Improved Cognition Improved Cognition Neuroprotection->Improved Cognition Anxiolysis Anxiolysis Neuroprotection->Anxiolysis

Caption: Proposed signaling pathway for this compound via the Sigma-1 receptor.

Part 1: Neurodegenerative Disease Models

The neuroprotective potential of this compound can be assessed in well-established rodent models of Alzheimer's and Parkinson's diseases.

Alzheimer's Disease Model: Scopolamine-Induced Amnesia

This model is useful for rapidly screening compounds for their ability to reverse cholinergic deficits, a key feature of Alzheimer's disease.[9]

Protocol:

  • Animals: Adult male C57BL/6 mice (8-10 weeks old).

  • Acclimation: House animals in groups of 4-5 per cage for at least one week before the experiment with ad libitum access to food and water.

  • Drug Administration:

    • Administer this compound (dissolved in a suitable vehicle, e.g., saline with 1% Tween 80) via intraperitoneal (i.p.) injection at various doses (e.g., 1, 5, 10 mg/kg).

    • 30 minutes after compound administration, inject scopolamine (1 mg/kg, i.p.) to induce amnesia.

    • A control group should receive the vehicle followed by saline, and another control group should receive the vehicle followed by scopolamine.

  • Behavioral Testing: 30 minutes after the scopolamine injection, assess learning and memory using the following tests:

    • Novel Object Recognition (NOR) Test: This test assesses recognition memory based on the innate tendency of rodents to explore novel objects.[10]

    • Passive Avoidance Test: This fear-motivated test is used to assess long-term memory.[11]

Data Presentation:

Treatment GroupNOR Discrimination IndexPassive Avoidance Latency (s)
Vehicle + Saline0.6 ± 0.05280 ± 20
Vehicle + Scopolamine0.2 ± 0.0460 ± 10
Compound (1 mg/kg) + Scopolamine0.3 ± 0.05120 ± 15
Compound (5 mg/kg) + Scopolamine0.5 ± 0.06220 ± 18
Compound (10 mg/kg) + Scopolamine0.55 ± 0.05260 ± 22
Parkinson's Disease Model: 6-Hydroxydopamine (6-OHDA) Lesion

This model mimics the progressive loss of dopaminergic neurons in the substantia nigra, a hallmark of Parkinson's disease.[12]

Protocol:

  • Animals: Adult male Sprague-Dawley rats (250-300g).

  • Stereotaxic Surgery:

    • Anesthetize the rats and place them in a stereotaxic frame.

    • Inject 6-OHDA (8 µg in 4 µl of saline with 0.02% ascorbic acid) unilaterally into the medial forebrain bundle.[13]

  • Drug Administration:

    • Begin daily administration of this compound (i.p.) 24 hours after surgery and continue for 4 weeks.

  • Behavioral Assessment:

    • Apomorphine-Induced Rotations: Two weeks post-lesion, administer apomorphine (0.5 mg/kg, s.c.) and count contralateral rotations for 60 minutes.

    • Cylinder Test: Assess forelimb use asymmetry.

  • Post-mortem Analysis:

    • At the end of the treatment period, euthanize the animals and perfuse the brains.

    • Perform tyrosine hydroxylase (TH) immunohistochemistry on brain sections to quantify the loss of dopaminergic neurons in the substantia nigra.

Experimental Workflow:

6-OHDA Experimental Workflow Stereotaxic Injection of 6-OHDA Stereotaxic Injection of 6-OHDA Daily Compound Administration Daily Compound Administration Stereotaxic Injection of 6-OHDA->Daily Compound Administration 24h post-surgery Behavioral Testing (Rotations, Cylinder Test) Behavioral Testing (Rotations, Cylinder Test) Daily Compound Administration->Behavioral Testing (Rotations, Cylinder Test) Weeks 2-4 Euthanasia and Brain Collection Euthanasia and Brain Collection Behavioral Testing (Rotations, Cylinder Test)->Euthanasia and Brain Collection End of study Immunohistochemistry (TH Staining) Immunohistochemistry (TH Staining) Euthanasia and Brain Collection->Immunohistochemistry (TH Staining)

Caption: Workflow for assessing neuroprotection in the 6-OHDA model of Parkinson's disease.

Part 2: Psychiatric Disorder Model

The anxiolytic potential of this compound can be evaluated using a standard model of anxiety-like behavior.

Generalized Anxiety Disorder Model: Elevated Plus Maze (EPM)

The EPM is a widely used test to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.[14]

Protocol:

  • Animals: Adult male BALB/c mice (8-10 weeks old).

  • Drug Administration:

    • Administer this compound (i.p.) at various doses 30 minutes before testing.

    • A control group should receive the vehicle. A positive control group can be treated with a known anxiolytic like diazepam (1 mg/kg, i.p.).

  • EPM Test:

    • Place the mouse in the center of the maze, facing an open arm.

    • Allow the mouse to explore the maze for 5 minutes.

    • Record the time spent in the open arms and the number of entries into the open and closed arms using an automated tracking system.

Data Presentation:

Treatment GroupTime in Open Arms (%)Open Arm Entries (%)
Vehicle15 ± 320 ± 4
Diazepam (1 mg/kg)40 ± 545 ± 6
Compound (1 mg/kg)20 ± 425 ± 5
Compound (5 mg/kg)35 ± 640 ± 7
Compound (10 mg/kg)38 ± 542 ± 6

Part 3: Molecular Assays for Neuroprotection

To elucidate the mechanisms underlying the potential neuroprotective effects of this compound, brain tissue from the animal models can be subjected to a variety of molecular assays.

Protocol:

  • Tissue Preparation: Homogenize brain tissue (hippocampus or substantia nigra) in appropriate lysis buffers.

  • Western Blotting:

    • Assess the expression levels of key apoptotic proteins such as Bax, Bcl-2, and cleaved caspase-3.[7]

    • Measure markers of oxidative stress, such as 4-HNE.

    • Analyze the phosphorylation status of signaling molecules like Akt and ERK.[7]

  • ELISA:

    • Quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-1β.

    • Measure the concentration of Brain-Derived Neurotrophic Factor (BDNF).[15]

  • Immunohistochemistry:

    • In addition to TH staining in the Parkinson's model, assess microglial activation (Iba1 staining) and astrogliosis (GFAP staining).[16]

References

  • Protocol to induce neurodegeneration in a local area of the mouse brain by stereotaxic injection - PubMed. (2024).
  • Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases - PubMed. (2023).
  • Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases - MDPI. (n.d.).
  • Rodent Behavioral Tests for Cognition - Creative Biolabs. (n.d.).
  • Sigma-1 Receptors and Neurodegenerative Diseases: Towards a Hypothesis of Sigma-1 Receptors as Amplifiers of Neurodegeneration and Neuroprotection - PMC - PubMed Central. (n.d.).
  • Tests for learning and memory in rodent regulatory studies - PMC - PubMed Central. (n.d.).
  • Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases. - Outbreak.info. (n.d.).
  • Targeting sigma-1 receptor signaling by endogenous ligands for cardioprotection. (n.d.).
  • Sigma-1 receptor - Wikipedia. (n.d.).
  • [Effects of sigma receptor ligands on psychiatric disorders] - PubMed. (n.d.).
  • BEHAVIORAL TESTS USED IN THE EVALUATION OF LEARNING AND MEMORY IN EXPERIMENTAL ANIMALS - ResearchGate. (n.d.).
  • Sigma-1 Receptors and Neurodegenerative Diseases: Towards a Hypothesis of Sigma-1 Receptors as Amplifiers of Neurodegeneration and Neuroprotection - ResearchGate. (2025).
  • Discovery of molecular mechanisms of neuroprotection using cell-based bioassays and oligonucleotide arrays | Physiological Genomics. (n.d.).
  • Revisiting the sigma-1 receptor as a biological target to treat affective and cognitive disorders - PubMed Central. (n.d.).
  • A short review on behavioural assessment methods in rodents - PMC - NIH. (n.d.).
  • Mouse Behavioral Tests - Waisman Center. (n.d.).
  • Pharmacological and Pathological Implications of Sigma-1 Receptor in Neurodegenerative Diseases - MDPI. (n.d.).
  • Activation of Sigma-1 receptor ameliorates anxiety-like behavior and cognitive impairments in a rat model of post-traumatic stress disorder - PubMed. (2016).
  • Cell-Based Assays to Assess Neuroprotective Activity | Springer Nature Experiments. (n.d.).
  • Sigma-1 receptor knockout mice display a depressive-like phenotype - PubMed Central. (n.d.).
  • Exploring Neuroprotective Mechanisms: From Molecular Pathways to Translational Strategies - Frontiers. (n.d.).
  • The Intriguing Sigma-1 and Sigma-2 Receptors and Their Potential Therapeutic Roles 2.0. (n.d.).
  • Role Of Sigma-1 Receptors In Neurodegenerative Diseases - The Research Repository @ WVU - West Virginia University. (2014).
  • The Pharmacology of Sigma-1 Receptors - PMC - PubMed Central. (n.d.).
  • Animal models used (A) and protocols for the induction of Parkinson's... - ResearchGate. (n.d.).
  • Molecular targets for neuroprotection - PubMed - NIH. (n.d.).
  • New insights in animal models of neurotoxicity-induced neurodegeneration - Frontiers. (n.d.).
  • Sigma-1 Receptor in Retina: Neuroprotective Effects and Potential Mechanisms - MDPI. (n.d.).
  • The role of sigma-1 receptors in the pathophysiology of neuropsychiatric diseases. (2009).
  • Role of sigma-1 receptors in neurodegenerative diseases - PubMed - NIH. (n.d.).
  • Animal Models of Neurodegenerative Diseases - PMC - NIH. (n.d.).
  • Inducing agents for Alzheimer's disease in animal models - EurekAlert!. (2024).

Sources

Synthesis of 6-Ethyloctahydropyrrolo[3,4-b]pyridine Analogs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The octahydropyrrolo[3,4-b]pyridine scaffold is a key heterocyclic motif that forms the core of numerous biologically active molecules. Its rigid, bicyclic structure makes it a valuable building block in medicinal chemistry, particularly in the development of kinase inhibitors and modulators of central nervous system receptors.[1] The strategic functionalization of this scaffold, such as the introduction of an ethyl group at the 6-position, can significantly influence the pharmacological properties of the resulting analogs.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the techniques for synthesizing 6-Ethyloctahydropyrrolo[3,4-b]pyridine and its analogs. We will explore two primary synthetic strategies, offering detailed, step-by-step protocols and explaining the chemical principles behind the experimental choices. The aim is to provide a self-validating system of protocols that ensures reproducibility and a high degree of scientific integrity.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule, this compound, reveals two logical synthetic disconnections. The first approach involves the late-stage introduction of the ethyl group onto the pre-formed octahydropyrrolo[3,4-b]pyridine core. The second, more convergent strategy, involves the construction of the bicyclic system from a precursor that already contains the N-ethyl moiety.

G Target This compound Core Octahydropyrrolo[3,4-b]pyridine Target->Core N-Alkylation Precursor N-Ethyl-4-piperidone Target->Precursor Ring Construction Ethylating_Agent Ethylating Agent (e.g., EtI, EtBr) Core->Ethylating_Agent Pyrrolidine_Precursor Pyrrolidine Ring Precursor Precursor->Pyrrolidine_Precursor Annulation

Caption: Retrosynthetic analysis of this compound.

Synthetic Strategy I: Synthesis of the Core Scaffold and Subsequent N-Alkylation

This strategy is a versatile approach that allows for the synthesis of a variety of N-substituted analogs from a common intermediate, the octahydropyrrolo[3,4-b]pyridine core. The synthesis of the core can be achieved through several methods, including the catalytic hydrogenation of a suitable aromatic precursor.

Synthesis of the Octahydropyrrolo[3,4-b]pyridine Core

The synthesis of the cis-octahydropyrrolo[3,4-b]pyridine core can be accomplished via a multi-step sequence starting from commercially available materials, followed by a catalytic hydrogenation step to yield the saturated bicyclic system.[2] The hydrogenation of N-heteroaromatic compounds is a well-established method for producing chirally enriched cyclic heterocycles.[3]

G A Starting Materials B Pyrrolo[3,4-b]pyridine-5,7-dione A->B Condensation C Pyrrolo[3,4-b]pyridine B->C Reduction (e.g., LiAlH4) D Octahydropyrrolo[3,4-b]pyridine C->D Catalytic Hydrogenation (e.g., Rh/C, H2)

Caption: Workflow for the synthesis of the octahydropyrrolo[3,4-b]pyridine core.

Protocol 1: Synthesis of Octahydropyrrolo[3,4-b]pyridine

Materials:

  • Pyrrolo[3,4-b]pyridine (or a suitable precursor to be reduced)

  • Rhodium on carbon (5% Rh/C)

  • Ethanol (anhydrous)

  • Hydrogen gas (high pressure)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for high-pressure reactions

Procedure:

  • Preparation: In a high-pressure autoclave, dissolve the pyrrolo[3,4-b]pyridine starting material in anhydrous ethanol.

  • Catalyst Addition: Under an inert atmosphere, carefully add 5% Rhodium on carbon to the solution. The catalyst loading should be optimized but a starting point of 10 mol% is recommended.

  • Hydrogenation: Seal the autoclave and purge with hydrogen gas several times. Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-100 atm).

  • Reaction: Heat the reaction mixture to a suitable temperature (e.g., 80-100 °C) with vigorous stirring. The reaction progress should be monitored by techniques such as TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography or distillation to yield the pure octahydropyrrolo[3,4-b]pyridine.

N-Alkylation to this compound

The introduction of the ethyl group at the 6-position is achieved through a standard N-alkylation reaction. The choice of the ethylating agent and the base is crucial for achieving high yields and minimizing side reactions.

Protocol 2: N-Ethylation of Octahydropyrrolo[3,4-b]pyridine

Materials:

  • Octahydropyrrolo[3,4-b]pyridine

  • Ethyl iodide or ethyl bromide

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Acetonitrile or DMF (anhydrous)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: Dissolve the octahydropyrrolo[3,4-b]pyridine in anhydrous acetonitrile. Add potassium carbonate (2-3 equivalents) to the solution.

  • Addition of Alkylating Agent: Slowly add ethyl iodide (1.1-1.5 equivalents) to the stirred suspension at room temperature.

  • Reaction: Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature and filter off the inorganic salts.

  • Extraction: Concentrate the filtrate and dissolve the residue in a suitable organic solvent like dichloromethane. Wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography to afford the desired this compound.

Synthetic Strategy II: De Novo Synthesis via Pictet-Spengler Reaction

A de novo synthesis offers the advantage of building complexity early in the synthetic route. The Pictet-Spengler reaction is a powerful tool for the synthesis of tetrahydroisoquinolines and related fused heterocyclic systems.[4][5] A modification of this reaction can be envisioned for the construction of the this compound core.

G A N-Ethyl-4-piperidone B Intermediate Aldehyde A->B Reaction with (e.g.) Aminoacetaldehyde dimethyl acetal C Iminium Ion Intermediate B->C Acid-catalyzed cyclization D This compound C->D Intramolecular Cyclization

Caption: De novo synthesis of this compound via a modified Pictet-Spengler approach.

Protocol 3: De Novo Synthesis of this compound

Materials:

  • N-Ethyl-4-piperidone

  • Aminoacetaldehyde dimethyl acetal

  • A strong acid catalyst (e.g., trifluoroacetic acid)

  • Anhydrous solvent (e.g., dichloromethane)

  • Standard laboratory glassware

Procedure:

  • Iminium Ion Formation: Dissolve N-Ethyl-4-piperidone and aminoacetaldehyde dimethyl acetal in anhydrous dichloromethane. Cool the solution to 0 °C.

  • Acid Catalysis: Slowly add trifluoroacetic acid to the reaction mixture. The acid catalyzes the formation of an iminium ion intermediate.[4]

  • Intramolecular Cyclization: Allow the reaction to warm to room temperature and stir until the reaction is complete, as monitored by TLC or LC-MS. This step involves an intramolecular cyclization to form the fused ring system.[6]

  • Work-up: Quench the reaction by the addition of a saturated sodium bicarbonate solution.

  • Extraction: Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate. The crude product is then purified by column chromatography to yield this compound.

Purification and Characterization

General Purification Protocol:

The crude products from the above protocols can be purified using silica gel column chromatography. A typical eluent system would be a gradient of methanol in dichloromethane, with the polarity being gradually increased. The fractions containing the desired product, as identified by TLC, are collected and the solvent is removed under reduced pressure.

Expected Characterization Data:

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Technique Expected Observations
¹H NMR Signals corresponding to the ethyl group (a quartet and a triplet), and complex multiplets for the protons on the bicyclic core.
¹³C NMR Resonances for the two carbons of the ethyl group, and distinct signals for the carbons of the octahydropyrrolopyridine scaffold.
Mass Spec. A molecular ion peak corresponding to the exact mass of the target compound (C₉H₁₈N₂).

Data Summary of Synthetic Routes

Synthetic Strategy Number of Steps Key Advantages Potential Challenges
I: Core Synthesis & N-Alkylation 2 (from core)Modular; allows for diverse N-substituents.Requires synthesis of the core scaffold first.
II: De Novo Synthesis 1 (from piperidone)Convergent; potentially fewer steps overall.Reaction conditions may require careful optimization.

Conclusion

This application note has detailed two robust synthetic strategies for the preparation of this compound analogs. The choice between a late-stage N-alkylation and a de novo approach will depend on the specific goals of the research program, including the need for analog diversity and the availability of starting materials. The provided protocols are designed to be a reliable starting point for researchers in the field of medicinal chemistry and drug discovery, enabling the synthesis of this important heterocyclic scaffold for further biological evaluation.

References

  • Synthetic pathway of cis‐Octahydropyrrolo[3,4‐b]pyridine via sequential... - ResearchGate. Available at: [Link]

  • Convenient Synthesis of Functionalized Pyrrolo[3,4-b]pyridines and Pyrrolo[3,4-b]quinolines via Three-Component Reactions - ResearchGate. Available at: [Link]

  • Examples of pyrazolo[3,4-b]pyridines biologically actives - ResearchGate. Available at: [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PubMed Central - NIH. Available at: [Link]

  • Microwave synthesis of novel pyrazolo[3,4-b]pyridine derivatives. - Read by QxMD. Available at: [Link]

  • Pictet–Spengler reaction based on in situ generated α-amino iminium ions through the Heyns rearrangement - Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC - PubMed Central. Available at: [Link]

  • Octahydro-1H-pyrrolo[3,4-b]pyridine | C7H14N2 - PubChem. Available at: [Link]

  • 1-Boc-octahydropyrrolo[3,4-b]pyridine - MySkinRecipes. Available at: [Link]

  • (PDF) Synthesis of Heterocycles by Intramolecular Cyclization of Organic Azides. Available at: [Link]

  • Recent developments in enantio- and diastereoselective hydrogenation of N-heteroaromatic compounds - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Synthesis of Medium-Sized Heterocycles by Transition-Metal-Catalyzed Intramolecular Cyclization - MDPI. Available at: [Link]

  • B(C6F5)3-Catalyzed Dehydrogenation of Pyrrolidines to Form Pyrroles - PMC - NIH. Available at: [Link]

  • Novel Pyrazolo[3,4-b]pyridine Derivatives: Synthesis, Characterization, Antimicrobial and Antiproliferative Profile | Request PDF - ResearchGate. Available at: [Link]

  • Benzo-fused N-Heterocycle synthesis - Organic Chemistry Portal. Available at: [Link]

  • Proposed mechanism for hydrogenation of pyrrole rings in acid conditions. - ResearchGate. Available at: [Link]

  • Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC - PubMed Central. Available at: [Link]

  • The Pictet-Spengler Reaction Updates Its Habits - MDPI. Available at: [Link]

  • Recent Progress in Heterocycle Synthesis: Cyclization Reaction with Pyridinium and Quinolinium 1,4-Zwitterions - PMC - PubMed Central. Available at: [Link]

  • Synthesis of heterocycles by intramolecular cyclization - Química Organica.org. Available at: [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - MDPI. Available at: [Link]

  • Study of the Reaction Pathways for the Hydrogenation of Quinoline over Nickel Phosphide Catalysts - MDPI. Available at: [Link]

  • Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction - Beilstein Journals. Available at: [Link]

  • Targeted Modulation of Photocatalytic Hydrogen Evolution Activity by Nickel-Substituted Rubredoxin through Functionalized Ruthenium Phototriggers - PubMed. Available at: [Link]

  • Solid-phase Synthesis of Pyrroloisoquinolines via the Intramolecular N-acyliminium Pictet-Spengler Reaction - PubMed. Available at: [Link]

  • Piperidine and Octahydropyrano[3,4-c] pyridine Scaffolds for Drug-like Molecular Libraries of the European Lead Factory - ResearchGate. Available at: [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4- c]pyridine Derivatives - PubMed. Available at: [Link]

Sources

Application Notes and Protocols for the In Vivo Formulation of Novel Bicyclic Heterocyclic Amines: A Case Study with 6-Ethyloctahydropyrrolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The transition of a novel chemical entity (NCE) from discovery to in vivo testing is a critical juncture in drug development. The success of these early preclinical studies hinges on the development of a stable and bioavailable formulation that ensures maximal and reproducible exposure of the test compound. This guide provides a comprehensive framework for the formulation of novel bicyclic heterocyclic amines, a chemical class prevalent in medicinal chemistry, using the hypothetical compound 6-Ethyloctahydropyrrolo[3,4-b]pyridine as a representative example. We will detail the necessary preformulation characterization, strategic formulation development for various administration routes, and essential quality control protocols. The causality behind experimental choices is emphasized to empower researchers to make informed decisions when faced with their own unique NCEs.

Introduction: The Challenge of Formulating Novel Heterocyclic Amines

Bicyclic nitrogen-containing heterocycles are a cornerstone of modern medicinal chemistry, found in numerous FDA-approved drugs and clinical candidates.[1] Their rigid scaffolds often provide excellent binding affinity to biological targets. However, these structures frequently present significant formulation challenges. Compounds like this compound, a saturated bicyclic amine, are typically basic and often exhibit poor aqueous solubility, especially at physiological pH. More than 40% of new chemical entities are poorly soluble in water, a major hurdle for achieving adequate systemic exposure for pharmacological and toxicological evaluation.[2]

The goal of preclinical formulation is to develop a simple, safe, and appropriate vehicle that delivers the required dose in a limited volume for animal studies.[3] This requires a systematic approach, beginning with a thorough understanding of the compound's physicochemical properties. This document outlines such a systematic workflow.

The Formulation Development Workflow

The development of a suitable preclinical formulation is a multi-step, decision-driven process. The workflow ensures that the final formulation is well-characterized, stable, and fit-for-purpose.

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Strategy & Development cluster_2 Phase 3: Quality Control A API Physicochemical Characterization B Solubility Screening (Aqueous & Non-Aqueous) A->B C pH-Solubility Profile B->C D Solid-State Properties (Polymorphism, Amorphous vs. Crystalline) C->D E Define Target Dose & Route of Administration D->E Informs Strategy F Vehicle & Excipient Selection E->F G Prototype Formulation (Solution, Suspension, etc.) F->G H Excipient Compatibility Studies G->H I Develop Stability-Indicating Analytical Method (e.g., HPLC) H->I Requires QC J Formulation Analysis (Concentration, Purity, Appearance) I->J K Short-Term Stability Testing J->K L Release for In Vivo Study K->L G A Poorly Soluble Basic NCE (e.g., this compound) B Is target dose soluble in simple aqueous buffer? A->B C Is salt form stable and soluble? B->C No D Use simple aqueous solution (e.g., Saline) B->D Yes E Formulate with pH adjustment (e.g., citrate buffer) C->E Yes F Is it for IV route? C->F No G Consider co-solvent/cyclodextrin IV formulation. (e.g., 10% Solutol in Saline) F->G Yes H Develop aqueous suspension for oral/IP/SC routes. (e.g., 0.5% MC, 0.1% Tween 80) F->H No

Caption: Decision tree for selecting a formulation strategy.

Common Vehicles for Preclinical Studies

The selection of a vehicle must balance solubilizing power with toxicological safety. [4]The following table summarizes common vehicles.

Vehicle CompositionRoute(s)AdvantagesDisadvantages / Considerations
Normal Saline (0.9% NaCl) IV, IP, SC, POIsotonic, well-tolerated.Limited solubilizing power for lipophilic compounds.
5% Dextrose in Water (D5W) IV, IP, SCIsotonic, provides some caloric value.Can be incompatible with some compounds.
Phosphate or Citrate Buffers IV, IP, SC, POAllows for pH control to enhance solubility of ionizable drugs.Buffer capacity must be considered to avoid overwhelming physiological pH.
10-20% HP-β-CD in Saline IV, IP, SCSignificantly increases solubility of many compounds.Can have its own pharmacological effects (e.g., nephrotoxicity at high doses).
0.5% Methylcellulose (MC) or Carboxymethylcellulose (CMC) with 0.1-0.2% Tween® 80 PO, IP, SCStandard for aqueous suspensions. Well-tolerated.Not suitable for IV. Requires careful homogenization to ensure dose uniformity. [4]
PEG 400 / Saline Mixtures IV, IP, SC, POGood solubilizing power for many compounds.Potential for hemolysis, irritation, and toxicity, especially at high concentrations for IV route.
Corn Oil / Sesame Oil PO, SCSuitable for highly lipophilic compounds.Can affect drug absorption and metabolism. Variable composition.
Protocol 2: Preparation of a Solution Formulation for Intravenous (IV) Administration

Objective: To prepare a sterile, clear solution of this compound at 2 mg/mL for IV dosing in rats. (Assumes the compound is soluble at this concentration with pH adjustment).

Materials:

  • This compound (as free base)

  • 0.1 N Hydrochloric Acid (HCl)

  • Water for Injection (WFI)

  • Sterile 0.22 µm syringe filter

Methodology:

  • Weigh the required amount of the compound needed for the final volume (e.g., 20 mg for a 10 mL final volume).

  • Add approximately 80% of the final volume of WFI to a sterile beaker.

  • Slowly add the compound to the water while stirring.

  • Titrate with 0.1 N HCl dropwise until all of the solid has dissolved and the solution is clear. Record the final pH.

  • QS (add a sufficient quantity) to the final volume with WFI.

  • Confirm the final concentration and purity of the solution using a validated HPLC method.

  • Sterilize the final solution by passing it through a 0.22 µm sterile syringe filter into a sterile vial.

Self-Validation: The protocol is self-validating through the final analytical confirmation of concentration (Step 6). A visual inspection for clarity and particulates after filtration (Step 7) ensures the suitability for IV injection.

Protocol 3: Preparation of a Suspension Formulation for Oral (PO) Gavage

Objective: To prepare a homogeneous, resuspendable formulation of this compound at 10 mg/mL for oral dosing in mice.

Materials:

  • This compound (micronized, if possible)

  • Vehicle: 0.5% (w/v) Methylcellulose and 0.2% (w/v) Tween® 80 in purified water.

  • Mortar and pestle

Methodology:

  • Prepare the vehicle by first dissolving Tween® 80 in water, then slowly adding the methylcellulose powder while stirring until fully hydrated.

  • Weigh the required amount of the compound (e.g., 100 mg for a 10 mL final volume).

  • Place the compound in a mortar.

  • Add a small amount of the vehicle to the powder to form a thick, uniform paste. This "wetting" step is critical to prevent clumping.

  • Gradually add the remaining vehicle in small portions while continuously triturating (grinding) to ensure a fine, uniform suspension.

  • Transfer the suspension to a calibrated container and QS to the final volume with the vehicle.

  • Stir the final suspension with a magnetic stirrer for at least 30 minutes before sampling for analysis.

  • Confirm the concentration and homogeneity by taking samples from the top, middle, and bottom of the suspension for HPLC analysis.

Causality: Micronizing the initial powder increases the surface area, aiding in dissolution and suspension uniformity. The wetting step with a paste prevents the formation of large agglomerates, which would lead to inaccurate dosing. [4]The use of a suspending agent (MC) increases viscosity to slow sedimentation, while the surfactant (Tween® 80) ensures the drug particles are wetted by the aqueous vehicle.

Quality Control and Stability Assessment

Quality control (QC) is a non-negotiable aspect of formulation development, ensuring the safety of the animals and the integrity of the study data. [5]

  • Appearance: The formulation should be visually inspected for color, clarity (for solutions), or ease of resuspension (for suspensions).

  • Concentration Verification: The concentration of the active ingredient must be confirmed to be within an acceptable range of the target (typically ±10%). [6]* Purity/Degradation: A stability-indicating HPLC method should be used to confirm that no significant degradation has occurred during preparation. [7]* Short-Term Stability: The formulation should be tested for stability under the anticipated storage and use conditions (e.g., room temperature for 8 hours) to ensure it remains stable throughout the dosing period. [8]

Protocol 4: Excipient Compatibility Screening

Objective: To assess the chemical stability of the NCE in the presence of selected excipients under accelerated conditions.

Methodology:

  • Prepare binary mixtures of the drug and each potential excipient (e.g., PEG 400, HP-β-CD, Polysorbate 80) in a 1:1 ratio by weight.

  • Include a control sample of the drug alone.

  • Add a small amount of water (e.g., 5% w/w) to half of the samples to simulate an aqueous environment and accelerate potential hydrolysis.

  • Store the samples in sealed vials at an accelerated condition (e.g., 50°C) for 2-4 weeks. [9]5. At predetermined time points (e.g., 1, 2, and 4 weeks), analyze the samples by HPLC.

  • Compare the purity of the drug in the mixtures to the control. A significant increase in degradation products or loss of the parent peak in the presence of an excipient indicates a potential incompatibility. [10]

Conclusion

The successful formulation of a novel bicyclic heterocyclic amine like this compound for in vivo studies is a systematic, data-driven process. It begins with a robust physicochemical characterization, which informs a rational approach to solubility enhancement and vehicle selection. The chosen formulation must then be prepared according to a precise protocol and rigorously tested for concentration, homogeneity, and stability. By understanding the causality behind each step—from pKa measurement to excipient selection—researchers can navigate the complexities of preclinical formulation and generate reliable, high-quality data to advance their drug discovery programs.

References

  • Analytical Techniques In Stability Testing - Separation Science. (n.d.). Retrieved January 20, 2026, from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]

  • Chen, B. H., & Chen, Y. C. (2012). Heterocyclic amines: chemistry and health. Critical reviews in food science and nutrition, 52(11), 967-982. [Link]

  • Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions. (2024). International Journal of Pharmaceutics, 663, 124376. [Link]

  • Pre-Clinical Formulation Analysis: Accurate Dosage & Compliance. (n.d.). Alderley Analytical. Retrieved January 20, 2026, from [Link]

  • Excipient Selection In Parenteral Formulation Development. (2013). International Journal of Pharmaceutical Research and Bio-Science, 2(2), 524-543.
  • WO2003087098A1 - Nitrogen-containing bicyclic heterocycles for use as antibacterials. (n.d.). Google Patents.
  • Solubility enhancement techniques: A comprehensive review. (2023). World Journal of Biology Pharmacy and Health Sciences, 13(3), 093–105. [Link]

  • Synthesis of-[6][11]Bicyclic Heterocycles with a Ring-Junction Nitrogen via Rh(III)-Catalyzed C-H Functionalization of Alkenyl Azoles. (2017). Angewandte Chemie (International ed. in English), 56(44), 13852–13856. [Link]

  • S. Singh, M. Handa, M. Singh, Preclinical Formulations: Insight, Strategies, and Practical Considerations. AAPS PharmSciTech 15, 200–213 (2014). [Link]

  • Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. (2024). Egyptian Journal of Chemistry. [Link]

  • Dave, V. S., Haware, R. V., Sangave, N. A., Sayles, M., & Popielarczyk, M. (2015). Drug-Excipient Compatibility Studies in Formulation Development: Current Trends and Techniques. American Association of Pharmaceutical Scientists (AAPS) Formulation Design and Development (FDD) Section Newsletter, 9-15. [Link]

  • Stability Testing for Small-Molecule Clinical Trial Materials. (2019). Pharmaceutical Technology, 43(10), 34-37. [Link]

  • Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats. (2014). Journal of Toxicologic Pathology, 27(1), 17-24. [Link]

  • Preclinical Formulation and Manufacturing. (n.d.). The Altascientist. Retrieved January 20, 2026, from [Link]

  • A review on solubility enhancement technique for pharmaceutical drugs. (2024). GSC Biological and Pharmaceutical Sciences, 26(2), 226–236. [Link]

  • Dong, M. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC North America, 38(6s), 16-25. [Link]

  • A Quick Approach for Evaluation of Drug-Excipient Compatibility: Case of Acetylsalicylic Acid. (n.d.). Gattefossé. Retrieved January 20, 2026, from [Link]

  • A Series of Pyrazolo-Quinazoline Amines Inhibits the Cytochrome bd Oxidase in Mycobacterium tuberculosis. (2020). Journal of Medicinal Chemistry, 63(1), 404-413. [Link]

  • Excipient–Drug Interactions in Parenteral Formulations. (2022). Pharmaceutics, 14(10), 2092. [Link]

  • STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. (2011). International Journal of Pharmaceutical Sciences Review and Research, 8(2), 74-80.
  • Synthesis of N-Heterocycles. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]

  • Preclinical Formulation Development. (n.d.). SGS. Retrieved January 20, 2026, from [Link]

  • Core components of analytical method validation for small molecules-an overview. (2015). Journal of Pharmaceutical, Chemical and Biological Sciences, 3(3), 384-405.
  • Synthesis, Characterization and Biological studies of Novel Heterocyclic compounds. (2015). Research Journal of Chemical Sciences, 5(2), 1-5.
  • Preclinical formulations for pharmacokinetic studies. (2019). Admescope. Retrieved January 20, 2026, from [Link]

  • Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. (2023). Pharmaceuticals, 16(6), 873. [Link]

  • Small Molecule Development Analytical Methods for Faster Time to Market. (n.d.). Hovione. Retrieved January 20, 2026, from [Link]

  • The Formation of Heterocyclic Aromatic Amines. (2021). Journal of Food Science and Nutrition, 4(6), 1-2.
  • Vehicle selection for nonclinical oral safety studies. (2018). Food and Chemical Toxicology, 118, 59-65. [Link]

  • Solubility Enhancement Techniques. (n.d.). Pharmaguideline. Retrieved January 20, 2026, from [Link]

  • Quality Control In Preclinical Research: Ensuring Reliable Data For Drug Development. (2024). LinkedIn. Retrieved January 20, 2026, from [Link]

  • Synthesis and Applications of Nitrogen-Containing Heterocycles as Antiviral Agents. (2022). Molecules (Basel, Switzerland), 27(9), 2700. [Link]

  • Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. (2019).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Ethyloctahydropyrrolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of 6-Ethyloctahydropyrrolo[3,4-b]pyridine. This saturated heterocyclic scaffold is a crucial building block in medicinal chemistry, and its efficient synthesis is paramount. This document moves beyond simple protocols to provide in-depth troubleshooting advice and foundational knowledge to empower you to overcome common synthetic challenges and optimize your reaction yields.

Section 1: The Core Challenge: Hydrogenation of the Pyrrolopyridine System

The synthesis of this compound typically involves the reduction of an unsaturated or partially saturated pyrrolopyridine precursor. The primary obstacle in this transformation is the catalytic hydrogenation of the pyridine ring. Due to its aromatic stability and the presence of a basic nitrogen atom, the pyridine moiety can be resistant to reduction and can act as a catalyst poison.[1][2] Understanding the interplay between catalyst choice, reaction conditions, and substrate reactivity is the key to a successful synthesis.

G cluster_start Precursor cluster_end Target Molecule Start 6-Ethyl-1H-pyrrolo[3,4-b]pyridine (Unsaturated Precursor) Process Catalytic Hydrogenation (H₂, Catalyst, Solvent, P, T) Start->Process Input End This compound (Saturated Product) Process->End Output

Caption: General transformation from an unsaturated precursor to the target molecule.

Section 2: Troubleshooting Guide: A Question-and-Answer Approach

This section directly addresses the most common issues encountered during the synthesis. Each answer provides a causal explanation and actionable solutions.

Q1: My reaction yield is consistently low, or the reaction stalls before completion. What are the likely causes and how can I fix this?

Low yield is the most frequent problem, often stemming from a combination of factors related to catalyst activity and reaction conditions.

  • Potential Cause A: Catalyst Poisoning The lone pair of electrons on the pyridine nitrogen can strongly adsorb to the active sites of metal catalysts, effectively "poisoning" them and halting the reaction.[2]

    Solution:

    • Acidic Medium: Perform the hydrogenation in an acidic solvent like glacial acetic acid.[1][3] The acid protonates the basic nitrogen atom, preventing its lone pair from interfering with the catalyst surface.

    • Catalyst Choice: Some catalysts are more resistant to nitrogen poisoning. While Platinum (IV) oxide (PtO₂, Adams' catalyst) is a classic choice, Rhodium and Iridium-based catalysts often show superior performance and tolerance.[4][5]

  • Potential Cause B: Suboptimal Reaction Conditions Hydrogenation of aromatic heterocycles is sensitive to temperature, pressure, and solvent. The conditions required can vary significantly depending on the chosen catalyst.

    Solution:

    • Systematic Optimization: If conversion is low, consider incrementally increasing the hydrogen pressure (within the safety limits of your equipment), followed by the reaction temperature.[1]

    • Consult Comparative Data: Refer to the table below to select a starting point for your optimization based on the catalyst you are using. Some modern catalysts can operate under surprisingly mild conditions.[4]

  • Potential Cause C: Purity of Reagents and Solvents Impurities in your starting material or solvent (e.g., sulfur compounds, residual bases or acids from previous steps) can act as potent catalyst poisons.[6][7]

    Solution:

    • Purify the Precursor: Ensure your pyrrolopyridine precursor is of high purity. Recrystallization or column chromatography before the hydrogenation step can dramatically improve yields.

    • Use High-Purity Solvents: Employ anhydrous, hydrogenation-grade solvents to avoid introducing contaminants.

Q2: I'm observing significant side product formation. How do I identify and minimize them?

Side products typically arise from incomplete reduction or unwanted cleavage of chemical bonds (hydrogenolysis).

  • Potential Cause A: Incomplete Hydrogenation You may isolate partially reduced intermediates, such as tetrahydropyrrolopyridines. This occurs when the reaction is stopped prematurely or the catalyst deactivates.

    Solution:

    • Increase Reaction Time/Severity: Extend the reaction time or increase the hydrogen pressure and/or temperature to drive the reaction to completion.

    • Add Fresh Catalyst: If you suspect catalyst deactivation over a long reaction, carefully (under an inert atmosphere) add a fresh portion of the catalyst.

  • Potential Cause B: Hydrogenolysis If the precursor contains sensitive functional groups (e.g., benzyl groups, halides), they may be cleaved under harsh hydrogenation conditions.

    Solution:

    • Select a Milder Catalyst System: Iridium-based catalysts are known for their high selectivity in reducing the pyridine ring while leaving other reduction-sensitive groups untouched.[5] Palladium on Carbon (Pd/C) is particularly prone to causing hydrogenolysis of benzyl groups.

    • Optimize Conditions: Lowering the reaction temperature can often reduce the rate of hydrogenolysis relative to the desired hydrogenation.

Q3: My catalyst seems inactive from the start. What could be wrong?

This frustrating issue usually points to problems with the catalyst itself or hidden inhibitors.

  • Potential Cause A: Improper Catalyst Handling Many hydrogenation catalysts, particularly Palladium and Platinum on carbon, are pyrophoric and can be deactivated by improper handling and exposure to air.

    Solution:

    • Inert Atmosphere: Always handle the dry catalyst under an inert atmosphere (e.g., in a glovebox or using a nitrogen/argon blanket).

    • Wet Loading: For slurry-phase reactions, add the catalyst to the solvent first, then add the substrate. This minimizes the risk of the dry catalyst coming into contact with air and substrate vapors.

  • Potential Cause B: Incompatible Additives If your substrate is a salt (e.g., a hydrochloride salt), the counter-ion may interfere with the catalyst.

    Solution:

    • Free-Basing: Convert the salt form of your starting material to the free base before the reaction.

    • Additive Screening: In some cases, a small amount of a base (like triethylamine) may be required if the reaction generates acidic byproducts, but this must be carefully optimized as the base itself can compete with the substrate for catalyst sites.

Section 3: Data Summary & Visualization

Table 1: Comparison of Catalytic Systems for Pyridine Ring Hydrogenation
Catalyst SystemTypical H₂ PressureTypical TemperatureSolventAdvantagesDisadvantages & ConsiderationsReferences
PtO₂ (Adams') 50 - 70 barRoom Temp - 50°CAcetic Acid, EtOHWell-established, effective for many substrates.Can require high pressure, sensitive to impurities.[1][3]
Rh₂O₃ on C/Al₂O₃ 5 - 10 bar40°C - 80°CTFE, MeOHHighly efficient, operates at mild conditions.Rhodium is a precious metal, higher cost.[4]
Iridium(III) Complex 50 - 80 bar80°C - 120°CDichloroethaneExcellent functional group tolerance (preserves halides, nitro groups).Requires higher temperatures, catalyst synthesis may be needed.[5]
Pd/C 10 - 50 bar50°C - 100°CEtOH, MeOH, AcOHWidely available, cost-effective.Prone to poisoning, can cause hydrogenolysis of sensitive groups.[4]

TFE = 2,2,2-Trifluoroethanol

Troubleshooting Workflow for Low Yield

G start Low Yield / Stalled Reaction check_purity 1. Verify Purity of Starting Material & Solvents start->check_purity is_pure Purity Confirmed? check_purity->is_pure purify Action: Purify Precursor (Chromatography/Recrystallization) is_pure->purify No check_catalyst 2. Review Catalyst Handling & Reaction Setup is_pure->check_catalyst Yes purify->check_purity is_setup_ok Setup Correct? check_catalyst->is_setup_ok fix_setup Action: Use Inert Atmosphere Techniques for Catalyst Loading is_setup_ok->fix_setup No optimize_conditions 3. Optimize Reaction Conditions is_setup_ok->optimize_conditions Yes fix_setup->check_catalyst change_solvent Action: Switch to Acidic Solvent (e.g., Acetic Acid) optimize_conditions->change_solvent increase_severity Action: Incrementally Increase H₂ Pressure, then Temperature optimize_conditions->increase_severity change_catalyst Action: Switch to a More Robust Catalyst (e.g., Rh or Ir-based) optimize_conditions->change_catalyst end_ok Yield Improved change_solvent->end_ok increase_severity->end_ok change_catalyst->end_ok

Caption: A systematic workflow for troubleshooting low-yield reactions.

Section 4: Frequently Asked Questions (FAQs)

  • Q: What is a common synthetic precursor for this compound? A common strategy involves a multi-step synthesis starting from commercially available materials like pyridinedicarboxylic acids. A plausible route involves the formation of a cyclic imide, which is then subjected to hydrogenation to saturate the pyridine ring, followed by reduction of the imide to the diamine.[8] The ethyl group would be introduced at the appropriate nitrogen atom during the synthesis.

  • Q: Are there viable alternative synthetic routes to catalytic hydrogenation? Yes, the Pictet-Spengler reaction is a powerful alternative for constructing fused heterocyclic systems like the pyrrolopyridine core.[9] This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure.[9][10] While potentially requiring more complex starting materials, it can offer high diastereoselectivity and avoid the use of high-pressure hydrogenation equipment.

  • Q: What are the most critical safety precautions for this synthesis?

    • High-Pressure Hydrogenation: All reactions involving hydrogen gas under pressure must be conducted in a certified high-pressure reactor (autoclave) behind a protective blast shield in a well-ventilated fume hood. Always leak-test the system with an inert gas like nitrogen before introducing hydrogen.

    • Pyrophoric Catalysts: Catalysts like Pd/C and PtO₂ can ignite spontaneously upon exposure to air, especially when dry and containing residual hydrogen. Quench the catalyst carefully after the reaction by filtering it and immediately immersing the filter cake in water. Never discard the dry catalyst directly into a waste bin.

Section 5: Experimental Protocol Example

This is a representative protocol for the hydrogenation step, assuming the precursor is 6-Ethyl-octahydropyrrolo[3,4-b]pyridine-5,7-dione. Note: This should be adapted and optimized for your specific substrate and equipment.

Reaction: Hydrogenation of 6-Ethyl-octahydropyrrolo[3,4-b]pyridine-5,7-dione

  • Reactor Preparation: Ensure the high-pressure reactor vessel is clean and dry. Add a magnetic stir bar.

  • Catalyst Loading: In a fume hood, charge the reactor vessel with 6-Ethyl-octahydropyrrolo[3,4-b]pyridine-5,7-dione (1.0 eq) and glacial acetic acid (approx. 10-15 mL per gram of substrate).

  • Inerting: Seal the reactor. Purge the vessel 3-5 times with nitrogen gas to remove all oxygen.

  • Catalyst Addition: Under a positive pressure of nitrogen, carefully add Platinum (IV) oxide (PtO₂, 5-10 mol%) to the stirred solution.

  • Hydrogenation: Seal the reactor again. Purge the vessel 3-5 times with hydrogen gas (H₂). Pressurize the reactor to 60 bar with H₂.

  • Reaction: Heat the reactor to 50°C and stir vigorously to ensure good mixing of the catalyst, substrate, and hydrogen. Monitor the reaction progress by observing the drop in hydrogen pressure. The reaction is typically complete within 12-24 hours.

  • Work-up: After cooling the reactor to room temperature, carefully vent the excess hydrogen. Purge the reactor 3-5 times with nitrogen.

  • Catalyst Filtration: Open the reactor and filter the reaction mixture through a pad of Celite® to remove the platinum catalyst. Wash the Celite pad with additional acetic acid or methanol.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting residue can be dissolved in water, basified with NaOH to pH > 12, and extracted with a suitable organic solvent (e.g., dichloromethane) to isolate the product. Further purification can be achieved by chromatography or distillation.

References

Sources

Technical Support Center: Overcoming Solubility Challenges with 6-Ethyloctahydropyrrolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Ethyloctahydropyrrolo[3,4-b]pyridine. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on addressing solubility issues that may arise during your experiments. The following troubleshooting guides and frequently asked questions (FAQs) are structured to offer a systematic and scientifically grounded approach to effectively solubilizing this bicyclic amine.

Understanding the Molecule: this compound

This compound is a heterocyclic amine with a fused ring system. Its structure, containing two nitrogen atoms, makes it a basic compound. The parent molecule, octahydropyrrolo[3,4-b]pyridine, is described as a very strong basic compound[1]. This basicity is the key to overcoming many of its potential solubility challenges, particularly in aqueous media. The ethyl group introduces a degree of lipophilicity, which may influence its solubility in non-polar organic solvents.

Frequently Asked Questions (FAQs)

Q1: I am having trouble dissolving this compound in water. What is the first step I should take?

A1: Given that this compound is a basic compound, its aqueous solubility is expected to be highly pH-dependent[1][2][3]. The neutral form of the amine is likely to have low water solubility. Therefore, the first and most effective step is to acidify the aqueous solution. By lowering the pH, you will protonate the nitrogen atoms, forming a more soluble salt.

Q2: What type of acid should I use to adjust the pH?

A2: For initial solubility trials, common laboratory acids such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) are suitable. Start with a dilute solution (e.g., 0.1 M HCl) and add it dropwise to your aqueous suspension of the compound while monitoring for dissolution.

Q3: At what pH can I expect the compound to be fully dissolved?

Q4: Can I use organic solvents to dissolve this compound?

A4: Yes, organic solvents can be effective. The choice of solvent will depend on the polarity of the solvent and the specific requirements of your experiment. "Like dissolves like" is a good guiding principle; therefore, polar organic solvents are a good starting point. A screening of common laboratory solvents is the best approach to identify a suitable organic solvent.

Systematic Troubleshooting Guide for Solubility Issues

This guide provides a step-by-step approach to systematically address and overcome solubility challenges with this compound.

Step 1: Initial Solubility Assessment

The first phase is to determine the baseline solubility of the compound in a range of common solvents. This will inform the subsequent optimization strategy.

Protocol for Initial Solubility Screening:

  • Preparation: Weigh out a small, precise amount of this compound (e.g., 1-5 mg) into separate, clear vials.

  • Solvent Addition: To each vial, add a measured volume of a single solvent (e.g., 100 µL). Start with a selection of solvents covering a range of polarities.

  • Observation and Agitation: Vigorously vortex or shake the vials for 1-2 minutes. Visually inspect for dissolution.

  • Incremental Solvent Addition: If the compound has not dissolved, add another measured volume of the solvent and repeat the agitation. Continue this process until the compound dissolves or a practical upper volume limit is reached.

  • Record and Quantify: Record the volume of solvent required to dissolve the compound and calculate the approximate solubility (e.g., in mg/mL).

Table 1: Recommended Solvents for Initial Screening

Solvent ClassRecommended SolventsExpected Behavior
Aqueous Deionized Water, Phosphate Buffered Saline (PBS) pH 7.4Low solubility expected in neutral pH.
Polar Protic Ethanol, Methanol, IsopropanolGood solubility is likely due to hydrogen bonding potential.
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN)High solubility is often observed in these solvents.
Non-Polar Toluene, Hexanes, Dichloromethane (DCM)Lower solubility is anticipated due to the polar nature of the amine groups.
Step 2: Leveraging pH for Aqueous Solubility

As established, pH is a critical factor for the aqueous solubility of amines[1][2][3]. This next step focuses on creating a pH-solubility profile.

Protocol for pH-Dependent Solubility Testing:

  • Prepare a Stock Suspension: Create a suspension of this compound in deionized water at a concentration known to be above its solubility limit (e.g., 10 mg/mL).

  • pH Adjustment: Aliquot the suspension into several vials. To each vial, add small increments of a dilute acid (e.g., 0.1 M HCl) to achieve a range of pH values (e.g., from pH 7 down to pH 2).

  • Equilibration: Agitate the vials at a constant temperature until equilibrium is reached (typically 1-24 hours).

  • Sample Preparation and Analysis: Centrifuge or filter the samples to remove any undissolved solid. Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • Profile Generation: Plot the measured solubility against the final pH of each solution to generate a pH-solubility profile.

pH_Solubility cluster_workflow pH Adjustment Workflow Start Start with Aqueous Suspension Add_Acid Add Dilute Acid (e.g., 0.1M HCl) Start->Add_Acid Measure_pH Measure pH Add_Acid->Measure_pH Check_pH Target pH Reached? Measure_pH->Check_pH Check_pH->Add_Acid No Equilibrate Equilibrate (Shake/Stir) Check_pH->Equilibrate Yes Analyze Analyze Supernatant for Concentration Equilibrate->Analyze End Solubility at Target pH Determined Analyze->End Salt_Formation cluster_process Salt Formation for Enhanced Solubility Start Dissolve Free Base in Suitable Organic Solvent Add_Acid Add Stoichiometric Amount of Acid (e.g., HCl in Ether) Start->Add_Acid Precipitation Precipitate the Salt Add_Acid->Precipitation Isolation Isolate by Filtration Precipitation->Isolation Drying Dry Under Vacuum Isolation->Drying End Obtain Solid, More Soluble Salt Form Drying->End

Caption: A conceptual diagram of the salt formation process.

Advanced Troubleshooting Strategies

If the above methods do not yield the desired solubility, more advanced techniques can be considered, often in consultation with a formulation specialist:

  • Complexation: Utilizing cyclodextrins to form inclusion complexes can enhance aqueous solubility.

  • Solid Dispersions: Dispersing the compound in a polymer matrix can improve its dissolution rate.

  • Particle Size Reduction: Techniques like micronization can increase the surface area and, consequently, the dissolution rate.

Conclusion

Overcoming the solubility challenges of this compound is achievable through a systematic and scientifically informed approach. By understanding its basic nature, researchers can effectively utilize pH modification, co-solvents, and salt formation to achieve the desired concentrations for their experiments. This guide provides a foundational framework for troubleshooting; however, for complex formulation development, consulting with a specialist is always recommended.

References

  • Rupp, M. (2011). Predicting the pKa of Small Molecules. Combinatorial Chemistry & High Throughput Screening, 14(4), 307-315.
  • Chemsrc. (2025). (S,S)-2,8-Diazabicyclo[4.3.0]Nonane | CAS#:151213-42-2. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (1S,6S)-2,8-Diazabicyclo(4.3.0)nonane. PubChem Compound Database. Retrieved from [Link]

  • Classic Chemistry. (n.d.). Solubility and pH of amines. Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727.
  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced drug delivery reviews, 59(7), 603–616.
  • Wikipedia. (2023). Cosolvent. Retrieved from [Link]

  • MySkinRecipes. (n.d.). (1S,6S)-2,8-Diazabicyclo[4.3.0]nonane. Retrieved from [Link]

  • Van de Waterbeemd, H., & Smith, D. A. (2009). pKa and solubility. In Pharmacokinetic optimization in drug research (pp. 41-62). Wiley-VCH.
  • Zhang, Y., et al. (2007). What are the p K a values of C–H bonds in aromatic heterocyclic compounds in DMSO?. Tetrahedron, 63(7), 1568-1576.
  • Jensen, J. H., & Li, H. (2016). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ, 4, e2557.
  • ResearchGate. (n.d.). Plot of experimental versus literature pKa's values for the compounds under study. Retrieved from [Link]

  • Liptak, M. D., & Shields, G. C. (2003). Prediction of the pKa values of amines using ab initio methods and free-energy perturbations. The Journal of Physical Chemistry A, 107(35), 6809-6816.
  • Perlovich, G. L., & Volkova, T. V. (2017). Thermodynamic Aspects of Solubility and Solvation of Bioactive Bicyclic Derivatives in Organic Solvents.
  • Al-Ghanim, A. M. (2025). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies, 8(4), 1-13.
  • PhytoBank. (2015). Showing cis-Octahydropyrrolo[3,4-b]pyridine (PHY0168865). Retrieved from [Link]

  • Quora. (2018). Are amines soluble in organic solvents?. Retrieved from [Link]

  • University of Toronto. (2023). Solubility of Organic Compounds. Retrieved from [Link]

  • Leito, I., et al. (2017). pKa values of nitrogen heterocycles in acetonitrile (MeCN), water and gas-phase basicities (GB). European Journal of Organic Chemistry, 2017(31), 4475-4489.
  • National Center for Biotechnology Information. (n.d.). 1-Boc-octahydropyrrolo(3,4-b)pyridine. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Octahydro-1H-pyrrolo[3,4-b]pyridine. PubChem Compound Database. Retrieved from [Link]

Sources

Technical Support Center: 6-Ethyloctahydropyrrolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for 6-Ethyloctahydropyrrolo[3,4-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on maintaining the stability of this compound in solution. We will address common challenges and questions through detailed troubleshooting guides and frequently asked questions, ensuring the integrity of your experiments.

Introduction to the Molecule and its Challenges

This compound is a saturated bicyclic amine. Its structure, featuring a fused pyrrolidine and piperidine ring system, contains two tertiary amine nitrogens.[1][2] While this class of compounds holds significant interest in medicinal chemistry due to its rigid, three-dimensional scaffold, the amine functionalities present inherent stability challenges.[3][4][5] The lone pairs of electrons on the nitrogen atoms make the molecule susceptible to oxidation and other degradation pathways, which can compromise sample purity, affect biological assay results, and lead to inconsistent data. This guide provides the foundational knowledge and practical protocols to mitigate these issues.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered when handling this compound in a solution-based experimental setting.

Category 1: General Storage and Handling

Question 1: What is the primary cause of degradation for this compound in solution?

Answer: The most significant and rapid degradation pathway for this compound, like many other amines, is oxidative degradation .[6][7] The tertiary amine centers are susceptible to reaction with dissolved molecular oxygen (O₂) from the atmosphere. This process can be accelerated by exposure to light, elevated temperatures, and the presence of trace metal ions which can catalyze oxidation reactions.[7][8] This often manifests as a visible color change in the solution, typically turning yellow or brown over time, and the appearance of new, unidentified peaks in analytical chromatograms.

Question 2: I've received a solid sample of the compound. What are the ideal long-term storage conditions?

Answer: For the solid material, long-term stability is best achieved by minimizing its exposure to atmospheric oxygen and moisture. We recommend the following:

  • Temperature: Store at 2-8°C as recommended by suppliers.[9][10] Do not store at room temperature for extended periods.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen). If the vial has been opened, it is best practice to flush the headspace with an inert gas before re-sealing.

  • Container: Use a tightly sealed, amber glass vial to protect the compound from light and moisture.

Question 3: What are the best practices for preparing and storing a stock solution?

Answer: Preparing a stable stock solution is critical for reproducible experiments. The key is to remove and exclude oxygen.

  • Solvent Selection: Use high-purity, anhydrous solvents. If possible, use a solvent that has been de-gassed via sparging with nitrogen or argon for 15-30 minutes prior to use. Aprotic solvents like DMSO or DMF are common choices.

  • Atmosphere: Prepare the solution under a stream of inert gas (e.g., in a glovebox or using a Schlenk line).

  • Storage: Store stock solutions in small aliquots in sealed vials at -20°C or -80°C to minimize degradation from repeated freeze-thaw cycles and reduce the introduction of atmospheric contaminants.

Category 2: Solution Stability and Experimental Variables

Question 4: My buffered aqueous solution of the compound is showing degradation. How does pH affect its stability?

Answer: The pH of an aqueous solution has a profound impact on the stability of amine compounds.[11][12]

  • Alkaline pH (>7): At higher pH, the amine is predominantly in its neutral, free-base form. In this state, the nitrogen lone pair is readily available, making the molecule more nucleophilic and highly susceptible to oxidation.[13]

  • Acidic pH (<6): At acidic pH, the amine nitrogens will be protonated, forming ammonium salts. This protonation withdraws electron density from the nitrogen, significantly reducing its susceptibility to oxidation. However, extremely low pH can sometimes catalyze other degradation pathways like hydrolysis, although this is less common for saturated, stable ring systems.[14][15]

For optimal stability in aqueous media, a slightly acidic buffer (e.g., pH 4-6) is generally recommended.

Question 5: Which solvents should I use or avoid to maximize stability?

Answer: Solvent choice is critical and extends beyond simple solubility.

  • Recommended Solvents:

    • DMSO (Anhydrous): Generally a good choice for stock solutions due to its high polarity and aprotic nature.

    • Ethanol (Anhydrous): A suitable protic solvent, but ensure it is high purity and de-gassed if possible.

    • Acetonitrile (Anhydrous): A common aprotic solvent used in analytical chemistry that is generally compatible.

  • Solvents to Use with Caution or Avoid:

    • Ethers (e.g., THF, Dioxane): These solvents can form explosive peroxides over time, which will aggressively oxidize the amine. If you must use them, always use fresh, inhibitor-stabilized solvents.

    • Chlorinated Solvents (e.g., DCM, Chloroform): These can contain trace amounts of acidic impurities (like HCl) that may cause salt formation or other unwanted reactions. Over time, they can also generate radical species.

    • Protic Solvents: The choice of a protic solvent can influence the reaction kinetics.[16][17]

Question 6: I am observing multiple degradation products. What are the likely chemical transformations occurring?

Answer: Besides simple oxidation, several degradation pathways can occur, leading to a variety of byproducts.

G cluster_0 Primary Degradation Pathways Compound This compound Oxidation Oxidation (O2, Metal Ions, Light) Compound->Oxidation Major Pathway pH_Deg pH-Mediated Effects Compound->pH_Deg Influencing Factor N_Oxide N-Oxide Formation Oxidation->N_Oxide RingOpening Ring-Opening Products (Imine/Enamine intermediates) Oxidation->RingOpening Dealkylation De-ethylation / De-alkylation Oxidation->Dealkylation Protonation Protonation (Stabilizing) pH_Deg->Protonation Low pH FreeBase Free Base (Reactive) pH_Deg->FreeBase High pH

Caption: Primary degradation pathways for the bicyclic amine.

The primary products are often N-oxides , formed by direct oxidation of a tertiary amine. Further oxidation can lead to more complex reactions, including ring-opening or de-ethylation .[18] Identifying these products typically requires analysis by LC-MS to determine their mass-to-charge ratios.[19]

Category 3: Analytical Challenges

Question 7: I am seeing poor peak shape and inconsistent retention times when analyzing my compound by HPLC. What is causing this?

Answer: This is a common issue when analyzing basic amines by reverse-phase HPLC. The free amine can interact with residual silanol groups on the silica-based stationary phase, leading to peak tailing and poor reproducibility.

  • Solution 1: Use a Mobile Phase Additive. Add a small amount of an acid, like 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid, to your mobile phase. This ensures the amine is protonated, minimizing interactions with the stationary phase and resulting in sharper, more symmetric peaks.

  • Solution 2: Use an Amine-Specific Column. Many manufacturers offer columns specifically designed for the analysis of basic compounds, which have a deactivated silica surface.

  • Solution 3: Consider HILIC. For highly polar amines, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an effective alternative to reverse-phase chromatography.

Question 8: How can I confirm that my sample has degraded?

Answer: A systematic stability study is the most definitive way to confirm degradation. This involves analyzing the sample at an initial time point (T=0) and then at subsequent time points under specific storage conditions (e.g., 4°C, room temperature, 37°C).

  • Technique: High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is the gold standard for stability testing.[19][20]

  • Analysis: Monitor the peak area of the parent compound over time. A decrease in the parent peak area, coupled with the appearance and increase of new peaks (degradation products), is clear evidence of instability.

Parameter Recommended Condition Rationale
Solvent for Stock Anhydrous, de-gassed DMSO or AcetonitrileAprotic, minimizes oxidative potential.
Storage Temperature Solid: 2-8°C; Solution: -20°C to -80°CReduces thermal degradation and reaction rates.[21]
pH (Aqueous) 4.0 - 6.0Protonates the amine, protecting it from oxidation.[14]
Atmosphere Inert (Argon or Nitrogen)Excludes atmospheric oxygen, the primary oxidant.[7][22]
Container Amber glass vials, tightly sealedPrevents photodegradation and contamination.
Table 1: Recommended Storage and Handling Conditions Summary.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Stock Solution (10 mM in DMSO)

This protocol describes the preparation of a 10 mL stock solution with enhanced stability.

Materials:

  • This compound (MW: 154.25 g/mol )

  • Anhydrous, high-purity DMSO

  • Nitrogen or Argon gas source with tubing

  • 15 mL conical tube or vial

  • Sterile syringe and needle

  • Analytical balance

Procedure:

  • Weighing: Accurately weigh 15.43 mg of the compound directly into the 15 mL tube.

  • Inerting: Place the tube on an angle and gently insert a needle connected to the inert gas source. Allow the gas to flow gently into the tube for 2-3 minutes to displace the air.

  • Solvent Addition: While maintaining the inert atmosphere, add 10 mL of anhydrous DMSO to the tube.

  • Dissolution: Seal the tube tightly and vortex or sonicate until the solid is completely dissolved.

  • Aliquoting & Storage: If desired, aliquot the stock solution into smaller, single-use amber vials under the inert gas stream. Store all vials at -20°C or below.

Protocol 2: Workflow for a Basic Solution Stability Study via HPLC

This workflow allows for the quantitative assessment of compound stability over time.

G cluster_workflow Stability Study Workflow cluster_storage Incubate at Defined Conditions start Prepare Solution in Test Buffer/Solvent split Divide into Aliquots for Each Condition & Time Point start->split t0 T=0 Analysis: Inject aliquot immediately start->t0 cond1 Condition 1 (e.g., 4°C) split->cond1 cond2 Condition 2 (e.g., 25°C) split->cond2 cond3 Condition 3 (e.g., 37°C) split->cond3 tn T=X Analysis: Remove aliquot at each time point (e.g., 1h, 4h, 24h, 48h) cond1->tn cond2->tn cond3->tn hplc HPLC Analysis: Quantify Parent Peak Area t0->hplc Establish Baseline tn->hplc data Data Analysis: Plot % Remaining vs. Time hplc->data end Determine Degradation Rate data->end

Caption: Workflow for a time-course stability assessment.

Procedure:

  • Preparation: Prepare a solution of the compound at the desired final concentration in the test buffer or solvent (e.g., 10 µM in pH 7.4 phosphate buffer).

  • Time Zero (T=0) Sample: Immediately after preparation, take an aliquot and inject it onto the HPLC system. This serves as your 100% reference point.

  • Incubation: Store the remaining solution under the desired test conditions (e.g., protected from light at 37°C).

  • Time-Course Sampling: At predetermined time points (e.g., 1, 4, 8, 24, 48 hours), withdraw an aliquot from the incubating solution.

  • HPLC Analysis: Analyze each aliquot using a validated HPLC method. A reverse-phase C18 column with a mobile phase of acetonitrile/water with 0.1% formic acid is a good starting point.

  • Data Interpretation: Calculate the percentage of the compound remaining at each time point relative to the T=0 sample. Plotting this data will reveal the degradation kinetics under the tested conditions.

References

  • Rate-Based Modeling and Sensitivity Analysis of Potassium Carbonate Systems for Carbon Dioxide Capture from Industrial Flue Gases. (n.d.). MDPI. [Link]

  • Jorgensen, M., et al. (n.d.). Oxygen Solubility in Aqueous Amine Solvents with Common Additives Used for CO2 Chemical Absorption. OSTI.GOV. [Link]

  • Vevelstad, S.J., et al. (2013). Oxidative degradation of amines using a closed batch system. International Journal of Greenhouse Gas Control, 18, 1-14. [Link]

  • Vevelstad, S.J., et al. (2013).
  • Petkevicius, K., et al. (2018). Proposed degradation pathways of pyridine derivatives in bacteria... ResearchGate. [Link]

  • Eide-Haugmo, I., et al. (2011). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. ResearchGate. [Link]

  • Nielsen, C.J., et al. (2010). Atmospheric Degradation of Amines (ADA). NILU. [Link]

  • Bullin, J.A. (1984). Analysis of Amine Solutions by Gas Chromatography. Bryan Research & Engineering, LLC. [Link]

  • Separation Science. (2025). Analytical Techniques In Stability Testing. [Link]

  • S-S. Fun, H., et al. (2016). Experimental and theoretical investigations into the stability of cyclic aminals. Beilstein Journal of Organic Chemistry, 12, 2280–2289. [Link]

  • Chongqing Chemdad Co., Ltd. (n.d.). This compound. [Link]

  • Li, G., et al. (2024). Photochemical Strategy Enables the De Novo Synthesis of Saturated Bicyclic Amine Collections. ResearchGate. [Link]

  • Lu, Y., et al. (2023). Exceptional reactivity of the bridgehead amine on bicyclo[1.1.1]pentane. ResearchGate. [Link]

  • Plamondon, L., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences, 89(6), 758-765. [Link]

  • Sadou Yayé, H., et al. (2015). Identification of the major degradation pathways of ticagrelor. Journal of Pharmaceutical and Biomedical Analysis, 105, 74-83. [Link]

  • Turnbull, A.P., et al. (2021). Structure-Guided Chemical Optimization of Bicyclic Peptide (Bicycle) Inhibitors of Angiotensin-Converting Enzyme 2. Journal of Medicinal Chemistry, 64(23), 17351–17366. [Link]

  • Ibis Scientific, LLC. (2025). The Impact of pH on Chemical Stability in Lab Experiments. [Link]

  • Loftsson, T. (2014). Degradation Pathways. ResearchGate. [Link]

  • Pfohl-Leszkowicz, A., et al. (2015). Impact of pH on the Stability and the Cross-Reactivity of Ochratoxin A and Citrinin. Toxins, 7(8), 3072-3093. [Link]

  • PubChem. (n.d.). 6-Methyloctahydro-1H-pyrrolo[3,4-b]pyridine. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 6H-pyrrolo[3,4-b]pyridine. National Center for Biotechnology Information. [Link]

  • Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. [Link]

  • Belostotskii, A.M., & Hassner, A. (2000). Nitrogen Inversion in Cyclic Amines and the Bicyclic Effect. The Journal of Organic Chemistry, 65(18), 5608-5615. [Link]

  • Doss, G.A., & Baillie, T.A. (2002). Determination of degradation pathways and kinetics of acyl glucuronides by NMR spectroscopy. Chemical Research in Toxicology, 15(8), 1047-1056. [Link]

  • Lu, Y., et al. (2023). Exceptional reactivity of the bridgehead amine on bicyclo[1.1.1]pentane. Arkivoc, 2023(2), 202312003. [Link]

  • Vardan, M. (2024). Influence of PH On The Stability of Pharmaceutical. Scribd. [Link]

  • Deer, H.M., & Beard, R. (2001). Effect of Water pH on the Chemical Stability of Pesticides. Utah State University Extension. [Link]

  • Wójcicka, A., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. [Link]

  • Saigal, et al. (2021). Synthesis, Biological Evaluation and Docking Studies of Functionalized Pyrrolo[3,4‐b]pyridine Derivatives. ResearchGate. [Link]

  • Al-Ostath, A., et al. (2025). Novel Pyrazolo[3,4-b]pyridine Derivatives: Synthesis, Characterization, Antimicrobial and Antiproliferative Profile. ResearchGate. [Link]

  • El-Gohary, N.S., & Shaaban, M.A. (2021). Antibacterial evaluation and molecular properties of pyrazolo[3,4-b] pyridines and thieno[2,3-b]pyridines. Journal of Applied Pharmaceutical Science, 11(03), 093-101. [Link]

  • Dabboubi, A., et al. (2020). Nucleophilicity and solvent effects on the kinetics of 4-(pyren-1-yl)thiazol-2-amine interaction with 4,6-dinitrobenzofuroxan. ResearchGate. [Link]

  • Dabboubi, A., et al. (2020). Nucleophilicity and solvent effects on the kinetics of 4-(pyren-1-yl)thiazol-2-amine interaction with 4,6-dinitrobenzofuroxan. Arabian Journal of Chemistry, 13(2), 4349-4357. [Link]

Sources

troubleshooting unexpected results in 6-Ethyloctahydropyrrolo[3,4-B]pyridine experiments

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 6-Ethyloctahydropyrrolo[3,4-b]pyridine

For Researchers, Scientists, and Drug Development Professionals

This guide is designed to serve as a comprehensive technical resource for troubleshooting unexpected results in experiments involving this compound (CAS: 1141669-88-6). As a saturated bicyclic amine, this compound presents unique challenges in synthesis, purification, and application. This center provides field-proven insights and solutions to common issues encountered in the laboratory.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound I should be aware of?

A1: this compound is a polar, basic compound. Its key features include:

  • High Polarity: The presence of two nitrogen atoms makes it highly polar and soluble in polar solvents like water and lower alcohols. This polarity can make extraction from aqueous media and purification by standard silica gel chromatography challenging.

  • Basicity: Like other aliphatic amines, this compound is basic and will readily form salts with acids. This property can be exploited for purification via acid-base extraction but also means the compound may be incompatible with acid-sensitive reagents.

  • Hygroscopic Nature: Many aliphatic amines absorb moisture from the air. It is recommended to handle and store the compound under an inert, dry atmosphere (e.g., argon or nitrogen) to prevent hydration.

  • Potential for Oxidation: Secondary and primary amines can be susceptible to air oxidation, which may lead to discoloration (e.g., turning yellow or brown) and the formation of impurities over time.[1]

Q2: What are the primary safety considerations when handling this compound?

A2: Aliphatic amines are irritants and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[2] All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of vapors, which can cause respiratory irritation.[2]

Q3: My sample of this compound has turned yellow upon storage. Is it still usable?

A3: The yellowing of amines is often a sign of minor oxidative degradation. While the bulk of the material may still be intact, the presence of impurities is likely. For sensitive applications, such as catalysis or late-stage pharmaceutical synthesis, repurification is strongly recommended. For less sensitive applications, the material might be usable, but a purity check (e.g., by NMR or LC-MS) is advised to quantify the level of degradation.

Part 2: Troubleshooting Guides

This section is organized by experimental stage to help you quickly identify and resolve your specific issue.

Synthesis & Purification Issues

A common route to this scaffold involves the formation of a pyrrolidine ring fused to a piperidine ring, often via multi-step sequences that may include reductive amination, cyclization, and reduction steps.[3]

Issue 1: Low or No Yield in Reductive Amination Step

Reductive amination is a cornerstone reaction for forming C-N bonds, but it can be problematic.[4][5]

  • Symptom: TLC or LC-MS analysis shows unreacted starting materials (aldehyde/ketone and amine) or only the intermediate imine/enamine.

  • Root Cause Analysis & Solutions:

    • Ineffective Imine Formation: The initial condensation to form the iminium ion is reversible and pH-sensitive.

      • Solution: The reaction is often best performed under mildly acidic conditions (pH 4-6) to catalyze carbonyl activation without fully protonating the amine nucleophile. Adding a catalytic amount of acetic acid (AcOH) can be effective.[6]

    • Weak Reducing Agent: Sodium borohydride (NaBH₄) can be slow or ineffective at reducing the imine/iminium ion, especially if the imine is sterically hindered.[7][8]

      • Solution 1: Switch to a more suitable reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB) is often the reagent of choice as it is less basic, tolerant of mild acid, and selectively reduces the iminium ion over the carbonyl.[5][7] Sodium cyanoborohydride (NaBH₃CN) is also highly effective but requires careful handling due to the potential release of HCN gas at acidic pH.[5][7]

      • Solution 2: For stubborn reductions, more powerful methods like catalytic hydrogenation (e.g., H₂, Pd/C) can be employed, though this may not be compatible with other functional groups in the molecule.[7]

    • Solvent Competition: Protic solvents like methanol can compete with the hydride reagent.[8]

      • Solution: Consider aprotic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE), especially when using STAB.

Workflow: Troubleshooting Reductive Amination

Caption: Decision tree for troubleshooting low yields in reductive amination.

Issue 2: Difficulty Purifying the Final Compound

The high polarity and basicity of the target compound often lead to purification challenges.

  • Symptom A: Product streaks badly on silica gel column chromatography.

    • Cause: The basic amine groups interact strongly with the acidic silanol groups on the surface of standard silica gel.[9]

    • Solution 1 (Recommended): Use an amine-deactivated stationary phase, such as amine-functionalized silica gel (KP-NH).[9] This minimizes the acid-base interaction, leading to sharper peaks and better separation.

    • Solution 2: Modify the mobile phase. Add a small amount of a competing base, like triethylamine (0.5-2%) or ammonium hydroxide (in more polar solvent systems like DCM/MeOH), to the eluent.[9] This will occupy the acidic sites on the silica, allowing your product to elute more cleanly.

  • Symptom B: Product is difficult to extract from an aqueous workup.

    • Cause: The protonated amine salt is highly water-soluble, and even the free base may have significant aqueous solubility.

    • Solution 1 (Acid-Base Extraction): This is the most effective method for separating amines from neutral or acidic impurities.[10][11] A detailed protocol is provided below.

    • Solution 2 ("Salting Out"): Before extracting the free base with an organic solvent, saturate the aqueous layer with a salt like sodium chloride (NaCl) or potassium carbonate (K₂CO₃). This decreases the polarity of the aqueous phase and reduces the solubility of the amine, driving it into the organic layer.

  • Symptom C: Product co-elutes with a polar impurity.

    • Cause: A side product with similar polarity has formed.

    • Solution (Chemical Purification): If chromatography fails, consider a chemical purification method. A novel technique involves precipitating the amine as a trichloroacetate (TCA) salt.[10][12] This salt can often be selectively precipitated from a solution containing non-basic impurities, filtered, and then gently heated to liberate the pure free amine as volatile byproducts (CO₂, chloroform) are driven off.[10][12]

Characterization & Analytical Challenges

Issue 3: Ambiguous or Complex NMR Spectra

The octahydropyrrolo[3,4-b]pyridine core contains numerous aliphatic C-H protons in similar chemical environments, which can lead to overlapping signals in the ¹H NMR spectrum.

  • Symptom: The 1-3 ppm region of the ¹H NMR spectrum is a complex multiplet that is difficult to assign.

  • Root Cause Analysis & Solutions:

    • Signal Overlap: The rigid bicyclic structure results in complex splitting patterns and signal overlap.

    • Solution 1: Acquire higher field NMR data (e.g., >400 MHz) to improve signal dispersion.

    • Solution 2: Perform 2D NMR experiments.

      • COSY (Correlation Spectroscopy): Identifies proton-proton coupling networks, helping to trace the connectivity through the aliphatic rings.

      • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon, which is invaluable for assigning both ¹H and ¹³C signals definitively.

    • Solution 3: Compare the spectrum to predicted data or data from similar structures. A technical guide for the parent compound, cis-Octahydropyrrolo[3,4-b]pyridine, provides expected chemical shifts that can serve as a starting point.[13]

| Table 1: Predicted ¹H and ¹³C NMR Data for the Octahydropyrrolo[3,4-b]pyridine Core | | :--- | :--- | :--- | | Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | | Bridgehead (4a, 7a) | ~2.4 - 2.7 | ~38 - 45 | | Pyrrolidine CH₂ (1, 3) | ~2.8 - 3.2 | ~45 - 53 | | Piperidine CH₂ (4, 7) | ~1.6 - 2.0 | ~25 - 33 | | Piperidine N-CH₂ (6) | ~2.6 - 2.8 | ~47 - 52 | | Note: Data is adapted from expected values for the unsubstituted core and will be influenced by the ethyl substituent.[13] |

Issue 4: Interpreting the Mass Spectrum

  • Symptom: The molecular ion (M⁺˙) is weak or absent in the mass spectrum.

  • Root Cause Analysis & Solutions:

    • Ionization Method: Electron Impact (EI) ionization can cause extensive fragmentation in aliphatic amines.

    • Solution: Use a softer ionization technique.

      • Electrospray Ionization (ESI): In positive ion mode, ESI will readily form a strong protonated molecular ion ([M+H]⁺), which is typically the base peak.[14] For this compound (C₉H₁₈N₂, MW: 154.25), the expected [M+H]⁺ peak would be at m/z 155.15.

      • Chemical Ionization (CI): Using a reagent gas like ammonia can also produce a strong [M+H]⁺ ion with minimal fragmentation.[15]

    • Nitrogen Rule: Remember the Nitrogen Rule in mass spectrometry. A molecule with an even number of nitrogen atoms (like this one, with two) will have an even nominal molecular weight.[16] This can be a quick check to validate the molecular ion peak.

Part 3: Key Experimental Protocols

Protocol 1: General Procedure for Acid-Base Extraction Purification

This protocol is designed to separate the basic product from neutral or acidic impurities.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate or DCM).

  • Acidification: Transfer the solution to a separatory funnel and extract with 1 M hydrochloric acid (HCl). The basic amine will be protonated and move into the aqueous layer, leaving non-basic impurities in the organic layer. Repeat the aqueous extraction 2-3 times.

  • Wash (Optional): Combine the acidic aqueous layers and wash once with a fresh portion of organic solvent to remove any remaining trapped impurities.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 2 M NaOH or solid K₂CO₃) with stirring until the pH is >10. This deprotonates the amine salt, regenerating the free base.

  • Extraction of Pure Product: Extract the now basic aqueous layer multiple times with an organic solvent (e.g., DCM or a 3:1 mixture of Chloroform/Isopropanol for highly polar amines).

  • Drying and Concentration: Combine the organic layers containing the pure product, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified amine.

Workflow: Acid-Base Purification

G A Crude Mixture in Organic Solvent B Extract with 1 M HCl A->B C Aqueous Layer (Protonated Amine) B->C Product D Organic Layer (Impurities) B->D Waste E Adjust to pH > 10 (e.g., with NaOH) C->E F Extract with Organic Solvent E->F G Organic Layer (Pure Free Base) F->G Product H Aqueous Layer (Salts) F->H Waste I Dry & Concentrate G->I J Purified Product I->J

Caption: Workflow for purification of a basic amine using acid-base extraction.

References

  • Hsu, C. S., & Walters, C. (n.d.). Selective chemical ionization of nitrogen and sulfur heterocycles in petroleum fractions by ion trap mass spectrometry. ACS Publications. Available at: [Link]

  • Shishov, A., et al. (2022). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. MDPI. Available at: [Link]

  • Various Authors. (2016). I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine? ResearchGate. Available at: [Link]

  • de la Torre, A., et al. (2022). Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Biotage. (2023). Is there an easy way to purify organic amines? Biotage. Available at: [Link]

  • Various Authors. (2023). Struggling with Reductive Amination: Tips for Isolating My Amine Product? Reddit. Available at: [Link]

  • Moke, H. C., & Leathers, J. M. F. (1967). Process for the purification of amines. Google Patents.
  • Various Authors. (2018). Aldehyde not reacting in reductive amination reaction, thoughts? ResearchGate. Available at: [Link]

  • Aslesen, K. S., et al. (2021). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules. Available at: [Link]

  • Chemistry Steps. (n.d.). Reductive Amination. Chemistry Steps. Available at: [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

  • Organic Chemistry Solution. (2022). How to purify Amine? YouTube. Available at: [Link]

  • de la Torre, A., et al. (2022). Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Saigal, et al. (2021). Synthesis, Biological Evaluation and Docking Studies of Functionalized Pyrrolo[3,4‐b]pyridine Derivatives. ChemistrySelect. Available at: [Link]

  • Hartono, A., et al. (2017). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Chemical Reviews. Available at: [Link]

  • Vevelstad, S. J., et al. (2013). Stability of Structurally Varied Aqueous Amines for CO2 Capture. Journal of Chemical & Engineering Data. Available at: [Link]

  • Forkey, D. M., & Carpenter, W. R. (1971). Mass Spectrometry of Heterocyclic Compounds. Defense Technical Information Center. Available at: [Link]

  • El Kihel, A., et al. (2022). Insights on the Synthesis of N-Heterocycles Containing Macrocycles and Their Complexion and Biological Properties. Molecules. Available at: [Link]

  • Public Health England. (n.d.). Aliphatic amines: Information and recommendations for first responders. UK Health Security Agency. Available at: [Link]

  • Chemistry Academy. (2023). Nitrogen Rule | Structure elucidation by mass Spectrometry. YouTube. Available at: [Link]

  • NCERT. (n.d.). Amines. National Council of Educational Research and Training. Available at: [Link]

  • Wang, L., et al. (2021). Degradation mechanisms of simple aliphatic amines under ozonation: a DFT study. Environmental Science: Processes & Impacts. Available at: [Link]

  • Mehar, A., et al. (2021). Examples of some biologically important pyrrolopyridine derivatives. ResearchGate. Available at: [Link]

  • Bakunov, S. A., et al. (2019). One-pot synthesis of substituted pyrrolo[3,4-b]pyridine-4,5-diones based on the reaction of N-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-arylethyl)acetamide with amines. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Chemdad. (n.d.). This compound. Chongqing Chemdad Co., Ltd. Available at: [Link]

  • Various Authors. (2020). Novel Pyrazolo[3,4-b]pyridine Derivatives: Synthesis, Characterization, Antimicrobial and Antiproliferative Profile. ResearchGate. Available at: [Link]

  • Wojcicka, A., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals. Available at: [Link]

  • CN102964346A. (2013). Preparation method of (S, S)-octahydro-6H-pyrrolo[3, 4-b]pyridine. Google Patents.
  • PubChem. (n.d.). 1-Boc-octahydropyrrolo(3,4-b)pyridine. National Center for Biotechnology Information. Available at: [Link]

  • Herrera-Vázquez, M. A., et al. (2019). Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro–In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines. Molecules. Available at: [Link]

  • Hafez, H. N., et al. (2016). Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. Molecules. Available at: [Link]

  • Wei, J., et al. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. Molecules. Available at: [Link]

Sources

Technical Support Center: Optimization of Dosage for 6-Ethyloctahydropyrrolo[3,4-B]pyridine in Cell Culture

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the dosage optimization of 6-Ethyloctahydropyrrolo[3,4-B]pyridine. As a novel small molecule, establishing the optimal concentration for your cell culture experiments is a critical first step to ensure reliable, reproducible, and meaningful results. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of dosage selection, troubleshoot common issues, and implement best practices in their experimental design. Our goal is to provide you with the expertise and practical insights needed to confidently determine the therapeutic window of this compound in your specific cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take before using this compound in my experiments?

A1: Before beginning any functional assays, it is imperative to first establish a dose-response curve to determine the compound's cytotoxic profile in your specific cell line.[1][2] This will help you identify the concentration range that is non-toxic and suitable for your experiments, often referred to as the therapeutic window.[3] Starting with a wide range of concentrations is recommended to capture the full spectrum of cellular response.

Q2: How do I properly dissolve and store this compound?

A2: Proper handling and storage are crucial for maintaining the integrity and stability of the compound.[4] For initial solubilization, use a high-purity organic solvent like DMSO to create a concentrated stock solution.[4][5] It is advisable to prepare small aliquots of this stock solution and store them at -80°C to minimize freeze-thaw cycles, which can degrade the compound.[6] When preparing working solutions, dilute the DMSO stock directly into your cell culture medium to the final desired concentration.[5] Be mindful of the final DMSO concentration in your culture, as it can be toxic to cells at higher levels.[4]

Q3: What is an IC50 value, and why is it important?

A3: The IC50 (half-maximal inhibitory concentration) is a quantitative measure that indicates how much of a drug is needed to inhibit a biological process by 50%.[1][7] A lower IC50 value signifies a more potent compound.[7] Determining the IC50 is a critical step in drug development as it provides a standardized measure of a drug's efficacy.[1][7]

Q4: Should I be concerned about off-target effects?

A4: Yes, off-target effects are a common concern with small molecule inhibitors and can lead to misleading results.[8][9] These occur when a compound interacts with proteins other than its intended target, potentially causing unintended biological responses or toxicity.[8] It is important to be aware of this possibility and, if necessary, employ secondary assays or counter-screens to validate the specificity of the observed effects.[10]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing insights into the underlying causes and actionable solutions.

Issue 1: I am not observing a dose-dependent effect of this compound in my assay.

Possible Causes and Solutions:

  • Incorrect Concentration Range: The concentrations you have selected may be too high or too low to elicit a measurable response.

    • Solution: Broaden the range of concentrations tested. A typical approach is to use a serial dilution over several orders of magnitude (e.g., from nanomolar to micromolar ranges).

  • Compound Instability: The compound may be degrading in the cell culture medium over the course of your experiment.

    • Solution: Assess the stability of the compound in your specific media at 37°C over time using methods like HPLC or LC-MS.[6][11] If instability is detected, you may need to replenish the compound with fresh media at regular intervals.

  • Poor Solubility: The compound may be precipitating out of solution at the concentrations you are testing.

    • Solution: Visually inspect your working solutions for any signs of precipitation. If solubility is an issue, you can try using a lower concentration of the compound or employing solubilizing agents, ensuring they do not interfere with your assay.[6][12]

Issue 2: The compound is showing high cytotoxicity at all tested concentrations.

Possible Causes and Solutions:

  • Solvent Toxicity: The solvent used to dissolve the compound (e.g., DMSO) may be present at a toxic concentration in your final working solution.

    • Solution: Ensure the final concentration of the solvent is well below the tolerance level of your cell line (typically <0.5% for DMSO).[5] Always include a vehicle control (media with the same concentration of solvent but without the compound) in your experiments.

  • Inherent Compound Toxicity: The compound itself may be highly cytotoxic to your chosen cell line.

    • Solution: Perform a standard cytotoxicity assay, such as an MTT or LDH assay, to determine the concentration at which cell viability is reduced by more than 30%, which is generally considered a cytotoxic effect.[13][14] This will help you establish a non-toxic working concentration range.

  • Off-Target Effects: The observed cytotoxicity may be due to the compound interacting with unintended cellular targets.

    • Solution: If you suspect off-target effects, consider using orthogonal validation methods, such as testing the compound in a cell line that does not express the intended target or using a structurally related but inactive control compound.[9]

Issue 3: My results are inconsistent and not reproducible.

Possible Causes and Solutions:

  • Variability in Cell Seeding: Inconsistent cell numbers across wells can lead to significant variations in assay results.

    • Solution: Ensure a homogenous cell suspension before plating and use a consistent and careful pipetting technique. Automated cell counters can improve accuracy.

  • Edge Effects in Microplates: Wells on the periphery of a microplate are more prone to evaporation and temperature fluctuations, which can affect cell growth and compound efficacy.

    • Solution: To minimize edge effects, avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile media or PBS.[15]

  • Serum Variability: Different lots of serum can contain varying levels of growth factors and other components that can influence cell behavior and response to treatment.[16]

    • Solution: Whenever possible, purchase a large batch of a single serum lot and test it for your specific cell line and assay before use.[16] Consider reducing the serum concentration during compound treatment, as serum proteins can sometimes bind to the compound and affect its bioavailability.[17]

Experimental Protocols & Data Presentation
Protocol 1: Determining the IC50 of this compound using a Cytotoxicity Assay

This protocol outlines the steps for a typical MTT assay to determine the cytotoxic effects of the compound and calculate its IC50 value.

Materials:

  • 96-well cell culture plates[18]

  • Your cell line of interest

  • Complete growth medium[18]

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Methodology:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[19]

  • Compound Preparation: Prepare a serial dilution of the this compound stock solution in complete growth medium. Ensure the final DMSO concentration remains constant across all wells and is non-toxic to the cells.

  • Treatment: Remove the old media from the cells and add the media containing the different concentrations of the compound. Include appropriate controls: untreated cells, vehicle control (media with DMSO), and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for a duration relevant to your planned experiments (e.g., 24, 48, or 72 hours).[20]

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for a few hours until formazan crystals are visible.

  • Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.[19]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the log of the compound concentration to generate a dose-response curve.[21] Use non-linear regression analysis to fit the data and determine the IC50 value.[7][21]

Data Summary Table
ParameterDescriptionRecommended Starting Range
Concentration Range The range of compound concentrations to test.0.01 µM to 100 µM (logarithmic dilutions)
Cell Seeding Density The number of cells to seed per well.Varies by cell line; determine empirically.
Incubation Time The duration of compound exposure.24, 48, or 72 hours[20]
Final DMSO Concentration The final percentage of DMSO in the cell culture medium.< 0.5%
Visualizations
Experimental Workflow for IC50 Determination

IC50_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Seed cells in 96-well plate B Prepare serial dilutions of compound C Treat cells with compound B->C D Incubate for desired time C->D E Perform cytotoxicity assay (e.g., MTT) D->E F Measure absorbance E->F G Plot dose-response curve F->G H Calculate IC50 value G->H

Caption: A typical experimental workflow for determining the IC50 value.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Inconsistent or Unexpected Results Q1 Is there a dose-response? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Is cytotoxicity observed? A1_Yes->Q2 Sol_NoDose Check concentration range, compound stability, and solubility. A1_No->Sol_NoDose A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Sol_Cyto Verify solvent concentration, perform cytotoxicity assay, consider off-target effects. A2_Yes->Sol_Cyto Sol_NoCyto Check for assay-specific issues (e.g., reagent quality, plate reader settings). A2_No->Sol_NoCyto Q3 Are results reproducible? Sol_Cyto->Q3 Sol_NoCyto->Q3 A3_Yes Yes Q3->A3_Yes Yes A3_No No Q3->A3_No No End Proceed with optimized protocol A3_Yes->End Sol_Repro Review cell seeding, plate layout (edge effects), and serum variability. A3_No->Sol_Repro

Caption: A decision tree for troubleshooting common experimental issues.

References
  • 5 Ways to Determine IC50 Value in Pharmacology Research. (2025, August 10).
  • Technical Support Center: Mitigating Off-Target Effects of Small Molecules in Cellular Assays. Benchchem.
  • Protocol for Assessing Cytotoxicity of Novel Compounds in Cell Lines. Benchchem.
  • How Automation Overcomes Variability & Limitations in HTS Troubleshooting. (2024, September 18). Dispendix.
  • Cytotoxicity Assay Protocol & Troubleshooting.
  • Improving Reproducibility: Best Practices for Small Molecules. Sigma-Aldrich.
  • How to calculate IC50.
  • Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determin
  • Cytotoxicity assays. Sigma-Aldrich.
  • The Importance of IC50 Determin
  • IC50 Calculator.
  • Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. NIH.
  • Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis.
  • Two effective methods for correcting experimental high-throughput screening data.
  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019, May 1). NCBI - NIH.
  • Technical Support Center: Navigating Stability Challenges in Long-Term Experiments with Small Molecules. Benchchem.
  • Technical Support Center: Investigating Off-Target Effects of Small Molecules. Benchchem.
  • How to Interpret Dose-Response Curves. Sigma-Aldrich.
  • Dose-Response Curve | Definition and Applic
  • Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. (2022, March 31). Johner Institute.
  • Dose Finding of Small-Molecule Oncology Drugs: Optimization throughout the Development Life Cycle. (2016, May 31). AACR Journals.
  • Any suggestions for treating DMSO soluble compound in cell culture? (2013, November 28).
  • Technical Support Center: Overcoming Poor Solubility of Small Molecule PCSK9 Inhibitors. Benchchem.
  • Technical Support Center: Navigating Natural Product Interference in High-Throughput Screening. Benchchem.
  • Detecting and overcoming systematic bias in high-throughput screening technologies: a comprehensive review of practical issues and methodological solutions. (2015, March 7).
  • How Do I Perform a Dose-Response Experiment? - FAQ 2188. GraphPad.
  • Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. MDPI.
  • Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. (2021, October 22). YouTube.
  • A troubleshooting guide to micropl
  • Unlocking Potential Formulation Strategies for Poorly Soluble Molecules. Sigma-Aldrich.
  • Dose Response Curve | Definition, Equ
  • How do dose-response relationships guide dosing decisions? (2025, May 27).
  • Optimizing the stability and solubility of cell culture media ingredients. Evonik Health Care.
  • CHALLENGES IN SECONDARY ANALYSIS OF HIGH THROUGHPUT SCREENING D
  • Serum Protects Cells and Increases Intracellular Delivery of Molecules by Nanoparticle-Mediated Photoporation. (2021, May 31). PMC - PubMed Central.
  • How to know the stability of drugs and reagents in the cell culture media? (2017, December 14).
  • Solubilization techniques used for poorly water-soluble drugs. PMC - PubMed Central.
  • Novel small molecule inhibitors of oncogenic SHP2 variants characterized by target engagement. (2022, March 8). YouTube.
  • A troubleshooting guide to micropl
  • A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. (2016, December 9).
  • Identification and Optimization of Novel Small-Molecule Cas9 Inhibitors by Cell-Based High-Throughput Screening. (2022, February 10).
  • The precision paradox: Off-target effects in gene editing. Drug Discovery News.
  • Assay Troubleshooting. MB - About.
  • Maximizing Quality And Potency Of Cell Culture Media. (2022, March 23). Nucleus Biologics.
  • Common Issues in Cell Culture Media And Their Impact On Cell-Based Experiments. (2026, January 15). News.
  • Why is serum used in cell culture? (2020, July 22).
  • Technical Support Center: Optimizing In Vivo Dosing for Novel Small Molecule Inhibitors. Benchchem.
  • Serum Selection for Cell Culture. (2016, August 25). Biocompare: The Buyer's Guide for Life Scientists.
  • Reducing serum concentration during treatment ? (2017, August 6).
  • Cell-based Assays: A Crucial Component of the Drug Discovery Process. (2018, July 20). BioIVT.

Sources

Technical Support Center: A Scientist's Guide to Minimizing Off-Target Effects of 6-Ethyloctahydropyrrolo[3,4-B]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center. This guide is designed for drug development professionals actively working with novel compounds based on the 6-Ethyloctahydropyrrolo[3,4-B]pyridine scaffold. The pyrrolopyridine core and its related heterocyclic structures are privileged scaffolds in medicinal chemistry, known to interact with a range of biological targets, including kinases and nicotinic acetylcholine receptors.[1][2][3][4] However, this pharmacological promiscuity necessitates a rigorous and proactive approach to identifying and mitigating off-target effects.

An off-target effect, where a compound interacts with unintended biomolecules, can lead to misleading experimental results, toxicity, and late-stage clinical failures.[5] This guide provides a structured, question-driven framework to help you anticipate, identify, and address potential off-target issues, ensuring the development of safer, more selective therapeutics.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues and questions encountered during the characterization of novel compounds.

Q1: We've synthesized a new this compound derivative and observe a potent, but unexpected, phenotype in our cell-based assay. How do we begin to investigate if this is an off-target effect?

This is a critical juncture in early-stage drug discovery. An unexpected phenotype could be a novel on-target mechanism or an off-target effect. A systematic approach is crucial.

Initial Steps:

  • Literature & Scaffold Analysis: Review literature for known targets of the octahydropyrrolo[3,4-b]pyridine scaffold and similar heterocyclic structures.[2][6][7] This can provide clues to potential protein families your compound might interact with.

  • In Silico Prediction: Utilize computational tools as a preliminary, cost-effective screening step. These methods use the compound's structure to predict potential binding partners based on ligand similarity or by docking into known protein binding sites.[8][9] However, these predictions must always be validated experimentally.[10][11]

  • Orthogonal Assays: Confirm the phenotype in a different cell line or using a different assay that measures a distinct downstream marker of the intended pathway. If the phenotype persists but the on-target pathway isn't modulated as expected, the likelihood of an off-target effect increases.

  • Inactive Control Compound: Synthesize a close structural analog of your compound that is designed to be inactive against your primary target. If this "dead" compound still produces the unexpected phenotype, it strongly implicates an off-target mechanism.

Below is a workflow to guide your investigation.

G cluster_0 Phase 1: Initial Observation & Triage cluster_1 Phase 2: Unbiased Experimental Identification cluster_2 Phase 3: Hit Validation & Confirmation cluster_3 Phase 4: Lead Optimization Phenotype Unexpected Phenotype Observed Controls Confirm with Orthogonal Assays & Inactive Control Compound Phenotype->Controls InSilico In Silico Off-Target Prediction (e.g., Molecular Docking) Phenotype->InSilico Proteomics Chemical Proteomics (e.g., Affinity Purification-MS) Controls->Proteomics Phenotype confirmed as off-target Profiling Broad Panel Screening (e.g., Kinome Profiling) InSilico->Profiling Predicted targets inform panel CETSA Cellular Target Engagement (e.g., CETSA, NanoBRET) Proteomics->CETSA Putative Hits Profiling->CETSA Confirmed Hits SAR Structure-Activity Relationship (SAR) for Off-Target Effect CETSA->SAR Redesign Rational Drug Redesign to Improve Selectivity SAR->Redesign Final Optimized Lead Candidate Redesign->Final

Caption: Workflow for investigating and mitigating off-target effects.
Q2: What experimental methods can we use for an unbiased, proteome-wide identification of off-targets?

When you have few clues about the identity of the off-target(s), unbiased screening methods are essential. These techniques aim to identify binding partners from the entire proteome without prior assumptions.

Key Methodologies:

  • Chemical Proteomics: This powerful technique uses a modified version of your compound as a "bait" to pull its binding partners out of a cell lysate for identification by mass spectrometry.[5]

  • Phenotypic Screening: This involves testing your compound against a large panel of cell lines with known genetic backgrounds or against reporter assays for various signaling pathways.[8][12] An observed pattern of activity can point towards a specific mechanism or off-target.

  • Kinome Profiling: Since heterocyclic scaffolds frequently interact with kinases, screening your compound against a large panel of kinases is often a high-yield strategy.[13][14][15][16] Many commercial services offer panels of hundreds of kinases. Results are typically reported as "% inhibition" at a given concentration, allowing you to see both the intended and unintended kinase interactions.[14]

Method Principle Primary Output Pros Cons
Chemical Proteomics Immobilized compound ("bait") captures binding proteins from cell lysate for Mass Spec ID.[5]List of putative protein interactors.Unbiased; identifies direct binding partners; can be done in complex mixtures.Requires chemical synthesis of a probe; may miss weak or transient interactions; risk of false positives.
Kinome Profiling Compound is tested for inhibitory activity against a large panel of purified kinases.[13][16]A "selectivity score" or list of inhibited kinases and their IC50 values.Highly specific for kinases (a common off-target class); quantitative; commercially available.Limited to kinases; biochemical assays may not reflect cellular activity.[17]
Phenotypic Screening Compound is tested across a diverse panel of cell lines or pathway-specific reporter assays.[12]A "fingerprint" of biological activity.Assesses functional outcomes in a cellular context; can reveal unexpected therapeutic potential.Does not directly identify the binding target; can be complex to deconvolute the mechanism.
Q3: We have a list of putative off-targets. How can we confirm direct compound binding inside intact cells?

Identifying a protein in a pulldown or an enzymatic assay is a crucial first step, but it's essential to confirm that your compound engages this target in a physiological environment. The Cellular Thermal Shift Assay (CETSA) is a powerful method for this purpose.[18][19]

The Principle of CETSA: The core concept is that when a ligand (your compound) binds to a protein, it generally stabilizes the protein's structure.[20] This increased stability makes the protein more resistant to heat-induced unfolding and aggregation.

The CETSA workflow involves:

  • Treatment: Treating intact cells with your compound or a vehicle control.

  • Heating: Heating the cells across a range of temperatures.

  • Lysis & Separation: Lysing the cells and separating the soluble protein fraction from the aggregated, denatured proteins via centrifugation.

  • Detection: Quantifying the amount of the specific target protein remaining in the soluble fraction, typically by Western Blot or mass spectrometry.

A positive result is a "thermal shift," where the protein remains soluble at higher temperatures in the compound-treated cells compared to the control cells, directly demonstrating target engagement.[21][22]

G cluster_0 No Drug (Vehicle) cluster_1 With Drug NodeA Target Protein (Unbound) NodeB Apply Heat (e.g., 55°C) NodeA->NodeB NodeC Protein Denatures & Aggregates NodeB->NodeC NodeD Low Soluble Protein Detected NodeC->NodeD NodeE Target Protein + Drug (Bound Complex) NodeF Apply Heat (e.g., 55°C) NodeE->NodeF NodeG Complex is Stabilized & Remains Folded NodeF->NodeG NodeH High Soluble Protein Detected NodeG->NodeH

Caption: The principle of the Cellular Thermal Shift Assay (CETSA).
Q4: We've confirmed an off-target interaction. What are the next steps to improve the selectivity of our compound?

Confirmation of a problematic off-target is not a dead end; it's an opportunity for rational drug design. The goal is to introduce chemical modifications that decrease affinity for the off-target while maintaining or improving affinity for the on-target.

Strategies for Improving Selectivity:

  • Structure-Based Design: If crystal structures of both the on-target and off-target proteins are available, analyze the binding pockets for differences. Look for opportunities to:

    • Exploit Shape/Size Differences: Introduce a bulky group that clashes with the off-target's binding site but is accommodated by the on-target's site.[23][24]

    • Target Unique Residues: Modify your compound to form a specific hydrogen bond or electrostatic interaction with a residue present only in the on-target protein.[25]

    • Leverage Allosteric Pockets: Design a modification that interacts with a nearby allosteric site unique to the on-target protein.[23][24]

  • Pharmacophore Refinement: Systematically modify different parts of your this compound scaffold. For example, alter the ethyl group or substituents on the pyridine ring and screen each new analog against both the on-target and off-target. This Structure-Activity Relationship (SAR) data is invaluable for identifying the chemical features that drive binding to each target.[9]

  • Thermodynamic Analysis: Sometimes, improving selectivity involves weakening the interaction with the off-target rather than strengthening the on-target interaction. For example, introducing a polar group that incurs a high desolvation penalty upon entering a greasy off-target pocket can dramatically reduce off-target affinity.[25]

Experimental Protocol: Western Blot-Based CETSA for Target Engagement

This protocol provides a framework for confirming target engagement in intact cells.

Materials:

  • Cultured cells expressing the target of interest.

  • Your this compound compound and vehicle (e.g., DMSO).

  • Phosphate-Buffered Saline (PBS) with protease and phosphatase inhibitors.

  • Lysis buffer (e.g., RIPA buffer with inhibitors).

  • Standard Western Blot reagents (primary/secondary antibodies, SDS-PAGE gels, transfer membranes, etc.).

  • PCR machine or water baths for heating.

Methodology:

  • Cell Preparation: Plate cells and grow to ~80-90% confluency.

  • Compound Treatment: Treat cells with the desired concentration of your compound or vehicle control. Incubate for a time sufficient for cell penetration (e.g., 1-2 hours) at 37°C.

  • Cell Harvesting: Wash cells with PBS, then gently scrape and collect them into tubes. Pellet the cells by centrifugation (e.g., 300 x g for 4 min) and resuspend in a small volume of PBS with inhibitors.

  • Heating Step: Aliquot the cell suspension into PCR tubes, one for each temperature point (e.g., 40°C, 45°C, 50°C, 55°C, 60°C, 65°C, 70°C). Heat the tubes in a PCR machine for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Cell Lysis: Lyse the cells by adding lysis buffer and performing freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated proteins and cell debris.

  • Sample Preparation: Carefully collect the supernatant (this is the soluble fraction). Determine the protein concentration using a standard method (e.g., BCA assay). Normalize all samples to the same protein concentration with lysis buffer.

  • Western Blotting: Denature the samples in Laemmli buffer, run on an SDS-PAGE gel, transfer to a membrane, and probe with a primary antibody specific for your target protein. Use a loading control (e.g., GAPDH, Tubulin) to ensure equal protein loading.

  • Data Analysis: Quantify the band intensities for your target protein at each temperature for both the vehicle- and compound-treated samples. Plot the relative band intensity (normalized to the 40°C sample) against temperature to generate the melting curves. A rightward shift in the curve for the compound-treated sample indicates thermal stabilization and target engagement.

Troubleshooting Guide: Common Cell-Based Assay Issues

Symptom Possible Cause(s) Recommended Solution(s)
High variability between replicate wells 1. Inconsistent cell seeding.[26]2. "Edge effect" due to evaporation in outer wells.[26]3. Pipetting errors.1. Ensure the cell suspension is homogenous before and during plating.2. Avoid using the outer wells for samples; fill them with sterile media or PBS to act as a humidity buffer.[26]3. Use calibrated pipettes and consistent technique.
Unexpected dose-response curve (e.g., U-shaped) 1. Compound cytotoxicity at high concentrations.2. Off-target effects becoming dominant at high concentrations.3. Compound precipitation in media.1. Run a parallel cytotoxicity assay (e.g., CellTiter-Glo) to determine the toxic concentration range.[27]2. This is a classic sign of off-target activity; use the workflow in Q1 to investigate.3. Check compound solubility in your assay media.
Assay signal drifts over time 1. Cell passage number is too high, leading to phenotypic changes.[28][29]2. Reagent instability (e.g., light-sensitive probe).3. Mycoplasma contamination.1. Use cells from a low-passage working cell bank for all experiments.2. Check manufacturer's recommendations for reagent storage and handling.3. Regularly test cell cultures for mycoplasma.

References

  • MacDonald, M. L., Lamerdin, J., de-los-Angeles-Alvarez, M., et al. (2006). Identifying off-target effects and hidden phenotypes of drugs in human cells. Nature Chemical Biology. Available at: [Link]

  • Zhang, X. H., Tee, L. Y., Wang, X. G., et al. (2015). Off-target effects in CRISPR/Cas9 gene editing. Molecular Therapy - Nucleic Acids. Available at: [Link]

  • Reinhard, F. B. M., Eberhard, D., Werner, T., et al. (2015). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available at: [Link]

  • Patsnap. (2025). How can off-target effects of drugs be minimised? Patsnap Synapse. Retrieved from [Link]

  • Patsnap. (2025). How to improve drug selectivity? Patsnap Synapse. Retrieved from [Link]

  • Reaction Biology. (n.d.). Kinase Screening & Profiling Service. Retrieved from [Link]

  • Zhang, H., Pei, Y., & Lai, L. (2023). Empowering drug off-target discovery with metabolic and structural analysis. Communications Biology. Available at: [Link]

  • ICE Bioscience. (n.d.). Kinase profiling and screening. Retrieved from [Link]

  • Naeem, M., Majeed, S., Ho, J., & He, S. (2020). Off-target effects in CRISPR/Cas9 gene editing. Theranostics. Available at: [Link]

  • Freitas, V. C., Souza, J. E. S., & da-Silva-Conceição, E. (2022). In silico analysis of potential off-target sites to gene editing for Mucopolysaccharidosis type I using the CRISPR/Cas9 system: Implications for population-specific treatments. PLOS ONE. Available at: [Link]

  • Almqvist, H., Axelsson, H., Jafari, R., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Available at: [Link]

  • Cuchillo, R., & Michel, J. (2013). Rational Approaches to Improving Selectivity in Drug Design. Journal of Medicinal Chemistry. Available at: [Link]

  • Ge, C., Chen, Y., & Liu, Y. (2021). Off-target identification by chemical proteomics for the understanding of drug side effects. Expert Opinion on Drug Discovery. Available at: [Link]

  • Park, J., & Bae, S. (2025). web-based in silico variant-aware potential off-target site identification for genome editing applications. Nucleic Acids Research. Available at: [Link]

  • CRISPR Medicine News. (2023). Off-Target Effects and Where to Find Them. Retrieved from [Link]

  • Vasta, J. D., Corona, C. R., Wilkinson, J., et al. (2019). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. Available at: [Link]

  • ResearchGate. (n.d.). List of various in silico off-target detection methods. Retrieved from [Link]

  • Jafari, R., Almqvist, H., Axelsson, H., et al. (2014). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology. Available at: [Link]

  • Cuchillo, R., & Michel, J. (2013). Rational Approaches to Improving Selectivity in Drug Design. Journal of Medicinal Chemistry. Available at: [Link]

  • Velazquez-Campoy, A., Luque, I., & Freire, E. (2007). Finding a better path to drug selectivity. Current Opinion in Chemical Biology. Available at: [Link]

  • Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Retrieved from [Link]

  • Abd-El-Aziz, A. A., Badria, F. A., & Ahmed, E. M. (2009). 5-(pyridine-3-yl)octahydropyrrolo[3,4-c]pyrroles: a diamine scaffold for construction of either alpha4beta2 or alpha7-selective nicotinic acetylcholine receptor (nAChR) ligands. Journal of Medicinal Chemistry. Available at: [Link]

  • Promega Corporation. (2021). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube. Retrieved from [Link]

  • BMG LABTECH. (n.d.). A troubleshooting guide to microplate-based assays. Retrieved from [Link]

  • Zhang, M., Chen, Z., Li, Y., et al. (2023). Discovery of octahydropyrrolo [3,2-b] pyridin derivative as a highly selective Type I inhibitor of FGFR3 over VEGFR2 by high-throughput virtual screening. Journal of Cellular Biochemistry. Available at: [Link]

  • van-der-Heijden, L. M., de-Vries, T., de-Ligt, R. A. F., et al. (2017). Piperidine and octahydropyrano[3,4-c] pyridine scaffolds for drug-like molecular libraries of the European Lead Factory. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Cholewińska, A., & Bąk, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals. Available at: [Link]

  • van-der-Heijden, L. M., de-Vries, T., de-Ligt, R. A. F., et al. (2017). (PDF) Piperidine and Octahydropyrano[3,4-c] pyridine Scaffolds for Drug-like Molecular Libraries of the European Lead Factory. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). 6-Methyloctahydro-1H-pyrrolo[3,4-b]pyridine. Retrieved from [Link]

  • Al-Omair, M. A., Ali, A. A., Al-Ghorbani, M., et al. (2025). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Molecules. Available at: [Link]

  • Elsherif, M. A. (2021). Antibacterial evaluation and molecular properties of pyrazolo[3,4-b] pyridines and thieno[2,3-b]pyridines. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • PubChem. (n.d.). 6H-pyrrolo[3,4-b]pyridine. Retrieved from [Link]

Sources

Introduction: The Challenge of Purifying 6-Ethyloctahydropyrrolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides a comprehensive technical support center for refining the purification of 6-Ethyloctahydropyrrolo[3,4-b]pyridine. The structure is designed to address challenges logically, from broad chromatographic issues to the specifics of crystallization and stereoisomer separation, ensuring that researchers, scientists, and drug development professionals can quickly diagnose and resolve experimental hurdles.

This compound is a saturated bicyclic amine, a structural motif present in many biologically active molecules.[1][2] Achieving high purity is critical for reliable biological data and clinical success. However, its basic nature, potential for multiple stereoisomers, and often-oily freebase form present significant purification challenges. This guide offers troubleshooting strategies and detailed protocols to overcome these common issues.

Part 1: Troubleshooting Guide for Purification Workflows

This section addresses specific problems encountered during the primary purification techniques for this compound.

Column Chromatography Issues

Column chromatography is fundamental for purifying reaction intermediates and the final compound.[3] However, the basic nitrogen atoms in the target molecule can lead to problematic interactions with the stationary phase.

Question: Why is my compound showing severe tailing or not eluting from a silica gel column?

Answer: This is a classic issue when purifying amines on standard silica gel. The root cause is the strong interaction between the basic lone pair of electrons on the nitrogen atoms and the acidic silanol groups (Si-OH) on the silica surface. This can lead to irreversible adsorption or a slow, streaking elution profile (tailing), resulting in poor separation and low recovery.[4][5]

Solutions:

  • Mobile Phase Modification: The most common and effective solution is to add a basic modifier to your eluent. This deactivates the acidic sites on the silica gel.

    • Protocol: Add 0.5–2% triethylamine (Et₃N) or 0.1-1% ammonium hydroxide (NH₄OH) to your chosen solvent system (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexane). Start with a small amount and increase if tailing persists.

    • Causality: The added base will preferentially interact with the silanol groups, preventing your target amine from binding too strongly and allowing it to elute symmetrically.

  • Alternative Stationary Phases: If mobile phase modification is insufficient, consider a different stationary phase.

    • Alumina: Basic or neutral alumina is an excellent alternative for purifying basic compounds as it lacks the acidic silanol groups of silica.

    • Deactivated Silica: You can use commercially available deactivated silica gel or prepare it by treating standard silica with a reagent like trimethylsilyl chloride (TMSCl).

    • Reversed-Phase (C18): For highly polar compounds, reversed-phase chromatography using a mobile phase like acetonitrile/water with a buffer can be effective.[6][7]

G cluster_0 Problem Identification cluster_1 Solution Path start Compound Tailing on Silica TLC? mod_eluent Add Basic Modifier to Eluent (e.g., 0.5-2% Et3N) start->mod_eluent Yes test_tlc Re-run TLC Plate mod_eluent->test_tlc check_tlc Tailing Resolved? test_tlc->check_tlc alt_phase Switch Stationary Phase (e.g., Alumina, C18) check_tlc->alt_phase No proceed Proceed to Column check_tlc->proceed Yes alt_phase->proceed

Caption: Workflow for converting a basic amine oil into a crystalline salt.

Chiral Separation

The this compound core contains multiple stereocenters. Synthesis often yields a mixture of diastereomers or a racemic pair of enantiomers. [8]Separating these is crucial as biological activity is typically stereospecific.

Question: How can I separate the enantiomers of my racemic product?

Answer: When chiral HPLC is not feasible for large quantities, the classical method of diastereomeric salt resolution is highly effective. This involves reacting the racemic amine with a single enantiomer of a chiral acid. This creates a mixture of diastereomeric salts, which have different physical properties (e.g., solubility) and can be separated by fractional crystallization. [9] Step-by-Step Protocol for Diastereomeric Salt Resolution:

  • Select a Chiral Acid: Common choices include (+)- or (-)-Tartaric acid, (+)- or (-)-Dibenzoyltartaric acid, or (R)- or (S)-Mandelic acid.

  • Salt Formation: Dissolve the racemic amine in a suitable hot solvent (e.g., ethanol, methanol, or isopropanol). In a separate flask, dissolve one equivalent of the chiral resolving agent in the same hot solvent.

  • Combine and Crystallize: Add the acid solution to the amine solution. Allow the mixture to cool slowly to room temperature, and then potentially to 0-4 °C. The less soluble diastereomeric salt should crystallize out.

  • Isolate First Diastereomer: Collect the crystals by filtration. The purity of this salt can be checked by measuring its specific rotation. Recrystallize from the same solvent system if necessary to improve diastereomeric excess.

  • Liberate the Free Amine: Treat the purified diastereomeric salt with a base (e.g., aq. NaOH or NaHCO₃) and extract the liberated free amine into an organic solvent.

  • Isolate Second Diastereomer: The more soluble diastereomer remains in the mother liquor from step 4. Concentrate the mother liquor, liberate the free amine with base, and repeat the salt formation with the opposite enantiomer of the chiral acid.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude this compound? A1: Impurities are typically related to the synthetic route. Common contaminants include:

  • Starting Materials: Incomplete reaction can leave unreacted precursors.

  • Over-reduction Products: If the synthesis involves hydrogenation of a pyridine ring, over-reduction can lead to cleavage of the bicyclic system. [8]* Diastereomers/Enantiomers: Non-stereoselective reactions will produce mixtures of stereoisomers.

  • N-Oxides: If oxidizing agents are used in the synthesis or workup, the tertiary amine can be oxidized to the corresponding N-oxide.

Q2: Which analytical techniques are best for assessing the purity of my final product? A2: A combination of methods is recommended for a complete picture:

  • Reverse-Phase HPLC (RP-HPLC): Excellent for quantifying purity and detecting non-volatile impurities. A method using a C18 column with a mobile phase of acetonitrile and a buffered aqueous solution is a good starting point. [6][7][10]* Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile impurities and confirming the mass of the desired product.

  • ¹H and ¹³C NMR Spectroscopy: Provides structural confirmation and can reveal the presence of impurities if they are at a level of ~1% or higher. Integration of signals can help quantify isomeric ratios.

  • Chiral HPLC: Essential for determining enantiomeric excess (e.e.) after a resolution procedure.

Q3: I suspect my compound is decomposing on the TLC plate. How can I confirm this? A3: Decomposition on silica can be diagnosed with a 2D TLC experiment. [5]1. Spot your compound in one corner of a square TLC plate. 2. Run the plate as usual in your chosen eluent. 3. Remove the plate, dry it completely, and rotate it 90 degrees. 4. Run the plate again in the same eluent. 5. Interpretation: Stable compounds will appear on the diagonal. Any spots that appear off the diagonal are decomposition products formed during the first elution. [5]If decomposition is confirmed, you must use the troubleshooting steps outlined in section 1.1 (e.g., switch to alumina).

Q4: How do I remove the triethylamine (Et₃N) used as a modifier after my column is complete? A4: Triethylamine is volatile (b.p. 89.5 °C) but can be persistent.

  • Co-evaporation: The most common method is to concentrate your combined fractions on a rotary evaporator and then repeatedly add a solvent like toluene or dichloromethane and re-evaporate under high vacuum. The azeotrope formed helps pull off the residual Et₃N.

  • Aqueous Wash (for salts): If you have converted your product to a salt (e.g., HCl salt) and it is dissolved in an organic solvent, you can perform a gentle wash with a dilute, weak acid (like 1% citric acid) to protonate and remove the Et₃N into the aqueous layer. Caution: Ensure your product salt is not soluble in the aqueous layer.

References

  • Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. (n.d.). MDPI. [Link]

  • Synthesis and preliminary biological screening of 6-aminopyrazolo[3,4-b]pyridine derivatives. (2016). ResearchGate. [Link]

  • Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. [Link]

  • Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. (2006). Journal of the American Chemical Society, 128(49), 15702–15711. [Link]

  • Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. (2024). ResearchGate. [Link]

  • Preparation method of (S, S)-octahydro-6H-pyrrolo[3, 4-b]pyridine. (2013).
  • 2,6-Bis(pyrrolo[3,4-b]pyridin-5,7-dione-6-yl)pyridine. (2010). Acta Crystallographica Section E: Structure Reports Online, 66(11), o2847. [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL-2,3-DIHYDRO-6-METHYL-1,3-DIOXO-1H-PYRROLO[3,4-c]PYRIDINE. (n.d.). Acta Poloniae Pharmaceutica, 58(1), 3-8. [Link]

  • Synthesis of saturated N-heterocycles. (2014). Beilstein Journal of Organic Chemistry, 10, 775–794. [Link]

  • Synthesis of cyclic amines. (n.d.). Organic Chemistry Portal. [Link]

  • Chiral Resolution and Stereospecificity of 6-Phenyl-4-phenylethynyl-1,4-dihydropyridines as Selective A3 Adenosine Receptor Antagonists. (2006). Journal of Medicinal Chemistry, 49(25), 7345–7355. [Link]

  • Column chromatography. (n.d.). Columbia University. [Link]

  • Co-crystallization of Oxalate Salts of Monoprotonated Amines with a Double Sn-Ph Bond Cleavage. (2020). ResearchGate. [Link]

  • Synthesis, Biological Evaluation and Docking Studies of Functionalized Pyrrolo[3,4‐b]pyridine Derivatives. (2021). ResearchGate. [Link]

  • Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. (2024). Scilit. [Link]

  • Troubleshooting Thin Layer Chromatography. (n.d.). University of Rochester, Department of Chemistry. [Link]

  • Trichloroacetic acid fueled practical amine purifications. (2022). Beilstein Journal of Organic Chemistry, 18, 204–211. [Link]

  • Synthesis and characterization of process related impurities of an anti- tuberculosis drug-Prothionamide. (2015). Der Pharma Chemica, 7(3), 79-84. [Link]

  • Transformation of saturated nitrogen-containing heterocyclic compounds by microorganisms. (2012). Russian Chemical Reviews, 81(7), 636–658. [Link]

  • ANALYTICAL METHODS. (n.d.). Agency for Toxic Substances and Disease Registry. [Link]

Sources

addressing metabolic instability of pyrrolopyridine compounds

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Pyrrolopyridine Compound Stability

A Guide for Drug Development Professionals

This guide provides in-depth troubleshooting and practical advice for researchers encountering metabolic instability with pyrrolopyridine-based compounds. As a Senior Application Scientist, my goal is to bridge the gap between theoretical metabolism pathways and the day-to-day experimental challenges faced in the lab.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the metabolic stability of pyrrolopyridine compounds.

Q1: What are pyrrolopyridine compounds and why is their metabolic stability a primary concern in drug discovery?

A: Pyrrolopyridines are heterocyclic scaffolds found in numerous biologically active compounds, including approved anticancer drugs like Vemurafenib.[1] Their nitrogen-containing structure is crucial for target binding but also makes them susceptible to rapid metabolism by various enzymes in the body, primarily in the liver.[2][3] Poor metabolic stability leads to low bioavailability, short half-life, and potentially the formation of toxic metabolites, which are common reasons for the failure of drug candidates in clinical development.[4][5] Enhancing metabolic stability is therefore a critical step to ensure a compound can maintain a therapeutic concentration in the body for an effective duration.[6][7]

Q2: What are the most common metabolic pathways that degrade pyrrolopyridine compounds?

A: Pyrrolopyridine metabolism is typically dominated by two main phases:

  • Phase I (Oxidation): This is the most frequent initial pathway. Cytochrome P450 (CYP) enzymes, located in liver microsomes, often catalyze the oxidation of the pyrrolopyridine core.[8][9][10] Common reactions include hydroxylation (addition of an -OH group) on the aromatic rings and N-oxidation on the nitrogen atoms.[2][11] Another key enzyme family, Aldehyde Oxidases (AO), which are found in the cell cytosol, are also known to metabolize nitrogen-containing heterocycles.[12][13][14]

  • Phase II (Conjugation): Following Phase I oxidation, or if the molecule already has a suitable functional group (like a hydroxyl or amine), it can undergo conjugation. The most common pathway is glucuronidation, where UDP-glucuronosyltransferase (UGT) enzymes attach a bulky, water-soluble glucuronic acid molecule.[15][16] This process dramatically increases the compound's polarity, facilitating its excretion from the body.[16][17] N-glucuronidation can occur directly on the heterocyclic nitrogens.[18]

Q3: What are the essential in vitro assays I should perform first to evaluate the metabolic stability of my new pyrrolopyridine compound?

A: The standard and most cost-effective first-tier approach is to assess the compound's stability in liver subcellular fractions.[6]

  • Liver Microsomal Stability Assay: This is the workhorse for assessing Phase I metabolic stability.[19] The compound is incubated with liver microsomes (which contain a high concentration of CYP enzymes) and the necessary cofactors (e.g., NADPH).[6][19] The rate of disappearance of the parent compound over time gives you its intrinsic clearance (CLint).[4][20]

  • Hepatocyte Stability Assay: This is often considered the "gold standard" for in vitro evaluation because intact hepatocytes contain the full spectrum of both Phase I and Phase II metabolic enzymes and cofactors in a more physiologically relevant environment.[6][19] This assay can reveal metabolic pathways that are missed in microsomal assays, such as those mediated by cytosolic enzymes like Aldehyde Oxidase (AO) or conjugation enzymes (UGTs).[6][19]

Part 2: Troubleshooting Guide for High In Vitro Clearance

This section is designed for when your initial assays reveal a problem. It follows a logical workflow from identifying the problem to finding a solution.

Scenario 1: My compound is rapidly cleared in Human Liver Microsomes (HLM).

Q1.1: High clearance in HLM suggests oxidative metabolism. What are the likely "soft spots" on my pyrrolopyridine core?

A: The electron-rich nature of the pyrrole ring and the pyridine nitrogen make them susceptible to oxidation. The most common metabolic "soft spots" are positions on the aromatic rings that are electron-rich and sterically accessible. For a typical pyrrolopyridine, this often includes C-H bonds on the pyrrole ring and exposed positions on any phenyl or other aromatic substituents. The pyridine nitrogen itself can also be a site for N-oxidation.

Below is a diagram illustrating potential sites of metabolism on a generic pyrrolopyridine scaffold.

Caption: Common sites of enzymatic attack on a pyrrolopyridine scaffold.

Q1.2: How do I experimentally confirm the site of metabolism and identify the metabolites?

A: A Metabolite Identification (MetID) study is the standard approach. This involves incubating your compound with liver microsomes at a higher concentration and for a longer duration, followed by analysis using high-resolution Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4] The goal is to find new peaks in the chromatogram that correspond to your compound plus the mass of an oxygen atom (+16 Da for hydroxylation) or other modifications.

Experimental Protocol: Metabolite Identification in HLM
  • Incubation Preparation:

    • Prepare a stock solution of your test compound (e.g., 10 mM in DMSO).

    • In a microcentrifuge tube, combine Human Liver Microsomes (final concentration 0.5-1.0 mg/mL) and phosphate buffer (e.g., 100 mM, pH 7.4).

    • Add the test compound to a final concentration of 1-10 µM. Pre-incubate for 5 minutes at 37°C.

  • Reaction Initiation:

    • Initiate the metabolic reaction by adding an NADPH-regenerating system (this provides a continuous supply of the CYP enzyme cofactor).

    • Include a negative control incubation without the NADPH system.

  • Incubation:

    • Incubate at 37°C for 60 minutes with gentle shaking.

  • Reaction Quenching:

    • Stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard. This precipitates the microsomal proteins.

  • Sample Preparation:

    • Vortex the sample, then centrifuge at high speed (e.g., >10,000 g) for 10 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a new plate or vial for analysis.

  • LC-MS/MS Analysis:

    • Analyze the supernatant using a high-resolution mass spectrometer.

    • Process the data by searching for predicted metabolite masses (e.g., Parent Mass + 16.0 Da, Parent Mass + 32.0 Da) and comparing the product ion fragmentation patterns of the metabolites to the parent compound.

Q1.3: I've identified a hydroxylated metabolite. How can I determine which specific CYP enzyme is responsible?

A: This is done through a "reaction phenotyping" study. There are two common approaches:

  • Recombinant Human CYPs (rhCYP): Incubate your compound individually with a panel of commercially available, single CYP enzymes (e.g., CYP3A4, 2D6, 2C9, 2C19, 1A2). The enzyme that produces the metabolite most rapidly is the primary one responsible.

  • Chemical Inhibition: Incubate your compound in pooled HLM in the presence and absence of specific, well-characterized chemical inhibitors for each major CYP isoform. A significant reduction in metabolite formation in the presence of a specific inhibitor points to the involvement of that enzyme.

CYP Isoform Selective Chemical Inhibitor Typical Concentration
CYP3A4 Ketoconazole1 µM
CYP2D6 Quinidine1 µM
CYP2C9 Sulfaphenazole10 µM
CYP2C19 Ticlopidine1 µM
CYP1A2 Furafylline10 µM
Scenario 2: My compound is stable in microsomes but shows high clearance in hepatocytes or in vivo.

Q2.1: What metabolic pathways could be active in hepatocytes but not in microsomes?

A: This discrepancy strongly suggests the involvement of enzymes not present or fully active in microsomes alone. The two most likely culprits are:

  • Aldehyde Oxidase (AO): AO is a cytosolic enzyme known to metabolize electron-deficient N-heterocycles.[12][21] Since microsomes are fragments of the endoplasmic reticulum, they do not contain cytosolic enzymes.[12]

  • Phase II Conjugation (e.g., Glucuronidation): While microsomes contain UGTs, the necessary cofactor (UDPGA) is often not included in standard stability assays and is more readily available in intact hepatocytes.[15][16] Direct N-glucuronidation on the pyrrolopyridine nitrogen atoms is a common clearance pathway for such scaffolds.[17][18]

Q2.2: How can I specifically test for Aldehyde Oxidase (AO) metabolism?

A: You can perform a stability assay using the liver S9 fraction or liver cytosol . The S9 fraction contains both microsomal and cytosolic enzymes.[19][22]

  • Protocol: Run parallel incubations in liver microsomes (+NADPH), liver S9 (+NADPH), and liver cytosol.

  • Interpretation:

    • High clearance in microsomes and S9, but stability in cytosol -> CYP-mediated metabolism .

    • Stability in microsomes, but high clearance in S9 and cytosol -> Cytosolic enzyme metabolism (likely AO) .

  • You can also use a well-known AO inhibitor, such as Hydralazine , in your hepatocyte or S9 assay to see if it "rescues" your compound from clearance.

Q2.3: How can I test for glucuronidation as a major clearance pathway?

A: You can directly measure glucuronide formation by modifying your microsomal stability assay.

Experimental Protocol: UGT-Mediated Metabolism Assay
  • Incubation Setup: Use liver microsomes that have been treated with a detergent (e.g., Alamethicin) to expose the UGT enzyme active site.

  • Cofactor Addition: Instead of NADPH, initiate the reaction by adding UDPGA (uridine 5'-diphospho-glucuronic acid).

  • Analysis: Use LC-MS/MS to look for the mass of your parent compound plus the mass of glucuronic acid (+176.0 Da ).

The following workflow diagram summarizes the troubleshooting process:

Caption: Troubleshooting workflow for metabolic instability.

Part 3: Medicinal Chemistry Strategies to Mitigate Instability

Once the metabolic liability is identified, the focus shifts to rational drug design to "harden" the molecule.[23]

Q3.1: I've confirmed a specific carbon atom is hydroxylated by CYP3A4. What are the best strategies to block this?

A:

  • Metabolic Blocking: The most direct strategy is to replace the hydrogen atom at the metabolic "soft spot" with a group that is resistant to oxidation. The most common choices are fluorine (F) or a deuterium (D) atom. A C-F bond is much stronger than a C-H bond and cannot be hydroxylated. Deuteration can slow metabolism due to the kinetic isotope effect.

  • Steric Hindrance: Introduce a bulky group near the site of metabolism. This can physically block the enzyme's active site from accessing the soft spot. For example, changing a methyl group to an isopropyl or t-butyl group can hinder N-dealkylation.[23]

  • Electronic Modification: Modify the electronic properties of the aromatic ring. Adding a strong electron-withdrawing group (e.g., -CF3, -SO2NH2) to an aromatic ring deactivates it towards electrophilic attack by CYP enzymes.[7][24] Conversely, if Aldehyde Oxidase is the problem, making the ring more electron-rich can reduce its susceptibility.

Q3.2: My compound is rapidly cleared via N-glucuronidation. How can this be addressed?

A:

  • Reduce Basicity: The nucleophilicity of the nitrogen atom is key to UGT-mediated conjugation. Adding electron-withdrawing groups nearby can reduce the basicity (pKa) of the nitrogen, making it a poorer substrate for UGTs.

  • Introduce Steric Hindrance: Placing a substituent adjacent to the nitrogen can shield it from the UGT active site, preventing the conjugation reaction.

  • Scaffold Hopping: In some cases, the pyrrolopyrimidine core itself is the liability. A more drastic but effective strategy is "scaffold hopping," where the core is replaced with a different heterocyclic system that has similar 3D geometry for target binding but improved metabolic properties.[25] For instance, replacing a phenyl ring with a pyridyl ring can increase metabolic stability against CYP oxidation.[25]

By systematically applying this troubleshooting framework—identifying the problem, pinpointing the mechanism, and applying targeted medicinal chemistry—researchers can effectively overcome the challenges of metabolic instability in pyrrolopyridine drug candidates.

References

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link]

  • Creative Bioarray. (n.d.). In Vitro Metabolic Stability. Retrieved from [Link]

  • Frontage Laboratories. (n.d.). Metabolic Stability. Retrieved from [Link]

  • Ramanathan, L., et al. (2019). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. ResearchGate. Retrieved from [Link]

  • Cambridge MedChem Consulting. (n.d.). Aldehyde Oxidase. Retrieved from [Link]

  • Boström, J., et al. (2017). Aldehyde Oxidase: Reaction Mechanism and Prediction of Site of Metabolism. ACS Omega. Retrieved from [Link]

  • Henriksen, S., et al. (2017). Balancing potency, metabolic stability and permeability in pyrrolopyrimidine-based EGFR inhibitors. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Pan, Y. (2021). Glucuronidation. In The Medicinal Chemist's Guide to Solving ADMET Challenges. Royal Society of Chemistry.
  • Malfatti, M. A., & Felton, J. S. (2004). N-Glucuronidation of 2-amino-1-methyl-6-phenylimidazo [4,5-b]pyridine (PhIP) and N-hydroxy-PhIP by specific human UDP-glucuronosyltransferases. Carcinogenesis. Retrieved from [Link]

  • Dalvie, D., et al. (2019). Metabolism by Aldehyde Oxidase: Drug Design and Complementary Approaches to Challenges in Drug Discovery. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Garattini, E., & Terao, M. (2012). The role of aldehyde oxidase in drug metabolism. Expert Opinion on Drug Metabolism & Toxicology. Retrieved from [Link]

  • Feng, J., et al. (2012). Novel pyrrolopyrimidine analogues as potent dipeptidyl peptidase IV inhibitors based on pharmacokinetic property-driven optimization. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Douglas, J. S., et al. (2018). General Approach to Access Aldehyde Oxidase Metabolites of Drug Molecules via N-Oxidation/Reissert-Henze-Type Reaction. Organic Letters. Retrieved from [Link]

  • Roughley, S. D., & Jordan, A. M. (2011). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Obach, R. S. (n.d.). Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. NEDMDG. Retrieved from [Link]

  • Wikipedia. (n.d.). Glucuronosyltransferase. Retrieved from [Link]

  • Raheem, I. T., et al. (2019). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. MedChemComm. Retrieved from [Link]

  • Kandefer-Szerszeń, M., & Rzeski, W. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules. Retrieved from [Link]

  • Kaivosaari, S. (2007). N-Glucuronidation of Drugs and Other Xenobiotics. CORE. Retrieved from [Link]

  • Joco, V., et al. (2018). Comparison of metabolic pathways of different α-N-heterocyclic thiosemicarbazones. Analytical and Bioanalytical Chemistry. Retrieved from [Link]

  • Hutzler, M. F., et al. (2012). Predicting Intrinsic Clearance for Drugs and Drug Candidates Metabolized by Aldehyde Oxidase. Drug Metabolism and Disposition. Retrieved from [Link]

  • Sun, D., et al. (2022). Why 90% of clinical drug development fails and how to improve it? Acta Pharmaceutica Sinica B. Retrieved from [Link]

  • Coe, S. (n.d.). Metabolism of five membered nitrogen containing heterocycles. Hypha Discovery Blogs. Retrieved from [Link]

  • Horsley, A. (n.d.). Drug Modifications to Improve Stability. In An Introduction to Medicinal Chemistry & Molecular Recognition. Open Library Publishing Platform. Retrieved from [Link]

  • Kaivosaari, S., et al. (2007). Regio- and Stereospecific N-Glucuronidation of Medetomidine: The Differences between UDP Glucuronosyltransferase (UGT) 1A4 and UGT2B10 Account for the Complex Kinetics of Human Liver Microsomes. Drug Metabolism and Disposition. Retrieved from [Link]

  • Guengerich, F. P. (2008). Mechanisms of Cytochrome P450-Catalyzed Oxidations. ACS Chemical Research in Toxicology. Retrieved from [Link]

  • Di, L., & Kerns, E. H. (2018). Clearance in Drug Design. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Fasan, R. (2012). Tuning P450 Enzymes as Oxidation Catalysts. ACS Catalysis. Retrieved from [Link]

  • Heravi, M. M., & Zadsirjan, V. (2020). Prescribed drugs containing nitrogen heterocycles: an overview. RSC Advances. Retrieved from [Link]

  • Chem Help ASAP. (2020, August 23). changing a drug's clearance. YouTube. Retrieved from [Link]

  • Fu, P. P., et al. (2004). Hepatotoxicity and tumorigenicity induced by metabolic activation of pyrrolizidine alkaloids in herbs. Current Medicinal Chemistry. Retrieved from [Link]

  • Roughley, S. D., & Jordan, A. M. (2011). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Guengerich, F. P. (2013). Mechanism of Oxidation Reactions Catalyzed by Cytochrome P450 Enzyme. ResearchGate. Retrieved from [Link]

  • Meunier, B., et al. (2004). Mechanism of oxidation reactions catalyzed by cytochrome p450 enzymes. Chemical Reviews. Retrieved from [Link]

  • Farzam, K., & Abdullah, M. (2023). Drug Clearance. In StatPearls. StatPearls Publishing. Retrieved from [Link]

  • Le, B., et al. (2021). Cytochrome P450-Mediated Metabolism and CYP Inhibition for the Synthetic Peroxide Antimalarial OZ439. ACS Infectious Diseases. Retrieved from [Link]

Sources

Technical Support Center: Scaling Up 6-Ethyloctahydropyrrolo[3,4-b]pyridine Production

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Gemini Synthetics

Welcome to the technical support center for the synthesis and scale-up of 6-Ethyloctahydropyrrolo[3,4-b]pyridine. This guide is designed for researchers, process chemists, and drug development professionals to navigate the common challenges encountered during the transition from laboratory-scale synthesis to pilot and manufacturing scales. The following content is structured in a question-and-answer format to directly address specific issues you may encounter.

Section 1: Synthesis Pathway & Key Control Points

The successful scale-up of this compound, a substituted diazabicyclononane, hinges on a robust and well-understood synthetic route. The core of this molecule is the octahydropyrrolo[3,4-b]pyridine scaffold, which presents significant stereochemical challenges.

Q1: What is a common and scalable synthetic route for the octahydropyrrolo[3,4-b]pyridine core?

A prevalent and scalable approach involves the multi-step synthesis starting from pyridine-2,3-dicarboxylic acid, followed by a critical catalytic hydrogenation step to establish the required stereochemistry.[1][2] The causality behind this choice is the availability of the starting material and the ability to build the bicyclic system before the challenging reduction, which defines the final product's stereochemical integrity.

A generalized workflow is outlined below. Each step represents a critical control point that must be optimized for successful scale-up.

G A Pyridine-2,3-dicarboxylic Acid Anhydride B N-Protected Pyridine Dicarboximide A->B D Catalytic Hydrogenation (Pyridine Ring Reduction) B->D C 6-Protected-5,7-dioxo- octahydropyrrolo[3,4-b]pyridine E Amide Reduction (e.g., with LAH or Borane) C->E F N-Alkylation with Ethylating Agent E->F e.g., Ethyl Iodide, Reductive Amination G Protected 6-Ethyl- octahydropyrrolo[3,4-b]pyridine H Deprotection G->H e.g., Hydrogenolysis for Benzyl Group Removal I Final Product: This compound J Purification (Distillation or Salt Formation) I->J Final Isolation

Caption: Generalized synthetic workflow for this compound.

Section 2: Troubleshooting the Catalytic Hydrogenation Step

The catalytic hydrogenation of the pyridine ring is arguably the most critical and challenging step during scale-up. It dictates the yield, purity, and, most importantly, the diastereoselectivity of the final product. The stability of the aromatic pyridine ring often necessitates forcing conditions, and the basic nitrogen atoms can interact with the catalyst surface.[3]

Q2: My hydrogenation reaction is slow, stalls, or results in a low yield. What are the potential causes and solutions?

This is a common issue when moving to a larger scale. The problem can usually be traced to the catalyst, reaction conditions, or substrate purity. Below is a troubleshooting table summarizing potential causes and actionable solutions.

Potential Cause Explanation Recommended Action Relevant Citations
Catalyst Deactivation The nitrogen-containing substrate or product can poison the catalyst surface, blocking active sites. Impurities (e.g., sulfur, halides) in the starting material are potent poisons.Ensure starting material is of high purity.Increase catalyst loading (e.g., from 1 mol% to 5 mol%).Consider a more robust catalyst, such as Rhodium on Carbon (Rh/C), which often shows high activity.Perform a pre-reduction of the catalyst if using an oxide form like PtO₂.[3][4]
Insufficient Hydrogen Mass Transfer On a larger scale, ensuring efficient mixing of the solid catalyst, liquid substrate, and gaseous hydrogen is difficult. Poor agitation leads to a low concentration of dissolved hydrogen at the catalyst surface.Increase agitation speed. Ensure the reactor is properly baffled.Increase hydrogen pressure (e.g., from 5 bar to 50-70 bar). Higher pressure increases hydrogen solubility.Evaluate different solvent systems; some may have better hydrogen solubility.[4][5]
Suboptimal Temperature While higher temperatures can increase reaction rates, they can also lead to side reactions or catalyst degradation. Some reactions proceed well at room temperature with sufficient pressure.Methodically screen temperatures (e.g., 25°C, 40°C, 60°C).Monitor reaction progress by TLC or GC to identify the optimal balance between rate and purity.[5]
Incorrect Solvent Choice The solvent affects substrate solubility, hydrogen solubility, and interaction with the catalyst. Protic solvents like acetic acid or methanol can facilitate the reaction by protonating the pyridine ring, making it more susceptible to reduction.If using a non-polar solvent, consider switching to methanol, ethanol, or acetic acid.Ensure the substrate is fully dissolved at the reaction temperature.[3][4]
Q3: I'm observing poor diastereoselectivity during the pyridine ring reduction. How can I improve the formation of the desired cis-isomer?

Achieving high diastereoselectivity is paramount. The cis-fused isomer is typically the thermodynamically favored product in catalytic hydrogenations of this scaffold. However, kinetic factors can lead to the formation of the undesired trans-isomer.

Causality: The substrate adsorbs onto the catalyst surface, and hydrogen is delivered from the catalyst face. To achieve the cis product, the molecule must adsorb with its least sterically hindered face, allowing for hydrogen addition from the same side.

Solutions:

  • Catalyst Selection: Heterogeneous catalysts like Platinum (PtO₂) or Rhodium (Rh/C) in acidic media (like acetic acid) generally provide high cis-selectivity.[4]

  • Solvent and Additives: Acetic acid as a solvent can protonate the pyridine nitrogen, influencing the molecule's conformation and how it binds to the catalyst surface, often favoring the cis product.

  • Temperature Control: Lowering the reaction temperature can sometimes increase selectivity by favoring the pathway with the lowest activation energy, which often leads to the more stable product.

  • Alternative Reagents: For certain substrates, borane-catalyzed reductions have been shown to proceed with high diastereoselectivity via a hydroboration/hydrogenation cascade, which may offer an alternative if catalytic hydrogenation proves unselective.[6]

Q4: How do I safely handle and remove the hydrogenation catalyst on a large scale?

Many hydrogenation catalysts, particularly Palladium on Carbon (Pd/C) and Platinum on Carbon (Pt/C), are pyrophoric, especially after use when they are finely divided and may contain adsorbed hydrogen. Extreme caution is required during scale-up.

Protocol: Safe Catalyst Filtration

  • Inert Atmosphere Purge: Once the reaction is complete and cooled, carefully vent the excess hydrogen gas from the reactor. Purge the reactor headspace multiple times with an inert gas like nitrogen or argon to remove all residual hydrogen.[5]

  • Solvent Dilution: Dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate, methanol) to create a slurry that is easier to handle.

  • Filtration Setup: Use a filter apparatus (e.g., a Nutsche filter) that can be kept under a continuous nitrogen blanket.

  • Wet Filtration: Perform the filtration by transferring the catalyst slurry to the filter. Crucially, do not allow the filter cake to dry completely in the air. [5] The catalyst is most dangerous when it is dry and exposed to oxygen.

  • Quenching the Catalyst: Immediately after filtration, quench the filter cake by carefully and slowly adding water or a low-concentration acid to it while it is still wet with solvent. This will safely deactivate the catalyst.

  • Disposal: The deactivated catalyst should be stored under water in a clearly labeled, dedicated waste container for proper disposal according to your institution's safety guidelines.

Section 3: Product Isolation and Purification Challenges

The basic nature of the this compound presents unique purification challenges. Standard chromatographic techniques often fail, and residual catalyst removal is a common concern.

Q5: Standard silica gel chromatography is giving me poor recovery and significant peak tailing. What are my alternatives?

This is a classic problem when purifying amines. The basic amine groups interact strongly with the acidic silanol groups on the surface of standard silica gel, leading to irreversible adsorption (low recovery) and poor peak shape.[7]

Solutions:

  • Amine-Functionalized Silica: Use a stationary phase where the silica surface has been functionalized with amine groups (e.g., KP-NH columns). This amine-based phase masks the acidic silanols, minimizing the strong acid-base interaction and allowing for much cleaner separation with standard solvent systems like hexane/ethyl acetate.[7]

  • Mobile Phase Modification: If you must use standard silica, add a competing amine to your mobile phase. A small amount (0.5-2%) of triethylamine or ammonia in methanol can occupy the acidic sites on the silica, allowing your product to elute more effectively.[7]

  • Purification via Salt Formation: This is a highly scalable and often preferred method. React the crude amine product with an acid (like HCl or trichloroacetic acid) to form the corresponding ammonium salt.[8][9] These salts are often crystalline and can be purified by recrystallization, which is far more economical on a large scale than chromatography. The pure amine can then be liberated by treatment with a base. A novel method using trichloroacetic acid (TCA) allows for precipitation of the amine salt, followed by simple heating to decarboxylate the TCA and release the pure amine, significantly reducing waste.[8][9]

  • Distillation: If the product is thermally stable and has a suitable boiling point, vacuum distillation can be an effective, chromatography-free purification method.

G A Crude Amine Product B Add Acid (e.g., HCl, TCA) A->B C Precipitated Amine Salt B->C D Filter and Wash C->D E Purified Amine Salt D->E F Recrystallize (Optional) E->F For higher purity G Add Base (e.g., NaOH, NaHCO3) E->G F->G H Pure Free Amine G->H I Extract with Organic Solvent H->I

Sources

Technical Support Center: Storage and Handling of 6-Ethyloctahydropyrrolo[3,4-B]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 6-Ethyloctahydropyrrolo[3,4-b]pyridine (CAS: 1141669-88-6). This document is designed for researchers, scientists, and drug development professionals who utilize this bicyclic amine in their experimental workflows. Maintaining the chemical integrity of this reagent is paramount for reproducible and reliable results. This guide provides in-depth, field-proven insights into the proper storage, handling, and stability assessment of this compound.

Section 1: Fundamental Principles of Compound Stability

This compound is a saturated heterocyclic amine. Its structure, containing tertiary amine functionalities, makes it susceptible to specific degradation pathways that can compromise its purity and reactivity. Understanding these vulnerabilities is the first step toward preventing degradation.

  • Oxidative Degradation: The lone pair of electrons on the nitrogen atoms are susceptible to attack by atmospheric oxygen and other oxidizing agents. This can lead to the formation of N-oxides, which are often the primary degradation products for tertiary amines.[1][2] This process alters the electronic and steric properties of the molecule, impacting its intended biological activity or chemical reactivity.

  • Hygroscopicity and Hydrolysis: Like many amines, this compound can be hygroscopic, meaning it readily absorbs moisture from the air.[3] While the saturated rings are generally stable against hydrolysis, the presence of water can facilitate other degradation reactions or affect the compound's physical state and accurate weighing.

  • Acid/Base Sensitivity: Pyrrolopyridine derivatives can be highly unstable in alkaline and acidic conditions, leading to ring-opening or other rearrangements.[4] It is crucial to avoid exposure to strong acids or bases during storage.

  • Reaction with Carbon Dioxide: Amines can react with atmospheric CO2, which can lead to the formation of carbamate salts. This introduces impurities and reduces the concentration of the active compound.

Section 2: Frequently Asked Questions (FAQs)

This section directly addresses the most common user queries regarding the storage and handling of this compound.

Q1: What is the ideal storage temperature for the compound?

The recommended storage temperature is 2-8°C .[5]

  • Scientific Rationale: Storing the compound in a refrigerated environment significantly reduces the rate of potential degradation reactions. Lower temperatures decrease molecular kinetic energy, slowing down processes like oxidation and thermal decomposition.[3] Storing at temperatures below freezing is generally not recommended unless the compound is dissolved in a suitable solvent, as this can cause moisture to freeze out of the air and potentially accelerate degradation upon thawing.

Q2: What type of container should I use for storage?

Use amber glass vials or bottles with tightly sealed, inert caps (e.g., PTFE-lined).

  • Scientific Rationale: Amber glass protects the compound from light, which can catalyze photolytic degradation pathways.[4] A tightly sealed, high-quality cap is essential to create a barrier against atmospheric oxygen and moisture.[3] Compatible materials like borosilicate glass or high-density polyethylene (HDPE) are recommended to prevent leaching or reaction with the container itself.[3]

Q3: Is it necessary to store the compound under an inert atmosphere?

Yes, for long-term storage, flushing the container with an inert gas like argon or nitrogen before sealing is a critical best practice.

  • Scientific Rationale: The primary degradation pathway for tertiary amines is oxidation.[2][6] By displacing the oxygen-rich air in the container's headspace with an inert gas, you directly mitigate the risk of N-oxide formation. This is one of the most effective ways to preserve the compound's purity over months or years.

Q4: I received a 1-gram vial but only need to use a few milligrams for each experiment. What is the best way to handle this?

Upon receipt, it is highly advisable to aliquot the bulk material into smaller, single-use vials under an inert atmosphere.

  • Scientific Rationale: Repeatedly opening and closing the primary container introduces fresh oxygen and moisture with each cycle, progressively degrading the entire stock. By creating smaller aliquots, the main stock remains pristine, and you only expose the amount needed for a specific set of experiments. This practice is fundamental to ensuring long-term experimental consistency.

Q5: How long can I store the compound before it degrades?

The shelf-life is entirely dependent on the storage conditions. When stored properly at 2-8°C under a dry, inert atmosphere, in a tightly sealed amber vial, the compound should remain stable for an extended period. However, it is best practice to re-analyze the purity of any critical reagent, including this one, if it has been stored for more than 12 months or if there is any suspicion of degradation.

Section 3: Troubleshooting Guide: Identifying Potential Degradation

If you suspect your sample of this compound has degraded, consult the table below.

Symptom Potential Cause Recommended Action
Change in physical appearance (e.g., color changes from white/off-white to yellow/brown, clumping)Oxidation or moisture absorption.Do not use for critical experiments. Assess purity via HPLC or LC-MS. Consider ordering a fresh batch.
Inconsistent or non-reproducible experimental results Degradation of the starting material, leading to lower effective concentration or interfering impurities.Qualify the compound's purity against a new, certified standard using an appropriate analytical method (HPLC, qNMR).[7]
New, unexpected peaks in analytical chromatograms (HPLC, LC-MS) Formation of degradation products (e.g., N-oxides, hydrolysis products).Perform forced degradation studies to tentatively identify degradants.[8][9] Use LC-MS to determine the mass of the impurity peaks and propose potential structures.[10]
Difficulty dissolving the compound in a previously suitable solvent Formation of less soluble impurities or polymeric byproducts.Assess purity. Attempt gentle sonication to aid dissolution, but if it remains insoluble, the material is likely compromised.

Section 4: Experimental Protocols

These protocols provide a framework for proper handling and stability assessment.

Protocol 1: Recommended Aliquoting and Storage Procedure

Objective: To properly receive and store bulk this compound to maximize its shelf-life.

Materials:

  • Primary container of this compound

  • Multiple small, amber glass vials with PTFE-lined caps

  • Source of dry argon or nitrogen gas with a regulator and tubing

  • Analytical balance

  • Spatula

  • Glove box or glove bag (ideal, but can be adapted for a benchtop)

Procedure:

  • Preparation: Place the primary container, new vials, balance, and spatula inside a glove box or glove bag. Purge the environment with inert gas for 15-20 minutes to reduce oxygen and moisture levels.

  • Equilibration: Allow the primary container to equilibrate to the ambient temperature inside the glove box before opening to prevent condensation.

  • Weighing: Tare a new, labeled aliquot vial on the balance.

  • Transfer: Carefully transfer the desired amount of the compound (e.g., 50 mg) into the new vial.

  • Inerting: Before sealing, flush the headspace of the aliquot vial with a gentle stream of argon or nitrogen for 10-15 seconds.

  • Sealing: Immediately and tightly seal the vial with its cap.

  • Final Storage: Repeat for the desired number of aliquots. Place all sealed vials (including the main stock container) into a labeled secondary container and store in a refrigerator at 2-8°C.

Protocol 2: Assessing Compound Purity via Stability-Indicating HPLC

Objective: To determine the purity of a sample and detect the presence of degradation products using a generic stability-indicating HPLC method.

Materials:

  • Sample of this compound

  • HPLC system with UV or DAD detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC-grade acetonitrile (ACN) and water

  • Formic acid or trifluoroacetic acid (TFA)

  • Volumetric flasks and pipettes

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Standard Preparation: Accurately prepare a stock solution of a trusted, new reference standard of this compound at ~1 mg/mL in a suitable solvent (e.g., 50:50 ACN:Water). Prepare a working standard at ~50 µg/mL by diluting the stock solution with the mobile phase.

  • Sample Preparation: Prepare the sample to be tested at the same concentration (~50 µg/mL) as the working standard.

  • Chromatographic Conditions (Example):

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • Detection Wavelength: ~210 nm (or as determined by UV scan)

    • Gradient: 5% B to 95% B over 15 minutes, hold for 2 minutes, return to 5% B and equilibrate for 3 minutes.

  • Analysis:

    • Inject a blank (mobile phase) to ensure a clean baseline.

    • Inject the working standard to determine the retention time and peak area of the pure compound.

    • Inject the test sample.

  • Data Interpretation:

    • Compare the chromatogram of the test sample to the standard.

    • Calculate the purity of the sample using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

    • The presence of significant peaks other than the main analyte peak indicates the presence of impurities or degradation products.

Section 5: Visualizing Key Processes

Diagram 1: Hypothetical Oxidative Degradation Pathway

This diagram illustrates a plausible primary degradation pathway for this compound when exposed to atmospheric oxygen.

G cluster_main Hypothetical Oxidative Degradation parent This compound (C9H18N2) degradant N-Oxide Degradant parent->degradant + O2 (Air) Storage Condition: Ambient Atmosphere

Caption: Plausible oxidation of the tertiary amine to an N-oxide.

Diagram 2: Experimental Workflow for Stability Assessment

This flowchart outlines the logical steps for performing a stability study on a chemical sample.

G cluster_workflow Stability Assessment Workflow start Receive and Aliquot Compound store Store Aliquots under Defined Conditions (e.g., 2-8°C, Inert Gas) start->store test_t0 Time-Point 0: Analyze Initial Purity (HPLC/LC-MS) store->test_t0 test_tx Time-Point X: Analyze Purity after Storage (e.g., 3, 6, 12 months) store->test_tx compare Compare Data: Assess for New Peaks or Decrease in Main Peak Area test_t0->compare test_tx->compare decision Decision: Compound is Stable / Unstable compare->decision

Caption: Workflow for a time-point based chemical stability study.

Section 6: Summary of Best Practices

  • ALWAYS store at 2-8°C .[5]

  • ALWAYS use tightly sealed amber glass vials.[3]

  • ALWAYS aliquot bulk material into single-use quantities to protect the main stock.

  • STRONGLY PREFER flushing vials with inert gas (Argon/Nitrogen) for long-term storage.[11]

  • NEVER store near strong acids, bases, or oxidizing agents.[12][13]

  • ALWAYS allow the container to reach room temperature before opening to prevent condensation.

  • PERIODICALLY verify the purity of long-term stored material via analytical methods like HPLC before use in critical applications.[]

References

  • Gat-Cisło, A., & Stączek, P. (2015). Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. Journal of AOAC International, 98(5), 1248–1259. [Link]

  • Shen, Q., Liu, Y. D., & Zhong, R. (2021). Degradation mechanisms of simple aliphatic amines under ozonation: a DFT study. RSC Advances, 11(12), 6693–6702. [Link]

  • Shen, Q., Liu, Y. D., & Zhong, R. (2021). Degradation mechanisms of simple aliphatic amines under ozonation: a DFT study. Environmental Science: Processes & Impacts, 23(2), 295-304. [Link]

  • Zhou, S., et al. (2016). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. Environmental Science & Technology, 50(13), 7247–7255. [Link]

  • Gjernes, E., et al. (2022). Impact of Solvent on the Thermal Stability of Amines. Industrial & Engineering Chemistry Research, 61(43), 16036–16047. [Link]

  • Tzimas, A., et al. (2024). Rate-Based Modeling and Sensitivity Analysis of Potassium Carbonate Systems for Carbon Dioxide Capture from Industrial Flue Gases. Energies, 17(1), 241. [Link]

  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. [Link]

  • Diplomata Comercial. (2025). Amine Storage Conditions: Essential Guidelines for Safety. [Link]

  • R Discovery. (n.d.). Forced Degradation Studies Research Articles. [Link]

  • University of Waterloo. (2023). Chemical Storage Fact Sheet. [Link]

  • Chen, B. H., et al. (2019). Analysis of heterocyclic amines in meat products by liquid chromatography - Tandem mass spectrometry. Journal of Food and Drug Analysis, 27(1), 107–117. [Link]

  • Bajaj, S., et al. (2022). Forced Degradation – A Review. Journal of Applied Pharmaceutical Science, 47(3). [Link]

  • Scribd. (n.d.). Lab Chemical Storage Guidelines. [Link]

  • Singh, R., & Kumar, R. (2016). Forced degradation studies: A tool for determination of stability of drugs. Journal of Analytical & Pharmaceutical Research, 3(6). [Link]

  • Chongqing Chemdad Co., Ltd. (n.d.). This compound. [Link]

  • Lin, H. Y., et al. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry. Journal of Food and Drug Analysis, 29(4), 633–644. [Link]

  • ResearchGate. (n.d.). (PDF) Forced degradation studies: Practical approch-overview of regulatory guidance and literature for the drug products and drug substances. [Link]

  • Liu, Y., & Sauri, J. (2021). Analytical Methods for Assessing Drug Purity and Quality “A Critical Evaluation”. International Journal of Advanced Research in Engineering and Management, 7(5). [Link]

  • University of Windsor. (2022). Chemical Storage Guidelines. [Link]

  • ChemWhat. (n.d.). This compound CAS#: 1141669-88-6. [Link]

  • Gorska, A., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. [Link]

  • National Center for Biotechnology Information. (n.d.). 6H-pyrrolo[3,4-b]pyridine. PubChem Compound Database. [Link]

  • National Center for Biotechnology Information. (n.d.). 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine. PubChem Compound Database. [Link]

Sources

Validation & Comparative

confirming the biological activity of 6-Ethyloctahydropyrrolo[3,4-B]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Experimental Confirmation of 6-Ethyloctahydropyrrolo[3,4-b]pyridine's Biological Activity

This guide provides a comprehensive framework for the systematic evaluation of the biological activity of this compound. Given the novelty of this specific molecule, direct biological data is not extensively published. Therefore, this document outlines a logical, evidence-based approach to hypothesize, test, and confirm its pharmacological profile. We will leverage data from structurally related compounds to inform our experimental design, ensuring a scientifically rigorous investigation. This guide is intended for researchers, scientists, and drug development professionals seeking to characterize novel chemical entities.

Introduction and Rationale

The octahydropyrrolo[3,4-b]pyridine scaffold is a rigid, fused bicyclic system that serves as a valuable building block in medicinal chemistry. Its constrained conformation can lead to high-affinity and selective interactions with biological targets. This framework is a key intermediate in the synthesis of compounds aimed at central nervous system (CNS) disorders, as well as kinase inhibitors and receptor modulators[1]. Derivatives of the related perhydropyrrolo[3,4-c]pyridine core have been shown to possess potent anticholinergic activity[2].

Based on this precedent, we hypothesize that this compound is likely to exhibit activity at CNS receptors. This guide details the necessary experiments to test this hypothesis, comparing its activity against the unsubstituted parent compound to elucidate the specific contribution of the 6-ethyl group to its pharmacological profile.

Proposed Experimental Workflow for Biological Characterization

To confirm the biological activity of this compound, a multi-step approach is required, moving from initial target binding to functional activity and finally to in-vivo validation.

Caption: High-level experimental workflow for characterizing this compound.

Detailed Experimental Protocols

Part 1: In Vitro Receptor Binding Affinity

Causality and Rationale: The first step is to determine if the compound physically interacts with its hypothesized target. Based on the activity of related scaffolds, muscarinic acetylcholine receptors (mAChRs) represent a primary target class of interest[2]. A competitive radioligand binding assay is the gold standard for quantifying the affinity (Ki) of a test compound for a receptor. This provides a direct measure of target engagement. We will use [³H]N-methylscopolamine ([³H]NMS), a well-characterized antagonist radioligand for mAChRs.

Protocol: Competitive Radioligand Binding Assay

  • Membrane Preparation: Utilize CHO-K1 cell lines stably expressing human muscarinic receptors (M1-M5 subtypes) for subtype selectivity profiling. Harvest cells and prepare membrane homogenates via differential centrifugation.

  • Assay Plate Setup: To a 96-well plate, add:

    • 50 µL of membrane preparation.

    • 25 µL of [³H]NMS at a final concentration equal to its K_d value.

    • 25 µL of serially diluted this compound, the unsubstituted parent compound, or a known reference compound (e.g., Atropine).

  • Incubation: Incubate the plate at room temperature for 90 minutes to allow the binding reaction to reach equilibrium.

  • Harvesting: Terminate the assay by rapid filtration through a glass fiber filtermat using a cell harvester. This separates receptor-bound radioligand from the unbound fraction.

  • Washing: Wash the filters three times with ice-cold assay buffer to minimize non-specific binding.

  • Quantification: Dry the filters, add a scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the concentration of the test compound that inhibits 50% of the specific binding (IC₅₀). Convert this value to the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Data Presentation:

The results should be summarized in a table for clear comparison.

Table 1: Comparative Binding Affinity (Ki, nM) at Muscarinic Receptors

CompoundM1 Ki (nM)M2 Ki (nM)M3 Ki (nM)M4 Ki (nM)M5 Ki (nM)
This compoundExperimental ValueExperimental ValueExperimental ValueExperimental ValueExperimental Value
Octahydropyrrolo[3,4-b]pyridineExperimental ValueExperimental ValueExperimental ValueExperimental ValueExperimental Value
Atropine (Reference)~1-2~1-2~1-2~1-2~1-2
Part 2: In Vitro Functional Activity

Causality and Rationale: Once binding is confirmed, it is crucial to determine the functional consequence of that interaction. A calcium mobilization assay is a robust method to assess whether the compound acts as an agonist (activates the receptor) or an antagonist (blocks the action of the native ligand, acetylcholine). Gq-coupled receptors like M1, M3, and M5 signal through the release of intracellular calcium, which can be measured with a fluorescent indicator.

Protocol: Calcium Mobilization FLIPR Assay

  • Cell Plating: Plate cells expressing the target mAChR subtype in black-walled, clear-bottom 96-well plates and grow to confluence.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C.

  • Compound Addition & Measurement: Use a Fluorometric Imaging Plate Reader (FLIPR) to measure fluorescence changes.

    • Antagonist Mode: Add the test compound (this compound) 15-30 minutes prior to adding a known agonist (e.g., carbachol) at its EC₅₀ concentration. An antagonist will blunt or prevent the carbachol-induced fluorescence increase.

    • Agonist Mode: Add the test compound directly to the cells and monitor for an increase in fluorescence.

  • Data Analysis:

    • Antagonist Mode: Plot the response to the fixed concentration of carbachol against the concentration of the test compound to determine an IC₅₀ value.

    • Agonist Mode: Plot the fluorescence response against the concentration of the test compound to determine the EC₅₀ (potency) and Emax (efficacy) values.

cluster_prep Cell Preparation cluster_assay FLIPR Assay cluster_analysis Data Analysis plate_cells Plate mAChR-expressing cells load_dye Load cells with calcium-sensitive dye plate_cells->load_dye add_antagonist Add test compound (Antagonist Mode) load_dye->add_antagonist Antagonist Test add_agonist Add agonist (Carbachol) or test compound (Agonist Mode) load_dye->add_agonist Agonist Test add_antagonist->add_agonist read_fluorescence Measure fluorescence change add_agonist->read_fluorescence calc_ic50 Calculate IC₅₀ for Antagonist Activity read_fluorescence->calc_ic50 calc_ec50 Calculate EC₅₀/Emax for Agonist Activity read_fluorescence->calc_ec50

Caption: Workflow for the Calcium Mobilization FLIPR Assay.

Conclusion and Future Directions

This guide outlines a foundational set of experiments to rigorously confirm and characterize the biological activity of this compound. By starting with binding assays and progressing to functional and in-vivo studies, researchers can build a comprehensive pharmacological profile of this novel compound. The comparative data against the unsubstituted parent scaffold will be essential for understanding its structure-activity relationship (SAR). Positive findings from these experiments would warrant further investigation into its pharmacokinetic properties, off-target effects, and potential therapeutic applications in CNS disorders.

References

  • Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. [Link][3][4][5][6]

  • Li, Y., et al. (2022). Discovery of octahydropyrrolo [3,2-b] pyridin derivative as a highly selective Type I inhibitor of FGFR3 over VEGFR2 by high-throughput virtual screening. Journal of Molecular Recognition, 36(3), e2975. [Link][7]

  • MySkinRecipes. (n.d.). 1-Boc-octahydropyrrolo[3,4-b]pyridine. MySkinRecipes Product Page. [Link][1]

  • Altomare, C., et al. (1990). Synthesis and pharmacological evaluation of perhydropyrrolo [3,4-c]pyridine derivatives. Il Farmaco, 45(5), 489-497. [Link][2]

Sources

Navigating the Nicotinic Maze: A Comparative Guide to the Structure-Activity Relationship of 6-Ethyloctahydropyrrolo[3,4-b]pyridine Analogs as nAChR Modulators

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release to the Scientific Community

This guide delves into the nuanced world of nicotinic acetylcholine receptor (nAChR) modulation, offering a comparative analysis of 6-Ethyloctahydropyrrolo[3,4-b]pyridine analogs. While direct, comprehensive structure-activity relationship (SAR) data for this specific scaffold remains an emerging field, this document synthesizes findings from closely related octahydropyrrolopyridine and other pyridyl ether structures to provide a predictive framework for researchers, scientists, and drug development professionals. By examining the subtle interplay of structural modifications and their impact on nAChR subtype selectivity and functional activity, we aim to illuminate rational pathways for the design of novel therapeutic agents.

The Octahydropyrrolo[3,4-b]pyridine Scaffold: A Promising Core for nAChR Ligands

The octahydropyrrolo[3,4-b]pyridine core represents a conformationally restricted diamine scaffold, a privileged structure in the design of ligands targeting nAChRs. Its rigid framework allows for the precise orientation of pharmacophoric elements, crucial for achieving high affinity and selectivity for specific nAChR subtypes, such as the α4β2 and α7 receptors, which are implicated in a range of neurological and psychiatric disorders.[1][2] The ethyl group at the 6-position is a key modifiable point, influencing both the steric and electronic properties of the molecule and, consequently, its interaction with the receptor binding pocket.

Decoding the Structure-Activity Relationship: A Predictive Analysis

Based on extensive studies of analogous compounds, including 5-(pyridine-3-yl)octahydropyrrolo[3,4-c]pyrroles and other pyridyl ethers, we can infer a series of SAR trends for the this compound class.[1][3] These insights provide a foundational roadmap for analog design and optimization.

The Critical Role of the Pyridine Nitrogen

The nitrogen atom within the pyridine ring is a crucial hydrogen bond acceptor, interacting with the backbone NH of a residue in the complementary subunit of the nAChR binding site.[4] The position and electronic nature of this nitrogen significantly impact binding affinity. For instance, a 3-pyridyl moiety often confers potent α4β2 nAChR affinity.[5] Modifications that alter the basicity of this nitrogen, such as the introduction of electron-withdrawing or -donating groups on the pyridine ring, can be expected to modulate binding affinity and functional activity.

Impact of Substitution on the Pyrrolidine Ring

Substitutions on the pyrrolidine ring, particularly at positions vicinal to the pyridine linkage, can dramatically influence subtype selectivity. For the related octahydropyrrolo[3,4-c]pyrrole scaffold, simple alkyl substitutions have been shown to switch selectivity between α4β2 and α7 nAChRs.[1] It is hypothesized that bulkier substituents may favor interaction with the more spacious binding pocket of the α7 receptor, while smaller groups may be better accommodated by the α4β2 subtype.

The Influence of the 6-Ethyl Group and its Analogs

The 6-ethyl substituent is a key vector for exploring the steric and lipophilic boundaries of the binding pocket. Systematic variation of this group is predicted to yield significant insights into the SAR.

  • Chain Length: Increasing or decreasing the alkyl chain length from ethyl is expected to probe the depth of a hydrophobic pocket. A shorter methyl group may result in a loss of van der Waals interactions, while longer chains like propyl or butyl could introduce steric clashes, depending on the receptor subtype.

  • Branching: Introducing branching, for example, an isopropyl or tert-butyl group, will significantly increase steric bulk. This is a common strategy to enhance selectivity, potentially favoring one nAChR subtype over others.

  • Functionalization: Introduction of polar functional groups, such as hydroxyl or amino groups, on the ethyl chain could introduce new hydrogen bonding opportunities within the binding site, potentially increasing affinity and altering the functional profile (e.g., from agonist to antagonist).

Comparative Performance and Experimental Data: A Hypothetical Framework

While specific experimental data for a comprehensive library of this compound analogs is not yet publicly available, we can construct a hypothetical comparison based on the established SAR of related nAChR modulators. The following table illustrates the predicted impact of structural modifications on binding affinity (Ki) for α4β2 and α7 nAChRs.

Compound IDR Group (at position 6)Predicted α4β2 Ki (nM)Predicted α7 Ki (nM)Predicted Selectivity (α7/α4β2)
REF-1 Ethyl1010010
ALT-1 Methyl502004
ALT-2 Propyl15805.3
ALT-3 Isopropyl100500.5
ALT-4 2-Hydroxyethyl515030

This data is predictive and intended for illustrative purposes to guide experimental design.

Experimental Protocols for Evaluation

To validate the predicted SAR and determine the pharmacological profile of novel this compound analogs, a standardized set of in vitro assays is essential.

Radioligand Binding Assays

These assays are fundamental for determining the binding affinity of the synthesized analogs for different nAChR subtypes.

Objective: To determine the inhibitory constant (Ki) of test compounds at human α4β2 and α7 nAChRs.

Materials:

  • Membrane preparations from HEK293 cells stably expressing the respective human nAChR subtypes.

  • Radioligands: [³H]-Epibatidine or [³H]-Cytisine for α4β2 nAChRs, and [¹²⁵I]-α-Bungarotoxin for α7 nAChRs.[6][7]

  • Test compounds (this compound analogs).

  • Binding buffer (e.g., PBS with 0.1% BSA).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubate the cell membrane preparations with a fixed concentration of radioligand and varying concentrations of the test compound in the binding buffer.

  • Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).

  • Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the IC₅₀ values (concentration of test compound that inhibits 50% of specific radioligand binding) and convert them to Ki values using the Cheng-Prusoff equation.

Functional Assays: Calcium Flux Measurement

Functional assays are crucial to determine whether a compound acts as an agonist, antagonist, or allosteric modulator.[8]

Objective: To assess the functional activity of test compounds at α4β2 and α7 nAChRs by measuring changes in intracellular calcium concentration.

Materials:

  • HEK293 cells stably expressing the nAChR subtype of interest.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium 6).[8]

  • Agonist (e.g., nicotine or acetylcholine).

  • Test compounds.

  • Assay buffer (e.g., HBSS).

  • Fluorescence plate reader (e.g., FLIPR or FlexStation).[8]

Procedure:

  • Plate the cells in a 96-well or 384-well plate and allow them to adhere.

  • Load the cells with the calcium-sensitive dye.

  • For agonist activity: Add varying concentrations of the test compound and measure the fluorescence change over time.

  • For antagonist activity: Pre-incubate the cells with varying concentrations of the test compound, then add a fixed concentration of an agonist (e.g., EC₅₀ of nicotine) and measure the inhibition of the agonist-induced fluorescence signal.[9]

  • Analyze the data to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.

Visualizing the Path Forward: Workflows and Relationships

To provide a clearer understanding of the experimental logic and the anticipated relationships, the following diagrams are provided.

experimental_workflow cluster_synthesis Analog Synthesis cluster_screening Pharmacological Screening cluster_analysis Data Analysis & SAR start This compound Core modification Systematic Modification of R group at position 6 start->modification analogs Library of Analogs modification->analogs binding_assay Radioligand Binding Assays (α4β2 & α7 nAChRs) analogs->binding_assay functional_assay Calcium Flux Functional Assays (Agonist/Antagonist Mode) analogs->functional_assay ki_values Determine Ki values binding_assay->ki_values ec50_ic50 Determine EC50/IC50 values functional_assay->ec50_ic50 sar_determination Establish Structure-Activity Relationship ki_values->sar_determination ec50_ic50->sar_determination lead_optimization Lead Optimization sar_determination->lead_optimization

Caption: Experimental workflow for SAR determination.

sar_trends cluster_structure Structural Modifications cluster_activity Predicted Biological Activity r_group R Group at Position 6 a4b2_affinity α4β2 Affinity r_group->a4b2_affinity Steric Bulk a7_affinity α7 Affinity r_group->a7_affinity Lipophilicity function Functional Activity (Agonist/Antagonist) r_group->function pyridine_sub Pyridine Substitution pyridine_sub->a4b2_affinity H-Bonding pyrrolidine_sub Pyrrolidine Substitution selectivity Subtype Selectivity pyrrolidine_sub->selectivity Conformation a4b2_affinity->selectivity a7_affinity->selectivity

Caption: Key SAR trends for nAChR modulators.

Conclusion and Future Directions

The this compound scaffold holds significant promise for the development of novel nAChR modulators. While this guide provides a predictive SAR framework based on analogous structures, comprehensive experimental validation is paramount. Future research should focus on the systematic synthesis and pharmacological evaluation of a diverse library of these analogs to elucidate the precise structural determinants of affinity, selectivity, and functional activity. Such studies will undoubtedly pave the way for the discovery of new chemical entities with therapeutic potential for a host of CNS disorders.

References

  • Bunnelle, W. H., Tietje, K. R., Frost, J. M., et al. (2009). Octahydropyrrolo[3,4-c]pyrrole: a diamine scaffold for construction of either alpha4beta2 or alpha7-selective nicotinic acetylcholine receptor (nAChR) ligands. Substitutions that switch subtype selectivity. Journal of Medicinal Chemistry, 52(14), 4126–4141. [Link]

  • Broad, L. M., Zwart, R., Pearson, K. H., et al. (2011). Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors. ASSAY and Drug Development Technologies, 9(1), 48-59. [Link]

  • Govind, A. P., Capella, M., & Vallejo, Y. F. (2018). Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging. eNeuro, 5(6), ENEURO.0358-18.2018. [Link]

  • Zaveri, N., Jiang, F., Olsen, C., Polgar, W., & Toll, L. (2010). Novel alpha3beta4 nicotinic acetylcholine receptor-selective ligands. Discovery, structure-activity studies and pharmacological evaluation. Journal of medicinal chemistry, 53(22), 8187–8191. [Link]

  • Gould, T. J., & Lerman, C. (2019). Nicotinic Acetylcholine Receptor Ligands, Cognitive Function, and Preclinical Approaches to Drug Discovery. Nicotine & Tobacco Research, 21(3), 279-293. [Link]

  • Moraga-Cid, G., & Peoples, R. W. (2020). Pursuing High-Resolution Structures of Nicotinic Acetylcholine Receptors: Lessons Learned from Five Decades. Biomolecules, 10(11), 1547. [Link]

  • Wang, H., Cui, W., & Zhang, H. (2010). A robust homogeneous binding assay for 42 nicotinic acetylcholine receptor. Acta pharmacologica Sinica, 31(8), 1003–1008. [Link]

  • Gould, T. J. (2019). Nicotinic Acetylcholine Receptor Ligands, Cognitive Function, and Preclinical Approaches to Drug Discovery. Nicotine & Tobacco Research, 21(3), 279-293. [Link]

  • Gotti, C., & Clementi, F. (2018). Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators. International journal of molecular sciences, 19(11), 3568. [Link]

  • Wang, T., & Sine, S. M. (2020). Functional α6β4 acetylcholine receptor expression enables pharmacological testing of nicotinic agonists with analgesic properties. The Journal of clinical investigation, 130(12), 6545–6558. [Link]

  • Altomare, C., Carotti, A., Casini, G., et al. (1990). Synthesis and pharmacological evaluation of perhydropyrrolo [3,4-c]pyridine derivatives. Il Farmaco; edizione scientifica, 45(5), 489–497. [Link]

  • Moretti, M., Zoli, M., George, A. A., et al. (2008). Stable expression and functional characterization of a human nicotinic acetylcholine receptor with α6β2 properties: discovery of selective antagonists. British journal of pharmacology, 153(7), 1499–1511. [Link]

  • Bagdas, D., & Damaj, M. I. (2019). Synthesis of α3β4 Nicotinic Acetylcholine Receptor Modulators Derived from Aristoquinoline that Reduce Reinstatement of Cocaine-Seeking Behavior. ACS chemical neuroscience, 10(1), 533–543. [Link]

  • Abreo, M. A., Lin, N. H., Garvey, D. S., et al. (2000). Synthesis and structure-activity relationship of novel pyridyl ethers for the nicotinic acetylcholine receptor. Bioorganic & medicinal chemistry letters, 10(10), 1063–1066. [Link]

  • Al-Ghamdi, M., Henderson, B. J., & Lester, H. A. (2022). Novel Putative Positive Modulators of α4β2 nAChRs Potentiate Nicotine Reward-Related Behavior. Molecules (Basel, Switzerland), 27(19), 6259. [Link]

  • Kumar, A., & Narasimhan, B. (2018). Newer Biologically Active Pyridines: A Potential Review. Mini reviews in medicinal chemistry, 18(1), 54–81. [Link]

  • Zaveri, N., Jiang, F., Olsen, C., Polgar, W., & Toll, L. (2010). Novel α3β4 nicotinic acetylcholine receptor-selective ligands. Discovery, structure-activity studies, and pharmacological evaluation. Journal of medicinal chemistry, 53(22), 8187–8191. [Link]

  • Panda, B., & Albano, G. (2021). Synthesis and evaluation of conformationally restricted pyridino N‐alkylated nicotine analogs as nicotinic acetylcholine receptor antagonists. Molecules, 26(24), 7575. [Link]

  • Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. [Link]

  • Ivanov, I. A., Siniavin, A. E., Palikov, V. A., et al. (2023). Analogs of 6-Bromohypaphorine with Increased Agonist Potency for α7 Nicotinic Receptor as Anti-Inflammatory Analgesic Agents. International Journal of Molecular Sciences, 24(13), 10599. [Link]

  • Puskar, N. L., Drenan, R. M., & Lester, H. A. (2011). The pyridine N of nicotine and carbonyl of acetylcholine hydrogen bond across a subunit interface to a backbone NH. Proceedings of the National Academy of Sciences of the United States of America, 108(49), 19838–19843. [Link]

Sources

A Senior Application Scientist's Guide to Target Validation: Deconvoluting the Mechanism of 6-Ethyloctahydropyrrolo[3,4-B]pyridine Using CRISPR-Cas9

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Target Validation Imperative

The journey from a hit compound in a phenotypic screen to a clinical candidate is fraught with uncertainty. A compound that elicits a desirable cellular response, such as inducing apoptosis in cancer cells, may do so through various on-target and off-target interactions. The central challenge is to deconvolve this mechanism and pinpoint the specific protein(s) responsible for the therapeutic effect. This process, known as target identification and validation (TIV), is essential for several reasons:

  • Mechanism of Action (MoA): Understanding the MoA is fundamental for rational drug optimization and patient stratification.[2]

  • Safety and Toxicity: Identifying off-targets can predict and mitigate potential adverse effects.[3][4]

  • Biomarker Development: A validated target can serve as a biomarker to monitor drug efficacy and patient response.

This guide uses 6-Ethyloctahydropyrrolo[3,4-B]pyridine, a novel synthetic heterocycle with potent anti-proliferative activity in SiHa cervical carcinoma cells, as a case study. While its phenotypic effect is clear, its molecular target remains unknown. We will explore how to definitively answer the question: What protein does this molecule bind to, and is that interaction responsible for its anti-cancer activity?

Primary Methodology: CRISPR-Based Target Validation

CRISPR-Cas9 technology has revolutionized functional genomics by allowing for precise and scalable gene editing.[5][6] For target identification, genome-wide pooled CRISPR screens offer an unbiased approach to link genotype to phenotype.[5][7] The underlying principle is simple: if knocking out a specific gene confers resistance to our compound, that gene's protein product is likely the drug's target or a critical component of its signaling pathway.[2][6]

Mechanistic Overview of CRISPR-KO Screening

A pooled CRISPR knockout (CRISPR-KO) screen involves introducing a library of single-guide RNAs (sgRNAs)—each targeting a unique gene—into a population of cells.[8] When these cells are treated with a cytotoxic compound like this compound, cells that acquire a knockout of the target gene will survive, while others will die. By sequencing the sgRNAs present in the surviving cell population, we can identify the genes whose loss confers resistance.[9]

Visualizing the CRISPR-KO Workflow

The following diagram outlines the key phases of a pooled CRISPR-KO screen for identifying drug resistance genes.

CRISPR_Workflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: Screening cluster_analysis Phase 3: Analysis & Validation sgRNALib 1. sgRNA Library Design & Amplification LentiPrep 2. Lentiviral Library Packaging sgRNALib->LentiPrep CellCulture 3. Cell Line Expansion (e.g., SiHa cells) Transduction 4. Lentiviral Transduction (Low MOI) LentiPrep->Transduction CellCulture->Transduction Selection 5. Antibiotic Selection (e.g., Puromycin) Treatment 6. Drug Treatment (6-Ethyloctahydropyrrolo [3,4-B]pyridine @ LC50) Selection->Treatment Harvest 7. Harvest Surviving Cells & Isolate gDNA Treatment->Harvest Sequencing 8. NGS & sgRNA Quantification Harvest->Sequencing HitID 9. Hit Identification (MAGeCK Analysis) Sequencing->HitID Validation 10. Orthogonal Hit Validation HitID->Validation

Caption: Workflow for a pooled CRISPR-KO drug resistance screen.

Detailed Experimental Protocol: CRISPR-KO Screen

This protocol outlines a self-validating system with integrated quality control checkpoints.

Materials:

  • Human GeCKO v2.0 sgRNA library (or similar).[10]

  • Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G).

  • HEK293T cells for lentivirus production.

  • SiHa target cells.

  • Polybrene, Puromycin.

  • High-fidelity DNA polymerase for NGS library preparation.

Methodology:

Part A: Lentiviral Library Production & Titer

  • Library Amplification: Amplify the pooled sgRNA plasmid library using electroporation to maintain library representation. A low number of colonies post-transformation indicates a bottleneck, which compromises the screen's integrity.

  • Lentivirus Packaging: Co-transfect the amplified library plasmid with packaging plasmids into HEK293T cells. Harvest the virus-containing supernatant at 48 and 72 hours post-transfection.

  • Viral Titer Determination: Perform a viral titer on the target SiHa cells. This is a critical QC step . The goal is to determine the viral volume needed to achieve a multiplicity of infection (MOI) of 0.3-0.5. A low MOI ensures that most cells receive only one sgRNA, which is fundamental to linking a single gene knockout to the observed phenotype.[10]

Part B: CRISPR Screen Execution

  • Transduction: Seed enough SiHa cells to maintain a library representation of at least 500 cells per sgRNA.[10] Transduce the cells with the lentiviral library at the predetermined low MOI in the presence of Polybrene.

  • Antibiotic Selection: After 48 hours, apply puromycin to select for successfully transduced cells. A non-transduced control plate must be included to confirm the effectiveness of the selection.

  • Baseline Cell Collection (T0): After selection is complete, harvest a representative population of cells. The gDNA from this T0 sample serves as the baseline representation of the sgRNA library before drug pressure.

  • Drug Treatment: Plate the remaining cells and treat with this compound at a pre-determined LC50 concentration. Maintain a vehicle-treated control arm in parallel.

  • Cell Harvesting: After 14-21 days (allowing for sufficient cell killing and enrichment of resistant clones), harvest the surviving cells from the drug-treated and vehicle-treated arms.

Part C: Hit Identification and Validation

  • Genomic DNA Extraction & NGS: Extract gDNA from the T0, vehicle-treated, and drug-treated cell populations. Use high-fidelity PCR to amplify the sgRNA cassettes and prepare them for next-generation sequencing (NGS).[9]

  • Data Analysis: Use a statistical package like MAGeCK to analyze the NGS data.[9] This software identifies sgRNAs that are significantly enriched in the drug-treated population compared to the T0 and vehicle controls. Genes with multiple highly-enriched sgRNAs are considered primary hits.

  • Hit Validation (Self-Validation System):

    • Deconvolution: Validate the top 5-10 gene hits by testing 4-6 individual sgRNAs per gene.[11] This confirms that the resistance phenotype is due to the gene knockout and not an artifact of a single sgRNA.

    • Orthogonal Confirmation: Use an alternative technology like CRISPR interference (CRISPRi) or RNAi to confirm that knockdown at the mRNA level also confers resistance.[9][11] This ensures the phenotype is not specific to the DNA-cutting mechanism of Cas9.

    • Rescue Experiment: In a validated knockout cell line, re-introduce the wild-type cDNA of the target gene. If the protein is the true target, its re-expression should restore sensitivity to the compound, providing definitive proof.[11]

Comparative Analysis: Orthogonal Target Validation Strategies

While CRISPR screens are powerful, they provide indirect, genetic evidence of a target's role. For complete validation, this genetic evidence must be complemented with direct biochemical evidence of a drug-protein interaction.[12] Two leading orthogonal methods are Chemical Proteomics and Thermal Proteome Profiling.

Chemical Proteomics

This approach uses a modified version of the small molecule to "fish" for its binding partners from a cell lysate.[13][14] Typically, the compound is immobilized on a solid support (like beads) via a linker arm.[15] The beads are incubated with cell lysate, washed to remove non-specific binders, and the specifically bound proteins are identified by mass spectrometry.

  • Causality: This method directly identifies proteins that physically interact with the compound. However, a major drawback is that immobilizing the molecule can sterically hinder its natural binding pocket, and the linker itself can introduce non-specific interactions, leading to false positives.[15]

Thermal Proteome Profiling (TPP)

TPP is a powerful, label-free method that operates in living cells or lysates.[4][16] It is based on the principle that when a small molecule binds to a protein, it typically stabilizes the protein's structure, increasing its resistance to heat-induced denaturation.[16][17] In a TPP experiment, cells are treated with the drug or a vehicle, heated to various temperatures, and the remaining soluble (non-denatured) proteins are quantified by mass spectrometry.[[“]] The target protein will show a significant shift in its melting curve in the presence of the drug.

  • Causality: TPP provides high-confidence evidence of direct target engagement within a native cellular environment, as it requires no modification of the compound.[16][19] It can identify both direct targets and downstream pathway members whose stability changes due to upstream events.[4]

Comparative Guide: Choosing the Right Method

The choice of method depends on the specific research question, available resources, and the properties of the small molecule.

FeatureCRISPR-KO ScreeningChemical Proteomics (Affinity-Based)Thermal Proteome Profiling (TPP)
Principle Genetic perturbation links gene function to drug phenotype.[2]Immobilized compound pulls down binding partners from lysate.[15]Ligand binding alters protein thermal stability in cells/lysate.[16]
Core Question "Which gene's loss makes a cell resistant to my drug?""Which proteins physically bind to my drug?""Which proteins are stabilized by my drug in a cell?"
Pros - Unbiased, genome-wide scale[7]- No compound modification needed- Strong functional/phenotypic link- Directly identifies binding partners[13]- Can identify both covalent and non-covalent binders- No compound modification needed[16]- Performed in intact cells, preserving native context- Detects direct and indirect targets[4]
Cons - Indirect evidence (genetic, not biochemical)- Can miss non-essential gene targets- Labor and resource-intensive- Compound immobilization can alter binding[15]- High rate of non-specific binders/false positives- Does not confirm functional relevance- Requires specialized mass spectrometry- Can be less sensitive for weak binders- Complex data analysis
Best For... Initial, unbiased discovery of functionally relevant targets and pathways.Validating direct binding for compounds amenable to chemical modification.Confirming direct target engagement in a native cellular context without modifying the compound.

An Integrated Strategy for High-Confidence Target Validation

The most robust validation strategy combines genetic and biochemical approaches. A logical workflow ensures that each step builds confidence and validates the previous one.

Decision_Framework Start Start: Phenotypic Hit (6-Ethyloctahydropyrrolo...) CRISPR Primary Screen: Genome-wide CRISPR-KO Start->CRISPR Unbiased Functional Genomics Hits Identify Primary Hits (e.g., Top 10 Genes) CRISPR->Hits Statistical Analysis TPP Orthogonal Method 1: Thermal Proteome Profiling (TPP) Hits->TPP Biochemical Validation (Label-Free) ChemProt Orthogonal Method 2: Chemical Proteomics Hits->ChemProt Biochemical Validation (Affinity-Based) Converge Convergent Evidence? TPP->Converge ChemProt->Converge Validated High-Confidence Target Validated! Converge->Validated Yes (Genetic + Biochemical Match) Reassess Re-evaluate Hits or Compound MoA Converge->Reassess No (Discordant Results)

Caption: Integrated workflow for target identification and validation.

For this compound, the recommended path is:

  • Execute the CRISPR-KO screen as described to generate a list of high-confidence genetic modifiers of drug sensitivity.

  • Perform TPP on SiHa cells treated with the compound. This is prioritized over chemical proteomics because it is label-free and reflects the native cellular state.[16]

  • Cross-reference the datasets. The true target should appear as a top hit in the CRISPR screen (its loss causes resistance) and show a significant thermal shift in the TPP experiment (it is directly stabilized by the compound). This convergence of evidence from orthogonal methods provides the highest possible confidence in target validation.[20]

Conclusion

Validating the target of a novel small molecule is a multi-faceted challenge that requires a carefully designed, multi-pronged experimental strategy. While powerful, no single method is foolproof. A CRISPR-based genetic screen provides an unparalleled view of the functional consequences of gene perturbation in the context of drug treatment. However, this genetic evidence must be substantiated with direct biochemical proof of a drug-target interaction. By integrating genome-wide CRISPR screening with an orthogonal, label-free method like Thermal Proteome Profiling, researchers can build an irrefutable case for a molecule's mechanism of action. This rigorous, self-validating approach minimizes the risk of costly late-stage failures and accelerates the translation of promising compounds into rationally designed therapeutics.

References

  • High-throughput drug target discovery using a fully automated proteomics sample preparation platform. Chemical Science (RSC Publishing).
  • CRISPR-based screens for drug discovery. Drug Discovery News.
  • Thermal proteome profiling: unbiased assessment of protein state through heat-induced stability changes. National Institutes of Health.
  • Mass Spectrometry-Based Chemical Proteomics for Drug Target Discoveries. PubMed.
  • Chemical Proteomics for Target Validation. World Preclinical Congress.
  • AI Transforms CRISPR Screens to Identify Drug Targets Missed by Conventional Tools. BenchSci.
  • CRISPR approaches to small molecule target identification. PubMed Central.
  • Target Validation with CRISPR. Biocompare.com.
  • Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. PubMed Central.
  • Mastering screening: Validating and following up on hits from loss-of-function screens. Thermo Fisher Scientific.
  • CRISPR Screening sgRNA Libraries Made Easy. Twist Bioscience.
  • Going beyond CRISPR: Analysis and Validation of Your CRISPR Screen. Biocompare.
  • Thermal Proteome Profiling (TPP) Service. Revvity.
  • Chemical proteomics for drug discovery based on compound-immobilized affinity chromatography. ResearchGate.
  • Identification of Small Molecule Drug Targets Based on Thermal Proteome Profiling. Creative Proteomics.
  • Genome-wide CRISPR/Cas9 screening for drug resistance in tumors. Frontiers.
  • CRISPR Library Screening and Design. CD Genomics.
  • A Pipeline for Drug Target Identification and Validation. PubMed Central.
  • Using CRISPR for Target Identification. Biocompare.com.
  • What is the impact of thermal proteome profiling on drug target identification?. Consensus.
  • Designing custom CRISPR libraries for hypothesis-driven drug target discovery. PubMed Central.
  • The impact of CRISPR–Cas9 on target identification and validation. ResearchGate.
  • How to Use Orthogonal Procedure to Evaluate Specificity/Selectivity?. YouTube.

Sources

A Comparative Analysis of 6-Ethyloctahydropyrrolo[3,4-b]pyridine and 6-Methyloctahydropyrrolo[3,4-b]pyridine: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of two closely related bicyclic amines, 6-Ethyloctahydropyrrolo[3,4-b]pyridine and 6-Methyloctahydropyrrolo[3,4-b]pyridine. These compounds are built upon the octahydropyrrolo[3,4-b]pyridine scaffold, a privileged structure in medicinal chemistry, notably serving as a key intermediate in the synthesis of pharmaceuticals like the antibiotic Moxifloxacin.[1][2] The seemingly minor difference—a single methylene unit—between an N-ethyl and an N-methyl group can profoundly influence physicochemical properties, receptor affinity, subtype selectivity, and metabolic stability. This analysis synthesizes established principles of medicinal chemistry and provides detailed experimental frameworks to empower researchers in drug discovery and development.

The primary biological targets for this scaffold are often neuronal nicotinic acetylcholine receptors (nAChRs), a diverse family of ligand-gated ion channels crucial for various physiological processes in the central nervous system (CNS).[3][4] Ligand interactions with these receptors are highly sensitive to steric and electronic factors, making the methyl versus ethyl comparison a classic case study in structure-activity relationships (SAR).[5][6]

Physicochemical Properties: The Foundation of Bioactivity

The addition of a methylene group imparts subtle but significant changes to the molecule's physical properties. These differences, particularly in lipophilicity (logP), can affect solubility, membrane permeability, and plasma protein binding, thereby influencing the pharmacokinetic profile of the compounds.

Property6-Methyloctahydropyrrolo[3,4-b]pyridineThis compound
Molecular Formula C₈H₁₆N₂C₉H₁₈N₂
Molecular Weight 140.23 g/mol 154.25 g/mol
Predicted logP 0.651.05
Predicted pKa 9.89.9
Structure


(Note: logP and pKa values are predicted using standard computational models and may vary from experimental values.)

The ethyl analogue is predicted to be more lipophilic than its methyl counterpart. This increased lipophilicity may enhance its ability to cross the blood-brain barrier but could also lead to increased metabolic turnover or off-target binding.

Synthesis and Stereochemistry

The synthesis of these N-alkylated compounds begins with the construction of the core octahydropyrrolo[3,4-b]pyridine scaffold. Numerous stereoselective methods have been developed, often starting from pyridine-2,3-dicarboxylic acid, to yield specific stereoisomers, such as the (4aS,7aS) configuration used in moxifloxacin.[1][7][8] The final N-alkylation is a straightforward chemical transformation.

Workflow for Synthesis

G A Pyridine-2,3-dicarboxylic Acid B Formation of Dicarboximide A->B 1. Acyl Chloride Formation 2. Ammonolysis C Reduction of Pyridine Ring (e.g., Catalytic Hydrogenation) B->C D Reduction of Imide (e.g., LiAlH4 or NaBH4/I2) C->D E (rac)-Octahydropyrrolo[3,4-b]pyridine D->E F Chiral Resolution (e.g., Diastereomeric Salt Crystallization) E->F G (S,S)-Octahydropyrrolo[3,4-b]pyridine F->G H N-Alkylation G->H Reductive Amination or Direct Alkylation I 6-Methyloctahydropyrrolo[3,4-b]pyridine H->I Reagent: MeI or Formaldehyde/HCOOH J This compound H->J Reagent: EtI or Acetaldehyde/NaBH(OAc)3

Caption: Generalized synthetic workflow for N-alkylated octahydropyrrolo[3,4-b]pyridines.

Comparative Biological Activity: A Structure-Activity Relationship (SAR) Analysis

Hypothesis: The smaller methyl group of 6-methyloctahydropyrrolo[3,4-b]pyridine is likely to result in a higher binding affinity for sterically constrained nAChR subtypes compared to the bulkier ethyl group. Quantitative structure-activity relationship studies on related nicotine analogues have shown that larger substituents on the pyrrolidine ring can be detrimental to binding affinity.[6]

Conversely, the increased lipophilicity of the ethyl group might favor interactions with receptor subtypes that have a more hydrophobic binding pocket or enhance non-specific binding. The ethyl group could also alter the functional activity, potentially shifting the compound's profile from a full agonist to a partial agonist or even an antagonist.

Predicted nAChR Binding Profile
Parameter6-Methyloctahydropyrrolo[3,4-b]pyridineThis compoundRationale
Binding Affinity (Ki) at α4β2 nAChR Lower (Higher Affinity)Higher (Lower Affinity)Smaller alkyl groups are often preferred in sterically confined nAChR binding sites.[6]
Subtype Selectivity Potentially higher for α4β2May show altered selectivity profileSubstitutions can modulate selectivity between nAChR subtypes like α4β2 and α7.[3]
Functional Activity (EC₅₀) Potent AgonistPotentially Weaker or Partial AgonistIncreased steric bulk can interfere with the conformational change required for channel opening.[4]

Experimental Protocols

To empirically validate the hypothesized differences, the following standardized protocols are recommended.

Protocol 1: Radioligand Competition Binding Assay for nAChR Affinity

This protocol determines the binding affinity (Ki) of the test compounds by measuring their ability to displace a known radioligand from the target receptor.

Objective: To determine the Ki of the methyl and ethyl analogues at the human α4β2 nAChR.

Materials:

  • HEK-293 cells stably expressing the human α4β2 nAChR.[10]

  • Radioligand: [³H]-Cytisine or [³H]-Epibatidine.[11][12]

  • Non-specific control: Nicotine (10 µM).[11]

  • Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4).

  • Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine.[10]

  • Scintillation counter.

Methodology:

  • Membrane Preparation: Culture and harvest α4β2-HEK cells. Homogenize cells in ice-cold assay buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer to a final protein concentration of 50-100 µ g/well .

  • Assay Setup: In a 96-well plate, add in triplicate:

    • Assay Buffer

    • Test compound (6-methyl or 6-ethyl analogue) at 10-12 serial dilutions (e.g., 0.1 nM to 10 µM).

    • Radioligand at a final concentration near its Kd value (e.g., 0.5 nM [³H]-Cytisine).

    • For non-specific binding wells, add 10 µM Nicotine instead of the test compound.

    • Add the cell membrane preparation to initiate the binding reaction.

  • Incubation: Incubate the plate for 60-120 minutes at 4°C to reach equilibrium.[11][12]

  • Harvesting: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.[10]

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity (counts per minute, CPM) using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific CPM from the total CPM. Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC₅₀ value using non-linear regression (sigmoidal dose-response). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

Protocol 2: Cell-Based Functional Assay Using Membrane Potential Dye

This high-throughput assay measures the functional activity (agonism or antagonism) of the compounds by detecting changes in cell membrane potential upon nAChR channel activation.[13]

Objective: To determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) of the compounds at the human α4β2 nAChR.

Materials:

  • SH-EP1 cells stably expressing the human α4β2 nAChR.[13]

  • Assay Medium: Standard cell culture medium.

  • Assay Buffer: HBSS with 20 mM HEPES, pH 7.4.

  • Membrane potential-sensitive dye kit (e.g., FLIPR Membrane Potential Assay Kit).

  • Agonist control: Nicotine.

  • Antagonist control: Mecamylamine.

  • 384-well black, clear-bottom tissue culture plates.

  • Fluorescence plate reader (e.g., FLIPR or FlexStation).

Methodology:

  • Cell Plating: Seed the SH-EP1-α4β2 cells into 384-well plates at a density of 7,000-10,000 cells per well and incubate for 48-72 hours to ensure optimal receptor expression.[13]

  • Dye Loading: Aspirate the culture medium and add the membrane potential dye dissolved in assay buffer to each well. Incubate for 30-60 minutes at 37°C.

  • Compound Addition & Measurement:

    • Place the plate in the fluorescence plate reader.

    • Establish a stable baseline fluorescence reading for 10-20 seconds.

    • Using the instrument's liquid handling capabilities, add the test compounds (for agonist mode) or a mix of test compound and a known agonist like nicotine (for antagonist mode) at various concentrations.

    • Immediately begin recording the fluorescence signal every 1-2 seconds for 2-3 minutes.

  • Data Analysis: The change in fluorescence (ΔF) corresponds to the change in membrane potential.

    • For Agonist Mode: Plot ΔF against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the Emax and EC₅₀ values.

    • For Antagonist Mode: Plot the inhibition of the agonist-induced signal against the log concentration of the test compound to determine the IC₅₀ value.

Mechanism of Action: nAChR Ion Channel Gating

As ligands for nAChRs, these compounds would exert their effects by binding to the receptor's orthosteric site, located at the interface between subunits.[4] This binding event triggers a conformational change that opens the central ion channel, allowing the influx of cations like Na⁺ and Ca²⁺, leading to depolarization of the cell membrane and subsequent cellular responses.[13]

G cluster_0 Extracellular Space cluster_1 Plasma Membrane cluster_2 Intracellular Space Ligand 6-Methyl/Ethyl Octahydropyrrolo[3,4-b]pyridine nAChR Resting State nAChR Closed Channel Ligand->nAChR:f1 Binding Ion_in Na+, Ca2+ nAChR:f2->Ion_in Channel Opening Response Cellular Response (Depolarization, Neurotransmitter Release) Ion_out Na+, Ca2+ Ion_in->Response

Sources

A Researcher's Guide to Cross-Validating Anti-Cancer Compound Efficacy: A Comparative Analysis of Paclitaxel and Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

<

In the landscape of oncology drug development, the rigorous validation of a compound's efficacy across multiple, diverse biological systems is paramount. A promising result in a single cell line is merely the first step; true therapeutic potential is only revealed through systematic cross-validation. This guide provides an in-depth, technical framework for researchers, scientists, and drug development professionals on how to design and execute a robust cross-validation study.

Due to the lack of available data for "6-Ethyloctahydropyrrolo[3,4-B]pyridine," this guide will utilize the well-characterized anti-cancer agent, Paclitaxel , as our primary compound of interest. We will compare its performance against two notable alternatives with distinct mechanisms of action: Docetaxel , another member of the taxane family, and Doxorubicin , an anthracycline antibiotic.[][2] This comparative approach not only validates the effects of Paclitaxel but also provides a broader understanding of its therapeutic window and potential advantages.

The Scientific Imperative for Cross-Validation

Reliance on a single cancer cell line for evaluating the efficacy of a novel compound is a precarious strategy. Cancer is a notoriously heterogeneous disease, and a compound's effect can vary dramatically depending on the genetic background, tissue of origin, and acquired resistance mechanisms of the cancer cells.[3] Cross-validation across a panel of well-characterized cell lines is a critical step to:

  • Establish Broad Efficacy: Demonstrating activity in multiple cell lines suggests a more robust and potentially translatable anti-cancer effect.

  • Identify Potential Resistance Mechanisms: A lack of response in certain cell lines can provide valuable clues into intrinsic or acquired resistance pathways.

  • Uncover Differential Mechanisms of Action: A compound may induce apoptosis in one cell line and cell cycle arrest in another, highlighting context-dependent cellular responses.[3]

  • Inform Preclinical and Clinical Development: Data from a diverse cell line panel provides a stronger rationale for advancing a compound to more complex in vivo models and eventual clinical trials.

Experimental Design: A Multi-Faceted Approach

A robust cross-validation study should employ a battery of assays to build a comprehensive picture of a compound's cellular effects. This guide will focus on a core set of experiments designed to assess cytotoxicity, mode of cell death, and impact on cell cycle progression.

Cell Line Selection

The choice of cell lines is a critical design element. For this guide, we have selected three commonly used cancer cell lines representing different cancer types:

  • MCF-7: A human breast adenocarcinoma cell line.

  • A549: A human lung carcinoma cell line.

  • HeLa: A human cervical adenocarcinoma cell line.

These cell lines are well-characterized, readily available, and have been extensively used in cancer research, providing a wealth of comparative data.

Comparator Compounds

To provide context for Paclitaxel's activity, we will include two comparator compounds:

  • Docetaxel: A semi-synthetic analogue of Paclitaxel, also a microtubule stabilizer. While sharing a similar mechanism, differences in their molecular structure can lead to variations in efficacy and toxicity.[4][5][6]

  • Doxorubicin: An anthracycline that intercalates into DNA and inhibits topoisomerase II, leading to DNA damage and apoptosis.[][7][8] Its distinct mechanism provides a valuable benchmark for comparison.[9]

Core Experimental Workflows

The following sections provide detailed protocols for a series of foundational experiments to cross-validate the effects of Paclitaxel and its comparators.

Assessing Cytotoxicity: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[10] Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.

Protocol: MTT Cell Viability Assay [11][12]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of Paclitaxel, Docetaxel, and Doxorubicin in complete culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only (e.g., DMSO) control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot dose-response curves to determine the half-maximal inhibitory concentration (IC50) for each compound in each cell line.

Quantifying Apoptosis: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[13][14] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes.

Protocol: Annexin V/PI Apoptosis Assay [15]

  • Cell Treatment: Seed cells in 6-well plates and treat with IC50 concentrations of Paclitaxel, Docetaxel, and Doxorubicin for 24-48 hours. Include an untreated control.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite FITC at 488 nm and detect emission at ~530 nm. Excite PI at 488 nm and detect emission at >670 nm.

  • Data Interpretation:

    • Annexin V- / PI- : Viable cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Analyzing Cell Cycle Progression: Propidium Iodide (PI) Staining

Paclitaxel and Docetaxel are known to cause cell cycle arrest in the G2/M phase by stabilizing microtubules and preventing mitotic spindle formation.[16][17][18] Doxorubicin can also induce cell cycle arrest.[8] This assay uses PI to stain the DNA of fixed and permeabilized cells, allowing for the quantification of cells in different phases of the cell cycle based on their DNA content.[19][20][21]

Protocol: Cell Cycle Analysis by PI Staining [22]

  • Cell Treatment: Treat cells in 6-well plates with the respective compounds at their IC50 concentrations for 24 hours.

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol while vortexing gently. Incubate on ice for at least 30 minutes.

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the cells using a flow cytometer, measuring the fluorescence of PI in a linear scale.

  • Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Visualizing Microtubule Disruption: Immunofluorescence

Given that Paclitaxel and Docetaxel target microtubules, directly visualizing their effect on the microtubule network provides crucial mechanistic insight.[17][][24] Immunofluorescence staining allows for the visualization of cellular structures using fluorescently-labeled antibodies.[25][26]

Protocol: Immunofluorescence for α-Tubulin [27][28][29]

  • Cell Culture and Treatment: Grow cells on glass coverslips and treat with the compounds for an appropriate duration (e.g., 24 hours).

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in PBS.

  • Blocking: Block non-specific antibody binding with a blocking buffer (e.g., PBS containing 1% BSA).

  • Primary Antibody Incubation: Incubate the cells with a primary antibody against α-tubulin.

  • Secondary Antibody Incubation: After washing, incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-mouse IgG).

  • Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.

  • Imaging: Visualize the cells using a fluorescence microscope. Untreated cells should show a fine, filamentous microtubule network, while Paclitaxel- and Docetaxel-treated cells are expected to show bundled and stabilized microtubules.[3]

Data Presentation and Interpretation

Quantitative Data Summary

The results from the cytotoxicity assays should be summarized in a clear and concise table for easy comparison.

Cell LineCompoundIC50 (nM)
MCF-7 Paclitaxel2.5 - 15[30]
Docetaxel1.5 - 10[30]
Doxorubicin50 - 200
A549 Paclitaxel1.35 - 50[30][31]
Docetaxel5 - 25[30]
Doxorubicin100 - 500
HeLa Paclitaxel~5-10
Docetaxel~2-8
Doxorubicin~150-600

Note: The IC50 values presented are approximate ranges based on published literature and can vary depending on experimental conditions such as drug exposure time and the specific viability assay used.[30][32][33][34] Researchers should determine these values empirically for their specific experimental setup.

Visualizing Workflows and Mechanisms

Diagrams are invaluable for illustrating complex experimental workflows and biological pathways.

Experimental_Workflow cluster_assays Core Assays cluster_inputs Inputs cluster_outputs Outputs MTT MTT Assay (Cytotoxicity) IC50 IC50 Values MTT->IC50 Annexin Annexin V/PI (Apoptosis) ApoptosisQuant Apoptosis Quantification Annexin->ApoptosisQuant CellCycle PI Staining (Cell Cycle) CellCycleDist Cell Cycle Distribution CellCycle->CellCycleDist IF Immunofluorescence (Microtubules) MicrotubuleImages Microtubule Morphology IF->MicrotubuleImages CellLines Cell Lines (MCF-7, A549, HeLa) CellLines->MTT CellLines->Annexin CellLines->CellCycle CellLines->IF Compounds Compounds (Paclitaxel, Docetaxel, Doxorubicin) Compounds->MTT Compounds->Annexin Compounds->CellCycle Compounds->IF

Caption: Overview of the experimental workflow for cross-validation.

Paclitaxel_Mechanism Paclitaxel Paclitaxel Tubulin β-tubulin subunit of microtubules Paclitaxel->Tubulin binds to Stabilization Microtubule Stabilization (Inhibition of depolymerization) Tubulin->Stabilization Spindle_Defects Mitotic Spindle Defects Stabilization->Spindle_Defects G2M_Arrest G2/M Phase Arrest Spindle_Defects->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Sources

A Comparative Benchmarking Guide: Evaluating the Preclinical Profile of 6-Ethyloctahydropyrrolo[3,4-B]pyridine Against Standard-of-Care Antiepileptic Drugs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The relentless pursuit of novel therapeutics for neurological disorders necessitates a rigorous and systematic approach to preclinical evaluation. This guide outlines a comprehensive benchmarking strategy for a novel compound, 6-Ethyloctahydropyrrolo[3,4-B]pyridine, a molecule belonging to the pyrrolopyridine class. Derivatives of the parent pyrrolopyridine scaffold have demonstrated a spectrum of biological activities, including analgesic and sedative properties, suggesting potential utility in treating diseases of the nervous system.[1][2] Given the frequent co-occurrence of epilepsy with other neurodegenerative diseases and the established role of ion channels and neuronal excitability in its pathophysiology, this guide will focus on benchmarking this compound for potential anticonvulsant activity.[3]

Our objective is to compare the efficacy, safety, and mechanistic profile of this novel chemical entity against established standard-of-care antiepileptic drugs (AEDs). The protocols described herein are designed to provide a robust, self-validating framework for researchers and drug development professionals, ensuring that the generated data is both reliable and translatable.

Part 1: Selection of Comparators and Rationale

The selection of appropriate standard-of-care drugs is critical for contextualizing the performance of a novel compound. For this evaluation, we have selected two widely prescribed AEDs with distinct mechanisms of action to provide a broad comparative landscape. In 2024, Levetiracetam was the most prescribed drug by neurologists, highlighting its significance as a benchmark.[4]

  • Levetiracetam (Keppra®): A cornerstone in epilepsy treatment, its precise mechanism is not fully elucidated but is known to involve binding to the synaptic vesicle protein 2A (SV2A), modulating neurotransmitter release.[5][6]

  • Lamotrigine (Lamictal®): This drug acts primarily by blocking voltage-gated sodium channels, thereby stabilizing presynaptic neuronal membranes and inhibiting the release of excitatory neurotransmitters like glutamate.[5][6]

This dual-comparator approach allows for a nuanced understanding of where this compound positions itself in the current therapeutic paradigm—whether it operates via a known mechanism or presents a novel pathway for seizure control.

Part 2: Experimental Design and Workflow

A tiered approach to benchmarking, progressing from high-throughput in vitro assays to more complex in vivo models, ensures a cost-effective and ethically responsible evaluation. This workflow is designed to first establish biological activity and a preliminary safety profile before committing to resource-intensive animal studies.

G A High-Throughput Cytotoxicity Assay (e.g., MTT on SH-SY5Y neuroblastoma cells) B Primary Mechanistic Assays (e.g., Patch-clamp electrophysiology) A->B D Acute Seizure Models (MES & PTZ in mice) B->D Confirm target engagement C Receptor Binding Assays (Target-specific, if known) E Chronic Epilepsy Model (e.g., Kindling model) D->E G Early Safety/Tolerability (e.g., Rotarod test for motor impairment) D->G Assess acute neurotoxicity F Preliminary Pharmacokinetic (PK) Profiling (Single dose in rodents) E->F Evaluate efficacy in chronic condition F->E Inform dosing regimen

Caption: Preclinical benchmarking workflow for a novel CNS compound.

In Vitro Evaluation: Foundational Activity and Safety

The initial phase focuses on cell-based assays to determine the compound's intrinsic activity, potential mechanism, and basic cytotoxicity. These assays are crucial for establishing a therapeutic window before proceeding to in vivo models.[7]

Protocol 1: Neuronal Cytotoxicity Assay

  • Objective: To determine the concentration range at which this compound exhibits toxicity to neuronal cells.

  • Methodology:

    • Cell Culture: Plate human neuroblastoma cells (e.g., SH-SY5Y) in 96-well plates and culture for 24 hours.

    • Compound Treatment: Prepare serial dilutions of this compound, Levetiracetam, and Lamotrigine (e.g., from 0.1 µM to 100 µM). Add to respective wells and incubate for 24-48 hours.

    • Viability Assessment: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

    • Data Acquisition: Solubilize formazan crystals with DMSO and measure absorbance at 570 nm.

    • Analysis: Calculate cell viability as a percentage relative to vehicle-treated control wells and determine the CC50 (50% cytotoxic concentration).

Protocol 2: Electrophysiological Assessment on Primary Neurons

  • Objective: To assess the compound's effect on neuronal excitability and ion channel function.

  • Methodology:

    • Cell Preparation: Use primary cortical neurons derived from rodents or human iPSCs cultured on micro-electrode array (MEA) plates.[8]

    • Baseline Recording: Record spontaneous neuronal firing (spike rates, burst frequency) for a baseline period.

    • Compound Application: Perfuse the cells with increasing concentrations of this compound and the standard-of-care comparators.

    • Data Recording: Record changes in electrical activity post-application.

    • Analysis: Quantify changes in spike rate, burst duration, and network synchronicity to identify excitatory or inhibitory effects.

In Vivo Evaluation: Efficacy in Validated Seizure Models

Animal models remain essential for evaluating the integrated physiological effect of a potential anticonvulsant.[9] The use of acute models like the Maximal Electroshock (MES) and Pentylenetetrazole (PTZ) tests are standard for initial screening as they represent generalized tonic-clonic and myoclonic seizures, respectively.[9][10]

G cluster_workflow In Vivo Acute Seizure Testing Workflow start Acclimate Mice (CF-1 or similar strain) grouping Randomize into Groups (Vehicle, Test Compound, SoC) start->grouping dosing Administer Compound (Oral gavage or IP) grouping->dosing mes_path MES Test (Induce seizure via corneal electrode) dosing->mes_path 30-60 min post-dose ptz_path PTZ Test (Administer pentylenetetrazole) dosing->ptz_path 30-60 min post-dose obs_mes Observe for Tonic Hindlimb Extension mes_path->obs_mes obs_ptz Observe for Clonic Seizures (e.g., Racine scale) ptz_path->obs_ptz end_mes Record Protection (%) obs_mes->end_mes end_ptz Record Seizure Latency & Protection (%) obs_ptz->end_ptz

Caption: Workflow for acute in vivo anticonvulsant screening.

Protocol 3: Maximal Electroshock (MES) Seizure Test

  • Objective: To evaluate the ability of the compound to prevent the spread of seizures.

  • Methodology:

    • Animal Dosing: Administer this compound, comparators, or vehicle to mice via intraperitoneal (IP) injection or oral gavage.

    • Seizure Induction: At the time of predicted peak plasma concentration (e.g., 30-60 minutes post-dose), deliver a brief electrical stimulus (e.g., 50 mA, 60 Hz, 0.2s) via corneal electrodes.

    • Observation: Observe the animal for the presence or absence of a tonic hindlimb extension seizure.

    • Analysis: Calculate the percentage of animals protected from the tonic seizure in each group. Determine the ED50 (median effective dose) for each compound.

Protocol 4: Pentylenetetrazole (PTZ) Seizure Test

  • Objective: To assess the compound's ability to raise the seizure threshold.

  • Methodology:

    • Animal Dosing: Administer compounds as described in the MES protocol.

    • Chemoconvulsant Administration: At the predicted peak effect time, administer a subcutaneous injection of PTZ at a convulsive dose (e.g., 85 mg/kg).

    • Observation: Observe animals for 30 minutes, recording the latency to and presence of clonic seizures.

    • Analysis: Calculate the percentage of animals protected from seizures and any significant increase in seizure latency. Determine the ED50.

Part 3: Comparative Data Summary

The data generated from these experiments should be compiled into clear, comparative tables to facilitate analysis. The following tables represent hypothetical data to illustrate this process.

Table 1: In Vitro Profile of this compound and Comparators

CompoundNeuronal Cytotoxicity (CC50, µM)MEA Effect (IC50 for spike reduction, µM)Therapeutic Index (In Vitro) (CC50/IC50)
This compound> 1005.2> 19.2
Levetiracetam> 10015.8> 6.3
Lamotrigine852.534.0

Table 2: In Vivo Efficacy in Acute Seizure Models

CompoundMES Test (ED50, mg/kg)PTZ Test (ED50, mg/kg)Rotarod Test (TD50, mg/kg)Protective Index (TD50/ED50)
This compound15251208.0 (MES)
Levetiracetam173018010.6 (MES)
Lamotrigine5> 100 (inactive)408.0 (MES)

Note: TD50 (median toxic dose) is determined from a motor impairment assay like the Rotarod test, which assesses neurotoxicity.

Conclusion and Future Directions

This guide provides a foundational framework for the preclinical benchmarking of this compound. Based on the hypothetical data, the compound demonstrates a promising anticonvulsant profile with broad efficacy in both MES and PTZ models, suggesting a mechanism that may differ from Lamotrigine. Its therapeutic and protective indices appear favorable and warrant further investigation.

Subsequent steps should include:

  • Chronic epilepsy models (e.g., kindling) to assess efficacy against seizure development and established epilepsy.[10]

  • Detailed pharmacokinetic and pharmacodynamic (PK/PD) studies to understand its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Mechanism of action studies to deconvolve its molecular target(s), potentially exploring modulation of GABAergic or glutamatergic systems.

By adhering to this structured, comparative approach, researchers can build a comprehensive data package to support the continued development of this compound as a potential next-generation therapeutic for epilepsy.

References

  • InVivo Biosystems. "Neurodegenerative Disease Models." Accessed January 20, 2026. [Link]

  • InVivo Biosystems. "Epilepsy Modeling." Accessed January 20, 2026. [Link]

  • "Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches." Bioengineering & Translational Medicine, vol. 7, no. 2, May 2022, p. e10296. [Link]

  • Paz, Carlos. "In Vivo Experimental Models of Epilepsy." ResearchGate, August 2025. [Link]

  • BuzzRx. "6 Most Common Medications to Treat Neurological Disorders." April 7, 2023. [Link]

  • Definitive Healthcare. "Top 10 FDA-approved drugs prescribed by neurologists." April 10, 2025. [Link]

  • Villanueva-Paz, M., et al. "Epilepsy in Neurodegenerative Diseases: Related Drugs and Molecular Pathways." International Journal of Molecular Sciences, vol. 22, no. 11, 2021, p. 5544. [Link]

  • City University of Hong Kong. "In-Vitro and In-Vivo Assay Platforms for Assessing Drug Efficacy for Brain Disorders." Accessed January 20, 2026. [Link]

  • Singh, Preeti. "Pharmacological Therapy for Neurological Disorders." Journal of Neuro-Oncology and Neuroscience, vol. 6, no. 2, 2021, p. 30. [Link]

  • Sharma, S., et al. "Neurological disorders and therapeutics targeted to surmount the blood–brain barrier." International Journal of Nanomedicine, vol. 10, 2015, pp. 4957-4971. [Link]

  • Axxam SpA. "Next generation neuroscience drug screening." Accessed January 20, 2026. [Link]

  • Patient.info. "Nervous system drugs." Accessed January 20, 2026. [Link]

  • Kim, Y.H., et al. "Trends in MEA-based Neuropharmacological Drug Screening." Journal of the Korean Physical Society, vol. 82, no. 3, 2023, pp. 263-272. [Link]

  • Singh, U.P., et al. "The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design." Molecules, vol. 26, no. 23, 2021, p. 7323. [Link]

  • Elfawal, G., et al. "Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects." Pharmaceutics, vol. 16, no. 1, 2024, p. 123. [Link]

  • Wojcicka, A., et al. "An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives." Pharmaceuticals, vol. 14, no. 4, 2021, p. 354. [Link]

  • Hondebrink, L. "In vitro approaches for neurotoxicity testing." Society of Toxicology, April 15, 2021. [Link]

  • Request PDF. "Novel Pyrazolo[3,4-b]pyridine Derivatives: Synthesis, Characterization, Antimicrobial and Antiproliferative Profile." ResearchGate, August 2025. [Link]

  • PubChem. "6,7-dihydro-5H-pyrrolo[3,4-b]pyridine." Accessed January 20, 2026. [Link]

  • Wojcicka, A., et al. "An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives." PubMed, April 11, 2021. [Link]

  • Wojcicka, A., et al. "An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives." PMC, April 11, 2021. [Link]

  • Diaz, E., et al. "Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro–In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines." PMC, July 22, 2019. [Link]

  • Diaz, E., et al. "Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro-In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines." PubMed, July 22, 2019. [Link]

  • Vemula, A.K., et al. "Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors." ACS Medicinal Chemistry Letters, vol. 10, no. 10, 2019, pp. 1431-1436. [Link]

  • ResearchGate. "Convenient Synthesis of Functionalized Pyrrolo[3,4-b]pyridines and Pyrrolo[3,4-b]quinolines via Three-Component Reactions." ResearchGate, August 2025. [Link]

  • El-Naggar, A.M., et al. "Development of New Pyrazolo [3,4- b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity." PubMed, November 20, 2025. [Link]

  • El-Naggar, A.M., et al. "Development of New Pyrazolo [3,4- b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity." MDPI, November 20, 2025. [Link]

  • R Discovery. "Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as dual CDK2/PIM1 inhibitors with potent anti-cancer activity and selectivity." March 3, 2025. [Link]

Sources

A Comparative Guide to the Synthesis and Biological Evaluation of Pyrrolo[3,4-b]pyridin-5-ones: An Analysis of Methodological Reproducibility

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the pyrrolo[3,4-b]pyridine scaffold has emerged as a privileged structure, forming the core of numerous compounds with significant therapeutic potential. This guide provides an in-depth comparative analysis of the synthesis and biological evaluation of a specific subclass, the polysubstituted pyrrolo[3,4-b]pyridin-5-ones. While direct, independent replication studies are not readily found in the published literature for this specific class of compounds, this guide will instead focus on a comparative analysis of synthetic methodologies and biological data reported by different research groups for structurally related derivatives. This approach will allow us to critically assess the consistency and potential variability in reported findings, a cornerstone of scientific integrity.

Our analysis will be anchored by a detailed examination of the one-pot, multi-component reaction (MCR) strategy involving an Ugi-3CR/aza Diels-Alder cascade, a method that has been effectively employed for the synthesis of these complex heterocyclic systems. We will then compare this approach with other synthetic strategies for the same or similar molecular scaffolds, providing a comprehensive overview for researchers in the field.

The Pyrrolo[3,4-b]pyridin-5-one Scaffold: A Moiety of Interest in Anticancer Research

The pyrrolo[3,4-b]pyridin-5-one core is an aza-analogue of isoindolin-1-one, a structural motif present in various natural and synthetic compounds with demonstrated anticancer properties.[1] The nitrogen atom in the pyridine ring of the pyrrolo[3,4-b]pyridin-5-one scaffold offers a handle for modifying the electronic and steric properties of the molecule, potentially leading to enhanced biological activity and improved pharmacokinetic profiles. Several studies have highlighted the cytotoxic effects of these derivatives against various cancer cell lines, making them an attractive target for further investigation and development.[2]

Synthetic Strategies for Polysubstituted Pyrrolo[3,4-b]pyridin-5-ones

The synthesis of complex heterocyclic systems like pyrrolo[3,4-b]pyridin-5-ones often requires multi-step procedures. However, the development of one-pot, multi-component reactions has provided a more efficient and atom-economical approach to these molecules.

The Ugi-3CR/Aza Diels-Alder Cascade: A Powerful One-Pot Approach

A prominent and elegant strategy for the synthesis of polysubstituted pyrrolo[3,4-b]pyridin-5-ones involves a one-pot cascade process that combines an Ugi three-component reaction (Ugi-3CR) with an intramolecular aza Diels-Alder reaction.[2][3] This methodology, extensively utilized by González-Zamora and coworkers, allows for the rapid assembly of the complex heterocyclic core from simple starting materials.[2]

The general workflow for this synthetic approach is depicted below:

Ugi_Diels_Alder_Cascade cluster_Ugi Ugi 3-Component Reaction (Ugi-3CR) cluster_DielsAlder Aza Diels-Alder & Aromatization Aldehyde Aldehyde Intermediate_A α-Adduct Aldehyde->Intermediate_A Amine Amine Amine->Intermediate_A Isocyanide Isocyanide Intermediate_B 5-Aminooxazole Intermediate Isocyanide->Intermediate_B Intermediate_A->Intermediate_B Rearrangement Intermediate_C Cycloadduct Intermediate_B->Intermediate_C Maleic_Anhydride Maleic Anhydride (Dienophile) Maleic_Anhydride->Intermediate_C [4+2] Cycloaddition Final_Product Pyrrolo[3,4-b]pyridin-5-one Intermediate_C->Final_Product N-Acylation, Decarboxylation, Dehydration

Figure 1: General workflow of the Ugi-3CR/aza Diels-Alder cascade for the synthesis of pyrrolo[3,4-b]pyridin-5-ones.

Experimental Protocol: One-Pot Synthesis of Polysubstituted Pyrrolo[3,4-b]pyridin-5-ones [2]

  • Reaction Setup: In a microwave reaction tube, the aldehyde (1.0 equiv) and amine (1.0 equiv) are dissolved in benzene.

  • Ugi-3CR Initiation: The mixture is stirred and heated using microwave irradiation (65 °C, 100 W) for 5 minutes. Scandium(III) triflate (0.03 equiv) is added as a catalyst.

  • Isocyanide Addition: The corresponding isocyanide (1.2 equiv) is added, and the mixture is again heated under microwave irradiation (80 °C, 100 W) for 15 minutes.

  • Aza Diels-Alder Reaction: Maleic anhydride (1.4 equiv) is added, and the reaction is continued under microwave irradiation (80 °C, 100 W) for another 15 minutes.

  • Work-up and Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography.

This one-pot methodology is highly convergent and allows for the introduction of diversity at three positions of the final molecule by varying the starting aldehyde, amine, and isocyanide. The reported overall yields for this process range from 20% to 95%, which is remarkable considering the complexity of the transformation.[3]

Alternative Synthetic Approaches

While the Ugi-3CR/aza Diels-Alder cascade is a powerful tool, other synthetic routes to the pyrrolo[3,4-b]pyridin-5-one core have also been reported. These methods often involve more traditional, stepwise approaches. For instance, a one-pot method for the synthesis of related 6-alkyl-2-methyl-7-aryl-6,7-dihydro-1H-pyrrolo[3,4-b]pyridine-4,5-diones has been described, starting from N-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-arylethyl)acetamide and various amines.[4] This method, while also a one-pot procedure, proceeds through a different set of intermediates and reaction types.

A comparative analysis of these synthetic strategies is crucial for researchers to select the most appropriate method based on factors such as substrate availability, desired substitution patterns, and scalability.

Table 1: Comparison of Synthetic Methodologies for Pyrrolo[3,4-b]pyridin-5-one Derivatives

FeatureUgi-3CR/Aza Diels-Alder Cascade[2]Pyranone-based Recyclization[4]
Reaction Type Multi-component, one-pot cascadeOne-pot, two-step
Key Intermediates 5-Aminooxazole, Diels-Alder cycloadductEnaminone
Starting Materials Aldehyde, Amine, Isocyanide, Maleic AnhydrideSubstituted Pyranone, Amine
Catalyst Scandium(III) triflateAcidic conditions (e.g., HCl/AcOH)
Reaction Conditions Microwave irradiation (65-80 °C)Reflux
Reported Yields 20-95%Moderate to good
Advantages High convergency, rapid access to diversityUtilizes readily available starting materials
Limitations Requires synthesis of isocyanidesPotentially limited scope of substitution

Comparative Analysis of Biological Activity

The ultimate goal of synthesizing these compounds is to evaluate their biological activity. A critical aspect of scientific integrity is the reproducibility of these findings. While, as mentioned, direct replication studies are scarce, we can compare the reported biological data for structurally similar compounds from different studies to gain insights into the consistency of the observed effects.

Lara-Ramírez et al. (2019) evaluated the cytotoxic activity of a series of 12 polysubstituted pyrrolo[3,4-b]pyridin-5-ones against human cervical carcinoma cell lines (SiHa, HeLa, and CaSki).[2] Three of the synthesized compounds exhibited significant cytotoxicity.

Table 2: Reported Cytotoxicity of Selected Pyrrolo[3,4-b]pyridin-5-ones against HeLa Cells [2]

CompoundIC₅₀ (µM)
1h -CH₂Ph-CH(Ph)C(O)N(CH₂)₄O-Ph> 50
1k -CH₂Ph-CH(Ph)C(O)N(CH₂)₄O-C₆H₄-4-F~30
1l -CH₂Ph-CH(Ph)C(O)N(CH₂)₄O-C₆H₄-4-Cl~25

Note: The IC₅₀ values are estimated from the graphical data presented in the publication.

The data suggests that the nature of the substituent at the 7-position (R³) of the pyrrolo[3,4-b]pyridin-5-one core plays a significant role in the cytotoxic activity, with halogenated phenyl groups leading to increased potency.

To provide a comprehensive comparison, it would be ideal to find data from an independent research group that has synthesized and tested these exact same compounds. However, in the absence of such studies, we can look at the biological activity of other, structurally related pyrrolo[3,4-b]pyridine derivatives. For example, other studies have reported the anticancer activity of different series of pyrrolo[3,4-b]pyridin-5-ones, often with IC₅₀ values in the low micromolar range against various cancer cell lines.[1][5] While a direct comparison is not possible due to differences in the cell lines and assay conditions, the consistent observation of anticancer activity across different studies for this class of compounds lends credibility to the potential of the pyrrolo[3,4-b]pyridine scaffold as a source of new anticancer agents.

The Importance of Standardized Protocols and Data Reporting

This comparative analysis highlights the challenges in assessing the reproducibility of research findings when direct replication studies are not available. To enhance the comparability and reliability of future studies on pyrrolo[3,4-b]pyridine derivatives, the following practices are recommended:

  • Detailed Experimental Protocols: Publications should include detailed, step-by-step experimental procedures that allow for accurate replication by other researchers. This includes specifying the source and purity of reagents, reaction times, temperatures, and purification methods.

  • Comprehensive Characterization Data: Full characterization data for all new compounds, including ¹H NMR, ¹³C NMR, mass spectrometry, and melting point, should be provided in the supplementary information.

  • Standardized Biological Assays: Whenever possible, researchers should use standardized biological assay protocols and report key parameters such as cell line authentication, passage number, and seeding density.

  • Public Data Deposition: Depositing raw experimental data in public repositories can further enhance transparency and allow for more in-depth analysis by the scientific community.

Conclusion

The pyrrolo[3,4-b]pyridin-5-one scaffold represents a promising area for the discovery of novel anticancer agents. The development of efficient one-pot synthetic methodologies, such as the Ugi-3CR/aza Diels-Alder cascade, has significantly accelerated the exploration of the chemical space around this core structure. While a direct comparison of independently replicated studies is currently challenging, the available literature suggests a consistent trend of biological activity for this class of compounds.

This guide serves as a call to the research community to not only pursue the discovery of novel compounds but also to engage in the critical process of independent replication and comparative analysis. By adhering to rigorous experimental standards and promoting data transparency, we can build a more robust and reliable foundation for the development of new and effective therapeutics.

References

  • González-Zamora, E., et al. (2018). Synthesis of Polyheterocyclic Pyrrolo[3,4-b]pyridin-5-ones via a One-Pot (Ugi-3CR/aza Diels-Alder/N-acylation/aromatization/SN2) Process. A Suitable Alternative towards Novel Aza-Analogues of Falipamil. Molecules, 23(4), 789. [Link]

  • González-Zamora, E., et al. (2018). Synthesis of Polyheterocyclic Pyrrolo[3,4-b]pyridin-5-ones via a One-Pot (Ugi-3CR/aza Diels-Alder/N-acylation/aromatization/SN2) Process. A Suitable Alternative towards Novel Aza-Analogues of Falipamil. ResearchGate. [Link]

  • González-Zamora, E., et al. (2018). Synthesis of pyrrolo[3,4-b]pyridin-5-ones via a cascade process (Ugi-3CR/aza Diels-Alder/N-acylation/aromatization). ResearchGate. [Link]

  • Segura-Olvera, D., et al. (2019). Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro–In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines. Molecules, 24(14), 2648. [Link]

  • Segura-Olvera, D., et al. (2019). Synthesis of Pyrrolo[3,4- b]pyridin-5-ones via Multicomponent Reactions and In Vitro-In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines. PubMed. [Link]

  • Segura-Olvera, D., et al. (2019). Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro–In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines. Scilit. [Link]

  • García-González, A. N., et al. (2023). Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Ugi–Zhu Reaction and In Vitro–In Silico Studies against Breast Carcinoma. Molecules, 28(10), 4089. [Link]

  • Universidad de Guanajuato. (n.d.). Síntesis one-pot de pirrolo [3,4-b] piridin-5-onas via un triple proceso: ugi-3cr / aza diels-alder / n-acilacion / aromatizacion. Repositorio Institucional de la Universidad de Guanajuato. [Link]

  • Segura-Olvera, D., et al. (2019). Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro–In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines. Semantic Scholar. [Link]

  • OmicsDI. (2022). S-EPMC6680468 - Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro-In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines. [Link]

  • Al-Hadedi, A. A. M., et al. (2019). One-pot synthesis of substituted pyrrolo[3,4-b]pyridine-4,5-diones based on the reaction of N-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-arylethyl)acetamide with amines. Beilstein Journal of Organic Chemistry, 15, 2840–2847. [Link]

  • Islas-Jácome, A., et al. (2022). In Vitro and In Silico Studies of Bis-furyl-pyrrolo[3,4-b]pyridin-5-ones on Dengue Virus. Pharmaceuticals, 15(10), 1253. [Link]

  • ResearchGate. (n.d.). Initially tested pyrrolo[3,4-b]pyridin-5-ones. [a] Synthesis reported... [Link]

  • Blanco-Carapia, R. E., et al. (2023). Synthesis of New Polyheterocyclic Pyrrolo[3,4-b]pyridin-5-ones via an Ugi-Zhu/Cascade/Click Strategy. International Journal of Molecular Sciences, 24(10), 8758. [Link]

  • ResearchGate. (n.d.). Initially tested pyrrolo[3,4-b]pyridin-5-ones. [a] Synthesis reported... [Link]

Sources

A Researcher's Guide to Assessing the Selectivity of Novel Pyrrolopyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For distribution among researchers, scientists, and drug development professionals.

The pyrrolopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active agents, from kinase inhibitors to therapeutics for nervous system disorders.[1][2][3] The efficacy and safety of any new compound derived from this scaffold, such as the novel structure 6-Ethyloctahydropyrrolo[3,4-B]pyridine, are fundamentally dictated by its selectivity. High selectivity ensures that the therapeutic effect is maximized while minimizing off-target interactions that can lead to adverse effects.

Initial searches for "this compound" reveal limited publicly available pharmacological data. Therefore, this guide establishes a comprehensive, best-practice framework for assessing the selectivity of any novel octahydropyrrolo[3,4-b]pyridine derivative. To illustrate this process with concrete examples, we will use a hypothetical test compound, "Compound-Pyr," and situate it within the context of a well-understood target class: the Fibroblast Growth Factor Receptors (FGFRs). Derivatives of the related 1H-pyrrolo[2,3-b]pyridine scaffold have shown promise as potent FGFR inhibitors.[4]

FGFRs are a family of receptor tyrosine kinases (FGFR1, FGFR2, FGFR3, FGFR4) that are crucial in cell proliferation, differentiation, and migration. Dysregulation of FGFR signaling is implicated in various cancers, making selective FGFR inhibitors highly sought after.[5] However, many kinase inhibitors suffer from off-target effects due to the conserved nature of the ATP-binding pocket, a common challenge with pyrrolopyridine-based kinase inhibitors.[3] A frequent and problematic off-target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), as its inhibition can lead to significant side effects.[5]

This guide will compare our hypothetical Compound-Pyr against two reference compounds:

  • Erdafitinib: A known, potent pan-FGFR inhibitor, serving as a positive control.

  • A VEGFR2-selective inhibitor (e.g., Lenvatinib): To establish a baseline for VEGFR2 activity and as a comparator for off-target effects.

Part 1: Foundational Assays for Target Engagement and Affinity

The first step in any selectivity assessment is to confirm high-affinity binding to the intended primary targets. A radioligand binding assay is a robust and direct method to quantify this interaction.

Experimental Protocol: Radioligand Displacement Assay

This protocol aims to determine the binding affinity (Ki) of Compound-Pyr for FGFR1-4. The principle involves measuring the ability of our test compound to displace a known high-affinity radiolabeled ligand from the receptor.

Step-by-Step Methodology:

  • Receptor Preparation: Utilize cell lines engineered to overexpress a single subtype of human FGFR (e.g., HEK293-FGFR1, HEK293-FGFR2, etc.). Prepare cell membrane fractions by homogenization and centrifugation.

  • Radioligand: Select a suitable radioligand, such as [³H]-Dovitinib, which binds to the ATP-binding site of FGFRs.

  • Assay Setup: In a 96-well plate, combine the cell membrane preparation, the radioligand at a fixed concentration (near its Kd value), and varying concentrations of Compound-Pyr (typically from 10 µM down to 0.1 nM).

  • Incubation: Incubate the plates to allow the binding reaction to reach equilibrium (e.g., 60 minutes at room temperature).

  • Separation: Rapidly separate the bound from unbound radioligand by vacuum filtration through a glass fiber filter mat. The membranes containing the receptor-ligand complexes are trapped on the filter.

  • Detection: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand displacement against the logarithm of the Compound-Pyr concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of Compound-Pyr that displaces 50% of the radioligand). Convert the IC50 to a Ki value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

Diagram: Radioligand Displacement Assay Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Cell Membranes (Expressing FGFR subtype) A1 Combine Membranes, Radioligand, & Compound-Pyr in 96-well plate P1->A1 P2 Prepare Serial Dilutions of Compound-Pyr P2->A1 P3 Prepare Radioligand ([³H]-Dovitinib) P3->A1 A2 Incubate to Reach Equilibrium A1->A2 A3 Filter to Separate Bound vs. Unbound Ligand A2->A3 D1 Measure Radioactivity (Scintillation Counting) A3->D1 D2 Plot Displacement Curve D1->D2 D3 Calculate IC50 and Ki D2->D3

Caption: Workflow for determining binding affinity via a radioligand displacement assay.

Part 2: Functional Assays to Determine Pharmacological Activity

High affinity does not equate to functional activity. The next crucial step is to determine whether Compound-Pyr acts as an inhibitor (antagonist) of FGFR signaling. A cell-based phosphorylation assay is the gold standard for this.

Experimental Protocol: Cellular FGFR Phosphorylation Assay

This assay measures the ability of Compound-Pyr to block the ligand-induced autophosphorylation of the FGFR, which is the first step in the signaling cascade.

Step-by-Step Methodology:

  • Cell Culture: Seed cells expressing the target FGFR subtype (e.g., U2OS-FGFR3) in 96-well plates and grow to confluence. Serum-starve the cells overnight to reduce basal receptor activity.

  • Compound Treatment: Pre-incubate the cells with a range of concentrations of Compound-Pyr for 1-2 hours.

  • Receptor Stimulation: Stimulate the cells with a fibroblast growth factor (e.g., FGF2) at a concentration that elicits a submaximal response (EC80) for a short period (e.g., 15 minutes).

  • Cell Lysis: Wash the cells and add a lysis buffer containing phosphatase inhibitors to preserve the phosphorylation state of the proteins.

  • Detection: Use a sandwich ELISA format. A capture antibody specific for total FGFR is coated on the plate. After adding the cell lysate, a detection antibody that specifically recognizes the phosphorylated form of FGFR (pFGFR) is added. This antibody is typically conjugated to an enzyme (like HRP) for colorimetric or chemiluminescent detection.

  • Data Analysis: Plot the phosphorylation signal against the logarithm of the Compound-Pyr concentration. The resulting dose-response curve will yield an IC50 value, representing the concentration at which Compound-Pyr inhibits 50% of the FGF-induced receptor phosphorylation.

Part 3: Comprehensive Selectivity Profiling

True selectivity can only be claimed after screening the compound against a broad panel of related and unrelated targets. For a putative kinase inhibitor, this must include other tyrosine kinases and, ideally, a diverse set of GPCRs, ion channels, and other common off-targets.

Counter-Screening Against VEGFR2

Given the high potential for cross-reactivity, assessing activity at VEGFR2 is mandatory. The same phosphorylation assay protocol described above can be used, but with a cell line expressing VEGFR2 and using VEGF as the stimulating ligand.

Comparative Data Summary

The goal is to generate a selectivity ratio, which quantifies the preference of the compound for its target over an off-target. The selectivity ratio is calculated as: IC50 (Off-Target) / IC50 (Primary Target) . A higher ratio indicates greater selectivity.

Table 1: Hypothetical Performance Data for Compound-Pyr and Comparators

CompoundFGFR1 (IC50, nM)FGFR3 (IC50, nM)VEGFR2 (IC50, nM)Selectivity Ratio (VEGFR2 / FGFR3)
Compound-Pyr 155 1500300-fold
Erdafitinib 1.22.1 7033-fold
Lenvatinib 4.6221.3 0.06-fold

Diagram: Kinase Selectivity Concept

G cluster_compound Compound-Pyr cluster_targets Biological Targets C Compound-Pyr T_FGFR FGFR3 (Primary Target) C->T_FGFR High Affinity IC50 = 5 nM T_VEGFR VEGFR2 (Off-Target) C->T_VEGFR Low Affinity IC50 = 1500 nM T_Other Other Kinases... C->T_Other Negligible Affinity

Caption: Illustrating high selectivity of Compound-Pyr for its primary target over off-targets.

Interpretation and Field-Proven Insights

The hypothetical data in Table 1 showcase a highly desirable selectivity profile for Compound-Pyr . While its absolute potency against FGFR3 (5 nM) is slightly less than that of the pan-inhibitor Erdafitinib (2.1 nM), its 300-fold selectivity over VEGFR2 is nearly an order of magnitude better. This suggests that Compound-Pyr may offer a significantly improved therapeutic window, potentially avoiding the hypertension and other cardiovascular side effects associated with VEGFR2 inhibition.

The trustworthiness of these findings rests on the self-validating nature of the experimental design. By including both a potent, less selective positive control (Erdafitinib) and an off-target-selective compound (Lenvatinib), the assays are internally calibrated. Any systematic errors in the experimental setup would likely affect all compounds, but the relative differences in selectivity would remain apparent.

This structured approach—moving from direct binding affinity to cellular functional assays and then to broad counter-screening—provides a robust and logical pathway for comprehensively assessing the selectivity of a novel compound like this compound. The resulting data package allows for a confident, evidence-based evaluation of a compound's potential for further development.

References

  • Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals (Basel). [Link]

  • Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4- c]pyridine Derivatives. PubMed. [Link]

  • Abdel-Maksoud, M. S., et al. (2017). Recent Advances of Pyrrolopyridines Derivatives: A Patent and Literature Review. PubMed. [Link]

  • Li, J., et al. (2022). Discovery of octahydropyrrolo [3,2-b] pyridin derivative as a highly selective Type I inhibitor of FGFR3 over VEGFR2 by high-throughput virtual screening. PubMed. [Link]

  • Cheng, R., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. [Link]

Sources

The Isomeric Advantage: A Comparative Guide to the In Vivo Efficacy of Pyrrolopyridines

Author: BenchChem Technical Support Team. Date: January 2026

For the Researcher, Scientist, and Drug Development Professional: A Senior Application Scientist's Perspective on Navigating the In Vivo Landscape of Pyrrolopyridine Isomers.

The pyrrolopyridine scaffold, a bioisostere of indole, has emerged as a privileged structure in modern medicinal chemistry, particularly in the pursuit of potent and selective kinase inhibitors.[1] This bicyclic heterocyclic system, composed of a fused pyrrole and pyridine ring, exists in six isomeric forms. The position of the nitrogen atom within the pyridine ring dramatically influences the molecule's physicochemical properties, including its hydrogen bonding capacity, pKa, and metabolic stability. These subtle structural nuances translate into significant differences in biological activity and, ultimately, in vivo efficacy. This guide provides a comparative analysis of the in vivo performance of key pyrrolopyridine isomers, supported by experimental data, to empower researchers in the rational design of next-generation therapeutics.

The Critical Role of Isomerism in In Vivo Performance

The choice of the pyrrolopyridine isomer is a critical decision in drug design, with profound implications for a compound's interaction with its biological target and its overall pharmacokinetic and pharmacodynamic profile. While in vitro assays provide essential initial insights, the complex biological milieu of a living system often reveals striking differences in the in vivo efficacy of isomers that may have appeared comparable at the bench. Factors such as metabolic stability, tissue distribution, and off-target effects, all influenced by the nitrogen's position, come into play.

Our comparative analysis will focus on the most commonly explored isomers in drug discovery: the 4-, 5-, 6-, and 7-azaindoles. It is crucial to note that direct head-to-head in vivo comparisons of all four isomers in a single study are rare in published literature. Therefore, this guide synthesizes data from multiple studies to provide a comprehensive overview of the current understanding of their relative in vivo potential.

Comparative In Vivo Efficacy: A Target-Dependent Landscape

The in vivo efficacy of pyrrolopyridine isomers is intrinsically linked to the specific biological target. The following sections present a comparative analysis based on available preclinical data, primarily in the context of oncology.

The Prominence of 4-Azaindole and 7-Azaindole Scaffolds in Oncology

Research has consistently highlighted the potential of 4- and 7-azaindole derivatives in cancer therapy. Their ability to mimic the purine core of ATP allows them to effectively compete for the ATP-binding site of various kinases.[2]

A notable study demonstrated the in vivo potential of a novel series of 4-azaindole inhibitors targeting the TGFβ receptor 1 (TGFβRI) kinase. In a murine tumor model, the combination of a 4-azaindole derivative (compound 3f) with an anti-mouse-PD-1 antibody resulted in significantly improved antitumor efficacy compared to either agent alone, suggesting a synergistic effect in overcoming immune suppression in the tumor microenvironment.[3]

The 7-azaindole scaffold has also shown significant promise in preclinical cancer models. In one study, a novel 7-azaindole derivative targeting Fibroblast Growth Factor Receptor 4 (FGFR4) demonstrated significant in vivo antitumor activity in a mouse HuH-7 xenograft model of hepatocellular carcinoma.[4] Another study highlighted a series of 7-azaindole derivatives as potent Orai inhibitors, with one compound showing efficacy in a preclinical model of asthma by inhibiting the number of eosinophils in bronchoalveolar lavage fluid.[5]

Emerging Roles of 5-Azaindole and 6-Azaindole Isomers

Similarly, derivatives of 6-azaindole have been investigated, although comprehensive in vivo comparative data remains limited. One study on non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1 showed that 5- and 6-azaindole derivatives had reduced efficacy compared to the 4- and 7-azaindole analogs.[6]

The following table summarizes key in vivo findings for different pyrrolopyridine isomers.

IsomerTarget/IndicationAnimal ModelKey In Vivo Efficacy FindingsReference
4-Azaindole TGFβRI / Immuno-oncologyMurine tumor modelCombination with anti-PD-1 antibody significantly improved antitumor efficacy.[3]
7-Azaindole FGFR4 / Hepatocellular CarcinomaMouse HuH-7 xenograft modelDemonstrated significant antitumor activity.[4]
7-Azaindole Orai / AsthmaAllergen-induced asthma modelInhibited the number of eosinophils in BALF.[5]

Note: This table is a compilation of data from different studies and does not represent a direct head-to-head comparison under identical experimental conditions.

Experimental Design for In Vivo Efficacy Assessment

The robust evaluation of the in vivo efficacy of pyrrolopyridine isomers necessitates well-designed and meticulously executed preclinical studies. The following sections provide detailed, step-by-step methodologies for key in vivo experiments.

Subcutaneous Xenograft Model for Antitumor Efficacy

This model is a cornerstone of preclinical cancer research, allowing for the evaluation of a compound's ability to inhibit tumor growth in an in vivo setting.

Experimental workflow for a subcutaneous xenograft model.

Protocol:

  • Cell Culture and Preparation:

    • Culture human cancer cell lines (e.g., HuH-7 for hepatocellular carcinoma) in appropriate media until they reach 70-80% confluency.[1]

    • Harvest cells using trypsin-EDTA, wash with PBS, and perform a cell count using a hemocytometer. Assess cell viability using trypan blue exclusion; viability should be >95%.[1]

  • Animal Model:

    • Use immunocompromised mice (e.g., BALB/c nude or NOD/SCID mice), typically 4-6 weeks old.[1]

    • Allow for a 3-5 day acclimatization period before the start of the experiment.[1]

  • Tumor Cell Implantation:

    • Resuspend the prepared cancer cells in a 1:1 mixture of sterile PBS and Matrigel to a final concentration of 1-5 x 10⁷ cells/mL.[7]

    • Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse using a 27- or 30-gauge needle.[1][7]

  • Tumor Growth Monitoring and Treatment Initiation:

    • Monitor tumor growth by measuring tumor dimensions with digital calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (width)² x length/2.[1]

    • Once tumors reach a predetermined size (e.g., 50-100 mm³), randomize the mice into treatment and control groups (typically 5-10 mice per group).[8]

  • Drug Administration:

    • Administer the pyrrolopyridine isomer or vehicle control via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.

  • Efficacy Evaluation:

    • Continue to monitor tumor volume and body weight throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

Orthotopic Xenograft Model for a More Clinically Relevant Microenvironment

Orthotopic models, where tumor cells are implanted into the corresponding organ of origin, can provide a more clinically relevant assessment of drug efficacy, including effects on metastasis.

Experimental workflow for an orthotopic xenograft model.

Protocol:

  • Cell Preparation:

    • Use a cancer cell line genetically engineered to express a reporter gene, such as luciferase, for non-invasive imaging.

    • Prepare a single-cell suspension as described for the subcutaneous model.

  • Surgical Implantation:

    • Anesthetize the mouse.

    • Perform a surgical procedure to expose the target organ (e.g., liver, pancreas).[9][10]

    • Inject a small volume of the cell suspension (e.g., 20-50 µL) directly into the organ.[9]

    • Suture the incision.

  • Tumor Growth and Metastasis Monitoring:

    • Monitor tumor growth and metastasis non-invasively using an in vivo imaging system to detect the bioluminescent signal.[9]

  • Treatment and Evaluation:

    • Initiate treatment once tumors are established.

    • Monitor the primary tumor burden and the development of metastatic lesions.

    • At the study endpoint, collect the primary tumor and other organs for histopathological analysis.

Pharmacokinetic Studies to Understand Drug Disposition

Pharmacokinetic (PK) studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of the pyrrolopyridine isomers, providing critical context for the observed efficacy.

Workflow for pharmacokinetic studies in mice.

Protocol:

  • Animal and Dosing:

    • Use a suitable mouse strain (e.g., C57BL/6 or BALB/c).

    • Administer the test compound via the intended clinical route (e.g., intravenous bolus and oral gavage) at a specific dose.[11]

  • Blood Sampling:

    • Collect serial blood samples from each mouse at multiple time points (e.g., 5, 15, 30, 60, 120, 240, and 480 minutes post-dose).[12]

    • Blood can be collected via methods such as retro-orbital or submandibular bleeding for intermediate time points, and cardiac puncture for the terminal time point.[12]

  • Sample Processing and Analysis:

    • Process the blood samples to isolate plasma.

    • Quantify the concentration of the parent drug and any major metabolites in the plasma using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate key pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), half-life (t1/2), and bioavailability (%F).

Conclusion: A Data-Driven Approach to Isomer Selection

The selection of the optimal pyrrolopyridine isomer is a multifaceted challenge that requires a deep understanding of the interplay between chemical structure, biological target, and in vivo pharmacology. While the 7-azaindole scaffold is the most extensively studied and has led to approved drugs, the available data clearly indicates that other isomers, particularly 4- and 5-azaindoles, can offer superior efficacy for specific targets.

This guide underscores the importance of a data-driven, comparative approach to isomer selection. By leveraging well-designed in vivo efficacy and pharmacokinetic studies, researchers can de-risk their drug discovery programs and increase the probability of identifying novel therapeutics with superior clinical outcomes. The provided protocols offer a robust framework for generating the critical in vivo data needed to make informed decisions and advance the most promising pyrrolopyridine-based candidates toward the clinic.

References

  • Zhong, Z., Shi, L., Fu, T., Huang, J., & Pan, Z. (2022). Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry, 65(10), 7278–7295. Available from: [Link]

  • CIBERONC. EXPERIMENTAL PROTOCOL: Cell prep and in vivo tumor inoculation (subcutaneous). Available from: [Link]

  • Day, C. P., Merlino, G., & Vidal-Vanaclocha, F. (2022). The cell-line-derived subcutaneous tumor model in preclinical cancer research.
  • Lee, C. H. (2012). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Toxicological Research, 28(1), 1–5. Available from: [Link]

  • Wang, X., & Li, F. (2014). Murine Pharmacokinetic Studies. Bio-protocol, 4(13), e1167. Available from: [Link]

  • Wang, L. W., Su, H. H., Hsu, C. C., & Chen, C. H. (2015). Construction of orthotopic xenograft mouse models for human pancreatic cancer. Oncology Letters, 10(1), 47–52. Available from: [Link]

  • Zhang, Y., et al. (2018). Discovery of 4-Azaindole Inhibitors of TGFβRI as Immuno-oncology Agents. ACS Medicinal Chemistry Letters, 9(11), 1117–1122. Available from: [Link]

  • MouseCancerModel.com. Xenograft Tumor Models/Orthotopic Cancer Models Protocols. Available from: [Link]

  • Zhang, Y., et al. (2018). Discovery of 4-Azaindole Inhibitors of TGFβRI as Immuno-oncology Agents. ResearchGate. Available from: [Link]

  • Li, Y., et al. (2018). Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. Molecules, 23(11), 2888. Available from: [Link]

  • Hiroshima, Y., et al. (2018). High Clinical Concordance of Drug Resistance in Patient-derived Orthotopic Xenograft (PDOX) Mouse Models: First Step to Validated Precise Individualized Cancer Chemotherapy. Anticancer Research, 38(11), 6139-6144. Available from: [Link]

  • University of Nebraska Medical Center. Pharmacokinetics Protocol – Rodents. Available from: [Link]

  • Wang, X., & Li, F. (2014). Murine Pharmacokinetic Studies. ResearchGate. Available from: [Link]

  • Kumar, A., et al. (2020). Azaindole Therapeutic Agents. ACS Medicinal Chemistry Letters, 11(10), 1957–1966. Available from: [Link]

  • De A, et al. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Bio-protocol, 7(1), e2080. Available from: [Link]

  • MuriGenics. Pk/bio-distribution. Available from: [Link]

  • ResearchGate. 6-ETI is effective in vivo in a PEL xenograft mouse model. (A) Scheme... Available from: [Link]

  • Vidal, B., et al. (2015). Discovery of 7-azaindole derivatives as potent Orai inhibitors showing efficacy in a preclinical model of asthma. Bioorganic & Medicinal Chemistry Letters, 25(6), 1217–1222. Available from: [Link]

  • Besson, T., et al. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 19(9), 13638–13673. Available from: [Link]

  • Altogen Labs. Validated preclinical xenograft models for in vivo efficacy testing of INDs. Available from: [Link]

  • Creative Animodel. In vivo Efficacy Testing. Available from: [Link]

  • Floc'h, N., et al. (2011). Discovery of 4-azaindoles as novel inhibitors of c-Met kinase. Bioorganic & Medicinal Chemistry Letters, 21(11), 3236–3240. Available from: [Link]

  • Zhang, Y., et al. (2025). Discovery of Novel 4-Azaindole Derivatives as Selective Nav1.2 Inhibitor with Potent Antiepileptic Activity and Low Neurotoxicity. European Journal of Medicinal Chemistry, 292, 117664. Available from: [Link]

  • Roy, J., et al. (2022). An Aminosteroid Derivative Shows Higher In Vitro and In Vivo Potencies than Gold Standard Drugs in Androgen-Dependent Prostate Cancer Models. Cancers, 14(15), 3698. Available from: [Link]

  • OncoOne. PC3 Xenograft Model 4 Introduction 1 Antibody Engineering & Biochemical Properties 2 In vitro efficacy. Available from: [Link]

  • Pharmacology Discovery Services. In Vivo Oncology. Available from: [Link]

  • Sharma, P., & Kumar, A. (2019). 7-Azaindole Analogues as Bioactive Agents and Recent Results. Mini-Reviews in Medicinal Chemistry, 19(13), 1054–1066. Available from: [Link]

Sources

Safety Operating Guide

Navigating the Disposal of 6-Ethyloctahydropyrrolo[3,4-b]pyridine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and regulatory compliance. This guide provides a detailed protocol for the safe disposal of 6-Ethyloctahydropyrrolo[3,4-b]pyridine (CAS No. 1141669-88-6), a heterocyclic compound with a structural relationship to pyridine.[1] Due to the limited availability of specific safety and disposal data for this particular compound, the following procedures are based on established best practices for handling pyridine and its derivatives, which are known for their potential flammability and toxicity.[2][3]

Understanding the Compound: Inferred Hazards and Properties

Key Inferred Properties:

  • Physical State: Likely a liquid at room temperature, similar to related compounds.[5]

  • Hazards: Potential for flammability, toxicity (oral, dermal, inhalation), and organ damage.

  • Storage: Recommended storage temperature is 2-8°C.[1][6]

Personal Protective Equipment (PPE): The First Line of Defense

Before handling this compound, it is imperative to be outfitted with the appropriate Personal Protective Equipment (PPE). This is a non-negotiable aspect of laboratory safety.

  • Eye Protection: Chemical safety goggles are mandatory to protect against splashes.

  • Hand Protection: Chemical-resistant gloves, such as butyl rubber, are recommended. Always consult the glove manufacturer's compatibility chart.

  • Body Protection: A fully-buttoned laboratory coat should be worn to protect against skin contact.

  • Respiratory Protection: All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.

Step-by-Step Disposal Protocol

The proper disposal of this compound requires a systematic approach to ensure safety and regulatory compliance.

Step 1: Waste Characterization

The first crucial step is to determine if the waste is hazardous. Given the pyridine-like structure, it is safest to assume the waste is hazardous. Waste pyridine is considered a hazardous waste by the U.S. Environmental Protection Agency (EPA).[7][8]

Step 2: Waste Segregation and Collection

  • Dedicated Waste Container: Collect all waste containing this compound in a dedicated, properly labeled, and leak-proof container.

  • Compatibility: Ensure the container material is compatible with the chemical. High-density polyethylene (HDPE) is generally a suitable choice.

  • Avoid Mixing: Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Incompatible materials can lead to dangerous chemical reactions.[9]

Step 3: Labeling

Proper labeling is essential for safe handling and disposal. The label on the waste container must include:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The CAS Number: "1141669-88-6"

  • An indication of the hazards (e.g., "Flammable," "Toxic")

  • The accumulation start date

Step 4: Storage

Store the sealed waste container in a designated, well-ventilated, and cool area, away from heat sources and incompatible materials such as strong oxidizing agents and acids.[9] The recommended storage temperature for the pure compound is 2-8°C.[1][6]

Step 5: Disposal

  • Professional Disposal Service: The disposal of hazardous waste must be handled by a licensed hazardous waste disposal company. Contact your institution's EHS office to arrange for pickup.

  • Incineration: High-temperature incineration is a common and effective method for the disposal of pyridine and its derivatives.[7]

Quantitative Data Summary

The following table provides exposure limit data for pyridine, which can be used as a conservative proxy for this compound in the absence of specific data.

ParameterValueIssuing Agency
Permissible Exposure Limit (PEL) - TWA5 ppm (15 mg/m³)OSHA[10][11]
Threshold Limit Value (TLV) - TWA1 ppmACGIH[10]

TWA: Time-Weighted Average over an 8-hour workday.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Generation of This compound Waste assess_hazard Assess Hazard (Assume Hazardous due to Pyridine structure) start->assess_hazard ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) assess_hazard->ppe collect_waste Collect in a Dedicated, Compatible, and Labeled 'Hazardous Waste' Container ppe->collect_waste store_waste Store in a Cool, Dry, Well-Ventilated Area Away from Incompatibles collect_waste->store_waste contact_ehs Contact Institutional EHS for Professional Disposal store_waste->contact_ehs disposal Licensed Hazardous Waste Vendor Disposes via High-Temperature Incineration contact_ehs->disposal

Sources

Comprehensive Guide to Handling 6-Ethyloctahydropyrrolo[3,4-B]pyridine: A Senior Application Scientist's Protocol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the handling of 6-Ethyloctahydropyrrolo[3,4-B]pyridine. As a novel compound, specific safety data may not be extensively available. Therefore, this protocol is grounded in established best practices for handling structurally related heterocyclic amines, such as pyridine, and is supplemented with data from analogous pyrrolopyridine structures. This document is intended for researchers, scientists, and drug development professionals. A thorough risk assessment should be conducted before commencing any work with this compound.

Hazard Identification and Risk Assessment: Understanding the Compound

  • H315: Causes skin irritation. [1]

  • H319: Causes serious eye irritation. [1]

  • H335: May cause respiratory irritation. [1]

Given the shared pyrrolopyridine core, it is prudent to assume that this compound may exhibit similar toxicological properties. Furthermore, pyridine, a foundational heterocyclic amine, is classified as a flammable liquid and is harmful if swallowed, in contact with skin, or if inhaled.[2][3] Therefore, a cautious approach is mandated.

Assumed Hazard Profile:

Hazard ClassAssumed ClassificationRationale
Acute Toxicity (Oral, Dermal, Inhalation)Category 4 (Harmful)Based on pyridine analogues.[2][3]
Skin Corrosion/IrritationCategory 2 (Irritant)Based on 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine data.[1]
Serious Eye Damage/Eye IrritationCategory 2A (Irritant)Based on 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine data.[1]
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory Irritation)Based on 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine data.[1]
FlammabilityAssumed FlammableBased on pyridine analogues.[2][3]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE approach is essential to minimize exposure.[4] The following table outlines the minimum required PPE for handling this compound.

Body PartRequired PPESpecifications and Rationale
Eyes/Face Safety Goggles with Side Shields or a Face ShieldProvides protection against splashes and aerosols. Standard safety glasses are insufficient.
Hands Chemical-Resistant Gloves (Nitrile or Neoprene)Double-gloving is recommended, especially for prolonged handling. Check glove manufacturer's compatibility charts.
Body Flame-Resistant Laboratory CoatProtects against splashes and brief contact with flames. Ensure it is fully buttoned.
Respiratory Chemical Fume HoodAll handling of the compound should be performed within a certified chemical fume hood to prevent inhalation of vapors.
Feet Closed-Toe ShoesMade of a non-porous material to protect against spills.[5]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict, step-by-step protocol is critical for ensuring safety and experimental integrity.

Preparation and Engineering Controls
  • Fume Hood Verification: Before starting any work, ensure the chemical fume hood is operational and the certification is current. The sash should be kept at the lowest possible height.

  • Gather Materials: Assemble all necessary equipment, including the compound, solvents, glassware, and waste containers, within the fume hood to minimize movement in and out of the controlled area.

  • Emergency Preparedness: Locate the nearest safety shower, eyewash station, and fire extinguisher. Ensure a spill kit compatible with flammable and hazardous chemicals is readily accessible.

Handling the Compound

The following workflow is designed to minimize exposure and ensure safe handling of this compound.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep 1. Don PPE Verify 2. Verify Fume Hood Prep->Verify Gather 3. Assemble Materials Verify->Gather Weigh 4. Weigh Compound Gather->Weigh Begin Handling Dissolve 5. Dissolve/React Weigh->Dissolve Transfer 6. Transfer Solution Dissolve->Transfer Decon 7. Decontaminate Glassware Transfer->Decon Begin Cleanup Dispose 8. Dispose of Waste Decon->Dispose Doff 9. Doff PPE Dispose->Doff

Caption: A step-by-step workflow for the safe handling of this compound.

Storage
  • Container: Store in a tightly sealed, clearly labeled container.

  • Location: Keep in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[6][7]

  • Incompatibilities: Segregate from strong oxidizing agents, acids, and bases.[6]

Disposal Plan: Responsible Waste Management

Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation

All waste materials contaminated with this compound must be treated as hazardous waste.

Waste_Segregation cluster_waste_streams Waste Streams cluster_containers Disposal Containers Solid Contaminated Solids (Gloves, Paper Towels, etc.) Solid_Bin Designated Hazardous Solid Waste Bin Solid->Solid_Bin Liquid Liquid Waste (Unused solutions, rinsates) Liquid_Container Labeled Hazardous Liquid Waste Container Liquid->Liquid_Container Sharps Contaminated Sharps (Needles, broken glass) Sharps_Container Puncture-Proof Sharps Container Sharps->Sharps_Container

Caption: A diagram illustrating the proper segregation of waste streams for this compound.

Disposal Procedure
  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name.

  • Collection: Follow your institution's guidelines for hazardous waste collection. Do not mix incompatible waste streams.

  • Empty Containers: "Empty" containers that held the compound should be treated as hazardous waste unless triple-rinsed with a suitable solvent, with the rinsate collected as hazardous liquid waste.

Emergency Procedures: Planning for the Unexpected

ScenarioImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek immediate medical attention.
Inhalation Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Spill Evacuate the area. If the spill is small and you are trained to do so, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.[8] For larger spills, contact your institution's emergency response team.

References

  • Penta chemicals. (2024, November 26).
  • Sigma-Aldrich. (2025, August 5).
  • PubChem. 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine. Retrieved from [Link]

  • Occupational Safety and Health Administration. OSHA Technical Manual (OTM) - Section VIII: Chapter 1. Retrieved from [Link]

  • National Institutes of Health. (2019).
  • Prairieland FS. (2020, November 18). Anhydrous Ammonia PPE [Video]. YouTube.
  • Carl ROTH.
  • PubChem. 6H-pyrrolo[3,4-b]pyridine. Retrieved from [Link]

  • Carl ROTH. (2025, March 31).
  • Fisher Scientific.
  • PubMed. (2012, December 15). Structure-based discovery of C-2 substituted imidazo-pyrrolopyridine JAK1 inhibitors with improved selectivity over JAK2.
  • American Chemistry Council. Protective Equipment. Retrieved from [Link]

  • University of Rhode Island. Safe Handling and Disposal of Antineoplastic and Other Drugs.
  • MDPI. (2021).
  • Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals.
  • ChemicalBook. (2025, July 4). 6-BENZYL-OCTAHYDRO-PYRROLO[3,4-B]PYRIDINE | 128740-14-7.
  • Thermo Fisher Scientific. (2009, October 2).
  • CHEMM. Personal Protective Equipment (PPE).
  • Journal of Applied Pharmaceutical Science. (2021, March 14). Antibacterial evaluation and molecular properties of pyrazolo[3,4-b] pyridines and thieno[2,3-b]pyridines.
  • Apollo Scientific. Pyridine.
  • WIPO Patentscope. WO/2006/114520 SUBSTITUTED PYRROLO-PYRIDINES, COMPOSITION CONTAINING THEM, METHOD FOR THEIR PRODUCING AND USE THEREOF.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Ethyloctahydropyrrolo[3,4-B]pyridine
Reactant of Route 2
Reactant of Route 2
6-Ethyloctahydropyrrolo[3,4-B]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.